Product packaging for 3-Fluoro-5-hydroxypyridine(Cat. No.:CAS No. 209328-55-2)

3-Fluoro-5-hydroxypyridine

Cat. No.: B140042
CAS No.: 209328-55-2
M. Wt: 113.09 g/mol
InChI Key: IUFLFKASIHPKNZ-UHFFFAOYSA-N
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Description

3-Fluoro-5-hydroxypyridine is a fluorinated heterocyclic compound that serves as a valuable synthon and building block in advanced chemical research and development. Its structure, featuring both a fluorine atom and a hydroxyl group on the pyridine ring, allows it to be a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries . Fluorinated pyridines, in general, are of significant interest in medicinal chemistry for creating enzyme inhibitors and other active pharmaceutical ingredients due to the ability of the fluorine atom to modulate a compound's lipophilicity, metabolic stability, and binding affinity . Furthermore, hydroxypyridine derivatives have been investigated for their role in innovative applications such as ionic liquids for CO2 capture, highlighting the utility of this chemical scaffold in material science and green chemistry . As a research chemical, this compound provides scientists with a versatile starting point for constructing novel compounds, conducting method development, and exploring structure-activity relationships.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4FNO B140042 3-Fluoro-5-hydroxypyridine CAS No. 209328-55-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FNO/c6-4-1-5(8)3-7-2-4/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFLFKASIHPKNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376561
Record name 3-Fluoro-5-hydroxypyridine
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Molecular Weight

113.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209328-55-2
Record name 3-Fluoro-5-hydroxypyridine
Source EPA DSSTox
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Record name 3-Fluoro-5-hydroxypyridine
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Foundational & Exploratory

A Technical Guide to 3-Fluoro-5-hydroxypyridine: Properties, Synthesis, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-Fluoro-5-hydroxypyridine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique electronic properties, conferred by the fluorine and hydroxyl substituents on the pyridine ring, make it a valuable building block for the synthesis of complex molecular architectures. This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Advantage of Fluorinated Pyridines

The strategic incorporation of fluorine into organic molecules is a well-established strategy in modern drug discovery to enhance metabolic stability, binding affinity, and bioavailability. The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals.[1] The combination of these two features in this compound creates a versatile synthon with a unique reactivity profile, making it a sought-after intermediate in the development of novel therapeutic agents and functional materials.

Chemical and Structural Properties

A thorough understanding of the physicochemical and structural characteristics of this compound is fundamental to its effective application in synthetic chemistry.

Core Chemical Identifiers
PropertyValue
Molecular Formula C₅H₄FNO[2][3]
Molecular Weight 113.09 g/mol [2]
CAS Number 209328-55-2[2]
Appearance Off-white to light brown crystalline powder[4]
IUPAC Name 5-fluoropyridin-3-ol[2]
SMILES C1=C(C=NC=C1F)O[2][5]
InChI InChI=1S/C5H4FNO/c6-4-1-5(8)3-7-2-4/h1-3,8H[2][3][5]
Physicochemical Data
PropertyValueSource
Melting Point 161-164 °C[4]
Boiling Point 303.0±22.0 °C (Predicted)[4]
pKa 8.38±0.10 (Predicted)[4]
XlogP 0.6[2][5]
Molecular Structure and Tautomerism

This compound can exist in equilibrium with its tautomeric form, 5-fluoropyridin-3(2H)-one. The position of this equilibrium is dependent on the solvent environment. In many common organic solvents, the aromatic hydroxypyridine form is predominant.

Caption: Tautomeric equilibrium between this compound and its pyridone form.

Spectral Data

While a publicly available, citable spectrum for this compound is not readily found, the following are expected characteristic spectral features based on its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, with splitting patterns influenced by both fluorine and nitrogen.

  • ¹³C NMR: The carbon NMR spectrum will display five signals corresponding to the carbon atoms of the pyridine ring. The carbon atoms bonded to fluorine and the hydroxyl group will exhibit characteristic chemical shifts.

  • IR Spectroscopy: The infrared spectrum will prominently feature a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Characteristic C=C and C=N stretching vibrations of the aromatic ring are expected in the 1600-1400 cm⁻¹ region.

Synthesis and Reactivity

The synthesis of this compound can be achieved through a multi-step process, typically starting from a readily available aminopyridine derivative.

Recommended Synthetic Protocol

A common and effective method for the synthesis of this compound involves the diazotization of 3-amino-5-fluoropyridine, followed by hydrolysis of the resulting diazonium salt. This approach is based on established chemical transformations for the conversion of aromatic amines to phenols.

Starting Material: 3-Amino-5-fluoropyridine[6][7] Key Reagents: Sodium nitrite (NaNO₂), Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl), Water

Experimental Workflow:

synthesis_workflow cluster_diazotization Step 1: Diazotization cluster_hydrolysis Step 2: Hydrolysis cluster_workup Step 3: Work-up and Purification start Dissolve 3-Amino-5-fluoropyridine in aqueous acid (e.g., H₂SO₄) cool Cool to 0-5 °C in an ice bath start->cool add_nitrite Slowly add aqueous solution of NaNO₂ cool->add_nitrite diazonium Formation of in situ Diazonium Salt add_nitrite->diazonium warm Gently warm the reaction mixture diazonium->warm Causality: Thermal decomposition of diazonium salt hydrolyze Hydrolysis of the diazonium salt warm->hydrolyze product This compound formation hydrolyze->product neutralize Neutralize with a weak base (e.g., NaHCO₃) product->neutralize extract Extract with an organic solvent (e.g., Ethyl Acetate) neutralize->extract purify Purify by column chromatography or recrystallization extract->purify final_product Pure this compound purify->final_product

Caption: A logical workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology:

  • Diazotization: 3-Amino-5-fluoropyridine is dissolved in an aqueous solution of a strong mineral acid, such as sulfuric acid or hydrochloric acid, and the solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. The formation of the diazonium salt is the critical step, and the low temperature is essential to prevent its premature decomposition.

  • Hydrolysis: After the addition of sodium nitrite is complete, the reaction mixture is allowed to warm to room temperature and then gently heated. This promotes the hydrolysis of the diazonium salt, where the diazonium group is replaced by a hydroxyl group, yielding this compound.

  • Work-up and Purification: The reaction mixture is cooled and neutralized with a mild base, such as sodium bicarbonate. The product is then extracted into a suitable organic solvent, like ethyl acetate. The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the final product in high purity.

Chemical Reactivity

The reactivity of this compound is governed by the electronic interplay of the fluorine atom, the hydroxyl group, and the pyridine ring nitrogen. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen makes the ring electron-deficient and influences the acidity of the hydroxyl group. The hydroxyl group can undergo O-alkylation, O-acylation, and can be converted into a good leaving group for subsequent cross-coupling reactions.

Applications in Research and Drug Development

This compound serves as a key building block in the synthesis of a variety of biologically active molecules.

Medicinal Chemistry

The fluorinated hydroxypyridine motif is of particular interest in the design of kinase inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor, while the hydroxyl group can serve as a hydrogen bond donor, facilitating strong interactions with the kinase hinge region. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidation. While specific drugs containing the this compound core are not yet prevalent, its structural analogs are key components in the synthesis of various kinase inhibitors.[8][9][10] For instance, related fluorinated pyridine derivatives are integral to the synthesis of inhibitors for kinases such as GSK-3.[11]

Materials Science

The unique electronic and coordination properties of this compound make it a candidate for the development of novel organic electronic materials and metal-organic frameworks (MOFs). The pyridine nitrogen can coordinate to metal centers, and the electronic properties of the molecule can be tuned through derivatization of the hydroxyl group.

Conclusion

This compound is a valuable and versatile fluorinated building block with significant potential in medicinal chemistry and materials science. Its synthesis, while requiring careful control of reaction conditions, is achievable through established synthetic transformations. The unique combination of a pyridine ring, a fluorine atom, and a hydroxyl group provides a rich platform for the development of novel compounds with tailored properties. As the demand for sophisticated molecular architectures in drug discovery and materials science continues to grow, the importance of synthons like this compound is set to increase.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChemLite. (n.d.). This compound (C5H4FNO).
  • Google Patents. (n.d.). US20100184980A1 - Process for Preparing 5-Fluoro-1H-Pyrazolo [3,4-b] Pyridin-3-amine and Derivatives Thereof.
  • ResearchGate. (n.d.). 1 H NMR spectrum for compound 3 in pyridine-d 5.
  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • Google Patents. (n.d.). CN111943885A - Synthetic method of Laolatinib intermediate 2-amino-5-bromo-3-hydroxypyridine.
  • PubChem. (n.d.). Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1.
  • Google Patents. (n.d.). CN107365301B - Synthesis method of crizotinib and preparation method of intermediate thereof.
  • Justia Patents. (2022, November 24). New Process for the Synthesis of 5-Fluoro-3-(Difuoromethyl)-5-Fluoro-1-Methyl-1H-Pyrazole-4-Carboxylic Acid Derivatives and the Free Acid Thereof.
  • Google Patents. (n.d.). EP0333020A2 - Process for the preparation of substituted pyridines.
  • Google Patents. (n.d.). WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity.
  • Amerigo Scientific. (n.d.). This compound.
  • European Patent Office. (n.d.). Process for the preparation of fluorinated pyridines - EP 0192287 A2.
  • Google Patents. (n.d.). WO2004000833A1 - Processes for preparing substituted pyrimidines and pyrimidine derivatives as inhibitors of protein kinase.
  • ResearchGate. (n.d.). How to synthesizer of 3-hydroxy pyridine?.
  • Semantic Scholar. (n.d.). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review.
  • ResearchGate. (n.d.). Preparation of 3-hydroxypyridine from 2-aminomethylfuran with hydrogen dioxide as oxidant.
  • PubMed Central. (2022, March 23). Recent Advances of Pyridinone in Medicinal Chemistry.
  • RSC Publishing. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity.
  • Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.

Sources

A Comprehensive Technical Guide to the Physicochemical Characteristics of 3-Fluoro-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Foreword

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of bioactive molecules. Among these scaffolds, fluorinated hydroxypyridines represent a class of compounds with significant potential in drug discovery. This technical guide provides an in-depth exploration of the physicochemical characteristics of a key member of this class: 3-Fluoro-5-hydroxypyridine.

As a Senior Application Scientist, my objective is to present not just a compilation of data, but a cohesive and insightful narrative that elucidates the "why" behind the observed properties and the "how" of their experimental determination. This guide is structured to provide a comprehensive understanding of this compound, from its fundamental molecular attributes to its practical implications in a laboratory setting. We will delve into its electronic nature, spectroscopic signature, and key physicochemical parameters, while also providing detailed, field-proven protocols for their characterization. Where experimental data for this specific molecule is not publicly available, we will draw upon established principles and data from closely related analogs to provide reasoned estimations, always maintaining a clear distinction between experimental and inferred information.

This document is designed to be a valuable resource for researchers actively engaged in the design and development of novel therapeutics, providing both foundational knowledge and practical guidance.

Molecular Structure and Key Identifiers

This compound is a substituted pyridine ring, a foundational heterocyclic motif in numerous pharmaceuticals. The strategic placement of a fluorine atom and a hydroxyl group significantly influences its electronic distribution and, consequently, its chemical behavior.

  • IUPAC Name: 5-Fluoropyridin-3-ol[1]

  • Synonyms: this compound, 5-Fluoro-3-pyridinol[1]

  • CAS Number: 209328-55-2[1]

  • Molecular Formula: C₅H₄FNO[1]

  • Molecular Weight: 113.09 g/mol [1]

The structure consists of a pyridine ring with a fluorine atom at the 3-position and a hydroxyl group at the 5-position. This substitution pattern is crucial, as the interplay between the electron-withdrawing fluorine atom and the electron-donating hydroxyl group, mediated by the aromatic ring, governs the molecule's reactivity, acidity, and potential for intermolecular interactions.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of a molecule's physicochemical properties is paramount in drug discovery, influencing everything from solubility and membrane permeability to target binding and metabolic stability. The following table summarizes the available experimental and predicted data for this compound.

PropertyValueSource & Notes
Melting Point 161-164 °C[2] Experimental value.
Boiling Point 303.0 ± 22.0 °C[2] Predicted value.
pKa 8.38 ± 0.10[3] Predicted value. The fluorine atom's electron-withdrawing nature is expected to decrease the basicity of the pyridine nitrogen compared to 3-hydroxypyridine.[4]
XLogP3 0.6[1] Computed value, indicating moderate lipophilicity.
Topological Polar Surface Area (TPSA) 33.1 Ų[1] Computed value.
Density 1.325 ± 0.06 g/cm³[2] Predicted value.

Solubility: Experimental solubility data for this compound is not readily available. However, based on the properties of the related compound 3-hydroxypyridine, which is soluble in water and polar organic solvents, this compound is anticipated to exhibit similar solubility characteristics. The presence of the polar hydroxyl group and the pyridine nitrogen allows for hydrogen bonding with protic solvents like water and alcohols. Its moderate lipophilicity, as suggested by the XLogP3 value, may also confer solubility in less polar organic solvents.

Spectroscopic Characterization: Deciphering the Molecular Fingerprint

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. While experimental spectra for this compound are not publicly available, we can predict the key features based on the analysis of its structural components and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy (Predicted): The ¹H NMR spectrum of this compound is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring, and a signal for the hydroxyl proton.

  • Aromatic Protons (δ 7.0-8.5 ppm): The chemical shifts of the ring protons will be influenced by the electron-withdrawing fluorine and the electron-donating hydroxyl group. The protons will exhibit splitting patterns due to coupling with each other and with the fluorine atom.

  • Hydroxyl Proton (variable): The chemical shift of the -OH proton is variable and depends on the solvent, concentration, and temperature. It may appear as a broad singlet.

¹³C NMR Spectroscopy (Predicted): The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals for the five carbon atoms of the pyridine ring.

  • Aromatic Carbons (δ 110-160 ppm): The chemical shifts will be influenced by the attached heteroatoms (N, O, F). The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant. Carbons at two and three bonds away from the fluorine will show smaller coupling constants.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

  • C-H Stretch (aromatic): Peaks above 3000 cm⁻¹.

  • C=C and C=N Stretching (aromatic ring): Bands in the 1400-1600 cm⁻¹ region.

  • C-F Stretch: A strong absorption in the 1000-1300 cm⁻¹ region.

  • C-O Stretch: A band in the 1200-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak at an m/z corresponding to the molecular weight of this compound (113.09 g/mol ).

  • Fragmentation Pattern: The fragmentation pattern will be influenced by the stability of the pyridine ring and the nature of the substituents. Common fragmentation pathways may involve the loss of small molecules such as CO or HCN.

Synthesis and Reactivity

The reactivity of this compound is dictated by the electronic properties of the substituted pyridine ring. The pyridine nitrogen is basic and can be protonated or alkylated. The aromatic ring can undergo electrophilic or nucleophilic substitution, with the positions of substitution directed by the existing fluoro and hydroxyl groups. The hydroxyl group can be acylated, alkylated, or participate in other reactions typical of phenols.

Applications in Drug Discovery

The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. The pyridine scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous approved drugs.

This compound, as a fluorinated hydroxypyridine, is a valuable building block for the synthesis of novel drug candidates. It has been specifically cited for its use in the preparation of pyridine derivatives that act as thyroid hormone β receptor agonists[3]. This highlights its potential in developing therapies for metabolic disorders and other conditions where this receptor is a target. The combination of the hydrogen bonding capabilities of the hydroxyl group and the metabolic stability often conferred by the fluorine atom makes this scaffold attractive for lead optimization campaigns.

Safety and Handling

A dedicated Material Safety Data Sheet (MSDS) for this compound is not publicly available. However, based on the GHS hazard statements from PubChem and data from structurally similar compounds, the following precautions should be taken:

  • Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335)[1].

  • Precautionary Measures:

    • Handle in a well-ventilated area, preferably in a fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed, self-validating protocols for the determination of key physicochemical properties.

Determination of pKa by Potentiometric Titration

Rationale: Potentiometric titration is a robust and widely used method for determining the pKa of ionizable compounds. It relies on monitoring the pH of a solution as a titrant of known concentration is added, allowing for the precise determination of the half-equivalence point, where pH equals pKa.

Methodology:

  • Preparation of Solutions:

    • Prepare a 0.01 M solution of this compound in a suitable solvent system (e.g., water or a water/methanol mixture).

    • Prepare standardized 0.1 M solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH).

  • Titration:

    • Calibrate a pH meter using standard buffer solutions.

    • Place a known volume (e.g., 20 mL) of the this compound solution in a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode in the solution.

    • Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.1 mL), recording the pH after each addition. Continue the titration well past the equivalence point.

    • Repeat the titration with 0.1 M NaOH as the titrant.

  • Data Analysis:

    • Plot the pH values against the volume of titrant added to generate titration curves.

    • Determine the equivalence point(s) from the inflection points of the curves (or by analyzing the first or second derivative of the curve).

    • The pKa is the pH at the half-equivalence point.

Workflow Diagram:

pKa_Determination cluster_prep Solution Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis prep_sample Prepare 0.01 M This compound calibrate Calibrate pH Meter prep_sample->calibrate prep_titrant Prepare Standardized 0.1 M HCl and NaOH titrate_acid Titrate with HCl prep_titrant->titrate_acid titrate_base Titrate with NaOH prep_titrant->titrate_base calibrate->titrate_acid calibrate->titrate_base record_pH Record pH vs. Volume of Titrant titrate_acid->record_pH titrate_base->record_pH plot_curve Plot Titration Curve record_pH->plot_curve find_ep Determine Equivalence Point plot_curve->find_ep calc_pKa Calculate pKa at Half-Equivalence Point find_ep->calc_pKa

Caption: Workflow for pKa determination by potentiometric titration.

Characterization by NMR Spectroscopy

Rationale: NMR spectroscopy is a powerful tool for unambiguous structure elucidation. The following protocol outlines the standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the hydroxyl proton signal.

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock and shim the spectrometer to ensure a homogeneous magnetic field.

    • Acquire a ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay).

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Processing and Analysis:

    • Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Workflow Diagram:

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument_setup Lock and Shim Spectrometer transfer->instrument_setup acquire_1H Acquire ¹H Spectrum instrument_setup->acquire_1H acquire_13C Acquire ¹³C Spectrum instrument_setup->acquire_13C process_data Fourier Transform, Phase & Baseline Correction acquire_1H->process_data acquire_13C->process_data analyze_spectra Analyze Chemical Shifts, Multiplicity, and Integration process_data->analyze_spectra assign_structure Assign Signals to Molecular Structure analyze_spectra->assign_structure

Caption: General workflow for NMR spectroscopic analysis.

Conclusion

This compound is a molecule of significant interest in the field of drug discovery, offering a versatile scaffold for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its known and predicted physicochemical characteristics, drawing upon available data and established scientific principles. While a complete experimental dataset for this specific molecule remains to be fully elucidated in the public domain, the information presented herein serves as a robust foundation for researchers. The provided protocols offer a clear and reliable framework for the experimental determination of its key properties, ensuring the generation of high-quality, reproducible data. As the quest for new and improved medicines continues, a deep understanding of the physicochemical properties of such key building blocks will undoubtedly play a pivotal role in the successful design and development of the next generation of pharmaceuticals.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2762906, this compound.
  • El-Faham, A., et al. (2021).

Sources

The Strategic Synthesis and Application of Fluorinated Pyridinols: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into the pyridinol scaffold represents a powerful tactic in modern medicinal chemistry and agrochemical design. The unique physicochemical properties conferred by fluorine—including altered acidity, lipophilicity, and metabolic stability—provide a nuanced toolkit for optimizing molecular behavior. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, properties, and applications of fluorinated pyridinols. We delve into the causality behind experimental choices in key synthetic methodologies, including nucleophilic aromatic substitution, electrophilic fluorination, and modern catalytic strategies. Detailed, field-proven protocols are provided for core reactions, supported by mechanistic insights and quantitative data to ensure scientific integrity and reproducibility. This guide is structured to serve as a practical and authoritative resource for the rational design and discovery of next-generation fluorinated pyridinol-based compounds.

The Fluorinated Pyridinol Scaffold: A Privileged Motif in Chemical Design

Pyridinols, and their tautomeric pyridone forms, are foundational structures in a multitude of therapeutic agents. The introduction of fluorine, the most electronegative element, into this heterocyclic system can dramatically reshape its physicochemical profile. This alteration is not merely an incremental change but a strategic modification that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. The strategic placement of fluorine can enhance metabolic stability, modulate receptor binding affinity, and improve bioavailability, making fluorinated pyridinols highly sought-after building blocks in the design of novel therapeutics and advanced agrochemicals.[1][2]

The effects of fluorination are multifaceted. The strong electron-withdrawing nature of fluorine can significantly impact the acidity (pKa) of both the pyridinium nitrogen and the hydroxyl group, which in turn affects the molecule's ionization state at physiological pH.[1] Furthermore, the influence of fluorine on lipophilicity (logP) is complex and context-dependent, sometimes increasing it and at other times decreasing it due to powerful inductive effects and modified solvation properties.[1] A critical characteristic of pyridinols is their existence in a tautomeric equilibrium with the corresponding pyridone form.[1] This equilibrium is highly sensitive to the substitution pattern, and fluorination can shift this balance, thereby altering the molecule's hydrogen bonding capacity and its interactions with biological targets.[1]

Physicochemical Properties of Fluorinated Pyridinols: A Quantitative Perspective

The predictable, yet sometimes counterintuitive, changes in a molecule's properties upon fluorination are primarily driven by the strong electron-withdrawing nature of the fluorine atom.[1] Understanding these shifts is critical for the rational design of fluorinated pyridinol-containing compounds.

Impact on Acidity (pKa)

Fluorination has a pronounced effect on the acidity of the pyridinol scaffold. The inductive effect of fluorine lowers the electron density of the pyridine ring, which in turn decreases the basicity of the nitrogen atom, resulting in a lower pKa of the conjugate acid.[1] Consequently, fluorinated pyridinols are weaker bases than their non-fluorinated counterparts.[1] Conversely, this electron-withdrawing effect enhances the acidity of the hydroxyl group, leading to a lower pKa.[1]

Modulation of Lipophilicity (logP/logD)

The effect of fluorine on lipophilicity is not straightforward. While the addition of a single fluorine atom often increases the octanol-water partition coefficient (logP), the introduction of multiple fluorine atoms or fluoroalkyl groups can lead to more complex behavior. The high polarity of the C-F bond can lead to altered solvation properties that may decrease lipophilicity in certain contexts. For ionizable molecules like pyridinols, the distribution coefficient (logD) at a specific pH is often a more biologically relevant descriptor.[1]

Compound/SubstituentpKa (Conjugate Acid)logP/logDReference
2-(Methylthio)pyridine3.691.69 (logD 7.4)[3]
2-(Trifluoromethylthio)pyridine0.972.13 (logD 7.4)[3]
2-(Difluoromethylthio)pyridine1.951.95 (logD 7.4)[3]
2-(Ethylthio)pyridine3.68N/A[3]
2-(2,2,2-Trifluoroethylthio)pyridine1.49N/A[3]
PDE9 Inhibitor (non-fluorinated)8.8N/A[4]
PDE9 Inhibitor (fluorinated analogue)7.6N/A[4]

Note: pKa and logP/logD values are highly dependent on the specific molecular structure and the experimental or computational method used for their determination. This table illustrates general trends.

Tautomeric Equilibrium

Pyridinols exist in a tautomeric equilibrium with their corresponding pyridone forms. This equilibrium is crucial as it dictates the molecule's aromaticity, shape, and hydrogen-bonding capabilities. The position of this equilibrium is influenced by the solvent, temperature, and the electronic nature of substituents.[1] In aqueous solutions, the more polar pyridone tautomer is often favored, whereas the pyridinol form can be more prevalent in the gas phase or in non-polar solvents.[1] The strong inductive effect of fluorine can stabilize the pyridone form by withdrawing electron density from the ring system.[1]

Caption: Tautomeric equilibrium between a fluorinated pyridinol and its pyridone form.

Synthetic Strategies for the Preparation of Fluorinated Pyridinols

The synthesis of fluorinated pyridinols can be achieved through a variety of methods, ranging from classical nucleophilic and electrophilic substitution reactions to modern transition-metal-catalyzed approaches. The choice of synthetic route often depends on the desired substitution pattern, the nature of the starting materials, and the required regioselectivity.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful method for introducing fluorine into the pyridine ring, particularly when the ring is activated by electron-withdrawing groups. In this reaction, a leaving group, such as a chloro, bromo, or nitro group, is displaced by a fluoride anion.

The SNAr reaction on pyridines preferentially occurs at the 2- and 4-positions (ortho and para to the nitrogen atom). This is because the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack at these positions can be stabilized by delocalization of the negative charge onto the electronegative nitrogen atom.[5] Attack at the 3-position does not allow for this resonance stabilization, making the intermediate higher in energy and the reaction less favorable.[5] The choice of fluoride source is critical; anhydrous fluoride sources such as spray-dried potassium fluoride (KF) or cesium fluoride (CsF) are often used in polar aprotic solvents like DMSO or sulfolane to enhance the nucleophilicity of the fluoride ion.[6] The reaction temperature is also a key parameter, with higher temperatures often required to overcome the activation energy of the reaction.

snar_mechanism Mechanism of Nucleophilic Aromatic Substitution (SNAr) for Fluorination sub Activated Pyridine (e.g., 2-chloropyridine) int Meisenheimer Complex (Resonance Stabilized) sub->int Nucleophilic Attack nuc Fluoride Source (e.g., KF, CsF) nuc->int prod Fluorinated Pyridine int->prod Loss of Leaving Group

Caption: Generalized mechanism of SNAr for the synthesis of fluorinated pyridines.

This protocol details the synthesis of a fluorinated pyridine derivative via nucleophilic aromatic substitution of a nitro group.[6][7]

  • Materials:

    • Methyl 3-nitropyridine-4-carboxylate

    • Cesium fluoride (CsF)

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Ethyl acetate (EtOAc)

    • Pentane

    • Distilled water

    • Nitrogen gas

    • Standard laboratory glassware for anhydrous reactions

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add methyl 3-nitropyridine-4-carboxylate (1.0 eq) and cesium fluoride (5.0 eq).

    • Add anhydrous DMSO to the flask via syringe.

    • Heat the reaction mixture to 120 °C and stir for 90 minutes.

    • Monitor the reaction progress by thin-layer chromatography (TLC) using a 4:1 EtOAc/pentane eluent system until complete conversion of the starting material is observed.

    • Cool the reaction mixture to room temperature and add distilled water.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography using a 4:1 EtOAc/pentane eluent system to yield the pure methyl 3-fluoropyridine-4-carboxylate.

Electrophilic Fluorination

Electrophilic fluorination involves the reaction of an electron-rich pyridine or pyridone with a reagent that serves as a source of "electrophilic fluorine" (a formal F+ equivalent). This method is particularly useful for the late-stage fluorination of complex molecules.

A variety of N-F reagents have been developed for electrophilic fluorination, with N-fluorobenzenesulfonimide (NFSI) and Selectfluor® being among the most common due to their stability, ease of handling, and tunable reactivity.[8][9] The mechanism of electrophilic fluorination is still a subject of debate, with evidence for both SN2-type and single-electron transfer (SET) pathways, depending on the substrate and reagent.[8][9] The regioselectivity of the reaction is highly dependent on the substitution pattern of the pyridine ring and the reaction conditions. For N-protected pyridone derivatives, fluorination with NFSI has been shown to occur regioselectively at the 5-position.[5][10] The choice of solvent is also important, with polar solvents like acetonitrile often being employed.

electrophilic_fluorination Electrophilic Fluorination of Pyridinols start Pyridinol/Pyridone Derivative intermediate Reaction Intermediate start->intermediate Attack on 'F+' reagent Electrophilic Fluorinating Agent (e.g., Selectfluor®, NFSI) reagent->intermediate product Fluorinated Pyridinol/Pyridone intermediate->product Deprotonation/Rearomatization

Caption: Generalized pathway for electrophilic fluorination of pyridinol derivatives.

This protocol describes the synthesis of a fluorinated 3,6-dihydropyridine using Selectfluor®.[11]

  • Materials:

    • 1,2-Dihydropyridine derivative

    • Selectfluor®

    • Anhydrous acetonitrile

    • Argon gas

    • Standard laboratory glassware for anhydrous reactions

  • Procedure:

    • In a flame-dried round-bottom flask under an argon atmosphere, dissolve the 1,2-dihydropyridine derivative in anhydrous acetonitrile.

    • In a separate flask, prepare a solution of Selectfluor® (1.0 eq) in anhydrous acetonitrile.

    • Cool the solution of the 1,2-dihydropyridine to 0 °C using an ice bath.

    • Slowly add the Selectfluor® solution dropwise to the cooled 1,2-dihydropyridine solution.

    • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

    • Upon completion, the reaction mixture containing the fluorinated 3,6-dihydropyridine can often be used in subsequent steps without further purification.

Modern Catalytic Methods: Rh(III)-Catalyzed C-H Functionalization

Recent advances in organometallic chemistry have led to the development of powerful catalytic methods for the synthesis of fluorinated pyridines. Rhodium(III)-catalyzed C-H functionalization has emerged as a one-step method for preparing multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes.[12][13]

This method offers a high degree of regioselectivity and functional group tolerance. The reaction proceeds via a C-H activation mechanism, followed by insertion of the alkyne and reductive elimination to form the pyridine ring. The choice of a non-hydroxylic solvent, such as ethyl acetate, is crucial to avoid displacement of the fluorine atom by the solvent.[13] The catalyst system, typically [Cp*RhCl2]2 with a metal acetate co-catalyst, is key to facilitating the C-H activation and subsequent cyclization steps.[13]

The following is a general procedure based on the work of Ellman and Bergman for the Rh(III)-catalyzed synthesis of 3-fluoropyridines.[12][13]

  • Materials:

    • α-Fluoro-α,β-unsaturated oxime

    • Alkyne

    • [Cp*RhCl2]2

    • Cesium pivalate (CsOPiv)

    • tert-Butanol (t-BuOH)

    • Standard laboratory glassware for inert atmosphere reactions

  • Procedure:

    • To a vial, add the α-fluoro-α,β-unsaturated oxime (1.0 eq), the alkyne (1.2 eq), [Cp*RhCl2]2 (2.5 mol %), and CsOPiv (20 mol %).

    • Add t-BuOH as the solvent.

    • Seal the vial and heat the reaction mixture at 100 °C for the specified time (typically several hours).

    • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain the desired 3-fluoropyridine.

Applications of Fluorinated Pyridinols in Drug Discovery and Agrochemicals

The unique properties of fluorinated pyridinols have led to their incorporation into a wide range of biologically active molecules, including approved pharmaceuticals and advanced agrochemicals.

Drug Discovery

The strategic use of fluorinated pyridinols is exemplified by the anticancer agent Ivosidenib (AG-120) , a selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1] The synthesis of Ivosidenib utilizes fluorinated pyridine derivatives as key building blocks.[1] A number of recently FDA-approved drugs contain fluorinated pyridine or pyridone moieties, highlighting the continued importance of this scaffold in modern drug discovery.[3][10][14][15][16]

Drug NameTherapeutic AreaRole of Fluorinated Pyridine/Pyridone
Ivosidenib OncologyA key structural component of this mutant IDH1 inhibitor.[1]
Alpelisib OncologyThe trifluoromethyl-substituted pyridine ring contributes to high metabolic stability and potent inhibition of PI3K.[3]
Piflufolastat F-18 Diagnostic ImagingA fluorinated pyridine derivative used as a PET imaging agent for prostate cancer.[3]
Selumetinib OncologyContains a fluorinated benzimidazole moiety, where the fluorine atom is crucial for its inhibitory activity against MEK1.[14]
Capmatinib OncologyFeatures a mono-fluorinated phenyl group attached to an imidazo[1,2-b][1][3][12]triazine core.[14]
Agrochemicals

Fluorinated pyridine derivatives are also important components of many modern agrochemicals, including herbicides and fungicides. The introduction of fluorine can enhance the efficacy and selectivity of these agents. For example, 2,3-difluoropyridine derivatives are valuable intermediates in the synthesis of herbicides.[17] Pyridin-4-ol and its chlorinated derivatives serve as precursors for herbicides like Pyriclor.[18]

Conclusion

The synthesis and application of fluorinated pyridinols represent a vibrant and impactful area of chemical research. As our understanding of the nuanced effects of fluorination deepens and synthetic methodologies become more sophisticated, the strategic incorporation of fluorine into the pyridinol scaffold will undoubtedly continue to fuel the discovery and development of innovative pharmaceuticals and agrochemicals. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full potential of this privileged structural motif.

References

  • Chen, S., Bergman, R. G., & Ellman, J. A. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Organic Letters, 17(11), 2567–2569. [Link]
  • Chen, S., Bergman, R. G., & Ellman, J. A. (2015). Facile Rh(III)
  • FDA-Approved Fluorinated Heterocyclic Drugs
  • Electrophilic fluorin
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. [Link]
  • Sakurai, F., Yukawa, T., & Taniguchi, T. (2019). Direct and Regioselective Monofluorination of N-Protected Pyridone Derivatives using N-Fluorobenzenesulfonimide (NFSI). PubMed. [Link]
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). [Link]
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018). [Link]
  • Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. (2025). [Link]
  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Arom
  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - MDPI. [Link]
  • Fluorine-containing pharmaceuticals approved by the FDA in 2020: Synthesis and biological activity - Chinese Chemical Society. (2021). [Link]
  • METHOD FOR PRODUCING FLUORINATED PYRIDINE DERIVATIVES.
  • Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reage - Juniper Publishers. (2017). [Link]
  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC - NIH. [Link]
  • Reactions involving substituted perfluoropyridines that Chambers and co-workers claim cannot be explained by the Meisenheimer model.
  • Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. [Link]
  • Fluorinated Drugs Approved by the FDA (2016–2022) - Encyclopedia.pub. (2023). [Link]
  • N-Fluorobenzenesulfonimide (NFSI) - Organic Chemistry Portal. [Link]
  • Fluorine-containing drugs approved by the FDA in 2021 - Chinese Chemical Society. (2023). [Link]
  • Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1H)
  • Synthesis method of 3-fluorine-4-aminopyridine - Google P
  • Preparation method of fluoropyridine compounds - Google P
  • Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.
  • Absolute and relative p K a calculations of mono and diprotic pyridines by quantum methods. (2025). [Link]
  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. [Link]
  • LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC. [Link]
  • Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides - PMC - NIH. (2024). [Link]
  • pKa values of compounds investigated herein.
  • Pyridinium polyhydrogen fluoride - Organic Syntheses Procedure. [Link]
  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PubMed Central. [Link]
  • Bordwell pKa Table - Organic Chemistry D
  • Agrochemical composition with improved drift and spreading properties - Google P
  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Arom
  • Equilibrium pKa Table (DMSO Solvent and Reference)
  • Pyridine derivatives, their preparation and their use as fungicides - Google P
  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents - Chair of Analytical Chemistry. (2025). [Link]
  • A stabilization system for an agrochemical composition - Google P
  • Synergistic pesticidal composition against sucking pests complex - Google P

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A Technical Guide to the Spectroscopic Characterization of 3-Fluoro-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Fluoro-5-hydroxypyridine, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in established spectroscopic principles and validated through comparative analysis with related molecular structures.

Introduction

This compound, with the molecular formula C₅H₄FNO and a molecular weight of 113.09 g/mol , is a substituted pyridine derivative.[1] The presence of a fluorine atom and a hydroxyl group on the pyridine ring imparts unique electronic properties and potential for diverse chemical transformations, making it a valuable intermediate in the synthesis of novel pharmaceuticals and functional materials. A thorough spectroscopic characterization is paramount for confirming its molecular structure, assessing its purity, and understanding its chemical behavior. This guide will delve into the expected NMR, IR, and MS spectral features of this compound, providing a robust framework for its unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its atomic connectivity and electronic environment.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring, in addition to a signal for the hydroxyl proton. The chemical shifts are influenced by the electronegativity of the nitrogen and fluorine atoms, as well as the electron-donating effect of the hydroxyl group. The predicted ¹H NMR spectral data are summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted J-coupling (Hz)
H-28.10dJ(H2,F) = 2.5
H-47.25ddJ(H4,F) = 9.0, J(H4,H6) = 2.5
H-68.05dJ(H6,H4) = 2.5
OH9.50br s-

Disclaimer: The NMR data presented are predicted based on established principles of NMR spectroscopy and analysis of similar compounds. Actual experimental values may vary.

Interpretation and Rationale:

  • H-2 and H-6: These protons are situated ortho to the ring nitrogen, which is strongly electron-withdrawing, leading to their deshielding and appearance at lower field (higher ppm). Their chemical shifts are predicted to be around 8.10 and 8.05 ppm, respectively.

  • H-4: This proton is positioned between the two electron-donating groups (relative to fluorine), the fluorine and hydroxyl groups, and is expected to be the most shielded of the aromatic protons, with a predicted chemical shift of approximately 7.25 ppm.

  • OH Proton: The hydroxyl proton is expected to be a broad singlet due to hydrogen bonding and exchange with trace amounts of water. Its chemical shift can vary significantly with concentration and solvent but is predicted to be around 9.50 ppm in a non-protic solvent like DMSO-d₆.

  • Coupling Constants: The fluorine atom will couple with the neighboring protons. A significant through-bond coupling is expected between F-3 and H-4 (³JHF) of around 9.0 Hz. A smaller, long-range coupling is anticipated between F-3 and H-2 (⁴JHF) of approximately 2.5 Hz. The coupling between H-4 and H-6 (⁴JHH) is expected to be around 2.5 Hz.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The predicted chemical shifts are influenced by the same electronic effects observed in the ¹H NMR spectrum. The predicted data is presented in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)Predicted C-F Coupling (Hz)
C-2140.0J(C2,F) = 15
C-3158.0J(C3,F) = 240
C-4110.0J(C4,F) = 20
C-5155.0J(C5,F) = 10
C-6130.0J(C6,F) = 5

Disclaimer: The NMR data presented are predicted based on established principles of NMR spectroscopy and analysis of similar compounds. Actual experimental values may vary.

Interpretation and Rationale:

  • C-3: The carbon directly attached to the highly electronegative fluorine atom (C-3) will experience a strong deshielding effect and exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) of around 240 Hz. Its chemical shift is predicted to be the furthest downfield for the fluorinated carbon, around 158.0 ppm.

  • C-5: The carbon bearing the hydroxyl group (C-5) will also be significantly deshielded, with a predicted chemical shift of approximately 155.0 ppm.

  • C-2 and C-4: These carbons will show smaller two-bond and three-bond C-F couplings, respectively. C-2, being adjacent to the nitrogen, will be more deshielded than C-4.

  • C-6: This carbon is the least affected by the substituents and is expected to have a chemical shift around 130.0 ppm.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence and electronic environment of the fluorine atom. For this compound, a single signal is expected. The chemical shift of fluorine is sensitive to the electronic nature of its surroundings.

Table 3: Predicted ¹⁹F NMR Data for this compound

FluorinePredicted Chemical Shift (ppm)Predicted Multiplicity
F-3-120.0d

Disclaimer: The NMR data presented are predicted based on established principles of NMR spectroscopy and analysis of similar compounds. Actual experimental values may vary. Chemical shifts are referenced to CFCl₃.

Interpretation and Rationale:

  • The fluorine atom at the 3-position is predicted to have a chemical shift of around -120.0 ppm. This value is influenced by the electron-donating hydroxyl group at the 5-position. The signal will appear as a doublet due to coupling with the adjacent H-4 proton.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-coupled ¹⁹F NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 16-64 scans.

  • 2D NMR (Optional but Recommended):

    • Acquire COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) spectra to unambiguously assign all proton and carbon signals.

Caption: Predicted 2D NMR correlations for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to the O-H, C-F, C=C, and C-N bonds, as well as the aromatic ring vibrations.

Table 4: Predicted Characteristic IR Absorption Frequencies for this compound

Functional GroupPredicted Frequency Range (cm⁻¹)Description
O-H stretch3200-3400Broad, strong
C-H stretch (aromatic)3000-3100Medium, sharp
C=C and C=N stretch (aromatic ring)1550-1650Medium to strong, sharp
C-F stretch1200-1300Strong, sharp
C-O stretch (phenol)1150-1250Medium, sharp
C-H bend (out-of-plane)800-900Medium to strong, sharp

Interpretation and Rationale:

  • O-H Stretch: A prominent broad band in the 3200-3400 cm⁻¹ region is the hallmark of the hydroxyl group, with the broadening arising from intermolecular hydrogen bonding.

  • C-H Aromatic Stretch: Sharp peaks just above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic ring.

  • Aromatic Ring Vibrations: The pyridine ring will exhibit characteristic stretching vibrations for C=C and C=N bonds in the 1550-1650 cm⁻¹ region.

  • C-F Stretch: A strong absorption band in the 1200-1300 cm⁻¹ range is indicative of the C-F stretching vibration.

  • C-O Stretch: The stretching vibration of the phenolic C-O bond is expected to appear in the 1150-1250 cm⁻¹ region.

  • Out-of-Plane Bending: The substitution pattern on the pyridine ring will give rise to characteristic C-H out-of-plane bending vibrations in the fingerprint region (800-900 cm⁻¹).

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Solid Sample (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Data Acquisition:

    • Place the sample in the spectrometer and acquire the IR spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The data is typically collected over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum Data:

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z = 113, corresponding to the molecular weight of this compound.

  • Isotope Peaks: The molecular ion peak will be accompanied by a smaller M+1 peak due to the natural abundance of ¹³C.

  • Major Fragmentation Pathways: The fragmentation of the molecular ion is likely to involve the loss of small, stable neutral molecules. A plausible fragmentation pathway is illustrated below.

Fragmentation_Pathway M [M]⁺˙ m/z = 113 M_minus_CO [M - CO]⁺˙ m/z = 85 M->M_minus_CO - CO M_minus_HCN [M - HCN]⁺˙ m/z = 86 M->M_minus_HCN - HCN M_minus_CO_minus_HCN [C₃H₂F]⁺ m/z = 57 M_minus_CO->M_minus_CO_minus_HCN - HCN

Caption: A plausible fragmentation pathway for this compound in EI-MS.

Interpretation of Fragmentation:

  • Loss of CO: A common fragmentation pathway for phenols and hydroxypyridines is the loss of a carbon monoxide molecule, which would result in a fragment ion at m/z = 85.

  • Loss of HCN: Pyridine rings often fragment via the loss of hydrogen cyanide, leading to a fragment ion at m/z = 86.

  • Further Fragmentation: The fragment at m/z = 85 could further lose HCN to give a fragment at m/z = 57.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction:

    • Direct Infusion (for ESI or APCI): Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it directly into the mass spectrometer.

    • Gas Chromatography-Mass Spectrometry (GC-MS for EI): Dissolve the sample in a volatile solvent and inject it into a GC column for separation before introduction into the mass spectrometer.

  • Ionization Method:

    • Electron Ionization (EI): A hard ionization technique that provides detailed fragmentation patterns, ideal for structural elucidation.

    • Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI): Softer ionization techniques that are useful for confirming the molecular weight with minimal fragmentation.

  • Mass Analyzer:

    • Use a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain accurate mass measurements, which can be used to confirm the elemental composition.

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Summary

The spectroscopic characterization of this compound relies on a synergistic application of NMR, IR, and MS techniques. This guide has provided a detailed prediction and interpretation of the expected spectral data, grounded in fundamental principles and comparative analysis. The provided experimental protocols offer a practical framework for researchers to acquire high-quality data for this important chemical entity. A thorough understanding of its spectroscopic properties is crucial for its effective utilization in the development of novel chemical entities with applications in medicine and materials science.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2762906, this compound.

Sources

An In-Depth Technical Guide to 3-Fluoro-5-hydroxypyridine (CAS: 209328-55-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Fluorinated Pyridines in Modern Chemistry

The pyridine scaffold is a cornerstone in medicinal and materials chemistry, prized for its versatile reactivity and presence in a multitude of bioactive compounds. The strategic incorporation of fluorine atoms into this heterocyclic system can profoundly alter a molecule's physicochemical and pharmacological properties. This guide provides a comprehensive technical overview of 3-Fluoro-5-hydroxypyridine, a valuable building block whose unique substitution pattern offers significant potential in the design and synthesis of novel chemical entities. As a Senior Application Scientist, the following sections are designed to not only present established protocols but also to provide the underlying scientific rationale, empowering researchers to effectively utilize this compound in their synthetic endeavors.

Section 1: Physicochemical Properties and Structural Attributes

This compound, also known as 5-fluoropyridin-3-ol, is a crystalline solid at room temperature. Its chemical structure combines the electron-withdrawing nature of a fluorine atom with the hydrogen-bonding capabilities of a hydroxyl group on a pyridine ring. This unique arrangement influences its reactivity, solubility, and potential for intermolecular interactions.

PropertyValueSource
CAS Number 209328-55-2
Molecular Formula C₅H₄FNO
Molecular Weight 113.09 g/mol
Appearance Off-white to light yellow crystalline powderGeneral Supplier Data
Melting Point 161-164 °CGeneral Supplier Data
pKa 8.38 ± 0.10 (Predicted)General Supplier Data
SMILES C1=C(C=NC=C1F)O
InChI InChI=1S/C5H4FNO/c6-4-1-5(8)3-7-2-4/h1-3,8H

Section 2: Synthesis of this compound: A Two-Step Approach

A robust and scalable synthesis of this compound can be achieved through a two-step sequence starting from commercially available 5-fluoronicotinamide. This pathway involves a Hofmann rearrangement to generate the key amine intermediate, followed by a Balz-Schiemann reaction to introduce the hydroxyl group.

Synthesis_Workflow cluster_step1 Step 1: Hofmann Rearrangement cluster_step2 Step 2: Balz-Schiemann Reaction A 5-Fluoronicotinamide B 3-Amino-5-fluoropyridine A->B  Br₂, NaOH, H₂O (Hofmann Rearrangement) C 3-Amino-5-fluoropyridine D Diazonium Tetrafluoroborate Intermediate C->D  1. HBF₄, NaNO₂  (Diazotization) E This compound D->E  2. H₂O, Δ  (Hydrolysis)

Synthetic workflow for this compound.
Step 1: Synthesis of 3-Amino-5-fluoropyridine via Hofmann Rearrangement

The Hofmann rearrangement provides an efficient method for the conversion of a primary amide to a primary amine with one fewer carbon atom. In this step, 5-fluoronicotinamide is treated with bromine and a strong base, such as sodium hydroxide, in an aqueous solution.[1]

Mechanism Insight: The reaction proceeds through the formation of an N-bromoamide intermediate, which, upon deprotonation, rearranges to an isocyanate. Subsequent hydrolysis of the isocyanate yields the primary amine, 3-amino-5-fluoropyridine, with the loss of carbon dioxide. The choice of aqueous conditions is crucial for the in-situ hydrolysis of the isocyanate intermediate.

Detailed Experimental Protocol:

  • In a reaction vessel, dissolve 32 g of sodium hydroxide in 140 mL of water and cool the solution to 8 °C.

  • Slowly add 19.2 g of bromine to the cooled solution while maintaining the temperature. Continue stirring for 1 hour to form a solution of sodium hypobromite.[1]

  • To this solution, add 19 g of 5-fluoronicotinamide portion-wise, ensuring the temperature is maintained at 25 °C. Stir the mixture for 2 hours.[1]

  • Heat the reaction mixture to 85 °C and maintain for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]

  • After the reaction is complete, cool the mixture to room temperature and add 160 mL of a sodium hydroxide solution. Stir for 30 minutes.

  • Collect the resulting solid by filtration, wash with cold water, and dry under vacuum to yield 3-amino-5-fluoropyridine.

Step 2: Synthesis of this compound via Balz-Schiemann Reaction

The Balz-Schiemann reaction is a classic method for the synthesis of aryl fluorides from aryl amines, but a modification of this reaction can be employed to introduce a hydroxyl group.[2][3][4][5][6] This involves the diazotization of 3-amino-5-fluoropyridine followed by the hydrolysis of the resulting diazonium salt.

Mechanism Insight: The primary amine is first converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid like fluoroboric acid).[3][4][5][6] The resulting diazonium tetrafluoroborate is typically isolated and then thermally decomposed in the presence of water to yield the corresponding phenol (in this case, a hydroxypyridine). The use of fluoroboric acid is advantageous as it often leads to a more stable and easily isolable diazonium salt. The thermal decomposition proceeds via an aryl cation intermediate which is then trapped by water.[2][4]

Detailed Experimental Protocol:

  • In a suitable reaction vessel, suspend 3-amino-5-fluoropyridine in a 42% aqueous solution of fluoroboric acid (HBF₄). Cool the mixture to 0-5 °C in an ice-water bath.[7]

  • Slowly add a solution of sodium nitrite (NaNO₂) in water to the suspension while maintaining the temperature between 0-5 °C. The formation of the diazonium tetrafluoroborate salt will be observed as a precipitate.[3]

  • Stir the reaction mixture at this temperature for an additional 30 minutes after the addition is complete.

  • Isolate the diazonium tetrafluoroborate salt by filtration and wash it with cold diethyl ether.

  • In a separate flask, heat water to reflux. Carefully add the isolated diazonium salt portion-wise to the refluxing water. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, continue to reflux the mixture for 1 hour to ensure complete hydrolysis.

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

Section 3: Purification and Characterization

The crude product from the synthesis can be purified by either recrystallization or column chromatography to obtain a high-purity final product.

Purification Protocols

Recrystallization:

  • Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature.[8][9] A solvent system of ethanol/water or ethyl acetate/hexanes is a good starting point for screening.

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, a small amount of activated charcoal can be added. Filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the pure crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[8][9]

Column Chromatography:

  • Stationary Phase: Silica gel is a suitable stationary phase for the purification of polar compounds like this compound.[10]

  • Mobile Phase: A gradient elution system of ethyl acetate in hexanes or dichloromethane in methanol can be effective. The optimal solvent system should be determined by TLC analysis.

  • Procedure: Prepare a silica gel column and load the crude product. Elute the column with the chosen solvent system, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.[11]

Characterization Data

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum will show characteristic signals for the aromatic protons on the pyridine ring. The coupling patterns and chemical shifts will be influenced by the fluorine and hydroxyl substituents.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. The carbon atom attached to the fluorine will show a characteristic large coupling constant (¹JCF).

  • ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This is a crucial technique for confirming the presence and environment of the fluorine atom.[12][13] A single resonance is expected for the fluorine atom in this compound.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) will provide the exact mass, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), C-F stretch, and the aromatic C-H and C=C/C=N stretches of the pyridine ring.[14][15][16]

Section 4: Reactivity and Synthetic Applications in Drug Discovery

The presence of three distinct functionalities—a fluorine atom, a hydroxyl group, and a pyridine nitrogen—makes this compound a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[17][18][19][20]

Reactivity cluster_reactivity Key Reactive Sites A This compound B O-Alkylation/ O-Arylation A->B Hydroxyl Group C Electrophilic Aromatic Substitution A->C Pyridine Ring D Nucleophilic Aromatic Substitution (SNA_r) A->D Fluorine as Leaving Group (under forcing conditions)

Reactivity map of this compound.
  • Reactions at the Hydroxyl Group: The hydroxyl group can undergo O-alkylation or O-arylation to introduce a variety of substituents. It can also be converted into a better leaving group, such as a triflate, for subsequent cross-coupling reactions.

  • Electrophilic Aromatic Substitution: The pyridine ring can undergo electrophilic substitution reactions, with the position of substitution directed by the existing fluorine and hydroxyl groups.

  • Nucleophilic Aromatic Substitution (SNAr): While fluorine is a poor leaving group in SNAr reactions on electron-rich rings, its reactivity can be enhanced in certain contexts, or it can influence the regioselectivity of reactions at other positions.

Application in the Synthesis of Ivosidenib

A prominent example of the utility of a closely related precursor, 3-amino-5-fluoropyridine, is in the synthesis of Ivosidenib . Ivosidenib is an inhibitor of isocitrate dehydrogenase-1 (IDH1) and is an FDA-approved drug for the treatment of acute myeloid leukemia (AML) and cholangiocarcinoma.[21] The synthesis of Ivosidenib highlights the importance of fluorinated pyridine intermediates in the construction of complex and biologically active molecules.

Section 5: Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid inhaling dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place.

References

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  • PubMed Central. (2022). 19F-centred NMR analysis of mono-fluorinated compounds.
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  • ResearchGate. (n.d.). FTIR spectra of (a) 5-FU; (b) 5-FU loaded NaAlg (1/8 w/w) beads crosslinked with Fe 3+.
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  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (2020). Journal of Pesticide Science, 45(3), 131-143.
  • PubMed Central. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • National Institute of Standards and Technology. (n.d.). 5-Fluorouracil.
  • PubMed. (1992). High-performance liquid chromatographic determination of 3-hydroxypyridinium derivatives as new markers of bone resorption.
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potential therapeutic targets of 3-Fluoro-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Therapeutic Targets of 3-Fluoro-5-hydroxypyridine

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. This compound is a small molecule with significant therapeutic potential owing to its unique structural features: a hydroxypyridine core, known for its metal-chelating properties and presence in numerous bioactive compounds, and a fluorine substituent, which can enhance metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive analysis of the , drawing on the established activities of structurally related compounds. We explore its promise as an inhibitor of metalloenzymes and kinases, and as a neuroprotective agent for neurodegenerative disorders. This document is intended for researchers, scientists, and drug development professionals, offering a framework for the investigation and validation of this compound as a novel therapeutic agent.

Introduction to this compound: A Molecule of Therapeutic Promise

This compound is a heterocyclic organic compound that belongs to the family of fluorinated pyridinols. The hydroxypyridine moiety is considered a "privileged structure" in medicinal chemistry, appearing in a wide array of therapeutic agents. Its ability to exist in tautomeric equilibrium with the corresponding pyridone form, coupled with its capacity to chelate metal ions, underpins its diverse biological activities. The introduction of a fluorine atom can dramatically alter the physicochemical profile of the parent molecule, influencing its acidity, lipophilicity, and metabolic stability.[1] Fluorine's high electronegativity can modulate electronic properties, which in turn can enhance binding affinity to biological targets.[2] Given these favorable characteristics, this compound emerges as a compelling candidate for drug discovery efforts across multiple therapeutic areas.

Potential Therapeutic Target Class I: Metalloenzyme Inhibition

A significant portion of all enzymes are metalloenzymes, containing metal ions such as zinc, copper, or iron that are essential for their catalytic activity.[1] The hydroxypyridine scaffold is an excellent metal chelator, a property that can be exploited to inhibit metalloenzymes implicated in various diseases.[1]

Rationale for Targeting Metalloenzymes

The dysregulation of metalloenzymes is a hallmark of numerous pathologies. For instance, histone deacetylases (HDACs), which are zinc-dependent enzymes, are overexpressed in many cancers, and their inhibition can lead to tumor suppression.[3][4][5] Similarly, matrix metalloproteinases (MMPs), another family of zinc-dependent enzymes, are involved in tissue remodeling and are implicated in cancer metastasis, arthritis, and cardiovascular diseases.[6][7][8] The ability of hydroxypyridinones to chelate the active-site zinc ion makes them attractive candidates for the development of inhibitors for these enzyme families.[1]

Potential Metalloenzyme Targets for this compound
  • Histone Deacetylases (HDACs): The 3-hydroxypyridine-2-thione scaffold has been identified as a novel zinc-binding group for the selective inhibition of HDACs.[9][10] Given its structural similarity, this compound could potentially act as an HDAC inhibitor. The fluorine atom may enhance the interaction with the enzyme's active site, leading to improved potency and selectivity.

  • Matrix Metalloproteinases (MMPs): The development of MMP inhibitors has been a long-standing goal in drug discovery.[6][8] While early broad-spectrum inhibitors showed dose-limiting toxicities, the focus has shifted to developing more selective inhibitors. The hydroxypyridine core of this compound could serve as a zinc-binding pharmacophore for the development of selective MMP inhibitors.

Proposed Mechanism of Action

The primary mechanism of metalloenzyme inhibition by this compound is likely through the chelation of the catalytic metal ion (typically Zn²⁺) in the enzyme's active site. This sequestration of the metal ion would render the enzyme catalytically inactive. The fluorine atom could influence the pKa of the hydroxyl group, thereby modulating the chelating ability and potentially contributing to the selectivity for specific metalloenzymes.

cluster_0 Metalloenzyme Active Site cluster_2 Inhibited Complex Enzyme Enzyme Zn Zn²⁺ Enzyme->Zn Coordination Inhibited_Enzyme Inactive Enzyme Inhibitor 3-Fluoro-5- hydroxypyridine Inhibitor->Zn Chelation

Mechanism of Metalloenzyme Inhibition.
Experimental Validation Workflow

A systematic approach is required to validate the inhibition of metalloenzymes by this compound.

A In Vitro Enzymatic Assays B Determine IC₅₀ and Ki values A->B E Selectivity Profiling B->E C Isothermal Titration Calorimetry (ITC) D Confirm Direct Binding & Thermodynamics C->D G Cell-Based Assays D->G F Test against a panel of metalloenzymes E->F F->G H Assess cellular target engagement (e.g., CETSA) G->H

Workflow for Validating Metalloenzyme Inhibition.

Protocol 1: In Vitro HDAC Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a specific HDAC isoform.

  • Materials: Recombinant human HDAC enzyme, fluorogenic HDAC substrate, assay buffer, this compound, known HDAC inhibitor (e.g., SAHA) as a positive control, and a microplate reader.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add the HDAC enzyme, assay buffer, and the test compound or control.

    • Incubate at 37°C for a specified time.

    • Add the fluorogenic substrate and continue the incubation.

    • Stop the reaction by adding a developer solution.

    • Measure the fluorescence intensity.

    • Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using a suitable curve-fitting model.

Potential Therapeutic Target Class II: Kinase Inhibition

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways. Their dysregulation is a common driver of cancer and inflammatory diseases, making them prime targets for drug development.

Rationale for Targeting Kinases

Fluorinated pyridine scaffolds are prevalent in a multitude of approved and investigational kinase inhibitors.[11][12] The fluorine atom can enhance binding affinity through favorable interactions within the kinase active site and improve the overall pharmacokinetic profile of the inhibitor. Given that this compound contains this key structural motif, it is a promising candidate for development as a kinase inhibitor.

Potential Kinase Targets for this compound

The broad family of kinases presents numerous potential targets. Initial screening against a diverse kinase panel would be necessary to identify specific kinases that are potently inhibited by this compound. Some kinase families of high interest include:

  • Tyrosine Kinases: Implicated in various cancers (e.g., EGFR, VEGFR, FLT3).[13][14]

  • Serine/Threonine Kinases: Involved in cell cycle regulation and signaling pathways (e.g., CDKs, Aurora Kinases, PI3K).[12][14][15]

  • MAP Kinases: Key regulators of cellular responses to stress and inflammation (e.g., p38).[11]

Proposed Mechanism of Action

This compound could act as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of its substrates. The hydroxypyridine ring could form key hydrogen bonds with the hinge region of the kinase, a common interaction for many kinase inhibitors. The fluorine atom could further enhance binding through interactions with specific residues in the active site.

cluster_0 Kinase Active Site cluster_2 Inhibited Complex Kinase Kinase ATP_Site ATP Binding Site Kinase->ATP_Site Hinge Region Inhibited_Kinase Inactive Kinase Inhibitor 3-Fluoro-5- hydroxypyridine Inhibitor->ATP_Site Competitive Binding

Mechanism of Kinase Inhibition.
Experimental Validation Workflow

A multi-step process is essential to identify and characterize the kinase inhibitory activity of this compound.

Protocol 2: Cell-Based Kinase Phosphorylation Assay

  • Objective: To assess the ability of this compound to inhibit the phosphorylation of a specific kinase substrate in a cellular context.

  • Materials: A cell line expressing the target kinase, appropriate cell culture media and supplements, this compound, a known inhibitor as a positive control, lysis buffer, and antibodies specific for the phosphorylated and total substrate.

  • Procedure:

    • Seed the cells in a multi-well plate and allow them to adhere.

    • Treat the cells with serial dilutions of this compound or a control for a specified time.

    • Lyse the cells to release the proteins.

    • Quantify the levels of phosphorylated and total substrate using an immunoassay format such as ELISA or Western blotting.[16]

    • Normalize the phosphorylated substrate levels to the total substrate levels.

    • Determine the IC₅₀ value by plotting the percentage of inhibition of phosphorylation against the compound concentration.

Potential Therapeutic Application in Neurodegenerative Disorders

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease represent a significant unmet medical need.[17] 3-hydroxypyridine derivatives have demonstrated neuroprotective effects in various experimental models, suggesting that this compound could be a valuable therapeutic candidate in this area.[3][9][18][19][20][21][22]

Rationale for Neuroprotection

The neuroprotective effects of 3-hydroxypyridine derivatives are believed to be multi-faceted, involving antioxidant activity, modulation of apoptotic pathways, and regulation of intracellular calcium levels.[18][19][20][21][22] Furthermore, the dysregulation of metal ions in the brain is increasingly recognized as a contributing factor to the pathology of neurodegenerative diseases. The metal-chelating properties of this compound could therefore offer an additional therapeutic benefit.

Potential Mechanisms of Neuroprotection
  • Antioxidant Activity: 3-hydroxypyridine derivatives can act as free radical scavengers, mitigating the oxidative stress that contributes to neuronal damage in neurodegenerative diseases.[21]

  • Modulation of Apoptotic Pathways: Studies have shown that these compounds can upregulate anti-apoptotic proteins (e.g., BCL-2) and downregulate pro-inflammatory and pro-apoptotic factors (e.g., TNF-α, caspases).[18][19][20]

  • Regulation of Calcium Homeostasis: By preventing excessive intracellular calcium influx, 3-hydroxypyridine derivatives can protect neurons from excitotoxicity.[18][19][20]

  • Metal Chelation: By chelating excess metal ions like iron and copper, this compound could reduce the production of reactive oxygen species through the Fenton reaction, thereby protecting against metal-induced neurotoxicity.

Experimental Validation Workflow

Validating the neuroprotective effects of this compound requires both in vitro and in vivo models of neurodegeneration.

Protocol 3: In Vitro Oxygen-Glucose Deprivation (OGD) Model of Ischemic Cell Death

  • Objective: To evaluate the ability of this compound to protect primary cortical neurons from ischemic-like injury.

  • Materials: Primary cortical neuron cultures, glucose-free DMEM, hypoxic chamber, this compound, and reagents for assessing cell viability (e.g., propidium iodide and Hoechst 33342).

  • Procedure:

    • Culture primary cortical neurons to the desired confluency.

    • Pre-incubate the neurons with various concentrations of this compound for 24 hours.

    • Induce OGD by replacing the culture medium with glucose-free DMEM and placing the cells in a hypoxic chamber for a duration sufficient to cause cell death in control cultures.

    • Terminate the OGD by returning the cells to a normoxic environment with complete culture medium.

    • After a period of reoxygenation, assess cell viability using fluorescent dyes that stain dead and live cells.

    • Quantify the percentage of viable cells in each treatment group.

Summary of Quantitative Data

The following table provides a hypothetical summary of the kind of quantitative data that would be generated from the experimental validation of this compound against its potential targets.

Target Class Assay Potential Target Hypothetical IC₅₀ (µM)
MetalloenzymesIn Vitro Enzymatic AssayHDAC60.5
In Vitro Enzymatic AssayMMP-91.2
KinasesKinase Panel ScreenFLT30.2
Kinase Panel Screenp38α0.8
NeuroprotectionOGD In Vitro ModelCortical NeuronsEC₅₀ = 2.5

Conclusion

This compound is a molecule with a compelling profile for further investigation as a therapeutic agent. Its fluorinated hydroxypyridine scaffold provides a strong foundation for targeting multiple enzyme families and cellular pathways implicated in a range of diseases. The potential for this compound to act as a metalloenzyme inhibitor, a kinase inhibitor, and a neuroprotective agent warrants a thorough and systematic evaluation. The experimental workflows and protocols outlined in this guide provide a clear path forward for elucidating the therapeutic potential of this compound and advancing it through the drug discovery pipeline.

References

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An In-depth Technical Guide to the Solubility and Stability of 3-Fluoro-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 3-Fluoro-5-hydroxypyridine, a critical building block in modern medicinal chemistry. For researchers, scientists, and drug development professionals, understanding these fundamental physicochemical properties is paramount for ensuring the reliability of experimental data and the successful progression of drug candidates. This document moves beyond a simple recitation of data, offering insights into the causal mechanisms that govern the compound's behavior. We will explore detailed, field-proven protocols for accurately determining solubility and assessing stability under various stress conditions, grounded in authoritative guidelines from the International Council for Harmonisation (ICH). The aim is to equip researchers with the foundational knowledge and practical methodologies required to effectively handle, formulate, and analyze this important chemical entity.

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative of increasing interest in pharmaceutical research and development. The strategic placement of a fluorine atom and a hydroxyl group on the pyridine ring imparts unique electronic and hydrogen-bonding properties. Fluorine, being the most electronegative element, can significantly alter a molecule's pKa, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic profiles. The hydroxyl group provides a key site for hydrogen bonding and potential metabolic conjugation.

A thorough characterization of solubility and stability is not merely a preliminary checkbox in the development process; it is the bedrock upon which reliable biological assays, formulation strategies, and ultimately, clinical success, are built. Low aqueous solubility can lead to underestimated potency in in vitro screens and poor bioavailability in vivo.[1][2][3] Similarly, an unstable compound can degrade during storage or analysis, leading to inaccurate results and the generation of potentially toxic impurities.[4][5] This guide provides the necessary theoretical framework and practical protocols to navigate these challenges.

Core Physicochemical Properties

Before delving into experimental protocols, it is essential to understand the intrinsic properties of this compound that dictate its solubility and stability.

PropertyValue (Predicted/Reported)Significance for Solubility & Stability
Molecular Formula C₅H₄FNODefines the elemental composition and molar mass.
Molecular Weight 113.09 g/mol [6]Influences diffusion rates and solubility limits.
Melting Point 161-164°C[7]A high melting point suggests strong crystal lattice energy, which can negatively impact solubility.
pKa (Predicted)~8.5 (phenolic proton), ~4.5 (pyridinium proton)As an amphoteric molecule, its ionization state and thus aqueous solubility are highly pH-dependent.[3]
LogP (Predicted)0.6[6]Indicates moderate lipophilicity, suggesting a balance between aqueous and lipid solubility.

The presence of both a weakly acidic hydroxyl group and a weakly basic pyridine nitrogen means that the molecule's charge state is highly dependent on the pH of the medium. In acidic conditions (pH < 4.5), the pyridine nitrogen will be protonated, leading to a cationic species with enhanced aqueous solubility. In alkaline conditions (pH > 8.5), the hydroxyl group will be deprotonated, forming an anionic phenolate, which also increases water solubility. Between these pKa values, the neutral species predominates, which typically exhibits the lowest aqueous solubility.

Comprehensive Solubility Assessment

A drug candidate's journey from discovery to clinic is critically dependent on its solubility.[8] We will discuss the two primary types of solubility measurements: kinetic and thermodynamic, and provide a robust protocol for their determination.

Kinetic vs. Thermodynamic Solubility: The "Why"

Kinetic solubility is the concentration of a compound that dissolves from a high-concentration DMSO stock when added to an aqueous buffer and is measured before thermodynamic equilibrium is reached.[1][2][9] It is a high-throughput assay ideal for the early discovery phase to quickly rank compounds.[1][3][9] The value is often higher than thermodynamic solubility because the initial DMSO solution can create supersaturated aqueous solutions that have not yet precipitated.

Thermodynamic solubility , often called "equilibrium solubility," is the true measure of a compound's solubility. It is determined by allowing an excess of the solid compound to equilibrate with the aqueous buffer over an extended period (e.g., 24 hours).[1][2] This "gold standard" measurement is crucial for lead optimization and formulation development as it reflects the maximum dissolved concentration under equilibrium conditions.[2]

Experimental Workflow for Solubility Determination

The following diagram and protocol outline a comprehensive workflow for assessing both kinetic and thermodynamic aqueous solubility.

G cluster_prep Preparation cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility prep1 Prepare 10 mM Stock of this compound in 100% DMSO k1 Add DMSO stock to aqueous buffer (e.g., PBS pH 7.4) prep1->k1 t1 Add excess solid compound to aqueous buffer prep1->t1 Solid compound source k2 Incubate for 1-2 hours at room temperature k1->k2 k3 Filter/Centrifuge to remove precipitate k2->k3 k4 Quantify supernatant concentration via HPLC-UV or LC-MS k3->k4 t2 Shake/Agitate for 24 hours at controlled temperature t1->t2 t3 Filter (0.45 µm PTFE) to remove undissolved solid t2->t3 t4 Quantify filtrate concentration via HPLC-UV or LC-MS t3->t4

Caption: Workflow for Aqueous Solubility Assessment.

Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol is the definitive method for determining the equilibrium solubility of this compound.

  • Preparation of Buffers: Prepare a series of physiologically relevant aqueous buffers (e.g., pH 3.0, pH 5.0, pH 7.4 Phosphate-Buffered Saline (PBS), pH 9.0). Causality: The use of multiple pH values is critical to understand how the compound's ionizable groups affect its solubility.

  • Compound Addition: Add an excess amount of solid this compound (e.g., 1-2 mg) to 1 mL of each buffer in separate glass vials. The excess solid ensures that saturation will be reached.

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for 24 hours. Causality: This extended period allows the system to reach thermodynamic equilibrium between the dissolved and solid states.[2]

  • Phase Separation: After equilibration, allow the vials to stand for at least 1 hour to let larger particles settle. Carefully filter the supernatant through a low-binding 0.45 µm syringe filter (e.g., PTFE). Causality: Filtration is crucial to remove any undissolved micro-particulates that would otherwise lead to an overestimation of solubility.

  • Quantification: Prepare a standard calibration curve of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water). Analyze the filtered samples using a validated HPLC-UV or LC-MS method to determine the concentration.[8]

  • Data Reporting: Report the solubility in µg/mL and µM.

Rigorous Stability Assessment

Stability testing determines how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[10] Forced degradation (or stress testing) is a critical component of this process, designed to identify likely degradation products and establish the intrinsic stability of the molecule.[4][11]

The Logic of Forced Degradation

Forced degradation studies deliberately expose the compound to conditions more severe than accelerated stability testing.[4] The primary goals are:

  • To Identify Degradation Pathways: Understanding whether the molecule is susceptible to hydrolysis, oxidation, or photolysis.[11]

  • To Develop Stability-Indicating Methods: The analytical method (typically HPLC) must be able to separate the intact drug from all potential degradation products, proving it is "stability-indicating."

  • To Elucidate Degradant Structures: Identifying the structure of major degradants is crucial for safety assessment.[12]

The industry-accepted target for degradation is typically 5-20%.[11] Degradation below 5% may not generate sufficient quantities of impurities for detection, while degradation above 20% can lead to secondary degradation products that complicate analysis.

Potential Degradation Pathways for Hydroxypyridines

Hydroxypyridines can be susceptible to several degradation mechanisms:

  • Oxidation: The electron-rich pyridine ring, particularly with an activating hydroxyl group, can be susceptible to oxidation, potentially forming N-oxides or ring-opened products.

  • Hydrolysis: While the pyridine ring itself is generally stable to hydrolysis, other functional groups in more complex derivatives could be labile. For this compound itself, hydrolysis is not a primary expected pathway.

  • Photolysis: Aromatic systems like pyridine can absorb UV light, leading to photochemical degradation.[13]

Studies on related pyridine derivatives have shown they are often highly unstable in alkaline mediums, labile in acidic conditions, and relatively stable in neutral solutions.[13]

Experimental Design for Forced Degradation

The following workflow illustrates a standard approach to forced degradation studies as mandated by ICH guidelines.[14][15]

G cluster_conditions Stress Conditions (ICH Q1A/Q1B) compound This compound (in solution and solid state) hydrolysis Hydrolytic Acidic (0.1 M HCl) Basic (0.1 M NaOH) Neutral (Water) compound->hydrolysis oxidation Oxidative 3% H₂O₂ compound->oxidation thermal Thermal 60°C (Solid & Solution) compound->thermal photo Photolytic ICH Q1B compliant light exposure compound->photo analysis Analysis at Timepoints (e.g., 0, 2, 8, 24 hrs) via Stability-Indicating HPLC-UV/MS hydrolysis->analysis oxidation->analysis thermal->analysis photo->analysis outcome Outcome Assessment - % Degradation - Mass Balance - Peak Purity - Degradant Identification analysis->outcome

Caption: Forced Degradation Experimental Workflow.

Protocol: Forced Degradation Study
  • Stock Solution Preparation: Prepare a stock solution of this compound at ~1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Condition Setup:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Neutral Hydrolysis: Mix 1 mL of stock solution with 1 mL of purified water.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Thermal: Store vials of the stock solution and solid compound in an oven at 60°C.

    • Control: Keep a vial of the stock solution protected from light at 4°C.

  • Incubation: Place the vials (excluding the thermal samples) at a controlled temperature, typically 40°C.

  • Timepoint Sampling: At specified time intervals (e.g., 2, 8, 24, and 48 hours), withdraw an aliquot from each solution. For the acid and base samples, neutralize them immediately with an equimolar amount of base or acid, respectively, to halt the degradation reaction.

  • Photostability (ICH Q1B): Expose both solid and solution samples to a controlled light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[14] A control sample should be wrapped in aluminum foil.

  • Analysis: Analyze all samples, including the T=0 control, using a validated, stability-indicating HPLC method coupled with a photodiode array (PDA) detector and a mass spectrometer (MS).

  • Data Evaluation:

    • Calculate the percentage of degradation for the parent compound.

    • Determine the relative percentage of each degradation product.

    • Assess the mass balance to ensure all degradants are accounted for.

    • Use PDA to check for peak purity and MS to obtain the mass of degradants, aiding in structural elucidation.

Practical Implications and Recommendations

  • Handling and Storage: Based on typical hydroxypyridine stability profiles, this compound should be stored as a solid in a cool, dry, dark place to minimize thermal and photolytic degradation. Solutions should be prepared fresh. For short-term storage, neutral, buffered solutions (pH ~7) are preferable to acidic or, particularly, basic solutions.

  • Assay Development: The pH-dependent solubility must be considered when preparing solutions for biological assays. Using a buffer where the compound is sufficiently soluble (e.g., pH 7.4 PBS) is crucial to avoid precipitation and obtain accurate results. If solubility is low, the use of a co-solvent like DMSO is common, but its final concentration should typically be kept below 1% to avoid artifacts.

  • Formulation: The compound's amphoteric nature provides opportunities for salt formation to enhance solubility if required for formulation development. Understanding the degradation profile is essential for selecting appropriate excipients and manufacturing processes to ensure the final drug product is stable.[5]

Conclusion

The solubility and stability of this compound are not static properties but are dynamically influenced by environmental conditions such as pH, temperature, and light. A comprehensive understanding, derived from robust experimental methodologies as outlined in this guide, is indispensable for any researcher working with this compound. By applying these principles and protocols, scientists can ensure data integrity, mitigate risks in the drug development pipeline, and ultimately accelerate the journey of promising new chemical entities toward clinical application.

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quantum chemical calculations for fluorinated pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Quantum Chemical Calculations for Fluorinated Pyridines

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into pyridine scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing molecular properties critical to drug efficacy, such as metabolic stability, pKa, and binding affinity.[1][2][3] This guide serves as a comprehensive technical resource for researchers employing quantum chemical calculations to understand and predict the behavior of these vital compounds. We delve into the theoretical underpinnings of computational chemistry, from the selection of appropriate Density Functional Theory (DFT) methods and basis sets to the practical execution of a robust computational workflow. By explaining the causality behind methodological choices and providing step-by-step protocols, this document equips scientists to harness the predictive power of in silico techniques, thereby accelerating the rational design of next-generation therapeutics.

Introduction: The Strategic Imperative of Fluorinated Pyridines

The pyridine ring is a privileged scaffold in drug discovery, present in numerous blockbuster drugs. Its ability to act as a hydrogen bond acceptor and its aromatic nature make it a versatile component for engaging with biological targets. The introduction of fluorine, the most electronegative element, imparts unique and often highly beneficial properties to the parent molecule.[4]

Key effects of fluorination include:

  • Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine significantly lowers the pKa of the pyridine nitrogen, which can be crucial for optimizing a drug's ionization state at physiological pH, thereby affecting its solubility, permeability, and target engagement.[2][5]

  • Enhanced Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which may improve its ability to cross cell membranes and the blood-brain barrier.[4][5]

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[6] Strategically placing fluorine can block sites of metabolism, extending a drug's half-life.

  • Altered Conformation and Binding: Fluorine can induce specific conformational preferences and participate in unique non-covalent interactions, such as halogen bonds and lone pair···π-hole interactions, which can enhance binding affinity and selectivity for a target protein.[6][7][8]

Given this complex interplay of effects, predictive computational models are not just advantageous; they are essential for rational drug design. Quantum chemical calculations provide a lens to visualize and quantify these electronic and structural changes with high fidelity.

Theoretical Foundations of Quantum Chemical Calculations

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. These choices are not arbitrary but are dictated by a balance between desired accuracy and available computational resources.

Choosing the Right Computational Lens: An Overview of Methods

While various computational methods exist, Density Functional Theory (DFT) has emerged as the workhorse for systems of pharmaceutical interest due to its excellent balance of cost and accuracy.[9][10]

  • Hartree-Fock (HF) Theory: This is an ab initio method that provides a good starting point but neglects electron correlation, a critical factor for accurate predictions. It is often used for initial geometry optimizations but is less reliable for energy and property calculations.[9][11]

  • Density Functional Theory (DFT): DFT methods incorporate electron correlation through an exchange-correlation functional, offering significantly better accuracy than HF at a comparable computational cost.[12]

    • Hybrid Functionals (e.g., B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is a well-benchmarked and widely used choice for organic molecules, providing reliable geometries and electronic properties.[10][13][14][15]

    • Range-Separated Functionals (e.g., ωB97XD): These functionals are designed to better describe long-range interactions, which can be important when studying non-covalent interactions in protein-ligand complexes. The "D" in ωB97XD indicates the inclusion of an empirical dispersion correction, which is crucial for accurately modeling van der Waals forces.[10][16]

cluster_methods Hierarchy of Computational Methods A High Accuracy & Cost (Post-HF Methods, e.g., CCSD(T)) B Good Accuracy & Cost (DFT) A->B Decreasing Computational Cost C Moderate Accuracy & Cost (Hartree-Fock) B->C Decreasing Accuracy (No Electron Correlation) D Low Accuracy & Cost (Semi-Empirical) C->D Increasing Empirical Parametrization

Caption: Hierarchy of common quantum chemical methods.

The Language of Electrons: Selecting Appropriate Basis Sets

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set is critical, especially for highly electronegative elements like fluorine.

  • Pople-style Basis Sets (e.g., 6-311+G(d,p)): This notation indicates a triple-zeta split-valence basis set, meaning three functions are used for valence orbitals, providing flexibility.[17]

    • +: Adds diffuse functions to heavy (non-hydrogen) atoms, which are essential for describing lone pairs and anions.

    • G: Indicates Gaussian-type orbitals.

    • (d,p): Adds polarization functions (d functions on heavy atoms, p functions on hydrogens), which allow orbitals to change shape and are crucial for describing chemical bonds accurately.[17]

  • Dunning's Correlation-Consistent Basis Sets (e.g., aug-cc-pVDZ): These sets are designed to systematically converge towards the complete basis set limit. The "aug" prefix indicates the addition of diffuse functions, making them highly suitable for calculations involving non-covalent interactions.[18][19]

For fluorinated pyridines, a basis set like 6-311+G(d,p) or aug-cc-pVDZ is strongly recommended to accurately capture the electronic structure around the fluorine atoms and the nitrogen lone pair.[13][20]

Accounting for the Environment: Solvation Models

Calculations performed in the gas phase can differ significantly from behavior in solution. Implicit solvation models, such as the SMD (Solvation Model based on Density) or IEFPCM (Integral Equation Formalism for the Polarizable Continuum Model) , are computationally efficient ways to account for the bulk effects of a solvent (like water) by treating it as a polarizable continuum.[13][14][21] This is particularly important when calculating properties like pKa or comparing energies of different conformers.

Practical Guide: A Step-by-Step Computational Workflow

This section outlines a self-validating protocol for performing quantum chemical calculations on fluorinated pyridines using a program like Gaussian.[13][14]

A Step 1: Construct Initial 3D Structure B Step 2: Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) A->B C Step 3: Frequency Calculation (at same level of theory) B->C D Validation Check: Are there imaginary frequencies? C->D E Step 4: Single-Point Calculation for Properties (NBO, NMR, etc.) D->E No G Refine Initial Structure & Re-optimize D->G Yes F Step 5: Analyze & Interpret Results E->F G->B

Caption: A robust computational workflow for molecular property prediction.

Experimental Protocol: Calculating Properties of 3-Fluoropyridine

Objective: To determine the optimized geometry, electronic properties, and predicted ¹⁹F NMR chemical shift of 3-fluoropyridine.

Software: Gaussian 16, GaussView 6[13][22]

Methodology:

  • Step 1: Molecular Geometry Input

    • Using a molecular builder like GaussView, construct the 3-fluoropyridine molecule. Ensure a reasonable starting geometry.[22][23]

  • Step 2: Geometry Optimization

    • Set up a geometry optimization calculation.

    • Method: B3LYP[13][14]

    • Basis Set: 6-311+G(d,p)[13]

    • Solvation: SCRF=(SMD, Solvent=Water)

    • Keyword line example: #p B3LYP/6-311+G(d,p) Opt SCRF=(SMD,Solvent=Water)

    • Run the calculation. This will find the lowest energy structure of the molecule.

  • Step 3: Frequency Calculation (Self-Validation)

    • Using the optimized geometry from the previous step, perform a frequency calculation at the exact same level of theory.

    • Keyword line example: #p B3LYP/6-311+G(d,p) Freq SCRF=(SMD,Solvent=Water)

    • Trustworthiness Check: Upon completion, verify that the output file shows zero imaginary (negative) frequencies. This confirms the optimized structure is a true energy minimum. If imaginary frequencies exist, the initial geometry must be adjusted and re-optimized.[16]

  • Step 4: Calculation of Key Molecular Properties

    • Using the validated minimum energy structure, perform a single-point energy calculation to derive additional properties.

    • NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for predicting NMR shifts.[13][14]

    • Natural Bond Orbital (NBO) Analysis: To analyze charge distribution and orbital interactions.[24]

    • Keyword line example: #p B3LYP/6-311+G(d,p) NMR=GIAO Pop=NBO SCRF=(SMD,Solvent=Water)

  • Step 5: Analysis and Interpretation of Results

    • Molecular Electrostatic Potential (MEP): Visualize the MEP surface. For pyridine, the most negative potential (red) is localized on the nitrogen lone pair. Observe how the introduction of fluorine alters this potential map, making the ring more electron-deficient.[24]

    • Frontier Molecular Orbitals (HOMO/LUMO): Analyze the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Fluorination typically lowers the energy of both orbitals and can change their localization.[11]

    • NBO Charges: Examine the calculated atomic charges. This will quantify the electron-withdrawing effect of fluorine on the adjacent carbon and the rest of the pyridine ring.[24]

    • ¹⁹F NMR Shift: The calculated isotropic shielding value (σ) can be converted to a chemical shift (δ) by referencing it against a standard (e.g., CFCl₃) using the equation δ = σ_ref - σ_calc. Computational methods are highly effective at predicting ¹⁹F NMR shifts with good accuracy.[13][14][18]

Data Presentation: Quantifying the Impact of Fluorination

To illustrate the utility of these calculations, the table below presents hypothetical but representative data comparing pyridine with 2-fluoropyridine and 3,5-difluoropyridine, calculated at the B3LYP/6-311+G(d,p) level.

PropertyPyridine2-Fluoropyridine3,5-DifluoropyridineCausality of Change
Calculated pKa 5.250.44-0.26Fluorine's inductive effect withdraws electron density from the ring, reducing the basicity of the nitrogen lone pair.
Dipole Moment (Debye) 2.223.511.05The C-F bond dipole can either align with or oppose the molecule's overall dipole, depending on substitution pattern.
HOMO Energy (eV) -6.89-7.15-7.41The strong electronegativity of fluorine stabilizes the molecule, lowering the energy of the frontier orbitals.[24]
LUMO Energy (eV) -0.51-0.78-1.02A lower LUMO energy indicates the molecule is more susceptible to nucleophilic attack.
HOMO-LUMO Gap (eV) 6.386.376.39The gap, related to chemical stability, is often subtly affected by fluorination.[11]

Advanced Applications in Drug Discovery

cluster_props Fluorine Substitution A Fluorine Atom B Altered Electrostatics (pKa, MEP, π-hole) A->B C Enhanced C-F Bond Strength A->C D Modified Sterics & Conformation A->D E Improved Permeability & Solubility B->E F Modulated Protein-Ligand Binding B->F G Increased Metabolic Stability C->G D->F H Enhanced Target Selectivity F->H

Caption: Logical relationships between fluorination and drug properties.

Quantum chemical calculations can go beyond predicting ground-state properties and provide critical insights into reactivity and intermolecular interactions.

  • Predicting Regioselectivity: The sites on the pyridine ring most susceptible to electrophilic or nucleophilic attack can be predicted by analyzing the HOMO/LUMO orbitals and the MEP surface.[25][26] For example, the lowest point of the LUMO often indicates the most likely site for nucleophilic attack, a crucial piece of information for predicting potential metabolic pathways.

  • Modeling Non-Covalent Interactions: The substitution of hydrogen with fluorine can dramatically alter a molecule's interaction profile. Full ring fluorination can even reverse the polarity of the aromatic ring's face, creating an electron-deficient "π-hole" that favorably interacts with nucleophiles or lone pairs, a complete reversal from the typical π-stacking behavior of pyridine.[7] These interactions can be modeled and their energies quantified using high-level DFT, providing a rationale for observed binding affinities in drug-receptor complexes.[6][8]

Conclusion and Future Outlook

Quantum chemical calculations are an indispensable tool in the modern drug discovery pipeline for fluorinated pyridines. They provide a robust, predictive framework for understanding how fluorine substitution modulates key physicochemical and biological properties. By following a validated computational workflow founded on sound theoretical principles, researchers can move beyond trial-and-error synthesis and embrace a more rational, in silico-guided approach to molecular design. As computational power increases and theoretical methods become more refined, the accuracy and scope of these calculations will continue to expand, further solidifying their role in creating safer and more effective medicines.

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Introduction: The Strategic Importance of 3-Fluoro-5-hydroxypyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling and Application of 3-Fluoro-5-hydroxypyridine

This compound is a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The strategic placement of a fluorine atom on the pyridine ring offers a powerful tool for modulating the physicochemical properties of lead compounds. Fluorine's high electronegativity can alter a molecule's pKa, dipole moment, and conformational preferences, which in turn can enhance binding affinity to biological targets, improve metabolic stability by blocking sites of oxidative metabolism, and fine-tune pharmacokinetic profiles.[1][2] Specifically, this compound serves as a key intermediate in the synthesis of novel pyridine derivatives, such as potent thyroid hormone β receptor agonists.[3]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, focusing on the critical aspects of safe handling, risk mitigation, and appropriate use of this valuable reagent. Adherence to these protocols is not merely a matter of compliance but a foundational element of scientific integrity and laboratory safety.

Section 1: Physicochemical and Hazard Profile

A thorough understanding of a compound's properties is the cornerstone of a robust safety assessment. The data presented below has been compiled from authoritative chemical databases and safety data sheets.

1.1: Core Physicochemical Data

The physical and chemical properties of this compound dictate its behavior under laboratory conditions and inform appropriate storage and handling procedures.

PropertyValueSource(s)
CAS Number 209328-55-2[3][4][5]
Molecular Formula C₅H₄FNO[4][5][6]
Molecular Weight 113.09 g/mol [4][5][6]
Appearance White to orange to green powder or crystals[3]
Melting Point 161-164 °C[3][5]
Boiling Point 303.0 ± 22.0 °C (Predicted)[3]
Density 1.325 ± 0.06 g/cm³ (Predicted)[3]
pKa 8.38 ± 0.10 (Predicted)[3]
IUPAC Name 5-fluoropyridin-3-ol[4][5]
1.2: GHS Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) provides a universal framework for understanding its risks.

Hazard ClassGHS ClassificationHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation

Source: PubChem[4]

The primary risks associated with this compound are irritant in nature. The causality stems from the chemical's ability to interact with and disrupt the epithelial tissues of the skin, eyes, and respiratory tract upon direct contact or inhalation of its dust.

Section 2: Comprehensive Safety and Handling Protocols

A multi-layered approach to safety, incorporating engineering controls, administrative policies, and personal protective equipment (PPE), is essential for mitigating the risks identified above.

2.1: The Hierarchy of Controls

The most effective safety strategies prioritize the elimination or control of hazards at their source. The following diagram illustrates this principle, which should guide all laboratory workflow designs.

cluster_controls Hierarchy of Controls for Chemical Safety Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.

For this compound, elimination or substitution may not be feasible given its specific utility. Therefore, the focus must be on robust engineering controls, administrative procedures, and consistent use of PPE.

2.2: Engineering Controls

The primary engineering control is to minimize exposure to the compound, which is a solid powder.

  • Ventilation: All weighing and handling of this compound must be conducted within a certified chemical fume hood to prevent inhalation of airborne dust particles.[7][8]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and located close to the workstation where the compound is handled.[7][9]

2.3: Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical hazard. It must be selected based on the specific risks.

  • Eye and Face Protection: Wear chemical safety goggles that conform to EU EN166 or OSHA 29 CFR 1910.133 standards.[10] A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation.[11]

  • Skin Protection:

    • Gloves: Wear chemical-impermeable gloves (e.g., nitrile). Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[10][12]

    • Lab Coat: A fully fastened lab coat is mandatory to protect skin and personal clothing.[8]

  • Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically required. However, if engineering controls are insufficient or during a large spill cleanup where dust may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[7][13]

2.4: Step-by-Step Handling Protocol

This protocol is designed to be a self-validating system, ensuring safety at each step.

  • Pre-Handling Verification:

    • Confirm the location and functionality of the nearest fume hood, eyewash station, and safety shower.

    • Don all required PPE (goggles, gloves, lab coat).

    • Prepare the work surface within the fume hood by covering it with absorbent, disposable bench paper.

  • Weighing and Transfer:

    • Retrieve the container from its recommended storage location (2-8°C, under inert gas).[3]

    • Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

    • Perform all weighing and transfers of the solid powder deep within the fume hood to contain any dust.

    • Use non-sparking tools for transfers.[8][12]

  • Post-Handling:

    • Tightly seal the source container immediately after use.

    • Decontaminate any spatulas or surfaces that came into contact with the chemical.

    • Carefully dispose of any contaminated bench paper and gloves in the designated solid hazardous waste container.[14]

    • Wash hands thoroughly with soap and water after removing gloves.[7]

Section 3: Storage, Stability, and Disposal

Proper long-term management of chemical reagents is critical for safety and experimental integrity.

3.1: Storage and Incompatibility
  • Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[8][12] The recommended storage temperature is refrigerated (2-8°C) under an inert atmosphere of nitrogen or argon to prevent potential degradation.[3]

  • Incompatibilities: While specific reactivity data is limited, as a pyridine derivative, it should be stored separately from strong oxidizing agents, strong acids, and acid chlorides.[9][15]

The following diagram illustrates general chemical incompatibilities to consider for safe storage.

Compound This compound Oxidizers Strong Oxidizing Agents Compound->Oxidizers Incompatible Acids Strong Acids Compound->Acids Incompatible AcidChlorides Acid Chlorides Compound->AcidChlorides Incompatible

Caption: General chemical incompatibility guide for storage.

3.2: Waste Disposal

Disposal of this compound and associated contaminated materials must be handled as hazardous waste.

  • Procedure: All waste must be disposed of through a licensed chemical destruction plant or an approved waste disposal service.[8][16] Do not discharge into sewer systems or the environment.[8][12]

  • Solid Waste: Contaminated items such as gloves, weighing papers, and absorbent materials should be collected in a clearly labeled, sealed container for solid hazardous waste.[14]

  • Liquid Waste: Solutions containing the compound must be collected in a designated, compatible, and sealed container for liquid hazardous waste.[14]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste.[14]

Section 4: Emergency Procedures

Immediate and correct response to an exposure or spill is vital.

4.1: First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][12]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical advice.[7][13]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[7][12]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[8][13]

4.2: Spill Response Protocol

The following workflow should be initiated in the event of a spill.

cluster_spill Chemical Spill Response Workflow Assess Assess Spill (Size & Location) Evacuate Evacuate Area (If necessary) Assess->Evacuate Large Spill Outside Hood Contain Contain Spill (Use absorbent material) Assess->Contain Small Spill Inside Hood Notify Notify Supervisor / EHS Evacuate->Notify Clean Clean & Decontaminate Contain->Clean Dispose Package & Label Waste Clean->Dispose

Caption: Step-by-step workflow for responding to a chemical spill.

For small spills inside a fume hood, wear appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite), carefully sweep it up, and place it in a sealed container for hazardous waste disposal.[7][8]

References

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  • This compound - Amerigo Scientific. (n.d.).
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  • Personal Protective Equipment (PPE) for Hazardous Drug (HD) Administration. (2021, November 3).
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  • Priya, A., Kumar, N. M., & Nargund, S. L. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • Al-Zoubi, W., et al. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.
  • 3-FLUORO-2-HYDROXYPYRIDINE - ChemBK. (2024, April 9).
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An In-Depth Technical Guide to the Mechanism of Action of 3-Fluoro-5-hydroxypyridine-based Thyroid Hormone Receptor β Agonists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of metabolic disease therapeutics is continually evolving, with a significant focus on developing targeted therapies that offer high efficacy and minimal side effects. Within this arena, selective thyroid hormone receptor β (TRβ) agonists have emerged as a promising class of drugs, particularly for the treatment of non-alcoholic steatohepatitis (NASH). The pyridine scaffold, and specifically derivatives of 3-fluoro-5-hydroxypyridine, represents a cornerstone in the design of these potent and selective agonists. This technical guide provides an in-depth exploration of the mechanism of action of these compounds, using the pioneering drug Resmetirom (MGL-3196) as a primary exemplar. We will dissect the molecular interactions, downstream signaling cascades, and the scientific rationale behind the experimental methodologies used to characterize this important class of molecules.

The Therapeutic Rationale: Targeting TRβ in Metabolic Disease

Thyroid hormones are crucial regulators of metabolism, with their effects mediated by two main receptor isoforms: TRα and TRβ.[1][2] While both receptors bind the endogenous hormone triiodothyronine (T3), they exhibit distinct tissue distribution and functional roles. TRα is predominantly expressed in the heart, bone, and central nervous system, whereas TRβ is the major isoform in the liver.[1][3] This differential expression is the key to the therapeutic strategy of selective TRβ agonism.

Historically, the therapeutic use of thyroid hormone analogues has been hampered by adverse effects associated with TRα activation, such as tachycardia and bone density loss.[3] The development of agonists that selectively target TRβ allows for the harnessing of the beneficial metabolic effects in the liver while minimizing these off-target effects.[1][3] These liver-specific benefits include the reduction of hepatic fat (steatosis), improved lipid profiles, and anti-inflammatory and anti-fibrotic effects, making selective TRβ agonists a prime candidate for treating NASH.[1][4]

The Role of the this compound Scaffold in Resmetirom

While the direct synthesis of Resmetirom from this compound is not the most commonly cited route in publicly available literature, the structural motif is highly relevant to its biological activity. The core structure of Resmetirom features a substituted pyridazinone ring system linked to a dichlorinated phenyl group. The electronic properties and hydrogen bonding capabilities imparted by the nitrogen and oxygen atoms within this heterocyclic core are critical for its high-affinity binding to the TRβ ligand-binding pocket. The strategic placement of halogen atoms further enhances this interaction.

Although alternative synthetic strategies starting from precursors like 3,6-dichloropyridazine are well-documented, the principles of medicinal chemistry suggest that a this compound scaffold could serve as a valuable starting point for generating derivatives with the requisite electronic and steric properties for potent and selective TRβ agonism. The exploration of various substituted pyridines has been a fruitful avenue in the discovery of novel nuclear hormone receptor modulators.

A recently developed efficient synthesis of Resmetirom highlights a multi-step process that, while not starting directly from this compound, underscores the importance of the substituted heterocyclic core.[5]

The Molecular Mechanism of Action of Resmetirom

Resmetirom's therapeutic effects are rooted in its function as a selective partial agonist of the TRβ.[6] Its mechanism can be understood as a multi-step process that begins with receptor binding and culminates in the modulation of gene expression.

Selective Binding to the TRβ Ligand-Binding Pocket

The cornerstone of Resmetirom's action is its high selectivity for TRβ over TRα. In functional assays, Resmetirom has demonstrated a 28-fold greater selectivity for TRβ.[7] This selectivity is attributed to specific interactions between the drug molecule and the amino acid residues lining the ligand-binding pocket of the receptor.

Quantitative Analysis of Receptor Binding and Functional Activity

ParameterTRβTRαSelectivity (β vs α)Reference
EC50 (Functional Assay) 0.21 µM3.74 µM28-fold[3][7]
Maximal Response vs. T3 83.8%48.6%-[3][6]
Conformational Change and Coactivator Recruitment

In its unliganded state, the TRβ typically forms a heterodimer with the retinoid X receptor (RXR) and binds to thyroid hormone response elements (TREs) on the DNA. This complex recruits corepressor proteins, leading to the inhibition of gene transcription.

The binding of Resmetirom to the TRβ ligand-binding domain induces a critical conformational change in the receptor. This alteration in three-dimensional structure leads to the dissociation of corepressor proteins and the subsequent recruitment of a suite of coactivator proteins.[8]

Signaling_Pathway

Modulation of Target Gene Expression

The TRβ-Resmetirom-coactivator complex then initiates the transcription of a specific set of target genes, primarily in the liver. These genes are instrumental in regulating lipid metabolism and cellular homeostasis. Key downstream effects include:

  • Increased Fatty Acid Oxidation: Upregulation of genes like carnitine palmitoyltransferase 1 (CPT1), which facilitates the transport of fatty acids into the mitochondria for beta-oxidation.[2]

  • Reduced Lipogenesis: Suppression of genes involved in the synthesis of new fatty acids, such as sterol regulatory element-binding protein 1c (SREBP-1c).[2]

  • Enhanced Cholesterol Metabolism: Increased expression of enzymes involved in the conversion of cholesterol to bile acids.[4]

  • Stimulation of Lipophagy: Promotion of the breakdown of lipid droplets within hepatocytes.[3]

  • Anti-inflammatory and Anti-fibrotic Effects: Downregulation of genes involved in inflammatory and fibrogenic pathways.[1]

These coordinated changes in gene expression lead to a significant reduction in liver fat, an improvement in the serum lipid profile (including lower LDL-cholesterol and triglycerides), and a resolution of the liver inflammation and fibrosis that are the hallmarks of NASH.[9]

Experimental Protocols for Characterizing TRβ Agonists

The elucidation of Resmetirom's mechanism of action has relied on a suite of robust in vitro and in vivo assays. The following protocols provide a framework for the key experiments used to characterize selective TRβ agonists.

In Vitro Coactivator Recruitment Assay (TR-FRET)

This assay is fundamental for quantifying the ligand-dependent interaction between the TRβ and a coactivator peptide. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common and powerful technique for this purpose.[8][10]

Objective: To determine the EC50 value of a test compound for inducing the recruitment of a coactivator peptide to the TRβ ligand-binding domain.

Materials:

  • GST-tagged TRβ ligand-binding domain (LBD)

  • Terbium (Tb)-labeled anti-GST antibody (donor fluorophore)

  • Fluorescein-labeled coactivator peptide (e.g., from SRC-1) (acceptor fluorophore)

  • Test compound (e.g., Resmetirom) and reference agonist (T3)

  • Assay buffer

  • 384-well microplate

  • TR-FRET compatible microplate reader

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound and reference agonist in DMSO, followed by dilution in assay buffer.

  • Reagent Preparation: Prepare a solution of GST-TRβ-LBD and a mixture of Tb-anti-GST antibody and fluorescein-coactivator peptide in assay buffer.

  • Assay Assembly: In a 384-well plate, add the diluted compounds.

  • Addition of Receptor: Add the GST-TRβ-LBD solution to all wells.

  • Addition of Detection Mix: Add the antibody/peptide mixture to all wells.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET reader, with excitation at ~340 nm and emission at ~520 nm (for fluorescein) and ~490 nm (for terbium).

  • Data Analysis: Calculate the TR-FRET ratio (520 nm emission / 490 nm emission). Plot the ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Experimental_Workflow

Cell-Based Reporter Gene Assay

This assay measures the ability of a compound to activate the transcription of a reporter gene under the control of a TRE in a cellular context.[11][12]

Objective: To determine the EC50 of a test compound for inducing TRE-mediated gene expression in cells expressing TRβ.

Materials:

  • A stable cell line co-expressing human TRβ and a luciferase reporter gene construct driven by a TRE-containing promoter (e.g., HEK293 or GH3 cells).[11][12]

  • Cell culture medium and supplements

  • Test compound and reference agonist

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Luminometer

Step-by-Step Methodology:

  • Cell Seeding: Seed the reporter cells into a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Replace the culture medium with medium containing serial dilutions of the test compound or reference agonist.

  • Incubation: Incubate the cells for 18-24 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence signal using a luminometer.

  • Data Analysis: Normalize the luminescence signal to a control (e.g., cell viability assay) if necessary. Plot the normalized signal against the compound concentration and fit the data to determine the EC50 value.

Conclusion and Future Directions

The development of selective TRβ agonists, exemplified by Resmetirom, represents a significant advancement in the treatment of metabolic diseases like NASH. The mechanism of action, centered on the selective activation of the TRβ in the liver, leads to a cascade of beneficial effects on lipid metabolism, inflammation, and fibrosis. The this compound scaffold and related heterocyclic systems are of great interest in the continued development of next-generation TRβ modulators with even greater potency and selectivity. The in vitro and cell-based assays detailed in this guide are critical tools for the discovery and characterization of these novel therapeutic agents. As our understanding of the nuances of nuclear hormone receptor signaling deepens, so too will our ability to design highly targeted and effective medicines for some of the most pressing health challenges of our time.

References

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  • GHAPP. (2024, October 4).
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  • Dr.Oracle. (2025, August 18). What is the mechanism of action of resmetirom?
  • ResearchGate. (2024, June).
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  • Molecular Endocrinology. (n.d.).
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  • MedchemExpress.com. (n.d.). Resmetirom (MGL-3196) | THR-β Agonist.
  • PMC. (n.d.).
  • ResearchGate. (2025, November 29). Improved Synthesis of Resmetirom.
  • PNAS. (n.d.). Ligand-dependent interactions of coactivators steroid receptor coactivator-1 and peroxisome proliferator-activated receptor binding protein with nuclear hormone receptors can be imaged in live cells and are required for transcription.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). resmetirom | Ligand page.
  • Selleck Chemicals. (n.d.). Resmetirom (MGL-3196) THR-β Agonist | CAS 920509-32-6.
  • PubMed Central. (2024, August 2). Drug discovery targeting thyroid hormone receptor β (THRβ)
  • New Drug Approvals. (2020, January 14). RESMETIROM.
  • ResearchGate. (n.d.).
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  • PMC. (2023, March 19).
  • PubMed. (2019, November 30). Resmetirom (MGL-3196) for the treatment of non-alcoholic steatohepatitis: a multicentre, randomised, double-blind, placebo-controlled, phase 2 trial.
  • Google Patents. (n.d.).
  • NATAP. (2019, November 11). Resmetirom (MGL-3196) for the treatment of non-alcoholic steatohepatitis: a multicentre, randomised, double-blind, placebo-controlled, phase 2 trial.

Sources

A Comprehensive Technical Guide to 3-Fluoro-5-hydroxypyridine: Synthesis, Properties, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry and agrochemical research, serving as a fundamental structural motif in a vast array of clinically significant agents.[1] Its bioisosteric relationship with benzene, coupled with the nitrogen atom's ability to act as a hydrogen bond acceptor and influence the molecule's basicity, makes it a privileged structure in drug design.[1] The strategic introduction of fluorine into such scaffolds has become a powerful tool for fine-tuning molecular properties.[2] Fluorine's high electronegativity and small size can profoundly alter a molecule's pKa, lipophilicity, metabolic stability, and binding affinity for its biological target, often leading to enhanced potency and improved pharmacokinetic profiles.[2][3]

This guide focuses on 3-Fluoro-5-hydroxypyridine (CAS: 209328-55-2), a versatile building block that combines the benefits of a fluorinated pyridine ring with the reactive potential of a hydroxyl group.[4][5] The interplay between the electron-withdrawing fluorine atom and the electron-donating hydroxyl group creates a unique electronic and reactive profile, making this molecule a valuable intermediate for synthesizing complex chemical entities. We will explore its synthesis, delve into its physicochemical and spectroscopic properties, analyze its reactivity, and highlight its applications, particularly in the realm of drug discovery.

Physicochemical and Spectroscopic Properties

The unique arrangement of substituents on the pyridine ring gives this compound distinct properties that are crucial for its application in synthesis.

PropertyValueSource
Molecular Formula C₅H₄FNO[6]
Molecular Weight 113.09 g/mol [6]
CAS Number 209328-55-2[6]
Melting Point 161-164 °C[7]
Boiling Point (Predicted) 303.0 ± 22.0 °C[7]
Density (Predicted) 1.325 ± 0.06 g/cm³[7]
pKa (Predicted) 8.38 ± 0.10[7]
Appearance Off-white powder to crystal[7]
Spectroscopic Profile

While specific experimental spectra are proprietary, a detailed analysis based on established principles of spectroscopy allows for a reliable prediction of its spectral characteristics. This understanding is critical for reaction monitoring and product verification.

  • ¹H NMR: The proton spectrum is expected to show three distinct signals in the aromatic region. The proton at C2 will likely appear as a doublet, coupled to the fluorine at C3. The proton at C4 will be a doublet of doublets, showing coupling to both the C3-fluorine and the C6-proton. The C6 proton will appear as a singlet or a very narrow doublet due to smaller long-range coupling.

  • ¹³C NMR: The carbon spectrum will display five signals. The carbon atoms bonded to fluorine (C3) and the hydroxyl group (C5) will show characteristic shifts. The C-F coupling will be evident, with the C3 signal appearing as a large doublet and the adjacent carbons (C2, C4) showing smaller couplings.

  • ¹⁹F NMR: A single resonance is expected, and its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 113. Subsequent fragmentation would likely involve the loss of CO, a common fragmentation pathway for hydroxypyridines.

  • IR Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch (broad, ~3200-3400 cm⁻¹), C-O stretch (~1200-1300 cm⁻¹), and C-F stretch (~1000-1100 cm⁻¹), in addition to the aromatic C=C and C=N stretching vibrations.

Synthesis of this compound

The synthesis of substituted pyridines often requires multi-step sequences. For this compound, a logical retrosynthetic approach involves disconnecting the C-F or C-O bond, suggesting precursors like 3-amino-5-hydroxypyridine or 3-fluoro-5-bromopyridine.

G cluster_0 Disconnection Approach target This compound precursor1 3-Amino-5-hydroxypyridine target->precursor1 C-F formation (Balz-Schiemann) precursor2 3-Fluoro-5-bromopyridine target->precursor2 C-O formation (Hydroxylation) G start 3-Amino-5-hydroxypyridine step1 1. NaNO₂, HBF₄ 2. Heat start->step1 purify Work-up & Purification step1->purify product This compound validate Spectroscopic Validation (NMR, MS) product->validate purify->product G center This compound node_ether O-Alkyl Ether center->node_ether R-X, Base node_ester O-Acyl Ester center->node_ester Acyl Chloride node_triflate 5-Triflate Derivative center->node_triflate Tf₂O, Pyridine node_suzuki 5-Aryl/Alkyl Derivative node_triflate->node_suzuki Suzuki Coupling (R-B(OH)₂, Pd cat.) G start 3-Fluoro-5- hydroxypyridine step1 Library Synthesis (e.g., Cross-Coupling) start->step1 step2 High-Throughput Screening (HTS) step1->step2 step3 Hit Identification & SAR Analysis step2->step3 step4 Lead Optimization (ADME/Tox) step3->step4 end Preclinical Candidate step4->end

Sources

The Strategic Incorporation of 3-Fluoro-5-hydroxypyridine Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs.[1][2] The strategic introduction of fluorine atoms into these heterocyclic systems has emerged as a powerful tool to modulate physicochemical and pharmacological properties, leading to enhanced drug candidates.[3] This in-depth technical guide focuses on the 3-fluoro-5-hydroxypyridine core, a versatile building block with significant potential in drug discovery. We will explore its synthesis, unique chemical properties, and its role as a bioisosteric replacement, particularly for the tyrosine phenol group in kinase inhibitors. This guide will provide detailed experimental protocols, structure-activity relationship (SAR) insights, and case studies to empower researchers in leveraging this valuable scaffold for the development of next-generation therapeutics.

The Rationale for Fluorination in Pyridine Scaffolds

The incorporation of fluorine into drug candidates can profoundly influence their biological activity and pharmacokinetic profile.[4] Fluorine's high electronegativity and relatively small size can alter a molecule's pKa, lipophilicity, metabolic stability, and binding interactions with its biological target.[4] In the context of pyridine rings, fluorination can modulate the basicity of the nitrogen atom, influencing drug-receptor interactions and solubility.[5] This strategic placement of fluorine is a key tactic in medicinal chemistry to overcome challenges in drug development, such as poor metabolic stability or off-target toxicity.[6]

This compound: A Privileged Scaffold

The this compound moiety (also known as 5-fluoropyridin-3-ol) presents a unique combination of functional groups that make it an attractive starting point for drug discovery programs.

Physicochemical Properties

The core physicochemical properties of this compound are summarized below.

PropertyValueSource
Molecular FormulaC5H4FNO[7]
Molecular Weight113.09 g/mol [7]
XLogP30.6[7]
Hydrogen Bond Donor Count1[7]
Hydrogen Bond Acceptor Count2[7]

Table 1: Physicochemical Properties of this compound.

Bioisosteric Potential: A Tyrosine Mimic

A key application of the this compound scaffold lies in its role as a bioisostere for the phenol group of tyrosine.[8] Tyrosine kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many cancers. Consequently, a vast number of kinase inhibitors have been developed to target the ATP-binding site of these enzymes. Many of these inhibitors form a crucial hydrogen bond with a conserved "gatekeeper" residue in the kinase hinge region, mimicking the interaction of the adenine portion of ATP. The phenol group of a tyrosine residue in the enzyme's active site often plays a pivotal role in substrate recognition and catalysis. The this compound core, with its hydroxyl group and the electron-withdrawing fluorine atom, can effectively mimic the electronic and hydrogen-bonding properties of the tyrosine phenol. The fluorine atom can also enhance binding affinity through favorable orthogonal interactions with the protein.

graph Bioisosterism { layout=neato; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

}

Bioisosteric relationship of this compound with tyrosine.

Synthesis of this compound and its Derivatives

The synthesis of the this compound core and its subsequent derivatization are critical steps in harnessing its potential. While a direct, one-pot synthesis of the parent scaffold can be challenging, multi-step routes starting from commercially available pyridines are commonly employed.

General Synthetic Strategy

A common approach involves the synthesis of a suitably substituted pyridine precursor, followed by fluorination and introduction of the hydroxyl group.

graph Synthesis_Workflow { rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontcolor="#FFFFFF"];

}

General synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of 3-Amino-5-fluoropyridine (A Key Intermediate)

A key intermediate for accessing this compound derivatives is 3-amino-5-fluoropyridine. The following protocol is adapted from established methods.[9]

Materials:

  • 5-Fluoronicotinamide

  • Sodium hydroxide (NaOH)

  • Bromine (Br2)

  • Water

  • Ice

Procedure:

  • Preparation of Sodium Hypobromite Solution: In a reaction vessel cooled in an ice bath (0-5 °C), dissolve sodium hydroxide (32 g) in water (140 mL).

  • Slowly add bromine (19.2 g) dropwise to the cooled NaOH solution while maintaining the temperature below 8 °C. Stir the mixture for 1 hour to form a solution of sodium hypobromite.

  • Hofmann Rearrangement: To the freshly prepared sodium hypobromite solution, add 5-fluoronicotinamide (19 g) portion-wise, ensuring the temperature is maintained at 25 °C.

  • Stir the reaction mixture at 25 °C for 2 hours.

  • Gradually heat the mixture to 85 °C and maintain this temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature.

  • Add a solution of sodium hydroxide (160 mL of an appropriate concentration) and stir for 30 minutes.

  • Filter the resulting solid precipitate.

  • Wash the solid with cold water and dry it under vacuum at 50 °C to yield 3-amino-5-fluoropyridine as a yellow solid.

Self-Validation: The identity and purity of the synthesized 3-amino-5-fluoropyridine should be confirmed by analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination.

Applications in Drug Discovery: Case Studies and SAR

The true value of the this compound scaffold is demonstrated through its successful application in drug discovery programs.

Case Study: Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor

Cabozantinib is a multi-tyrosine kinase inhibitor approved for the treatment of certain cancers. A study by Karmacharya et al. (2020) described the design and synthesis of a novel bioisostere of cabozantinib where the central benzene ring was replaced with a pyridine moiety.[8] This strategic replacement aimed to improve the safety profile of the drug.

The pyridine-containing bioisostere (compound 4 in the study) exhibited potent inhibitory activity against the c-Met kinase, with an IC50 value of 4.9 nM, which is comparable to that of cabozantinib (IC50 = 5.4 nM).[8] This demonstrates that the pyridine ring can effectively mimic the interactions of the benzene ring in the kinase's active site while potentially offering improved physicochemical properties.

Compoundc-Met Kinase Inhibition (IC50)Reference
Cabozantinib5.4 nM[8]
Pyridine Bioisostere 4 4.9 nM[8]

Table 2: c-Met Kinase Inhibitory Activity of Cabozantinib and its Pyridine Bioisostere.

This case study highlights the power of bioisosteric replacement in lead optimization. The pyridine nitrogen can act as a hydrogen bond acceptor, potentially forming additional interactions within the target protein's active site, leading to enhanced potency and selectivity.

Structure-Activity Relationship (SAR) Insights

The antiproliferative activity of pyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring.[4] A review by Beltrán-Partida et al. (2024) found that the presence of -OMe, -OH, -C=O, and NH2 groups can enhance the antiproliferative activity of pyridine derivatives.[10] Conversely, the presence of halogen atoms or bulky groups can sometimes lead to lower activity.[10] This underscores the importance of a systematic exploration of the chemical space around the this compound core to identify optimal substitution patterns for a given biological target.

Future Perspectives and Conclusion

The this compound scaffold represents a valuable and underexplored building block in medicinal chemistry. Its ability to act as a bioisostere for tyrosine, coupled with the beneficial effects of fluorination, makes it a highly attractive starting point for the design of novel inhibitors of a wide range of enzymes, particularly kinases. Future research should focus on the development of more efficient and scalable synthetic routes to access this core and a broader range of its derivatives. Furthermore, the systematic evaluation of these derivatives against diverse biological targets will undoubtedly uncover new therapeutic opportunities. This guide provides a solid foundation for researchers to embark on the exploration of this compound derivatives in their drug discovery endeavors.

References

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  • AZ-PRMT5i-1. (n.d.). Drug Hunter.
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  • DiMagno, S. G., & Pelphrey, P. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
  • Gant, T. G. (2014). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Comprehensive Medicinal Chemistry III (pp. 335-369). Elsevier.
  • How to synthesizer of 3-hydroxy pyridine? (2022). ResearchGate.
  • IC50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. (n.d.). ResearchGate.
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  • Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine. Bioorganic & Medicinal Chemistry Letters.
  • Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy.
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  • This compound. (n.d.). PubChem.
  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry.
  • Preparation method of fluoropyridine compounds. (2013). Google Patents.
  • Shavrin, K. V., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry.

Sources

Introduction: The Strategic Value of the 3-Fluoro-5-hydroxypyridine Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the 3-Fluoro-5-hydroxypyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, featuring prominently in a multitude of FDA-approved therapeutics.[1][2] Its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and influence the physicochemical properties of a molecule makes it a privileged scaffold. The strategic introduction of substituents onto this core allows for the fine-tuning of a compound's pharmacological profile. Among substituted pyridines, the this compound scaffold has emerged as a particularly valuable building block for researchers and drug development professionals.

The unique reactivity of this scaffold is dictated by the interplay of its constituent functional groups. The nitrogen heteroatom renders the ring electron-deficient, influencing its susceptibility to various reaction classes. The hydroxyl group at the 5-position is a powerful hydrogen bond donor and an ortho-, para-directing activating group for electrophilic substitutions. Conversely, the fluorine atom at the 3-position, with its high electronegativity and small atomic radius, profoundly impacts the molecule's electronic distribution, pKa, lipophilicity, and metabolic stability.[3] This often translates to improved pharmacokinetic properties and enhanced binding affinity to biological targets.[3] This guide provides a comprehensive exploration of the reactivity of the this compound core, offering field-proven insights into its synthetic manipulation through nucleophilic and electrophilic substitution, as well as modern palladium-catalyzed cross-coupling reactions.

Physicochemical Properties

A foundational understanding of the scaffold's intrinsic properties is crucial for predicting its behavior in chemical reactions and biological systems.

PropertyValueSource
Molecular FormulaC5H4FNO[4][5][6]
Molecular Weight113.09 g/mol [4][5]
Melting Point161-164 °C[4]
pKa (Predicted)8.38 ± 0.10[4]
AppearanceOff-white powder[4]

Synthetic Pathways to the Core Scaffold

The construction of the this compound scaffold can be approached through multi-step sequences, often starting from more readily available pyridine derivatives. While numerous specific routes exist depending on the desired substitution pattern, a generalized workflow involves the sequential introduction of the key functional groups.

G cluster_0 Generalized Synthetic Workflow Start Pyridine Precursor Step1 Nitration Start->Step1 HNO3/H2SO4 Step2 Halogenation Step1->Step2 NBS/Br2 Step3 Reduction of Nitro Group Step2->Step3 Fe/HCl or Sn/HCl Step4 Diazotization & Hydrolysis Step3->Step4 1. NaNO2, H+ 2. H2O, heat Step5 Fluorination Step4->Step5 Balz-Schiemann or similar Final This compound Scaffold Step5->Final

Caption: Generalized workflow for substituted pyridine synthesis.

This conceptual pathway highlights key transformations common in pyridine chemistry. The precise order of steps is critical and must be tailored to manage the directing effects of the substituents at each stage. For instance, the synthesis of 5-fluoro-2-hydroxypyridine has been achieved by treating 5-fluoro-2-methoxypyridine with strong acid.[7]

Exploring the Reactivity Landscape

The chemical personality of the this compound scaffold is a fascinating duality. The electron-withdrawing nature of the ring nitrogen and the fluorine atom predisposes it to nucleophilic attack, while the electron-donating hydroxyl group can facilitate electrophilic substitution under the right conditions.

Nucleophilic Aromatic Substitution (SNA_r)

SNA_r is a powerful method for functionalizing electron-poor aromatic systems like pyridine. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. For a nucleophile to successfully attack an aryl halide, the ring must be "activated" by electron-withdrawing groups, a role fulfilled by the pyridine nitrogen itself.[8]

In the context of a halogenated this compound (e.g., 2-chloro-3-fluoro-5-hydroxypyridine), the fluorine at position 3 and the ring nitrogen strongly activate the C2 and C4 positions towards nucleophilic attack.

G cluster_0 SNA_r Mechanism: Addition-Elimination Reactant Activated Aryl Halide Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate + Nucleophile (Nu⁻) (Rate-determining step) Product Substituted Product Intermediate->Product - Leaving Group (X⁻) (Fast) LeavingGroup Halide Ion

Caption: The two-step mechanism of nucleophilic aromatic substitution.

Experimental Protocol: Amination of a Halogenated Pyridine Scaffold

This protocol describes a general procedure for the substitution of a halogen (e.g., chlorine) at the C2 position with an amine, a common transformation in drug synthesis.

  • Reaction Setup: To a dry reaction vial, add the 2-chloro-3-fluoro-5-hydroxypyridine substrate (1.0 mmol, 1 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 mmol, 2 equiv.).

  • Solvent Addition: Add a polar aprotic solvent, such as DMSO or DMF (5 mL).

  • Reaction Conditions: Seal the vial and heat the reaction mixture to 100-130 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) to remove the solvent and excess base.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired amino-pyridine derivative.

Causality: The use of a polar aprotic solvent stabilizes the charged Meisenheimer intermediate, accelerating the reaction. Heat is often required to overcome the activation energy associated with disrupting the aromaticity of the pyridine ring in the first step.

Electrophilic Aromatic Substitution (EAS)

Direct electrophilic substitution on pyridine is notoriously difficult. The lone pair on the ring nitrogen is basic and readily coordinates with electrophiles or the Lewis acid catalysts required for the reaction.[9] This forms a pyridinium species, which is strongly deactivated towards further electrophilic attack.

However, the presence of the powerful activating hydroxyl group at C5 can overcome this inherent lack of reactivity. The hydroxyl group directs electrophiles to the ortho and para positions (C2, C4, and C6).

  • Position C2: Sterically hindered by the adjacent fluorine at C3.

  • Position C4: Electronically disfavored due to the electron-withdrawing fluorine at C3.

  • Position C6: The most sterically and electronically favored position for electrophilic attack.

G cluster_1 EAS Mechanism: Sigma Complex Formation Reactant This compound Step1 Attack on Electrophile (E+) Reactant->Step1 Intermediate Sigma Complex (Arenium Ion) Step1->Intermediate Forms resonance-stabilized carbocation Step2 Deprotonation Intermediate->Step2 -H+ Product Substituted Product Step2->Product Restores Aromaticity

Caption: General mechanism for electrophilic aromatic substitution.

Experimental Protocol: Nitration of the Scaffold

This protocol provides a method for introducing a nitro group, likely at the C6 position.

  • Reaction Setup: In a flask cooled in an ice bath (0-5 °C), slowly add this compound (1.0 mmol, 1 equiv.) to concentrated sulfuric acid (H₂SO₄, 2 mL).

  • Addition of Nitrating Agent: While maintaining the low temperature, add fuming nitric acid (HNO₃, 1.1 equiv.) dropwise with constant stirring.

  • Reaction Conditions: Allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Carefully monitor the reaction by taking small aliquots, quenching them in ice water, extracting with ethyl acetate, and analyzing by TLC or LC-MS.

  • Workup: Once the reaction is complete, pour the mixture slowly over crushed ice. Neutralize carefully with a saturated solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Causality: The strong acid protonates the pyridine nitrogen, deactivating the ring. However, the activating effect of the hydroxyl group is strong enough to allow substitution to occur under these forcing conditions. The reaction is performed at low temperature to control the exothermic nature of the nitration reaction.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized modern synthesis, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.[10][11] For these reactions to be effective on the this compound scaffold, a suitable leaving group, typically a bromide or iodide, must be present at one of the ring positions (e.g., C2, C4, or C6).

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species.[11][12][13]

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd R¹-Pd(II)-X Ln Pd0->OxAdd Oxidative Addition (R¹-X) Trans R¹-Pd(II)-R² Ln OxAdd->Trans Transmetalation (R²-B(OR)₂ + Base) RedEl Pd(0)Ln Trans->RedEl Reductive Elimination RedEl->Pd0 Product (R¹-R²)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from general procedures for heteroaryl chlorides and can be optimized for a bromo- or iodo-substituted this compound.[14]

  • Inert Atmosphere: In a glovebox or under an inert atmosphere (e.g., argon), combine the halo-pyridine substrate (1.0 mmol, 1 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), a suitable base such as cesium carbonate (Cs₂CO₃, 2.0 mmol, 2 equiv.), and the palladium catalyst system. A typical system would be Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and a phosphine ligand like XPhos (0.03 mmol, 3 mol%).[14]

  • Solvent: Add anhydrous, degassed solvent, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total).[14]

  • Reaction: Seal the reaction vessel and heat to 100-110 °C with stirring for 12-24 hours.

  • Monitoring: Track the reaction's progress using TLC or LC-MS.

  • Workup: After cooling, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Causality: The choice of a bulky, electron-rich phosphine ligand (like XPhos) is critical for promoting the oxidative addition of the aryl halide to the palladium(0) center, which is often the rate-determining step, especially for less reactive aryl chlorides.[12][14] The base is required to activate the organoboron species for the transmetalation step.[13]

Buchwald-Hartwig Amination

This reaction is a cornerstone for C-N bond formation, coupling aryl halides with a wide range of primary and secondary amines.[10][15][16] Its development provided a milder and more general alternative to classical methods.[10]

G cluster_1 Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)Ln OxAdd R¹-Pd(II)-X Ln Pd0->OxAdd Oxidative Addition (R¹-X) AmineCoord [R¹-Pd(II)-X(HNR²R³)] Ln OxAdd->AmineCoord Amine Coordination (HNR²R³) Deprotonation [R¹-Pd(II)-NR²R³] Ln AmineCoord->Deprotonation Deprotonation (Base) RedEl Pd(0)Ln Deprotonation->RedEl Reductive Elimination RedEl->Pd0 Product (R¹-NR²R³)

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination

  • Inert Atmosphere: Charge a reaction vial with the halo-pyridine substrate (1.0 mmol, 1 equiv.), the amine (1.2 mmol, 1.2 equiv.), a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 equiv.), a palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., BINAP, 3 mol%).[10]

  • Solvent: Add anhydrous, degassed toluene (5 mL).

  • Reaction: Seal the vial and heat the mixture to 80-110 °C for 8-24 hours, until TLC or LC-MS analysis indicates consumption of the starting material.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the crude product via column chromatography.

Causality: The strong base is essential for deprotonating the amine after it coordinates to the palladium center, forming the palladium-amido complex that precedes reductive elimination.[15][17] The choice of ligand is crucial; bidentate ligands like BINAP were a key development, preventing catalyst decomposition and allowing for the coupling of a wider range of amines.[10]

Conclusion: A Versatile Scaffold for Chemical Innovation

The this compound scaffold presents a rich and tunable reactivity profile that makes it an exceptionally valuable tool for medicinal chemists. Its electronic properties, governed by the competing influences of the ring nitrogen, fluorine, and hydroxyl groups, allow for selective functionalization through a variety of modern synthetic methods. A thorough understanding of its behavior in nucleophilic substitution, electrophilic attack, and palladium-catalyzed cross-coupling reactions empowers researchers to strategically design and synthesize novel molecular entities. As the demand for sophisticated and highly optimized drug candidates continues to grow, the strategic application of scaffolds like this compound will undoubtedly remain at the forefront of innovation in drug discovery.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine.
  • Wikipedia. (2024). Buchwald–Hartwig amination.
  • BenchChem. (n.d.). Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Pyridine Derivatives in Drug Discovery.
  • ChemicalBook. (n.d.). 5-Fluoro-2-hydroxypyridine synthesis.
  • Gondaliya, N., & Talele, S. (2022). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. ACS Omega.
  • Name-Reaction.com. (n.d.). Buchwald-Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Wikipedia. (2024). Suzuki reaction.
  • ResearchGate. (2022). How to synthesizer of 3-hydroxy pyridine?.
  • Wikipedia. (2024). Electrophilic aromatic substitution.
  • Jasperse, J. (n.d.). 5 Major Electrophilic Aromatic Substitution Reactions Activating.
  • ChemicalBook. (n.d.). This compound CAS#: 209328-55-2.
  • YouTube. (2023). Buchwald-Hartwig amination.
  • BenchChem. (n.d.). Comparative Reaction Kinetics of 3-Chloro-5-fluoro-2-methoxypyridine Analogs in Nucleophilic Aromatic Substitution.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Izquierdo, S., et al. (2020). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry.
  • YouTube. (2019). nucleophilic aromatic substitutions.
  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry.
  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Lecturio. (n.d.). Aromatic Compounds and Electrophilic Aromatic Substitution. Concise Medical Knowledge.
  • Beilstein-Institut. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry.
  • MDPI. (2018). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
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  • PubChemLite. (n.d.). This compound (C5H4FNO).
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Methodological & Application

Application Note: A Practical Guide to the Suzuki-Miyaura Coupling of 3-Fluoro-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4]

This application note provides a detailed experimental protocol and expert insights for the Suzuki-Miyaura coupling of 3-fluoro-5-hydroxypyridine. This particular substrate is of significant interest in medicinal chemistry due to the prevalence of the fluorinated hydroxypyridine motif in biologically active molecules. The presence of the hydroxyl group and the fluorine atom, along with the pyridine nitrogen, presents unique challenges and considerations for achieving a successful and high-yielding coupling reaction.

The inherent properties of pyridine derivatives, such as the Lewis basicity of the nitrogen atom, can lead to catalyst inhibition.[5][6] Furthermore, the electronic nature of the substituents can influence the reactivity of the carbon-halogen bond towards the crucial oxidative addition step in the catalytic cycle.[7][8] This guide is designed for researchers, scientists, and drug development professionals, offering a robust starting point for their synthetic endeavors and a framework for troubleshooting and optimization.

Reaction Scheme

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Conditions This compound This compound-X (X = Br, I, Cl, OTf) Catalyst Pd Catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) Product 3-Fluoro-5-(Aryl/Heteroaryl)pyridin-5-ol This compound->Product + Boronic_Acid Aryl/Heteroaryl Boronic Acid or Ester (R-B(OR)2) Boronic_Acid->Product + Base Base (e.g., K2CO3, K3PO4) Solvent Solvent (e.g., Dioxane/H2O, Toluene)

Caption: General scheme for the Suzuki-Miyaura coupling.

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a halogenated this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials and Reagents:

  • 3-Fluoro-5-halopyridin-3-ol (e.g., 3-bromo-5-fluoro-pyridin-3-ol) (1.0 equiv)

  • Arylboronic acid or boronic ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)[1]

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)[9]

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial, add the 3-fluoro-5-halopyridin-3-ol (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[10]

  • Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., 2 mol%) and, if necessary, the ligand (e.g., 4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[8]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.[8][11]

  • Extraction: Separate the organic layer and extract the aqueous layer with the same organic solvent (2x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[11]

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[12][13]

Suzuki_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)LnX OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)LnAr' Transmetalation->ArPdAr_prime X_B X-B(OR)2 Transmetalation->X_B RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd Ar_prime_B Ar'-B(OR)2 Ar_prime_B->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (Ar-X) to form a Pd(II) complex (Ar-Pd(II)-X).[12][13] The reactivity of the halide typically follows the order I > Br > Cl > OTf.[7]

  • Transmetalation: The organic group from the organoboron species (Ar'-B(OR)₂) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[9][14]

  • Reductive Elimination: The two organic groups on the palladium complex (Ar and Ar') couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[9][12]

Key Reaction Parameters and Considerations

ParameterRecommended OptionsRationale and Expert Insights
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃, Buchwald PrecatalystsFor less reactive aryl chlorides, more active catalysts with bulky, electron-rich ligands are often necessary.[5][10] Pd(II) precatalysts require in situ reduction to the active Pd(0) species.[7]
Ligand PPh₃, SPhos, XPhos, RuPhos, cataCXium AThe choice of ligand is critical, especially for challenging substrates. Bulky phosphine ligands can accelerate both oxidative addition and reductive elimination.[9][10]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH, KFThe base activates the boronic acid for transmetalation.[1] The choice of base can significantly impact the reaction rate and yield. Inorganic bases are commonly used.[1][9]
Solvent Toluene, Dioxane, THF, DMF, Water mixturesThe solvent system must solubilize all reaction components. A mixture of an organic solvent and water is often used to dissolve the inorganic base.[9][15]
Boron Reagent Boronic acids, Pinacol esters, MIDA boronatesBoronic esters, such as pinacol esters, can be more stable and less prone to protodeboronation than the corresponding boronic acids, which is a common side reaction.[8][16]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, poor quality reagents, incorrect base or solvent.[10]Use a more active catalyst/ligand system. Ensure all reagents are pure and solvents are anhydrous and degassed.[10] Screen different bases and solvents.[10]
Homocoupling of Boronic Acid Presence of oxygen, incomplete reduction of Pd(II) precatalyst.[10]Rigorously exclude oxygen by thoroughly degassing solvents and maintaining an inert atmosphere.[10]
Protodeboronation Presence of water, inappropriate base.[8][10]Use anhydrous conditions and consider using a more stable boronic ester instead of a boronic acid.[8][10]
Catalyst Deactivation Coordination of the pyridine nitrogen to the palladium center.[5][8]Employ bulky, electron-rich ligands that can favor the desired catalytic cycle over catalyst inhibition.[8]

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful tool for the synthesis of novel and potentially bioactive molecules. A thorough understanding of the reaction mechanism and the critical role of each component is essential for success. This application note provides a solid foundation for researchers to develop and optimize their synthetic routes. By carefully selecting the catalyst, ligand, base, and solvent, and by being mindful of potential side reactions, high yields of the desired coupled products can be achieved.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Wikipedia. Suzuki reaction.
  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
  • Chemical Society Reviews. Selection of boron reagents for Suzuki–Miyaura coupling.
  • ACS Publications. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides.
  • ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands.
  • ACS Publications. A Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • ResearchGate. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic...
  • ResearchGate. How can the work up of Suzuki Reaction of arylbromides be best carried out?.
  • ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions.
  • Catalysis Science & Technology. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
  • Myers Research Group. The Suzuki Reaction.
  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
  • Organic Chemistry Portal. Suzuki Coupling.
  • NIH. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • Organic Synthesis. Suzuki-Miyaura Coupling.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • ACS Publications. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Chemical Science. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up..
  • MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • NIH. Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp2)–C(sp3) Bond Formation.
  • MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • ResearchGate. (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.

Sources

Application Notes and Protocols for Sonogashira Coupling of 3-Halo-5-hydroxypyridines

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 3-Alkynyl-5-hydroxypyridines

The 3-alkynyl-5-hydroxypyridine scaffold is a privileged motif in medicinal chemistry and materials science. The rigid, linear nature of the alkyne linker, combined with the hydrogen bonding capability and electronic properties of the hydroxypyridine core, makes these molecules valuable building blocks for kinase inhibitors, molecular probes, and functional organic materials. The Sonogashira cross-coupling reaction is a premier method for the formation of C(sp²)-C(sp) bonds, offering a direct and modular route to these important compounds from readily available 3-halo-5-hydroxypyridines and terminal alkynes.[1][2][3]

This guide provides a comprehensive overview of the critical parameters and detailed protocols for the successful Sonogashira coupling of 3-halo-5-hydroxypyridines. We will delve into the mechanistic underpinnings of the reaction, address the specific challenges posed by the hydroxypyridine substrate, and present field-proven protocols to navigate these challenges, ensuring high-yield and reproducible synthesis.

The Challenge: The Dual Role of the Hydroxyl Group

While the 5-hydroxy group is a key feature for the end application of the target molecules, its presence during the Sonogashira coupling presents a significant challenge. The phenolic proton is acidic and can interfere with the catalytic cycle in several ways:

  • Deprotonation and Side Reactions: In the presence of the amine base required for the reaction, the hydroxyl group can be deprotonated, forming a pyridinolate species. This can lead to undesired side reactions and complicate the reaction mixture.

  • Catalyst Inhibition/Sequestration: The pyridinolate can act as a ligand, coordinating to the palladium or copper centers of the catalysts. This can lead to catalyst inhibition or deactivation, resulting in low or no product yield.

Therefore, a protecting group strategy for the hydroxyl functionality is not just recommended but is often essential for a successful and high-yielding Sonogashira coupling of 3-halo-5-hydroxypyridines.

Protecting Group Strategy: Benzyl Ether

A common and effective strategy is the protection of the hydroxyl group as a benzyl ether. The benzyl group is robust enough to withstand the conditions of the Sonogashira coupling but can be readily removed under mild conditions via hydrogenolysis.

Protection Step: Benzylation of 3-Bromo-5-hydroxypyridine

A typical procedure involves the Williamson ether synthesis:

  • To a solution of 3-bromo-5-hydroxypyridine in a suitable solvent such as DMF or acetone, add a base like potassium carbonate (K₂CO₃).

  • Add benzyl bromide (BnBr) and heat the reaction mixture to facilitate the formation of the benzyl ether.

  • After completion, the reaction is worked up to isolate the 3-bromo-5-(benzyloxy)pyridine.

Mechanism of the Sonogashira Coupling

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)(X)L₂ Ar_alkyne_Pd Ar-Pd(II)(C≡CR)L₂ Pd_complex->Ar_alkyne_Pd Transmetalation ArX Ar-X (Protected 3-Halo-5-hydroxypyridine) ArX->Pd_complex Oxidative Addition Ar_alkyne_Pd->Pd0 Reductive Elimination Product Ar-C≡CR Ar_alkyne_Pd->Product CuX Cu(I)X Cu_acetylide Cu(I)-C≡CR CuX->Cu_acetylide Alkyne R-C≡C-H Alkyne->Cu_acetylide Deprotonation Base Base (e.g., Et₃N) Base->Alkyne Cu_acetylide->Pd_complex

Figure 1. The dual catalytic cycle mechanism of the Sonogashira coupling.

Optimized Reaction Conditions

The optimal conditions for the Sonogashira coupling of 3-halo-5-(benzyloxy)pyridines depend on the nature of the halide. The general reactivity trend is I > Br >> Cl.

Halide (X)Palladium Catalyst (mol%)Copper(I) Iodide (mol%)BaseSolventTemperature (°C)Time (h)
Iodo (I) PdCl₂(PPh₃)₂ (2-5%)CuI (4-10%)Triethylamine (TEA) or Diisopropylethylamine (DIPEA)THF or DMFRoom Temp - 602-12
Bromo (Br) PdCl₂(PPh₃)₂ (3-5%) or Pd(PPh₃)₄ (3-5%)CuI (5-10%)Triethylamine (TEA)Toluene or DMF60 - 904-24
Chloro (Cl) High-activity catalyst required (e.g., Palladacycle with bulky phosphine ligand)CuI (10-20%)Stronger base (e.g., Cs₂CO₃)Toluene or Dioxane100 - 12012-48

Note on Chloro-substrates: The coupling of 3-chloro-5-(benzyloxy)pyridines is significantly more challenging due to the strength of the C-Cl bond. This often requires specialized, highly active catalyst systems, stronger bases, and higher reaction temperatures. For many applications, starting from the bromo or iodo analogue is more practical.

Detailed Experimental Protocols

The following protocols are based on established procedures for the Sonogashira coupling of halo-pyridines and are optimized for the synthesis of 3-alkynyl-5-hydroxypyridines.

Experimental_Workflow cluster_synthesis Synthesis Workflow Start 3-Bromo-5-hydroxypyridine Protection Protection (Benzylation) Start->Protection Protected_Substrate 3-Bromo-5-(benzyloxy)pyridine Protection->Protected_Substrate Sonogashira Sonogashira Coupling Protected_Substrate->Sonogashira Protected_Product 3-Alkynyl-5-(benzyloxy)pyridine Sonogashira->Protected_Product Deprotection Deprotection (Hydrogenolysis) Protected_Product->Deprotection Final_Product 3-Alkynyl-5-hydroxypyridine Deprotection->Final_Product

Figure 2. Overall workflow for the synthesis of 3-alkynyl-5-hydroxypyridines.

Protocol 1: Sonogashira Coupling of 3-Bromo-5-(benzyloxy)pyridine with Phenylacetylene

Materials:

  • 3-Bromo-5-(benzyloxy)pyridine (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 eq, 3 mol%)

  • Copper(I) iodide (CuI) (0.05 eq, 5 mol%)

  • Triethylamine (TEA) (3.0 eq)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

  • Standard laboratory glassware for anhydrous reactions (Schlenk flask, condenser)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add 3-bromo-5-(benzyloxy)pyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).

  • Solvent and Base Addition: Add anhydrous toluene (to make a ~0.2 M solution of the aryl bromide) and triethylamine (3.0 eq) to the flask.

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by subjecting the flask to three cycles of freeze-pump-thaw.

  • Alkyne Addition: Add phenylacetylene (1.2 eq) to the reaction mixture dropwise via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 6-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues and ammonium salts.

    • Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Concentrate the organic layer under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).

  • Characterization: Characterize the purified 3-(phenylethynyl)-5-(benzyloxy)pyridine by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Deprotection of 3-(Phenylethynyl)-5-(benzyloxy)pyridine

Materials:

  • 3-(Phenylethynyl)-5-(benzyloxy)pyridine (1.0 eq)

  • Palladium on carbon (Pd/C, 10 wt%) (5-10 mol% Pd)

  • Methanol or Ethyl Acetate

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask, add 3-(phenylethynyl)-5-(benzyloxy)pyridine (1.0 eq) and dissolve it in methanol or ethyl acetate.

  • Catalyst Addition: Carefully add palladium on carbon (10 wt%) to the solution.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (typically 2-6 hours).

  • Work-up:

    • Carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with methanol or ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

  • Purification: The crude product is often pure enough for subsequent use. If necessary, it can be purified by recrystallization or column chromatography.

  • Characterization: Characterize the final product, 3-(phenylethynyl)-5-hydroxypyridine, by ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low to No Product Yield - Inactive palladium catalyst. - Insufficiently anhydrous conditions. - Incomplete protection of the hydroxyl group. - Oxygen contamination.- Use a fresh batch of palladium catalyst. - Ensure all glassware is oven-dried and solvents are anhydrous. - Confirm complete protection of the starting material by NMR. - Thoroughly degas the reaction mixture.
Formation of Homocoupled Alkyne (Glaser Product) - Presence of oxygen. - High concentration of copper catalyst.- Ensure a strictly inert atmosphere. - Reduce the amount of CuI or consider a copper-free Sonogashira protocol.
Decomposition of Catalyst (Black Precipitate) - Presence of oxygen. - High reaction temperature. - Impurities in reagents or solvents.- Improve degassing procedure. - Lower the reaction temperature if possible, especially for iodo-substrates. - Use high-purity reagents and solvents.
Incomplete Reaction - Insufficient reaction time or temperature. - Catalyst deactivation.- Increase reaction time or temperature (especially for bromo-substrates). - Add a fresh portion of the palladium catalyst.

References

  • Razafindrainibe, F., et al. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. ePrints Soton. [Link]
  • Wikipedia. (n.d.). Sonogashira coupling. [Link]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

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Application Notes and Protocols for the Purification of 3-Fluoro-5-hydroxypyridine by Preparative HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust methodology for the purification of 3-Fluoro-5-hydroxypyridine using preparative High-Performance Liquid Chromatography (HPLC). Aimed at researchers, scientists, and professionals in drug development, this document provides a foundational understanding of the principles behind the separation, a step-by-step protocol for purification, and insights into method optimization. The protocol is designed to be a self-validating system, ensuring reproducibility and high purity of the final compound.

Introduction: The Challenge of Purifying Functionalized Pyridines

This compound is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of novel therapeutic agents. The presence of both a fluorine atom and a hydroxyl group on the pyridine ring imparts unique physicochemical properties, including increased metabolic stability and altered binding affinities. However, these functional groups also present challenges in purification. The polarity of the hydroxyl group and the basicity of the pyridine nitrogen can lead to peak tailing and poor resolution in chromatographic separations.

This application note addresses these challenges by providing a systematic approach to the purification of this compound by reversed-phase preparative HPLC. The method leverages an acidic mobile phase to control the ionization of the analyte, leading to improved peak shape and efficient separation from synthetic impurities.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing an effective purification strategy. Key physicochemical parameters for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₅H₄FNOPubChem[1]
Molecular Weight 113.09 g/mol PubChem[1]
CAS Number 209328-55-2PubChem[1]
Calculated XLogP3 0.6PubChem[1]
pKa (estimated) Pyridine nitrogen: ~3-4, Hydroxyl group: ~8-9Estimated based on related compounds

The positive XLogP3 value suggests a moderate polarity. The basic pyridine nitrogen (pKa estimated to be lower than pyridine's ~5.2 due to the electron-withdrawing fluorine) and the acidic hydroxyl group mean the compound's charge state is highly dependent on pH.

Preparative HPLC Method Development

The Rationale Behind Method Selection

Reversed-phase HPLC is the chosen technique due to its versatility and applicability to a wide range of polar and non-polar compounds. A C18 stationary phase is selected as a robust and widely available option.

The critical element for the successful purification of basic compounds like this compound is the control of the mobile phase pH. At neutral pH, the pyridine nitrogen can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing. By acidifying the mobile phase with an additive like trifluoroacetic acid (TFA) or formic acid, the pyridine nitrogen is protonated. This positive charge reduces the undesirable interactions with the stationary phase, resulting in sharper, more symmetrical peaks.

Experimental Workflow

The overall workflow for the purification of this compound is depicted in the following diagram:

Preparative HPLC Workflow cluster_prep Method Development & Preparation cluster_purification Purification cluster_post Post-Purification sample_prep Sample Preparation (Dissolution in Mobile Phase A) analytical_hplc Analytical HPLC (Method Scouting) sample_prep->analytical_hplc Inject scale_up Scale-up Calculation analytical_hplc->scale_up Optimize prep_hplc Preparative HPLC Run scale_up->prep_hplc Apply fraction_collection Fraction Collection (Based on UV signal) prep_hplc->fraction_collection Elute purity_analysis Purity Analysis of Fractions (Analytical HPLC) fraction_collection->purity_analysis Analyze solvent_removal Solvent Removal (Lyophilization/Evaporation) purity_analysis->solvent_removal Pool Pure Fractions final_product Pure this compound solvent_removal->final_product

A high-level workflow for the purification of this compound.

Detailed Protocols

Materials and Reagents
  • Crude this compound

  • HPLC grade water

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Trifluoroacetic acid (TFA), HPLC grade

  • C18 reversed-phase preparative HPLC column (e.g., 250 x 21.2 mm, 5 µm particle size)

  • Analytical C18 reversed-phase HPLC column (e.g., 150 x 4.6 mm, 5 µm particle size)

  • Preparative HPLC system with UV detector and fraction collector

  • Analytical HPLC system with UV detector

  • Rotary evaporator or lyophilizer

Analytical Method Development

Before proceeding to preparative scale, it is essential to develop and optimize the separation at an analytical scale.

Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Sample Preparation:

    • Dissolve a small amount of crude this compound in Mobile Phase A to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: Analytical C18 (e.g., 150 x 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL.

    • Detection Wavelength: A UV scan of the analyte is recommended. Based on the UV spectrum of 3-hydroxypyridine, a starting wavelength of 270-280 nm is advisable.[2]

    • Gradient: A scouting gradient of 5-95% Mobile Phase B over 15-20 minutes is recommended to determine the approximate elution conditions.

  • Optimization:

    • Adjust the gradient to achieve good resolution between the target peak and impurities. A shallower gradient around the elution point of the target compound will improve separation.

Preparative HPLC Purification

Protocol:

  • Mobile Phase Preparation:

    • Prepare a sufficient volume of Mobile Phase A (0.1% TFA in water) and Mobile Phase B (0.1% TFA in acetonitrile) for the entire purification run.

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of Mobile Phase A. The concentration will depend on the loading capacity of the column, which should be determined experimentally by performing loading studies. A starting concentration of 10-20 mg/mL can be considered.

    • Filter the sample solution through a 0.45 µm filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: Preparative C18 (e.g., 250 x 21.2 mm, 5 µm).

    • Flow Rate: The flow rate should be scaled up from the analytical method. For a 21.2 mm ID column, a starting flow rate of 15-20 mL/min is appropriate.

    • Injection Volume: The injection volume will depend on the sample concentration and the desired loading amount.

    • Detection Wavelength: Use the optimized wavelength from the analytical method development.

    • Gradient: Use the optimized gradient from the analytical method, adjusting the time segments to account for the larger column volume and higher flow rate.

  • Fraction Collection:

    • Set the fraction collector to trigger collection based on the UV signal of the eluting peak corresponding to this compound.

  • Post-Purification:

    • Analyze the collected fractions using the analytical HPLC method to determine their purity.

    • Pool the fractions containing the pure product.

    • Remove the mobile phase solvents using a rotary evaporator or by lyophilization.

Troubleshooting and Key Considerations

IssuePotential CauseRecommended Solution
Peak Tailing Insufficient mobile phase acidity; column overload.Ensure the mobile phase contains at least 0.1% TFA or formic acid; perform a loading study to determine the optimal sample load.
Poor Resolution Inappropriate gradient.Optimize the gradient with a shallower slope around the elution of the target compound.
Low Recovery Sample precipitation on the column; compound instability.Ensure the sample is fully dissolved in the injection solvent; check the stability of the compound in the acidic mobile phase.
Split Peaks Column void; sample solvent stronger than mobile phase.Use a guard column or replace the column; dissolve the sample in a solvent weaker than or equal to the initial mobile phase composition.

Conclusion

The preparative HPLC method detailed in this application note provides a reliable and reproducible approach for the purification of this compound. By employing a reversed-phase C18 column and an acidic mobile phase, the common chromatographic issues associated with pyridine-containing compounds can be effectively mitigated. The systematic workflow, from analytical method development to preparative scale-up, ensures the efficient isolation of the target compound with high purity, making it suitable for subsequent applications in drug discovery and development.

References

  • PubChem. This compound.
  • ResearchGate. UV spectrum of 3-hydroxypyridine. [Link]

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Application Note: Strategic Use of 3-Fluoro-5-hydroxypyridine in Solid-Phase Synthesis for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to engage in hydrogen bonding and its modulated basicity make it a versatile component for targeting a wide range of biological targets.[1][2] The introduction of a fluorine atom can significantly enhance metabolic stability, binding affinity, and membrane permeability. 3-Fluoro-5-hydroxypyridine, in particular, has emerged as a valuable building block, offering three distinct points for chemical modification: the hydroxyl group for anchoring to a solid support, the fluorine atom for nucleophilic aromatic substitution (SNAr), and the pyridine ring itself for further functionalization.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in solid-phase synthesis (SPS). By leveraging SPS methodologies, diverse libraries of pyridine-based compounds can be rapidly assembled, accelerating the identification of novel therapeutic leads.[3][4] We present detailed protocols for resin immobilization, scaffold diversification, and final product cleavage, emphasizing the underlying chemical principles to ensure robust and reproducible outcomes.

Chemical Properties and Reactivity Profile

Understanding the inherent reactivity of this compound is paramount for its successful application in a solid-phase context.

  • Hydroxyl Group: The phenolic hydroxyl group is the primary handle for attachment to a solid support. Its acidity allows for efficient immobilization onto various resins, most commonly via an ether linkage.

  • Fluorine Atom: The fluorine atom, positioned meta to the nitrogen, activates the C3 position for nucleophilic aromatic substitution (SNAr). In SNAr reactions, the high electronegativity of fluorine makes the attached carbon highly electrophilic and susceptible to nucleophilic attack.[5][6] Paradoxically, while the C-F bond is strong, the rate-determining step is the initial nucleophilic attack, making fluoride an excellent leaving group in this context.[6][7]

  • Pyridine Nitrogen: The nitrogen atom imparts a degree of electron deficiency to the aromatic ring, which facilitates SNAr reactions.[5] It can also be protonated or involved in metal coordination, although these properties are less commonly exploited in the diversification strategies discussed here.

Part 1: Immobilization of this compound onto Solid Support

The crucial first step is the covalent attachment of the building block to a solid support. The Mitsunobu reaction is a highly reliable and mild method for forming an ether linkage between the phenolic hydroxyl group and a hydroxyl-functionalized resin, such as Wang resin.[8][9][10] This reaction proceeds with inversion of configuration, although this is not relevant for the achiral alcohol on the Wang resin.[8]

Protocol 1: Immobilization via Mitsunobu Reaction on Wang Resin

This protocol details the anchoring of this compound to Wang resin, a popular acid-labile resin for solid-phase organic synthesis.[11]

Workflow Diagram:

Caption: Workflow for immobilizing this compound on Wang resin.

Materials:

  • Wang Resin (100-200 mesh, ~1.0 mmol/g loading)

  • This compound

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Acetic Anhydride (Ac₂O)

  • Pyridine

Procedure:

  • Resin Swelling: Place Wang resin (1.0 g, ~1.0 mmol) in a solid-phase synthesis vessel. Swell the resin in DMF (10 mL) for 1 hour, then wash with DMF (3 x 10 mL) and anhydrous THF (3 x 10 mL).[12]

  • Reagent Preparation: In a separate flask, dissolve this compound (339 mg, 3.0 mmol, 3 eq) and PPh₃ (787 mg, 3.0 mmol, 3 eq) in anhydrous THF (10 mL).

  • Reaction Setup: Add the solution from step 2 to the swollen resin. Cool the vessel to 0°C in an ice bath.

  • Mitsunobu Reaction: Add DIAD (0.59 mL, 3.0 mmol, 3 eq) dropwise to the resin slurry over 15 minutes, maintaining the temperature at 0°C.

  • Incubation: Allow the reaction to warm to room temperature and shake gently on an orbital shaker for 12-18 hours.

  • Washing: Filter the resin and wash sequentially with THF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, add a solution of Ac₂O (1.0 mL), pyridine (1.0 mL) in DCM (8 mL) to the resin. Shake for 2 hours.[13]

  • Final Wash and Drying: Wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally MeOH (3 x 10 mL). Dry the resin under high vacuum to a constant weight.

Verification of Loading: The loading efficiency can be determined gravimetrically or by cleaving a small amount of the resin-bound material and analyzing the product by HPLC-MS.

ParameterTypical Value
ResinWang Resin
Reactant Equivalents3 eq
Reaction Time12-18 hours
Expected Loading 0.6 - 0.9 mmol/g

Part 2: Solid-Phase Diversification of the Pyridine Scaffold

With the 3-fluoro-5-oxypyridine scaffold securely anchored, the fluorine atom serves as an excellent handle for diversification via Nucleophilic Aromatic Substitution (SNAr).

Protocol 2: SNAr with Amine Nucleophiles

This protocol describes the displacement of the fluoride with a primary or secondary amine, a common strategy for building libraries of drug-like molecules. The electron-withdrawing nature of the pyridine nitrogen facilitates this reaction.[5]

Reaction Scheme:

G Resin Resin-O-Py-F Plus1 + Resin->Plus1 Amine R1R2NH Plus1->Amine Arrow -> Amine->Arrow Conditions Base (e.g., DIPEA) Solvent (e.g., NMP) Heat (e.g., 80-100°C) Arrow->Conditions Product Resin-O-Py-NR1R2 Conditions->Product Plus2 + Product->Plus2 HF [HF] Plus2->HF

Caption: General scheme for SNAr on the resin-bound fluoropyridine.

Materials:

  • Immobilized 3-fluoro-5-oxypyridine resin (from Part 1)

  • Desired primary or secondary amine (e.g., morpholine, piperidine, benzylamine)

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO)

  • DMF, DCM, MeOH for washing

Procedure:

  • Resin Preparation: Swell the resin (~100 mg, ~0.08 mmol) in NMP (2 mL) for 30 minutes in a sealable reaction vessel.

  • Reaction Mixture: In a separate vial, prepare a solution of the amine (0.4 mmol, 5 eq) and DIPEA (139 µL, 0.8 mmol, 10 eq) in NMP (1 mL).

  • Reaction: Add the amine/base solution to the swollen resin. Seal the vessel and heat at 80-100°C for 6-12 hours with gentle agitation. Note: The optimal temperature and time will depend on the nucleophilicity of the amine and may require optimization.[5]

  • Washing: Cool the reaction vessel to room temperature. Filter the resin and wash thoroughly with NMP (3 x 2 mL), DMF (3 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL).

  • Drying: Dry the resin under high vacuum.

Monitoring Reaction Completion: A small aliquot of the resin can be cleaved and the supernatant analyzed by LC-MS to check for the disappearance of the starting material and the appearance of the desired product.

ParameterTypical Conditions
NucleophilePrimary/Secondary Amine (5 eq)
BaseDIPEA (10 eq)
SolventNMP or DMSO
Temperature80 - 100 °C
Expected Conversion >90% (by LC-MS after cleavage)

Part 3: Cleavage and Product Isolation

The final step is the cleavage of the synthesized molecule from the solid support. Since a Wang resin was used, cleavage is achieved under acidic conditions, typically with trifluoroacetic acid (TFA).[11][14]

Protocol 3: TFA-Mediated Cleavage from Wang Resin

Materials:

  • Product-bound resin (from Part 2)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (as a cation scavenger)[15]

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Place the dry, product-bound resin (~100 mg) in a suitable reaction vessel.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/DCM (95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction: Add the cleavage cocktail (2 mL) to the resin. Agitate gently at room temperature for 1-2 hours.[14] The resin will shrink, and the solution may change color.

  • Product Collection: Filter the resin through a fritted syringe and collect the filtrate. Wash the resin with additional neat TFA (2 x 0.5 mL) and then DCM (2 x 1 mL).[11][14]

  • Precipitation: Combine all filtrates and add the solution dropwise to a centrifuge tube containing cold diethyl ether (~15 mL). The product should precipitate as a solid.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the solid pellet with more cold ether.

  • Drying and Analysis: Dry the isolated product under vacuum. Characterize the final compound by LC-MS and NMR to confirm its identity and purity.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Loading in Part 1 Incomplete reaction; inactive reagents.Ensure anhydrous conditions. Use fresh PPh₃ and DIAD. Increase reaction time or equivalents of reagents.
Incomplete SNAr in Part 2 Weak nucleophile; steric hindrance.Increase reaction temperature and/or time. Consider using a stronger base or a different solvent like DMSO.[5] Microwave heating can sometimes accelerate slow reactions.
Side Products During Cleavage Cationic species alkylating the product.Ensure an effective scavenger like TIS is used in the cleavage cocktail, especially for sensitive products.[15][16]
Poor Product Precipitation Product is soluble in ether.Concentrate the filtrate under reduced pressure (if the product is not volatile) before adding to ether. Try precipitating in cold pentane or hexane.

Conclusion

This compound is a powerful and versatile building block for solid-phase synthesis. The protocols outlined in this application note provide a robust framework for its immobilization, diversification, and subsequent cleavage. By systematically applying these methods, research and development teams can efficiently generate libraries of novel pyridine derivatives, significantly streamlining the hit-to-lead optimization process in drug discovery programs.

References

  • Technical Support Information Bulletin 1073 - Wang Resin. Aapptec Peptides.
  • Cleavage
  • TFA cleavage of DSIP synthesis on a Wang resin.
  • Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore.
  • Mitsunobu and Related Reactions: Advances and Applic
  • Total Solid-Phase Synthesis of Dehydroxy Fengycin Deriv
  • Mitsunobu Reaction - Common Conditions.
  • TBAF and peptide cleavage cocktail?
  • Solid phase peptide synthesis of peptide alcohols.
  • Troubleshooting low yields in nucleophilic substitution of fluoropyridines. Benchchem.
  • Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Benchchem.
  • Mitsunobu-Reaction-Based Total Solid-Phase Synthesis of Fanlizhicyclopeptide B.
  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Arom
  • How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?
  • Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. Reddit.
  • Methods and protocols of modern solid phase peptide synthesis.
  • Protocol for efficient solid-phase synthesis of peptide containing 1-hydroxypyridine-2-one (1,2-HOPO).
  • This compound. PubChem.
  • Solid Phase Synthesis of Pyridine-Based Derivatives from a 2-Chloro-5-Bromopyridine Scaffold.
  • Solid-phase synthesis of pyridones and pyridopyrazines as peptidomimetic scaffolds. Organic Letters.
  • Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • 3D printed ceramics as solid supports for enzyme immobilization: an automated DoE approach for applic
  • Site-directed immobilization of glycoproteins on hydrazide-containing solid supports.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
  • Solid-phase synthesis, cyclization, and site-specific functionalization of aziridine-containing tetrapeptides. PubMed.
  • Copper(I/II)-Promoted Diverse Imidazo[1,2-α]pyridine Synthesis on Solid-Phase Bound DNA Oligonucleotides for Encoded Library Design. PubMed.
  • Scaffold diversification.
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  • This compound. Amerigo Scientific.

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Application Notes & Protocols: 3-Fluoro-5-hydroxypyridine as a Versatile Building Block for Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The strategic incorporation of fluorine into agrochemical active ingredients is a proven method for enhancing metabolic stability, binding affinity, and overall efficacy.[1][2] The pyridine scaffold, a ubiquitous heterocycle in crop protection, provides a critical framework for many successful herbicides, fungicides, and insecticides.[3][4] This document provides an in-depth technical guide on the application of 3-Fluoro-5-hydroxypyridine, a key building block that combines the beneficial properties of both fluorine and the pyridine core. We will explore its core reactivity and provide detailed, field-tested protocols for its functionalization, demonstrating its utility in the synthesis of advanced agrochemical agents.

Introduction: The Strategic Advantage of this compound

This compound is a bifunctional reagent of significant interest to agrochemical discovery chemists. Its structure offers two primary, orthogonal reaction sites for molecular elaboration:

  • The C3-Fluorine: This atom acts as a powerful electron-withdrawing group, modulating the pKa of the pyridine nitrogen and the hydroxyl group. It can also serve as a site for nucleophilic aromatic substitution (SNAr) under certain conditions, or more commonly, it enhances the stability of the molecule by blocking metabolic oxidation at that position.

  • The C5-Hydroxyl Group: This nucleophilic site is readily derivatized through a variety of reactions, most notably etherification, allowing for the introduction of diverse pharmacophores and tailoring of physicochemical properties like solubility and systemic transport.

The combination of these features makes this compound an exemplary starting material for creating libraries of novel compounds for high-throughput screening and lead optimization.[5][6]

Physicochemical & Safety Data

A thorough understanding of the starting material's properties is fundamental to successful reaction design and safe laboratory practice.

Physicochemical Properties
PropertyValueSource
CAS Number 209328-55-2[7][8]
Molecular Formula C₅H₄FNO[9][10]
Molecular Weight 113.09 g/mol [10]
Melting Point 161-164 °C[8]
pKa 8.38 ± 0.10 (Predicted)[8]
Appearance Off-white to white powder/crystal[8]
Safety & Handling

This compound is an irritant. Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.

GHS Hazard Statements: [10]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Core Synthetic Protocols

The following protocols are designed to be robust starting points for the derivatization of this compound. Researchers should consider that optimization of reaction times, temperatures, and stoichiometry may be necessary for specific substrates.

Protocol 1: O-Alkylation via Williamson Ether Synthesis

This protocol describes the formation of an ether linkage at the C5-hydroxyl position, a common strategy for introducing lipophilic side chains to modulate the properties of the final agrochemical.

Causality Behind Experimental Choices:

  • Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group, driving the reaction to completion. A weaker base like potassium carbonate (K₂CO₃) could be used for more sensitive electrophiles but may require higher temperatures and longer reaction times.

  • Solvent Selection: Anhydrous N,N-Dimethylformamide (DMF) is a polar aprotic solvent ideal for Sₙ2 reactions. It effectively solvates the sodium cation, leaving a highly reactive "naked" pyridinolate anion.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product start This compound product 5-(Alkoxy)-3-fluoropyridine start->product + R-X, NaH DMF, 0°C to rt alkyl_halide R-X (e.g., Benzyl Bromide) base NaH

Caption: Williamson ether synthesis of this compound.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 0.2 M concentration) via syringe and stir to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes. The solution should become a clear slurry as the sodium salt forms.

  • Electrophile Addition: Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise via syringe, keeping the internal temperature below 10 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired ether.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling

To functionalize the pyridine core, a halogen must first be installed. This can be achieved via electrophilic halogenation. The resulting halo-pyridine is an excellent substrate for cross-coupling reactions, allowing for the introduction of aryl or heteroaryl groups.

Workflow Overview:

G A This compound B Step 1: Bromination (e.g., NBS, Acetonitrile) A->B C 2-Bromo-3-fluoro-5-hydroxypyridine B->C D Step 2: Suzuki Coupling (Ar-B(OH)₂, Pd Catalyst, Base) C->D E 2-Aryl-3-fluoro-5-hydroxypyridine D->E

Caption: Two-step workflow for C-2 arylation.

Step-by-Step Methodology (Suzuki Coupling - Step 2):

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust, general-purpose catalyst for Suzuki couplings. Other catalysts (e.g., Pd(dppf)Cl₂) may offer improved yields for specific or challenging substrates.

  • Base: An aqueous solution of sodium carbonate (Na₂CO₃) is a common and effective base for the transmetalation step of the Suzuki cycle. It is mild enough to be compatible with many functional groups.

  • Solvent System: A biphasic system like Toluene/Ethanol/Water ensures that both the organic-soluble aryl halide and the water-soluble inorganic base can participate effectively in the reaction at the interface.

  • Preparation: To a round-bottom flask, add the brominated intermediate (e.g., 2-Bromo-3-fluoro-5-hydroxypyridine, 1.0 eq), the desired arylboronic acid (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Degassing: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 15-20 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent/Base Addition: Add the degassed solvent system (e.g., a 3:1:1 mixture of Toluene:Ethanol:2M aq. Na₂CO₃) via syringe.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification & Characterization: Purify the residue by flash column chromatography and confirm the structure by appropriate analytical methods (NMR, MS).

Application Case Study: Synthesis of a Hypothetical Fungicide "Fluoxypyrin"

To illustrate the practical application of these protocols, we outline a hypothetical synthesis of "Fluoxypyrin," a conceptual fungicide designed to inhibit succinate dehydrogenase (SDHI). The design incorporates a lipophilic ether side chain for membrane permeability and a substituted phenyl ring for target binding, both attached to the core this compound scaffold.

Synthetic Pathway:

G cluster_start Starting Material cluster_step1 Protocol 1 Application cluster_step2 Halogenation cluster_step3 Protocol 2 Application A This compound B Intermediate 1: 5-(cyclopropylmethoxy)-3-fluoropyridine A->B (Cyclopropylmethyl)bromide, NaH, DMF C Intermediate 2: 2-Bromo-5-(cyclopropylmethoxy)-3-fluoropyridine B->C NBS, MeCN D Final Product: 'Fluoxypyrin' C->D (4-chlorophenyl)boronic acid, Pd(PPh₃)₄, Na₂CO₃

Caption: Multi-step synthesis of a hypothetical fungicide.

This synthetic route efficiently utilizes the orthogonal reactivity of the this compound building block. The initial O-alkylation proceeds under basic conditions, followed by electrophilic bromination at the electron-rich C2 position. The final step involves a robust palladium-catalyzed cross-coupling reaction to install the second key pharmacophore, demonstrating a modular approach to building complex and potentially patentable agrochemical active ingredients.

Conclusion

This compound is a high-value, versatile intermediate for modern agrochemical research. Its distinct and predictable reactivity at both the hydroxyl group and the pyridine core allows for the rapid and modular synthesis of novel compounds. The protocols and strategies outlined in this document provide a solid foundation for researchers and drug development professionals to leverage this building block in the discovery of next-generation crop protection solutions.

References

  • Fujikawa, S., & Ogawa, Y. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 44(3), 151–163. [Link]
  • Zakharychev, V. V., & Matveeva, E. V. (2024). Development of novel pyridine-based agrochemicals: A review.
  • Liu, C., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry, 24(3), 362-373. [Link]
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  • Trabanco, A. A., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of Medicinal Chemistry, 63(10), 5476–5491. [Link]

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Application Note: Synthesis and Cellular Evaluation of 3-Fluoro-5-hydroxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Fluorinated Hydroxypyridine Scaffold

The 3-fluoro-5-hydroxypyridine scaffold is a privileged structural motif in modern medicinal chemistry. Its unique combination of electronic properties—the strong electron-withdrawing nature of fluorine and the hydrogen-bonding capability of the hydroxyl group—makes it a valuable component in the design of highly selective and potent small molecule inhibitors.[1][2][3] This framework is particularly prevalent in the development of kinase inhibitors, where precise interactions within the ATP-binding pocket are paramount for achieving therapeutic efficacy.[4][5] The fluorine atom can enhance binding affinity, improve metabolic stability, and modulate the pKa of the pyridine nitrogen, thereby influencing pharmacokinetic properties.

This guide provides a comprehensive, field-proven methodology for the synthesis of a representative this compound derivative and its subsequent evaluation in a cellular context. We will detail a robust synthetic route and a standard protocol for assessing cellular viability, providing researchers with a validated starting point for their own drug discovery programs.

Part 1: Synthesis of a this compound Amide Derivative

The synthetic strategy outlined below employs common, high-yielding reactions, including amine protection, Suzuki-Miyaura cross-coupling, and amide bond formation, to construct a model derivative.

Conceptual Overview & Rationale

Our synthetic target is N-(4-aminophenyl)-3-fluoro-5-hydroxypyridine-2-carboxamide. The chosen route is designed for modularity, allowing for the straightforward substitution of coupling partners to generate a library of analogues.

  • Amine Protection: We begin with a commercially available aminopyridine. The primary amine is protected with a tert-butyloxycarbonyl (Boc) group.[6][7][8] This is a critical step to prevent the amine from participating in unwanted side reactions during the subsequent cross-coupling step. The Boc group is stable under the basic conditions of the Suzuki coupling but can be readily removed under acidic conditions.[7][9][10]

  • Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds.[11][12][13] We will couple a brominated pyridine intermediate with an arylboronic acid to introduce the desired phenyl group. The choice of palladium catalyst and ligand is crucial for achieving high yields, especially with electron-deficient pyridine rings.[11][14]

  • Amide Coupling & Deprotection: Following the successful cross-coupling, the final aryl amine fragment is introduced via a standard amide coupling reaction. Finally, the Boc protecting group is removed under acidic conditions to yield the target compound.[9][15]

Synthesis Workflow Diagram

Synthesis_Workflow A 5-Bromo-3-fluoropyridin-2-amine (Starting Material) B Boc Protection (Boc)2O, Base A->B Step 1 C tert-butyl (5-bromo-3-fluoropyridin-2-yl)carbamate (Intermediate 1) B->C D Suzuki Coupling (Arylboronic Acid, Pd Catalyst, Base) C->D Step 2 E Amide Formation & Deprotection 1. Amide Coupling Reagent 2. TFA or HCl D->E Step 3 F Final Derivative (Target Compound) E->F

Caption: Multi-step synthesis workflow for a model derivative.

Detailed Experimental Protocol: Synthesis of a Representative Derivative

Step 1: Boc Protection of 5-Bromo-3-fluoropyridin-2-amine

  • Rationale: This step protects the exocyclic amine to prevent it from interfering with the subsequent palladium-catalyzed coupling. Dichloromethane (DCM) is an excellent solvent for this reaction, and triethylamine (TEA) acts as a mild base to neutralize the acid byproduct.

  • Procedure:

    • To a solution of 5-bromo-3-fluoropyridin-2-amine (1.0 equiv.) in dry DCM (0.2 M), add triethylamine (1.5 equiv.).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv.) in DCM.[16][17]

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to afford tert-butyl (5-bromo-3-fluoropyridin-2-yl)carbamate.

Step 2: Suzuki-Miyaura Cross-Coupling

  • Rationale: This key step forms the biaryl core. A mixture of dioxane and water is used as the solvent system. The water is often beneficial for the Suzuki reaction, aiding in the dissolution of the base and facilitating the catalytic cycle.[12] Pd(dppf)Cl₂ is a robust catalyst for this type of coupling.[12]

  • Procedure:

    • In a reaction vessel, combine the Boc-protected bromopyridine from Step 1 (1.0 equiv.), the desired arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.5 equiv.), potassium carbonate (3.0 equiv.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv.).

    • Purge the vessel with an inert gas (e.g., argon or nitrogen).

    • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 0.1 M).

    • Heat the reaction mixture to 85-95 °C and stir for 4-8 hours, monitoring by TLC or LC-MS.[13]

    • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer, concentrate, and purify by flash chromatography to yield the coupled product.

Step 3: Boc Deprotection and Amide Formation

  • Rationale: The Boc group is acid-labile and is typically removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent.[7][9] This unmasks the amine for the final amide coupling.

  • Procedure:

    • Dissolve the product from Step 2 in DCM (0.2 M).

    • Add trifluoroacetic acid (TFA, 10 equiv.) dropwise at 0 °C.[7]

    • Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC/LC-MS).

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. The resulting amine can be carried forward or neutralized and purified.

    • The final amide coupling can be achieved using standard reagents like HATU or EDC/HOBt with the desired carboxylic acid to yield the final this compound derivative.

Part 2: Application in Cellular Assays

Once synthesized and purified, the novel derivatives must be evaluated for biological activity. A foundational experiment is the assessment of a compound's effect on cell viability and proliferation. The MTS assay is a robust, colorimetric method for this purpose.[18][19][20]

Conceptual Overview & Rationale

The MTS assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[19] Viable, metabolically active cells contain NAD(P)H-dependent dehydrogenase enzymes that reduce the tetrazolium salt MTS into a soluble, colored formazan product.[19][20] The amount of formazan produced, measured by absorbance at ~490 nm, is directly proportional to the number of living cells in the culture.[18] This allows for the determination of a compound's cytotoxic or cytostatic effects.

Cellular Assay Workflow Diagram

Cellular_Assay_Workflow A Seed Cells in 96-well plate B Incubate (e.g., 24 hours) A->B Day 1 C Treat with Compound (Serial Dilutions) B->C Day 2 D Incubate (e.g., 48-72 hours) C->D E Add MTS Reagent D->E Day 4/5 F Incubate (1-4 hours) E->F G Measure Absorbance (490 nm) F->G H Data Analysis (Calculate % Viability, IC50) G->H

Caption: Standard workflow for an MTS-based cell viability assay.

Detailed Experimental Protocol: MTS Cell Viability Assay
  • Self-Validation & Controls: To ensure data integrity, every assay must include:

    • Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used to dissolve the compound. This establishes the 100% viability baseline.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine) to confirm the assay is responsive.

    • Media Blank: Wells containing only cell culture medium and the MTS reagent to determine background absorbance.[18][19]

  • Procedure:

    • Cell Seeding: Seed a cancer cell line (e.g., HeLa or A549) into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Preparation: Prepare a stock solution of the synthesized derivative in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations for the dose-response curve.

    • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions (or controls). Incubate for a desired exposure period (e.g., 48 or 72 hours).[18][20]

    • MTS Reagent Addition: Add 20 µL of the MTS reagent solution to each well.[18][19][20]

    • Incubation: Incubate the plate for 1 to 4 hours at 37°C, protected from light.[18][21] The incubation time should be optimized to ensure a strong signal without reaching saturation.

    • Absorbance Reading: Gently shake the plate and measure the absorbance at 490 nm using a microplate reader.[18][19]

    • Data Analysis:

      • Subtract the average absorbance of the media blank wells from all other readings.

      • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100

      • Plot the % Viability against the log of the compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response) to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Data Presentation & Interpretation

The results from the synthesis and cellular assay should be clearly summarized.

Parameter Result Method
Compound ID FHP-A-001-
Chemical Structure Structure Image-
Molecular Weight Calculated MWMass Spectrometry
Purity >98%HPLC
Cell Line A549 (Lung Carcinoma)-
Assay Type MTS Cell Viability-
Incubation Time 72 hours-
IC₅₀ Calculated Value (e.g., 1.2 µM)Non-linear Regression

Interpretation: An IC₅₀ value in the low micromolar or nanomolar range suggests that the synthesized this compound derivative possesses potent cytotoxic or cytostatic activity against the tested cell line, warranting further investigation into its mechanism of action. This could involve more specific assays, such as target-based kinase activity assays, to determine if the compound inhibits a particular enzyme as designed.[22][23][24]

References

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  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
  • MTS Tetrazolium Assay Protocol.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
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  • CN102936220A - BOC protection method for aminopyridine.
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  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Royal Society of Chemistry. [Link]
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protocol for N-alkylation of 3-Fluoro-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Selective N-Alkylation of 3-Fluoro-5-hydroxypyridine

For researchers, scientists, and professionals in drug development, the strategic modification of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, N-alkylated pyridine derivatives are of significant interest due to their prevalence in a wide array of biologically active compounds. This document provides a detailed guide to the N-alkylation of this compound, a substrate that presents a common yet challenging synthetic problem: chemoselectivity.

The primary challenge in the alkylation of hydroxypyridines lies in their nature as ambident nucleophiles. The pyridine nitrogen and the hydroxyl group can both be alkylated, often leading to a mixture of N- and O-alkylated products.[1][2][3] The presence of an electron-withdrawing fluorine atom on the pyridine ring further modulates its electronic properties, influencing the nucleophilicity of the nearby nitrogen atom.

This guide will delve into the mechanistic considerations that govern the selectivity of this reaction and present two distinct protocols for achieving the desired N-alkylation. The first protocol details a classical approach using a strong base and an alkyl halide, while the second employs the versatile Mitsunobu reaction. Each protocol is accompanied by a detailed, step-by-step methodology, troubleshooting advice, and the underlying scientific rationale for key experimental choices.

Understanding the Reaction: N- vs. O-Alkylation

The outcome of the alkylation of this compound is a delicate balance of several factors. The deprotonation of the starting material with a base generates a pyridinolate anion, which has two nucleophilic centers: the nitrogen atom and the oxygen atom. The selectivity of the subsequent alkylation depends on the interplay between the hardness/softness of the alkylating agent and the nucleophilic sites, the choice of solvent, the nature of the counter-ion, and the reaction temperature.

Generally, harder electrophiles tend to react at the harder nucleophilic site (the oxygen atom), while softer electrophiles favor the softer nitrogen atom. The choice of solvent can also influence the reactivity of the nucleophile. Polar aprotic solvents, for instance, can solvate the cation, leaving the anion more reactive.

Below is a diagram illustrating the competing N- and O-alkylation pathways.

G cluster_0 Starting Material & Deprotonation cluster_1 Alkylation Pathways start This compound anion Pyridinolate Anion start->anion Base N_alk N-Alkylated Product (Desired) anion->N_alk R-X (Soft Electrophile) Polar Aprotic Solvent O_alk O-Alkylated Product (Byproduct) anion->O_alk R-X (Hard Electrophile) Polar Protic Solvent G start Dissolve this compound in anhydrous DMF under inert atmosphere add_base Add NaH portion-wise at 0°C start->add_base stir Stir for 30 min at 0°C add_base->stir add_alkyl_halide Add alkyl halide dropwise stir->add_alkyl_halide react Allow to warm to room temperature and stir overnight add_alkyl_halide->react quench Quench with saturated NaHCO₃ (aq) react->quench extract Extract with EtOAc quench->extract wash Wash organic layer with brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Workflow for direct N-alkylation.

Step-by-Step Procedure
  • To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (approximately 0.1 M concentration).

  • Cool the solution to 0°C using an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Stir the reaction mixture at 0°C for 30 minutes.

  • Slowly add the alkyl halide (1.1 eq) dropwise via syringe.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction overnight. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0°C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-Alkylation via the Mitsunobu Reaction

The Mitsunobu reaction provides an alternative, often milder, method for N-alkylation. [4]It involves the in-situ activation of an alcohol with a phosphine and an azodicarboxylate to form an alkoxyphosphonium salt, which is then displaced by the nucleophile. While O-alkylation can be a competing pathway, careful selection of reagents and conditions can favor N-alkylation. [3][5][6]

Materials and Reagents
Reagent/MaterialGradeSupplier Example
This compound≥97%Sigma-Aldrich
Alcohol (R-OH)≥98%Sigma-Aldrich
Triphenylphosphine (PPh₃)≥99%Sigma-Aldrich
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)94-97%Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)≥99.9%Sigma-Aldrich
Ethyl acetate (EtOAc)ACS gradeFisher Scientific
WaterDeionized-
Brine (saturated aqueous NaCl)Laboratory prepared-
Anhydrous sodium sulfate (Na₂SO₄)Laboratory gradeFisher Scientific
Experimental Workflow

G start Dissolve starting material, alcohol, and PPh₃ in anhydrous THF cool Cool to 0°C start->cool add_diad Add DIAD/DEAD dropwise cool->add_diad react Stir at room temperature overnight add_diad->react concentrate Concentrate in vacuo react->concentrate purify Purify by column chromatography concentrate->purify

Caption: Workflow for Mitsunobu N-alkylation.

Step-by-Step Procedure
  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq).

  • Dissolve the solids in anhydrous THF (approximately 0.1 M concentration).

  • Cool the solution to 0°C with an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction may be observed.

  • Remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude residue can be directly purified by flash column chromatography on silica gel to separate the desired N-alkylated product from triphenylphosphine oxide and other byproducts.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive base (Protocol 1)- Wet reagents/solvents- Alkylating agent is not reactive enough- Use fresh NaH.- Ensure all glassware is oven-dried and solvents are anhydrous.- Consider a more reactive alkylating agent (e.g., iodide instead of bromide).
Formation of O-alkylated byproduct - Reaction conditions favor O-alkylation (e.g., hard electrophile, protic solvent).- Use a softer alkylating agent.- Ensure a polar aprotic solvent is used (Protocol 1).- Vary the temperature; lower temperatures may improve selectivity.
Multiple products observed - Di-alkylation (if possible)- Side reactions of the starting material or product.- Use a smaller excess of the alkylating agent.- Lower the reaction temperature.- Ensure an inert atmosphere to prevent degradation.
Difficult purification - Similar polarity of N- and O-alkylated products.- Persistent byproducts (e.g., triphenylphosphine oxide in Protocol 2).- Optimize chromatography conditions (try different solvent systems).- For Protocol 2, some byproducts can be precipitated out by adding a non-polar solvent like hexane.

Product Characterization

The successful synthesis of the N-alkylated product should be confirmed using standard analytical techniques.

  • ¹H and ¹³C NMR Spectroscopy: This is the most definitive method to distinguish between N- and O-alkylation. N-alkylation will result in a significant downfield shift of the pyridine ring protons, particularly those adjacent to the nitrogen. In contrast, O-alkylation will cause a characteristic shift in the protons of the alkyl group attached to the oxygen.

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • 2D NMR (e.g., HMBC): Can be used to unambiguously confirm the connectivity between the alkyl group and the pyridine nitrogen.

By carefully selecting the appropriate reaction conditions, researchers can achieve the selective N-alkylation of this compound, enabling the synthesis of valuable building blocks for drug discovery and development.

References

  • Feng, B., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry, 83(12), 6769–6775. [Link]
  • Feng, B., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides.
  • Feng, B., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. PubMed. [Link]
  • Organic Chemistry Portal. (2018). Selective N-Alkylation of 2-Pyridones. Organic Chemistry Portal. [Link]
  • Wang, N., et al. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Organic Chemistry Portal. [Link]
  • Silva, F. C., et al. (2023). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones.
  • Comins, D., et al. (1994). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Semantic Scholar. [Link]
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]
  • Dankova, M., & Gayo, L. M. (2001). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase.
  • Reynard, G., et al. (2025). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Tetrahedron Letters. [Link]
  • ResearchGate. (2025). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions.
  • Xu, L.-C., et al. (2023). Chemo- and Regioselective Alkylation of Pyridine N-Oxides with Titanacyclopropanes. Organic Chemistry Portal. [Link]
  • Beilstein Archives. (n.d.). Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. Beilstein Archives. [Link]
  • Org Prep Daily. (2007). Mitsunobu aryl ether formation, 4-piperidinol with 2-hydroxypyridine. Org Prep Daily. [Link]

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Application Notes and Protocols for Enzymatic Reactions Involving Fluorinated Hydroxypyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Hydroxypyridine Scaffolds

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. Fluorinated hydroxypyridines, in particular, represent a class of compounds with significant therapeutic potential. The unique physicochemical properties of fluorine—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence the metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] Enzymatic reactions are pivotal in both the synthesis and metabolism of these valuable compounds, offering unparalleled selectivity and efficiency.[3][4]

This guide provides an in-depth exploration of enzymatic reactions involving fluorinated hydroxypyridines, with a focus on practical applications and detailed experimental protocols. We will delve into the mechanisms of key enzyme classes, provide step-by-step methodologies for their study, and offer insights into data analysis and troubleshooting. Our objective is to equip researchers with the foundational knowledge and practical tools necessary to harness the power of biocatalysis in the development of next-generation therapeutics.

Key Enzyme Classes and Their Mechanisms

Several classes of enzymes are instrumental in the transformation of fluorinated hydroxypyridines. Understanding their mechanisms is crucial for designing and interpreting experiments.

Flavin-Dependent Monooxygenases

Flavin-dependent monooxygenases are a diverse group of enzymes that catalyze the insertion of one atom of molecular oxygen into a substrate.[5] A notable example is 6-hydroxy-3-succinoyl-pyridine (HSP) 3-monooxygenase (HspB), which is involved in nicotine degradation.[6][7] The catalytic cycle of these enzymes typically involves the reduction of a flavin cofactor (FAD or FMN) by NAD(P)H, followed by the reaction of the reduced flavin with molecular oxygen to form a highly reactive C(4a)-hydroperoxyflavin intermediate.[8][9] This intermediate is the primary oxidizing species that hydroxylates the pyridine ring.[6][7]

The introduction of a fluorine atom on the pyridine ring can significantly impact the enzyme's activity by altering the electron density of the ring and potentially influencing substrate binding and the rate of hydroxylation.

flavin_monooxygenase_mechanism E_FAD_ox E-FAD (oxidized) E_FADH_red E-FADH- (reduced) E_FAD_ox->E_FADH_red NADPH → NADP+ E_FAD_peroxy E-FAD-OOH (C4a-hydroperoxyflavin) E_FADH_red->E_FAD_peroxy + O₂ E_FAD_hydroxy E-FAD-OH (C4a-hydroxyflavin) E_FAD_peroxy->E_FAD_hydroxy Substrate → Product E_FAD_hydroxy->E_FAD_ox - H₂O Substrate Fluorinated Hydroxypyridine Substrate->E_FAD_peroxy Product Hydroxylated Product H2O H₂O O2 O₂ NADPH NADPH NADP NADP+

Caption: Generalized catalytic cycle of a flavin-dependent monooxygenase.

Cytochrome P450 Monooxygenases

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in drug metabolism.[10][11] These enzymes are responsible for the oxidative metabolism of a vast array of xenobiotics, including many fluorinated compounds.[4][12] The catalytic cycle of CYPs is complex, involving the transfer of electrons from NADPH via a reductase partner, activation of molecular oxygen, and subsequent insertion of an oxygen atom into the substrate.[13]

Fluorination of a hydroxypyridine can alter its metabolism by CYPs in several ways: it can block a site of metabolism, leading to increased metabolic stability, or it can alter the regioselectivity of hydroxylation, leading to the formation of different metabolites.[12]

p450_cycle P450_Fe3_S P450-Fe³⁺ + Substrate (S) P450_Fe3_SH P450-Fe³⁺-S P450_Fe3_S->P450_Fe3_SH P450_Fe2_SH P450-Fe²⁺-S P450_Fe3_SH->P450_Fe2_SH e⁻ P450_Fe2_O2_SH P450-Fe²⁺(O₂)-S P450_Fe2_SH->P450_Fe2_O2_SH + O₂ P450_Fe3_O2_SH P450-Fe³⁺(O₂⁻)-S P450_Fe2_O2_SH->P450_Fe3_O2_SH e⁻ P450_Fe3_O2_2H_SH P450-Fe³⁺(O₂²⁻)-S + 2H⁺ P450_Fe3_O2_SH->P450_Fe3_O2_2H_SH P450_FeO_SH [P450-Fe⁴⁺=O]-S (Compound I) P450_Fe3_O2_2H_SH->P450_FeO_SH - H₂O P450_Fe3_SOH P450-Fe³⁺ + Product (S-OH) P450_FeO_SH->P450_Fe3_SOH S → S-OH NADPH NADPH Reductase P450 Reductase NADPH->Reductase NADP NADP⁺ Reductase->P450_Fe2_SH e⁻ O2 O₂ H2O H₂O

Caption: Simplified catalytic cycle of Cytochrome P450 enzymes.

Fluorinases

Fluorinases are unique enzymes that catalyze the formation of a carbon-fluorine bond, a reaction that is challenging to achieve through traditional organic synthesis.[14][15] These enzymes utilize a fluoride ion and S-adenosyl-L-methionine (SAM) as substrates to produce 5'-fluoro-5'-deoxyadenosine (5'-FDA) and L-methionine.[6] While their natural substrate scope is limited, engineered fluorinases are being explored for the biocatalytic fluorination of various molecules.[6][16] The study of fluorinases with fluorinated hydroxypyridine derivatives could open new avenues for the synthesis of novel fluorinated compounds.

Experimental Protocols

The following protocols provide a framework for the expression, purification, and characterization of enzymes involved in fluorinated hydroxypyridine metabolism.

Protocol 1: Expression and Purification of a His-tagged Monooxygenase

This protocol describes the expression of a His-tagged monooxygenase in E. coli and its subsequent purification using affinity chromatography.[17]

Materials:

  • E. coli BL21(DE3) cells transformed with the expression plasmid for the His-tagged monooxygenase.

  • Luria-Bertani (LB) medium containing the appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Ni-NTA affinity chromatography column.

Procedure:

  • Inoculate a starter culture of 50 mL LB medium with a single colony of the transformed E. coli and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture for 4-6 hours at 30°C.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in 30 mL of lysis buffer and lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with 10 column volumes of wash buffer.

  • Elute the His-tagged protein with 5 column volumes of elution buffer.

  • Analyze the purified protein by SDS-PAGE and determine the concentration using a Bradford assay.

Protocol 2: Fluorogenic Assay for Cytochrome P450 Activity

This high-throughput assay measures the activity of CYP enzymes using a pro-fluorescent substrate.[18][19]

Materials:

  • Purified CYP enzyme and its corresponding reductase.

  • Fluorinated hydroxypyridine substrate.

  • Pro-fluorescent probe substrate (e.g., 7-benzyloxy-4-(trifluoromethyl)coumarin for CYP3A4).[19]

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).

  • Potassium phosphate buffer (100 mM, pH 7.4).

  • 96-well black microtiter plate.

  • Fluorescence microplate reader.

Procedure:

  • Prepare a reaction mixture containing the CYP enzyme, reductase, and the NADPH regenerating system in potassium phosphate buffer.

  • Add the fluorinated hydroxypyridine substrate at various concentrations to the wells of the microplate.

  • Initiate the reaction by adding the pro-fluorescent probe substrate.

  • Incubate the plate at 37°C.

  • Monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths for the fluorescent product.

  • Calculate the initial reaction rates from the linear portion of the fluorescence versus time plot.

  • To determine the effect of the fluorinated hydroxypyridine on CYP activity, perform the assay in the presence and absence of the compound and compare the reaction rates.

Protocol 3: Stopped-Flow Spectroscopy for Monooxygenase Kinetics

Stopped-flow spectroscopy is a powerful technique to study the pre-steady-state kinetics of fast enzymatic reactions, such as the reductive and oxidative half-reactions of flavin-dependent monooxygenases.[8][9]

Materials:

  • Purified monooxygenase.

  • Fluorinated hydroxypyridine substrate.

  • NAD(P)H.

  • Oxygen-saturated buffer.

  • Anaerobic glove box.

  • Stopped-flow spectrophotometer.

Procedure: Reductive Half-Reaction:

  • Work within an anaerobic glove box to prevent premature oxidation of the reduced flavin.

  • Load the purified enzyme into one syringe of the stopped-flow instrument.

  • Load a solution of NAD(P)H into the other syringe.

  • Rapidly mix the two solutions and monitor the decrease in absorbance of the oxidized flavin cofactor (typically around 450 nm) over time.[9]

  • Fit the resulting kinetic traces to an appropriate equation to determine the rate of flavin reduction.

Oxidative Half-Reaction:

  • Pre-reduce the enzyme with NAD(P)H anaerobically.

  • Load the reduced enzyme into one syringe.

  • Load an oxygen-saturated buffer (with or without the fluorinated hydroxypyridine substrate) into the other syringe.

  • Rapidly mix the solutions and monitor the spectral changes corresponding to the formation and decay of the C(4a)-hydroperoxyflavin intermediate (typically around 380-400 nm).[8]

  • Analyze the kinetic data to determine the rates of formation and decay of the intermediate.

Protocol 4: Product Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating and quantifying the products of enzymatic reactions.[14][20]

Materials:

  • Enzymatic reaction mixture.

  • Quenching solution (e.g., acetonitrile or methanol).

  • HPLC system with a suitable detector (e.g., UV-Vis or mass spectrometer).

  • Appropriate HPLC column (e.g., C18 reverse-phase).

  • Mobile phase solvents (e.g., acetonitrile and water with a modifier like formic acid).

  • Standards of the substrate and expected product(s).

Procedure:

  • Terminate the enzymatic reaction by adding a quenching solution.

  • Centrifuge the mixture to pellet any precipitated protein.

  • Transfer the supernatant to an HPLC vial.

  • Inject the sample onto the HPLC system.

  • Elute the compounds using a suitable gradient of the mobile phase.

  • Detect the substrate and product(s) based on their retention times and UV-Vis spectra or mass-to-charge ratios.

  • Quantify the amount of product formed by comparing its peak area to a standard curve generated with known concentrations of the product standard.

Protocol 5: 19F NMR for Monitoring Enzymatic Reactions

¹⁹F NMR is a highly sensitive and specific technique for observing fluorine-containing molecules, making it an excellent tool for monitoring the enzymatic conversion of fluorinated substrates.[21][22]

Materials:

  • Enzymatic reaction mixture in a suitable deuterated buffer.

  • NMR spectrometer equipped with a fluorine probe.

  • Internal standard (optional, for quantification).

Procedure:

  • Set up the enzymatic reaction in an NMR tube using a deuterated buffer to minimize solvent signals in the ¹H spectrum.

  • Acquire an initial ¹⁹F NMR spectrum to observe the signal of the fluorinated substrate.

  • Initiate the enzymatic reaction (e.g., by adding the enzyme or a cofactor).

  • Acquire a series of ¹⁹F NMR spectra over time to monitor the decrease in the substrate signal and the appearance of new signals corresponding to the fluorinated product(s).

  • The chemical shift of the fluorine signal is highly sensitive to its chemical environment, allowing for the identification of different fluorinated species.[9]

  • Integrate the signals to determine the relative concentrations of the substrate and product(s) at each time point, allowing for the calculation of reaction kinetics.

Data Presentation and Analysis

Table 1: Michaelis-Menten Kinetic Parameters

This table provides a template for presenting the kinetic parameters of an enzyme with a fluorinated hydroxypyridine substrate.

SubstrateEnzymeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
3-Fluoro-2-hydroxypyridineMonooxygenase XTBDTBDTBDTBD
4-Fluoro-2-hydroxypyridineMonooxygenase XTBDTBDTBDTBD
5-Fluoro-3-hydroxypyridineCYP3A4TBDTBDTBDTBD

TBD: To be determined experimentally.

Table 2: Product Yields from Biocatalytic Reactions

This table summarizes the yields of hydroxylated products from the enzymatic conversion of fluorinated hydroxypyridine substrates.

SubstrateEnzymeReaction Time (h)Conversion (%)Product Yield (%)Analytical Method
3-Fluoro-2-hydroxypyridineMonooxygenase X24TBDTBDHPLC
4-Fluoro-2-hydroxypyridineMonooxygenase X24TBDTBDHPLC
5-Fluoro-3-hydroxypyridineCYP3A44TBDTBDLC-MS

TBD: To be determined experimentally.

Troubleshooting Guide

Encountering challenges in enzymatic assays is common. This guide provides solutions to frequently encountered problems.[1][8]

ProblemPossible Cause(s)Suggested Solution(s)
No or low enzyme activity - Inactive enzyme- Incorrect buffer pH or temperature- Missing cofactor- Presence of inhibitors in the sample- Verify enzyme activity with a known positive control substrate.- Optimize reaction conditions (pH, temperature).- Ensure all necessary cofactors (e.g., NAD(P)H, FAD) are present at the correct concentrations.- Check for potential inhibitors in the substrate solution or buffer.
High background signal in fluorogenic assays - Autohydrolysis of the probe substrate- Intrinsic fluorescence of the test compound or buffer components- Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation.- Measure the fluorescence of the test compound and buffer components alone and subtract this from the experimental values.
Poor peak shape or resolution in HPLC - Inappropriate column or mobile phase- Sample overload- Column degradation- Optimize the HPLC method (column chemistry, mobile phase composition, gradient).- Inject a smaller volume or lower concentration of the sample.- Replace the HPLC column.
Inconsistent results - Pipetting errors- Instability of reagents- Variation in incubation times or temperatures- Use calibrated pipettes and ensure accurate liquid handling.- Prepare fresh reagent solutions and store them properly.- Maintain consistent experimental conditions for all assays.

Conclusion

The enzymatic transformation of fluorinated hydroxypyridines is a rapidly evolving field with significant implications for drug discovery and development. The protocols and guidelines presented here offer a comprehensive framework for researchers to explore these reactions. By combining robust experimental design, precise execution, and careful data analysis, it is possible to unlock the full potential of biocatalysis for the synthesis and modification of these important molecules. Further research, including the directed evolution of enzymes for enhanced activity and novel substrate specificities, will undoubtedly continue to expand the synthetic chemist's toolbox and accelerate the development of innovative therapeutics.

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  • Regioselective Fluorination of Imidazo[1,2-a]pyridines with SelectfluorTM in Aqueous Condition. Letters in Organic Chemistry. (2015). [Link]
  • C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates.

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Application Notes & Protocols: 3-Fluoro-5-hydroxypyridine in the Synthesis of PET Imaging Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Fluoropyridine Moiety in PET Tracer Design

Positron Emission Tomography (PET) stands as a cornerstone of modern molecular imaging, enabling the non-invasive quantification of physiological and pathophysiological processes in vivo. The success of this technique is intrinsically linked to the development of highly specific and effective radiotracers. Among the available positron-emitting radionuclides, Fluorine-18 ([¹⁸F]) is often the isotope of choice due to its near-ideal physical properties: a 109.8-minute half-life that accommodates complex radiosynthesis and distribution, and low positron energy (0.635 MeV) which translates to high-resolution images.[1][2]

The incorporation of [¹⁸F] into biologically active molecules is a critical challenge in radiopharmaceutical chemistry. The 3-fluoro-5-hydroxypyridine scaffold has emerged as a valuable building block in the synthesis of novel PET imaging agents, particularly for neuroimaging. Its utility stems from several key factors:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often rendering the radiolabel resistant to in vivo defluorination, a common metabolic pathway that can lead to high background signals from bone uptake of free [¹⁸F]fluoride.[3]

  • Pharmacokinetic Modulation: The presence of a fluorine atom can significantly alter the lipophilicity and hydrogen bonding capacity of a molecule, thereby favorably modulating its absorption, distribution, metabolism, and excretion (ADME) profile. This is crucial for achieving optimal brain penetration and target-to-background ratios.[4]

  • Efficient Radiolabeling Chemistry: The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution (SₙAr) reactions. This allows for the direct and efficient incorporation of no-carrier-added [¹⁸F]fluoride, leading to radiotracers with high molar activity, which is essential for imaging low-density targets like receptors and enzymes.[5][6][7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound for the synthesis of [¹⁸F]-labeled PET imaging agents. We will delve into the synthetic strategies for precursor development, provide a detailed protocol for nucleophilic [¹⁸F]radiolabeling, and discuss the critical parameters for ensuring a robust and reproducible synthesis.

PART 1: Synthesis of a Radiolabeling Precursor from this compound

The key to a successful radiolabeling reaction is the synthesis of a suitable precursor molecule that contains a good leaving group at the position where the [¹⁸F]fluoride will be introduced. For pyridyl systems, nitro (-NO₂) and trialkylammonium (-NR₃⁺) groups are excellent leaving groups for SₙAr reactions.[3][7]

This protocol outlines a representative synthetic route to a nitro-substituted precursor from this compound. The hydroxyl group is first protected to prevent unwanted side reactions during nitration.

Experimental Workflow: Precursor Synthesis

G cluster_0 Step 1: Protection of Hydroxyl Group cluster_1 Step 2: Nitration cluster_2 Step 3: (Optional) Deprotection A This compound C Protected Intermediate (3-Fluoro-5-(methoxymethoxy)pyridine) A->C Protection B Protecting Group Reagent (e.g., MOM-Cl, NaH) B->C D Protected Intermediate E Nitrating Agent (e.g., HNO₃/H₂SO₄) F Nitrated Precursor (3-Fluoro-5-(methoxymethoxy)-2-nitropyridine) D->F Nitration E->F G Nitrated Precursor H Deprotecting Agent (e.g., HCl) I Final Radiolabeling Precursor (3-Fluoro-5-hydroxy-2-nitropyridine) G->I Deprotection H->I G A [¹⁸O]H₂O Target B Cyclotron ¹⁸O(p,n)¹⁸F A->B C Aqueous [¹⁸F]Fluoride B->C D Anion Exchange Cartridge (QMA) C->D E Elution (K₂CO₃/K₂₂₂) D->E F Azeotropic Drying E->F G Activated [¹⁸F]KF/K₂₂₂ Complex F->G I Heating (Conventional or Microwave) G->I H Precursor in DMSO H->I J Crude [¹⁸F]-Labeled Product I->J K HPLC Purification J->K L Formulation K->L M Final [¹⁸F]-PET Tracer L->M

Sources

Application Notes and Protocols for the Functionalization of 3-Fluoro-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 3-Fluoro-5-hydroxypyridine in Medicinal Chemistry

This compound is a pivotal structural motif in contemporary drug discovery and development. The strategic placement of a fluorine atom on the pyridine ring offers a powerful tool to modulate the physicochemical and pharmacological properties of lead compounds. Fluorine's high electronegativity and small size can enhance metabolic stability, improve binding affinity to biological targets, and alter lipophilicity, thereby optimizing pharmacokinetic profiles.[1][2] The hydroxyl group at the 5-position serves as a versatile synthetic handle, allowing for the introduction of a wide array of functional groups through well-established chemical transformations. This guide provides a comprehensive overview of the key functionalization strategies for the hydroxyl group of this compound, complete with detailed, field-proven protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Chemical Reactivity and Strategic Considerations

The pyridine ring is an electron-deficient aromatic system, which influences the reactivity of its substituents. The hydroxyl group of this compound is phenolic in nature, rendering it acidic and amenable to deprotonation to form a nucleophilic pyridinolate anion. The choice of base, solvent, and electrophile is critical for achieving high yields and selectivity in functionalization reactions. Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF) are often employed to facilitate S(_N)2-type reactions on the hydroxyl group.[3]

Core Functionalization Pathways

The hydroxyl group of this compound can be readily converted into ethers, esters, and sulfonate esters. Each of these functional groups serves a distinct purpose in drug design, from acting as key pharmacophoric elements to serving as protecting groups or reactive intermediates for further elaboration.

Section 1: Etherification of the Hydroxyl Group

Ether linkages are prevalent in a vast number of pharmaceuticals due to their relative stability and ability to modulate a molecule's polarity and hydrogen bonding capacity. The most common methods for the etherification of this compound are the Williamson ether synthesis and the Mitsunobu reaction.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for forming ethers via an S(_N)2 reaction between an alkoxide and an alkyl halide.[3][4][5] The reaction proceeds in two conceptual steps: deprotonation of the hydroxyl group to form the more nucleophilic pyridinolate, followed by nucleophilic attack on the alkyl halide.

Causality of Experimental Choices:

  • Base Selection: A moderately strong base is required to deprotonate the phenolic hydroxyl group. Common choices include sodium hydride (NaH), potassium carbonate (K(_2)CO(_3)), and sodium hydroxide (NaOH). The choice of base can be influenced by the solvent and the electrophile used. For instance, NaH is a strong, non-nucleophilic base often used in anhydrous polar aprotic solvents like DMF or THF.[4] K(_2)CO(_3) is a milder, more economical choice suitable for reactions in polar aprotic solvents.[6]

  • Solvent Selection: Polar aprotic solvents are preferred as they solvate the cation of the base without strongly solvating the nucleophilic anion, thus enhancing its reactivity.[3]

  • Electrophile: Primary alkyl halides are ideal electrophiles for this S(_N)2 reaction. Secondary and tertiary alkyl halides are more prone to undergo elimination reactions as a competing pathway.[4]

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (Sₙ2) Start This compound Intermediate 3-Fluoro-5-pyridinolate anion Start->Intermediate Deprotonation Base Base (e.g., NaH, K₂CO₃) Base->Start Product 3-Fluoro-5-alkoxypyridine Intermediate->Product Sₙ2 Attack Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Intermediate

Caption: General workflow for the Williamson ether synthesis.

Protocol 1.1: Synthesis of 3-Fluoro-5-methoxypyridine

This protocol details the O-methylation of this compound using methyl iodide.

Materials:

  • This compound

  • Methyl iodide (MeI)[6][7][8]

  • Potassium carbonate (K(_2)CO(_3)), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add methyl iodide (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-fluoro-5-methoxypyridine.

Parameter Value Reference
Typical Yield 85-95%Adapted from[6]
Reaction Time 4-6 hoursAdapted from[6]
Temperature 60 °CAdapted from[6]
Purification Column Chromatography[9][10]
Mitsunobu Reaction

The Mitsunobu reaction provides a powerful alternative for the synthesis of ethers, particularly when the Williamson ether synthesis is not feasible or when specific stereochemistry needs to be controlled (though not applicable to this achiral substrate).[11][12][13][14] The reaction involves the condensation of an alcohol with a nucleophile (in this case, another alcohol or a phenol) in the presence of triphenylphosphine (PPh(_3)) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11]

Causality of Experimental Choices:

  • Reagents: The combination of PPh(_3) and DEAD/DIAD forms a phosphonium salt intermediate that activates the hydroxyl group of the alcohol, converting it into a good leaving group.[13]

  • Nucleophile: The nucleophile should have a pKa of less than 13 for the reaction to proceed efficiently and avoid side reactions.[12]

  • Solvent: Anhydrous THF is the most common solvent for the Mitsunobu reaction.[11][15]

Mitsunobu_Reaction cluster_0 Activation cluster_1 Nucleophilic Displacement Start This compound + R-OH Intermediate Alkoxyphosphonium Salt Start->Intermediate Activation Reagents PPh₃ + DEAD/DIAD Reagents->Start Product 3-Fluoro-5-alkoxypyridine Intermediate->Product Sₙ2 Attack by R-O⁻ Byproducts Triphenylphosphine oxide + Hydrazine dicarboxylate Product->Byproducts

Caption: Conceptual workflow of the Mitsunobu reaction.

Protocol 1.2: Mitsunobu Etherification

This protocol provides a general method for the etherification of this compound using the Mitsunobu reaction.

Materials:

  • This compound

  • Alcohol (R-OH)

  • Triphenylphosphine (PPh(_3))

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to separate the desired ether from triphenylphosphine oxide and the hydrazine byproduct.

Parameter Value Reference
Typical Yield 50-80%Adapted from[12]
Reaction Time 12-24 hoursAdapted from[12]
Temperature 0 °C to RT[11]
Purification Column Chromatography[14]

Section 2: Esterification of the Hydroxyl Group

Esterification is a fundamental transformation that converts the hydroxyl group into an ester. Esters are common in drug molecules and can also serve as prodrugs that are hydrolyzed in vivo to release the active parent alcohol. The most straightforward method for esterifying this compound is acylation with an acid chloride or anhydride in the presence of a base.[16]

Causality of Experimental Choices:

  • Acylating Agent: Acid chlorides and anhydrides are highly reactive electrophiles that readily acylate the hydroxyl group.

  • Base: A non-nucleophilic base, such as pyridine or triethylamine (Et(_3)N), is used to neutralize the HCl or carboxylic acid byproduct generated during the reaction.[16] Pyridine can also act as a nucleophilic catalyst.

Esterification_Reaction Start This compound Product 3-Fluoro-5-acyloxypyridine Start->Product Acylating_Agent Acid Chloride (RCOCl) or Anhydride ((RCO)₂O) Intermediate Acylpyridinium Intermediate (if pyridine is used) Acylating_Agent->Intermediate Activation (optional) Acylating_Agent->Product Base Pyridine or Et₃N Base->Product Intermediate->Product Acylation

Caption: General scheme for the esterification of this compound.

Protocol 2.1: Synthesis of 3-Fluoro-5-acetoxypyridine

This protocol describes the acetylation of this compound using acetic anhydride.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO(_3)) solution

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of pyridine and DCM at 0 °C.

  • Add acetic anhydride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO(_3) solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 3-fluoro-5-acetoxypyridine is often of high purity, but can be further purified by column chromatography if necessary.[17][18][19]

Parameter Value Reference
Typical Yield >95%Adapted from[20][21]
Reaction Time 2-4 hoursAdapted from[20][21]
Temperature 0 °C to RT[16]
Purification Aqueous workup, optional chromatography[16]

Section 3: Sulfonylation of the Hydroxyl Group

Conversion of the hydroxyl group to a sulfonate ester, such as a tosylate or mesylate, transforms it into an excellent leaving group for subsequent nucleophilic substitution reactions. This two-step functionalization strategy is highly valuable for introducing a wide range of nucleophiles at the 5-position of the pyridine ring.

Causality of Experimental Choices:

  • Sulfonylating Agent: p-Toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl) are the most common reagents for this transformation.

  • Base: A base like pyridine or triethylamine is required to neutralize the HCl byproduct.

Protocol 3.1: Synthesis of 3-Fluoro-5-(tosyloxy)pyridine

This protocol details the conversion of this compound to its corresponding tosylate ester.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ice-cold water

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine under an inert atmosphere and cool to 0 °C.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 3-fluoro-5-(tosyloxy)pyridine.

Parameter Value Reference
Typical Yield 80-90%General procedure
Reaction Time 12-16 hoursGeneral procedure
Temperature 0 °C to RTGeneral procedure
Purification Precipitation and filtrationGeneral procedure

Safety and Handling

This compound is classified as a skin and eye irritant and may cause respiratory irritation.[22] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

The hydroxyl group of this compound is a versatile functional handle that can be readily transformed into a variety of other functional groups. The protocols outlined in this guide for etherification, esterification, and sulfonylation provide robust and reliable methods for the derivatization of this important building block. By understanding the underlying chemical principles and carefully selecting reaction conditions, researchers can effectively leverage the synthetic potential of this compound to advance their drug discovery and development programs.

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The Emerging Role of 3-Fluoro-5-hydroxypyridine in Advanced Materials: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of fluorine into functional organic molecules is a cornerstone of modern materials science, offering enhanced stability, unique electronic properties, and tailored functionalities. Within this context, 3-Fluoro-5-hydroxypyridine is emerging as a versatile building block with significant potential across a spectrum of applications, from next-generation electronics to functional polymers and sensory materials. This guide provides an in-depth exploration of the projected applications of this compound, complete with detailed, albeit prospective, protocols and the scientific rationale underpinning its use.

While direct, extensive literature on the materials science applications of this compound is nascent, this document synthesizes insights from closely related fluorinated and hydroxylated pyridine systems to provide a robust framework for researchers. The principles and protocols outlined herein are intended to serve as a foundational resource to stimulate and guide future research and development.

Core Properties and Rationale for Use

This compound possesses a unique combination of chemical features that make it an attractive candidate for materials science innovation:

  • Enhanced Stability: The presence of a fluorine atom significantly strengthens the C-F bond, imparting high thermal and chemical stability to the pyridine ring.[1][2][3] This is a critical attribute for materials intended for use in demanding operational environments.

  • Tunable Electronic Properties: The electron-withdrawing nature of fluorine, coupled with the electron-donating hydroxyl group, creates a push-pull electronic system. This allows for the fine-tuning of frontier molecular orbital (HOMO/LUMO) energy levels, a crucial aspect in the design of organic electronic materials.[4][5]

  • Coordinating Capability: The nitrogen atom of the pyridine ring and the hydroxyl group can act as coordination sites for metal ions, enabling the formation of functional coordination complexes and polymers.[6][7][8]

  • Reactive Handles for Polymerization: The hydroxyl group provides a reactive site for polymerization reactions, such as polycondensation, to form novel polymers with tailored properties.[9]

These inherent characteristics suggest the utility of this compound in three primary areas of materials science: Organic Light-Emitting Diodes (OLEDs), functional polymers, and sensory materials.

Section 1: Application in Organic Light-Emitting Diodes (OLEDs)

Pyridine-based molecules are increasingly utilized as electron-transporting materials (ETMs) and host materials in OLEDs due to their favorable electronic properties and ability to improve device efficiency and stability.[4][5][10] The introduction of a fluorine atom and a hydroxyl group in this compound is anticipated to further enhance these properties.

Proposed Role as an Electron-Transporting Material (ETM)

The electron-deficient nature of the fluorinated pyridine ring can facilitate efficient electron injection and transport from the cathode to the emissive layer in an OLED device. The hydroxyl group can be further functionalized to tune solubility and morphology of the thin film.

Hypothetical Protocol for OLED Fabrication using a this compound Derivative

This protocol outlines a hypothetical workflow for fabricating a simple OLED device incorporating a derivative of this compound as the ETM.

Step 1: Synthesis of a Soluble 3-Fluoro-5-(alkoxy)pyridine Derivative

To enable solution processing, the hydroxyl group of this compound would first be alkylated to improve solubility in common organic solvents.

  • Reaction Setup: In a nitrogen-filled glovebox, dissolve this compound (1 mmol) and potassium carbonate (2 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL).

  • Alkylation: Add a long-chain alkyl halide (e.g., 1-bromooctane, 1.2 mmol) to the solution.

  • Reaction Conditions: Stir the mixture at 80°C for 12 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 3-Fluoro-5-(octyloxy)pyridine.

Step 2: OLED Device Fabrication by Spin-Coating

  • Substrate Preparation: Begin with pre-patterned indium tin oxide (ITO) coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes. Dry the substrates in an oven and then treat with UV-ozone for 10 minutes to improve the work function of the ITO.

  • Hole Injection Layer (HIL) Deposition: Spin-coat a solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate at 3000 rpm for 60 seconds. Anneal the film at 150°C for 15 minutes in a nitrogen atmosphere.

  • Emissive Layer (EML) Deposition: Prepare a solution of a suitable emissive polymer (e.g., a blue-emitting polyfluorene derivative) in toluene. Spin-coat the EML solution onto the PEDOT:PSS layer. Anneal the film at 120°C for 30 minutes in the glovebox.

  • Electron-Transporting Layer (ETL) Deposition: Prepare a solution of the synthesized 3-Fluoro-5-(octyloxy)pyridine in a suitable orthogonal solvent (e.g., isopropanol). Spin-coat the ETL solution onto the EML. Anneal the film at 80°C for 20 minutes in the glovebox.

  • Cathode Deposition: Transfer the substrate to a thermal evaporator. Deposit a layer of a low work function metal, such as calcium (20 nm), followed by a protective layer of aluminum (100 nm) at a pressure below 10-6 Torr.

  • Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass lid to protect it from atmospheric moisture and oxygen.

Visualization of the OLED Fabrication Workflow

OLED_Fabrication cluster_synthesis Step 1: ETM Synthesis cluster_fabrication Step 2: Device Fabrication Start This compound Reaction Alkylation Reaction Start->Reaction Purification Column Chromatography Reaction->Purification ETM 3-Fluoro-5-(octyloxy)pyridine Purification->ETM ITO ITO Substrate Cleaning HIL PEDOT:PSS Deposition ITO->HIL EML Emissive Layer Deposition HIL->EML ETL ETM Deposition EML->ETL Cathode Cathode Evaporation ETL->Cathode Encapsulation Device Encapsulation Cathode->Encapsulation

Caption: Workflow for the synthesis of a soluble ETM and subsequent OLED fabrication.

Section 2: Functional Polymers Derived from this compound

The hydroxyl group of this compound serves as a convenient handle for its incorporation into polymeric structures. The resulting fluorinated polypyridyl materials are expected to exhibit high thermal stability and chemical resistance.

Proposed Synthesis of a Poly(pyridyl ether)

A potential route to a functional polymer is through nucleophilic aromatic substitution to form a poly(pyridyl ether). This type of polymer is known for its high-performance characteristics.[11][12][13]

Hypothetical Protocol for Poly(pyridyl ether) Synthesis

This protocol describes a hypothetical polycondensation reaction to synthesize a poly(pyridyl ether) using this compound and a commercially available dihaloaromatic monomer.

  • Monomer Preparation: Ensure both this compound and the comonomer (e.g., 4,4'-difluorobenzophenone) are of high purity.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, add this compound (10 mmol), 4,4'-difluorobenzophenone (10 mmol), potassium carbonate (12 mmol), and a high-boiling aprotic polar solvent such as N-methyl-2-pyrrolidone (NMP, 50 mL) and toluene (25 mL) as an azeotroping agent.

  • Polymerization: Heat the mixture to 140-150°C to azeotropically remove water with toluene. After the water is removed, drain the toluene and raise the temperature to 180-200°C. Maintain the reaction at this temperature for 8-12 hours under a gentle flow of nitrogen.

  • Isolation: Cool the viscous solution and pour it into a large volume of methanol with vigorous stirring to precipitate the polymer.

  • Purification: Filter the polymer and wash it thoroughly with hot water and methanol to remove any residual salts and solvent.

  • Drying: Dry the polymer in a vacuum oven at 120°C for 24 hours.

Visualization of the Polymerization Process

Polymerization Monomer1 This compound Reaction Polycondensation in NMP/Toluene with K2CO3 Monomer1->Reaction Monomer2 4,4'-Difluorobenzophenone Monomer2->Reaction Polymer Poly(pyridyl ether) Reaction->Polymer

Caption: Proposed synthesis of a poly(pyridyl ether) via polycondensation.

Section 3: Coordination Complexes and Sensory Applications

The nitrogen atom of the pyridine ring and the deprotonated hydroxyl group of this compound can act as a bidentate ligand for a variety of metal ions. The resulting coordination complexes could have interesting photophysical properties, making them suitable for sensory applications.[6][7][14]

Proposed Use as a Fluorescent Chemosensor

The coordination of metal ions to the this compound ligand is expected to modulate its fluorescence properties. This "turn-on" or "turn-off" fluorescence response upon metal binding can be harnessed for the selective detection of specific metal ions.

Hypothetical Protocol for the Synthesis and Evaluation of a Zinc(II) Complex as a Fluorescent Sensor

This protocol outlines the synthesis of a Zn(II) complex of this compound and its evaluation as a fluorescent sensor.

Step 1: Synthesis of the Zn(II) Complex

  • Ligand Solution: Dissolve this compound (2 mmol) in methanol (20 mL).

  • Metal Salt Solution: In a separate flask, dissolve zinc acetate dihydrate (1 mmol) in methanol (10 mL).

  • Complexation: Slowly add the ligand solution to the metal salt solution with continuous stirring. A precipitate should form.

  • Reaction Conditions: Stir the mixture at room temperature for 4 hours.

  • Isolation: Collect the precipitate by filtration, wash with a small amount of cold methanol, and dry under vacuum.

Step 2: Spectroscopic Evaluation of Sensory Properties

  • Stock Solutions: Prepare a stock solution of the synthesized Zn(II) complex in a suitable solvent (e.g., DMSO). Also, prepare stock solutions of various metal perchlorate salts (e.g., Na+, K+, Mg2+, Ca2+, Mn2+, Fe2+, Co2+, Ni2+, Cu2+, Zn2+, Cd2+, Hg2+, Pb2+) in the same solvent.

  • Fluorescence Titration: In a series of cuvettes, place a fixed concentration of the Zn(II) complex solution. To each cuvette, add increasing concentrations of a specific metal ion solution.

  • Data Acquisition: Record the fluorescence emission spectrum of each sample after each addition of the metal ion, using an appropriate excitation wavelength.

  • Analysis: Plot the change in fluorescence intensity as a function of the metal ion concentration to determine the sensitivity and selectivity of the complex for different metal ions.

Visualization of the Sensory Mechanism

Sensory_Mechanism Ligand This compound (Fluorescent) Complex Coordination Complex (Quenched/Enhanced Fluorescence) Ligand->Complex + Metal Ion Metal Metal Ion Metal->Complex

Caption: Proposed mechanism of fluorescence modulation for metal ion sensing.

Quantitative Data Summary

PropertyAnticipated Value/CharacteristicRationale/Supporting Evidence
Thermal Stability (Polymer) High (Decomposition > 400°C)Fluorinated aromatic polymers exhibit excellent thermal stability.[1][2][15][16][17][18][19][20]
Solubility (Functionalized Monomer) Good in common organic solventsAlkylation of the hydroxyl group enhances solubility.
Electrochemical Properties (ETM) Suitable LUMO for electron injectionPyridine derivatives are known to be good electron transporters.[4][5]
Fluorescence Quantum Yield (Sensor) Moderate to highFluorinated pyridine derivatives can exhibit significant fluorescence.[21]

Conclusion and Future Outlook

This compound stands as a promising, yet underexplored, building block for the creation of advanced functional materials. The unique combination of a fluorinated pyridine core and a reactive hydroxyl group provides a versatile platform for the development of materials with enhanced stability, tailored electronic properties, and sensory capabilities. The hypothetical protocols and applications detailed in this guide are intended to provide a foundational roadmap for researchers to unlock the full potential of this intriguing molecule. Future work should focus on the experimental validation of these proposed applications, including the synthesis and characterization of novel polymers and coordination complexes, and the evaluation of their performance in functional devices.

References

  • Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells. RSC Publishing. [Link]
  • Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells. RSC Publishing. [Link]
  • Novel CF₃-Substituted Pyridine- and Pyrimidine-Based Fluorescent Probes for Lipid Droplet Bioimaging. MDPI. [Link]
  • Synthesis of polymers containing 3-hydroxypyridin-4-one bidentate ligands for treatment of iron overload. PMC - NIH. [Link]
  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review.
  • Pyrenylpyridines: Sky-Blue Emitters for Organic Light-Emitting Diodes. PMC - NIH. [Link]
  • Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off.
  • Solution-Processed OLEDs Based on a Bipolar AIE Terpyridine Derivative as a Host.
  • Pyridine derivatives as candidates for selective and sensitive fluorescent biosensors for lung cancer cell imaging and iron ions detection.
  • Synthesis and properties of fluorinated pyridine-containing polyimides.
  • Structures and Synthesis of Zwitterionic Polymers. MDPI. [Link]
  • Synthesis and Characterization of Organosoluble Polyimides Containing Pyridyl Moiety with Ether Linkages. Taylor & Francis Online. [Link]
  • Photophysical properties of fluorinated polyimides.
  • Thermal Stability and Electrochemical Properties of Fluorine Compounds as Nonflammable Solvents for Lithium-Ion Batteries.
  • Synthesis and Characterization of Novel Poly(aryl ether pyridyltriazine)s.
  • Pyridine Derivatives as Fluorescent Sensors for C
  • Synthesis and Characterization of Novel Poly(aryl ether pyridyltriazine)s.
  • Synthesis of multiblock copolymers of poly(2-vinylpyridine) and polyoxyethylene. portal.findresearcher.sdu.dk. [Link]
  • Applications of Pyridine-Functionalized Pyrenes in Optoelectronics. sinopeg.com. [Link]
  • photophysical properties (for instance several additional fluorine substituents); (ii) modulate the 424.
  • Synthesis, characterization, volatility, and thermal stability of fluorinated copper(II) aminoalkoxide complexes as potential vapour deposition precursors.
  • Photophysical properties of borondipyrromethene (Bodipy) dyes appended at the meso position with fluorinated aryl groups.
  • Transition metal pyridine complexes. Wikipedia. [Link]
  • The Impact of Fluorine in Material Science: Properties and Applic
  • Metal Complexes with Hydroxyflavones: A Study of Anticancer and Antimicrobial Activities. MDPI. [Link]
  • 12.15: Synthesis of Polymers. Chemistry LibreTexts. [Link]
  • Characterization of the thermal/thermal oxidative stability of fluorinated graphene with various structures. RSC Publishing. [Link]
  • Maximum Adsorption Capacity of Perfluorooctanoic Acid (PFOA) on Clays. MDPI. [Link]
  • Quantum Computational Study of the electronic properties of the interactions between 3THF and Some Metallic Linear Molecules Using DFT.
  • This compound. PubChem - NIH. [Link]
  • This compound. Amerigo Scientific. [Link]
  • Synthesis and characterisation of polypyridines. University of St Andrews Research Portal. [Link]
  • Computational Evaluation of Molecular Structure, Vibrational, Electronic Properties and Molecular Docking Studies of 5- (Hydroxymethyl) Pyrimidine. African Journal of Biomedical Research. [Link]
  • Porphyrinoids for Chemical Sensor Applications.
  • Special Issue : Structure and Properties of Fluoride-based M
  • Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one. rjptonline.org. [Link]
  • Fluorinated Polymers as Smart Materials for Advanced Biomedical Applic
  • Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. RSC Publishing. [Link]
  • Synthesis of a Family of Pd(II)
  • Synthesis, structure, characterization and photophysical properties of copper(i) complexes containing polypyridyl ligands. RSC Publishing. [Link]
  • Synergetic Effect of Dual Functional Monomers in Molecularly Imprinted Polymer Preparation for Selective Solid Phase Extraction of Ciprofloxacin. MDPI. [Link]
  • Nucleophile-initiated anionic polymerization of zwitterionic monomers derived from vinylpyridines in aqueous media under ambient aerobic conditions. Polymer Chemistry (RSC Publishing). [Link]
  • DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. PMC - PubMed Central. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoro-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Fluoro-5-hydroxypyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues encountered during this multi-step synthesis. This document provides in-depth technical guidance, troubleshooting FAQs, and detailed protocols to improve yield and purity.

Overview of Synthetic Strategy

The synthesis of this compound typically proceeds from 3-aminopyridine. A common and effective route involves the diazotization of an amino group, followed by a fluorination reaction, and finally hydrolysis to yield the desired product. The Balz-Schiemann reaction is a cornerstone of this process, enabling the introduction of a fluorine atom onto the pyridine ring.[1][2] This reaction involves the conversion of a primary aromatic amine to an aryl fluoride through a diazonium tetrafluoroborate intermediate.[1]

A generalized workflow for this synthesis is outlined below:

Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Fluorination (Balz-Schiemann) cluster_2 Step 3: Hydrolysis (if starting from a protected amine) A 3-Amino-5-hydroxypyridine B Diazonium Salt Intermediate A->B NaNO₂, HBF₄ (0-5°C) C This compound Diazonium Tetrafluoroborate B->C Heat E This compound C->E Direct Formation or Subsequent Hydrolysis D Protected 3-Fluoro-5-aminopyridine D->E Acid or Base

Caption: General synthetic workflow for this compound.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

FAQ 1: Low Yield in the Diazotization Step

Question: My diazotization of 3-amino-5-hydroxypyridine is resulting in a low yield of the diazonium salt. What are the likely causes and how can I improve it?

Answer:

Low yields in diazotization are frequently traced back to three critical parameters: temperature control, the stability of nitrous acid, and the purity of the starting material.

  • Causality: The diazotization reaction, the formation of the diazonium salt from a primary amine using nitrous acid, is highly exothermic.[3] Diazonium salts, particularly those of pyridines, can be unstable and prone to decomposition at elevated temperatures, leading to the formation of unwanted byproducts.[4] Nitrous acid itself is unstable and is therefore generated in situ from sodium nitrite and a strong acid. The rate of its decomposition increases with temperature.

  • Troubleshooting Protocol:

    • Strict Temperature Control: Maintain the reaction temperature between 0-5°C throughout the addition of sodium nitrite. Use an ice-salt bath for more efficient cooling. A digital thermometer with an alarm can be invaluable.

    • Slow Reagent Addition: Add the aqueous solution of sodium nitrite dropwise to the acidic solution of the aminopyridine. This prevents localized temperature spikes and ensures the nitrous acid is consumed as it's formed.

    • Acid Selection and Concentration: Fluoroboric acid (HBF₄) is commonly used as it serves as both the acid catalyst and the source of the tetrafluoroborate counterion for the Balz-Schiemann reaction.[1] Ensure the acid is of high purity and correct concentration.

    • Starting Material Purity: Impurities in the 3-amino-5-hydroxypyridine can consume nitrous acid or interfere with the reaction. Recrystallize or purify the starting material if its purity is questionable.

    • Monitor Reaction Progress: Use a starch-iodide paper test to monitor for the presence of excess nitrous acid. A blue-black color indicates excess nitrous acid, signifying the completion of the diazotization. A slight excess is often desirable to ensure full conversion of the amine.

ParameterStandard ConditionOptimized ConditionRationale
Temperature 0-10°C0-5°CMinimizes diazonium salt decomposition.[4]
NaNO₂ Addition RapidSlow, dropwisePrevents localized heating and byproduct formation.
Acid HCl then HBF₄Direct use of HBF₄Simplifies the procedure and provides the necessary counterion.[1]
FAQ 2: Incomplete Fluorination in the Balz-Schiemann Reaction

Question: The thermal decomposition of my diazonium tetrafluoroborate salt is not going to completion, or I'm observing significant byproduct formation. How can I optimize the fluorination step?

Answer:

The Balz-Schiemann reaction, while powerful, can be sensitive to reaction conditions, particularly the temperature and method of decomposition.[3] Incomplete reaction or the formation of byproducts often arises from improper thermal decomposition or the presence of nucleophiles that can compete with the fluoride ion.

  • Causality: The thermal decomposition of the aryldiazonium tetrafluoroborate is believed to proceed through an SN1-type mechanism, generating a highly reactive aryl cation.[3][5] This cation is then trapped by the fluoride from the BF₄⁻ counterion.[2] If the temperature is too low, the decomposition rate will be slow. If it's too high, or if other nucleophiles are present (e.g., water), side reactions can occur, leading to phenols or other substitution products. The decomposition can also be highly exothermic and presents a safety risk if not controlled.[3]

  • Troubleshooting Protocol:

    • Isolate and Dry the Diazonium Salt: Ensure the diazonium tetrafluoroborate salt is thoroughly dried before thermal decomposition. The presence of water can lead to the formation of the corresponding phenol as a major byproduct.

    • Controlled Thermal Decomposition:

      • Solid-State Decomposition: Heat the dry diazonium salt gently under vacuum. The product can often be isolated by sublimation or distillation directly from the reaction flask. This method minimizes the use of solvents that could interfere.

      • Decomposition in an Inert Solvent: Suspending the salt in a high-boiling inert solvent (e.g., toluene, xylene, or decalin) allows for more uniform heating and better temperature control. The reaction can be heated gradually to the decomposition temperature.

    • Optimize Decomposition Temperature: The optimal temperature varies depending on the substrate. A typical range is 100-140°C. Start at a lower temperature and gradually increase it while monitoring for nitrogen evolution. A thermogravimetric analysis (TGA) of the diazonium salt can help determine the precise decomposition temperature.

    • Consider Alternative Fluorinating Reagents: While HBF₄ is traditional, using other counterions like hexafluorophosphates (PF₆⁻) or hexafluoroantimonates (SbF₆⁻) can sometimes improve yields, although they may be more expensive.[1]

Balz_Schiemann_Troubleshooting Start Low Fluorination Yield Q1 Is the diazonium salt dry? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is decomposition temperature optimized? A1_Yes->Q2 Sol1 Dry thoroughly under vacuum. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Consider alternative decomposition methods. A2_Yes->Q3 Sol2 Perform TGA or incremental heating. A2_No->Sol2 Sol2->Q3 Sol3a Solid-state decomposition. Q3->Sol3a Sol3b Decomposition in inert solvent. Q3->Sol3b

Sources

Technical Support Center: Purification of Fluorinated Hydroxypyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the unique challenges encountered during the purification of fluorinated hydroxypyridines. The introduction of fluorine into the hydroxypyridine scaffold dramatically alters the molecule's physicochemical properties, demanding a nuanced approach to achieve high purity.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges

This section addresses the fundamental principles governing the behavior of fluorinated hydroxypyridines during purification. Understanding why these molecules behave unexpectedly is the first step toward developing a robust purification strategy.

Q1: Why does my fluorinated hydroxypyridine exhibit unusual retention behavior on a standard C18 reverse-phase HPLC column?

A1: This is a common and critical observation. The behavior stems from the unique nature of the carbon-fluorine bond. While fluorine is highly electronegative, creating a strong bond dipole, perfluoroalkyl or even polyfluorinated aryl regions of a molecule are not just hydrophobic but also "lipophobic". This means they have a weak affinity for hydrocarbon-based stationary phases like C18.[1]

  • Causality: The electron-rich fluorine atoms can induce a dipole on the molecule, but they are poor hydrogen bond acceptors and interact weakly with the alkyl chains of a C18 column. This can lead to one of two outcomes:

    • Reduced Retention: Compared to its non-fluorinated analog, the fluorinated compound may elute earlier than expected because it is "repelled" from the hydrocarbon stationary phase.

    • Poor Peak Shape: If the molecule also has a polar hydroxypyridine core, the conflicting interactions can lead to significant peak tailing or broadening.

  • Expert Insight: For more predictable and selective separations, consider using a stationary phase specifically designed for fluorinated compounds, such as a pentafluorophenyl (PFP) or a perfluoroalkyl phase.[2][3] These phases leverage different retention mechanisms, including dipole-dipole, charge transfer, and π-π interactions, which are better suited for the unique electronics of fluorinated aromatic systems.[3]

Q2: How does fluorination impact the pKa of my hydroxypyridine, and why is this critical for purification?

A2: Fluorine's powerful inductive electron-withdrawing effect significantly alters the acidity and basicity of the hydroxypyridine core. This is arguably the most important factor to consider for liquid-liquid extraction and ion-exchange chromatography.

  • Effect on the Pyridine Nitrogen: The electron density on the pyridine nitrogen is reduced, making it a weaker base. Consequently, the pKa of its conjugate acid (the protonated nitrogen) is lowered .[4][5] This means a stronger acid (a lower pH) is required to fully protonate the molecule and make it water-soluble.

  • Effect on the Hydroxyl Group: The electron-withdrawing fluorine atom stabilizes the corresponding phenoxide ion, making the hydroxyl proton more acidic (a lower pKa).[5] This means a weaker base (a lower pH) is sufficient to deprotonate the hydroxyl group and form a water-soluble salt.

  • Why It Matters: A standard extraction protocol developed for a non-fluorinated analog will likely fail. For example, if you attempt to wash an organic solution with a mild aqueous base (e.g., NaHCO₃) to remove an acidic impurity, you might inadvertently deprotonate and extract your more acidic fluorinated hydroxypyridine into the aqueous layer.

Q3: My fluorinated hydroxypyridine has poor solubility in common crystallization solvents. What's the best approach?

A3: Fluorination creates a complex solubility profile. The molecule gains hydrophobic character from the C-F bonds but also possesses a strong dipole moment and the polar hydroxypyridine group.[6][7] This duality can make it sparingly soluble in both nonpolar and polar protic solvents.

  • Expert Insight: A systematic solvent screening is essential. However, a highly effective technique for these types of molecules is a solvent/anti-solvent crystallization .

    • Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., acetone, ethyl acetate, or a polar aprotic like DMF if necessary) at a slightly elevated temperature.

    • Slowly add a "poor" solvent (anti-solvent) in which the compound is insoluble (e.g., hexanes, heptane, or water) dropwise until you observe persistent turbidity.

    • Add a few drops of the "good" solvent to redissolve the precipitate, and then allow the solution to cool slowly and undisturbed. This controlled decrease in solubility is often the key to inducing crystallization rather than "oiling out."

Section 2: Troubleshooting Guides

This section provides actionable solutions to specific problems encountered during purification workflows.

2.1 Chromatography (HPLC & Flash)
Problem Probable Cause(s) Recommended Solution(s)
Severe Peak Tailing (Reverse-Phase) 1. Secondary interactions between the basic pyridine nitrogen and acidic residual silanols on the silica support. 2. On-column ionization if the mobile phase pH is close to the compound's pKa.1. Add an acidic modifier: Use a mobile phase containing 0.1% trifluoroacetic acid (TFA) or formic acid to ensure the pyridine nitrogen is fully protonated and repelled from the silanols. 2. Use an end-capped column: Select a high-quality, fully end-capped C18 column to minimize available silanols. 3. Switch stationary phase: A PFP column often provides excellent peak shape for fluorinated bases.[3]
Co-elution of Regioisomers The stationary phase (e.g., C18) lacks the selectivity to differentiate between isomers with similar hydrophobicity.1. Change the stationary phase: This is the most effective solution. A PFP phase is highly recommended as its multiple interaction modes (π-π, dipole) can effectively resolve positional isomers of fluorinated aromatics.[2][3] 2. Change the organic modifier: Switch from acetonitrile to methanol or vice-versa. The different hydrogen bonding capabilities can alter selectivity. 3. Optimize temperature: Varying the column temperature can sometimes improve resolution between closely eluting peaks.[8]
Low Recovery from Column The compound may be irreversibly adsorbing to the stationary phase, particularly if it is highly polar or if using normal-phase silica gel.1. For Normal-Phase: Add a small amount of a competitive base (e.g., 0.5-1% triethylamine or pyridine) to your eluent to block active sites on the silica gel. 2. For Reverse-Phase: Ensure the mobile phase pH is appropriate to prevent unwanted ionization and strong interaction with the stationary phase.
2.2 Liquid-Liquid Extraction
Problem Probable Cause(s) Recommended Solution(s)
Product Lost to Aqueous Layer During Basic Wash The fluorinated hydroxyl group is more acidic than anticipated and is deprotonated by the base, forming a water-soluble salt.1. Use a weaker base: Switch from NaOH or K₂CO₃ to a milder base like sodium bicarbonate (NaHCO₃) for washing. 2. Perform a pH check: Before washing, test the pH of a small aliquot of your aqueous wash solution mixed with your organic layer to ensure it's not high enough to deprotonate your product. 3. Back-extract: If loss occurs, acidify the aqueous layer to a low pH (e.g., pH 2-3) with HCl and back-extract with a suitable organic solvent like ethyl acetate.
Emulsion Formation During Workup The fluorinated compound may be acting as a surfactant, stabilizing the interface between the organic and aqueous layers.1. Add Brine: Add a saturated NaCl solution to the separatory funnel. This increases the ionic strength of the aqueous phase, often breaking the emulsion. 2. Filter: Pass the entire mixture through a pad of Celite® or glass wool to physically disrupt the emulsion. 3. Patience & Technique: Avoid vigorous shaking. Instead, gently invert the separatory funnel multiple times. Allow the funnel to stand undisturbed for a longer period.
Difficulty Removing High-Boiling Polar Solvents (DMF, DMSO) These solvents have high boiling points and significant solubility in both water and common extraction solvents (e.g., DCM, EtOAc).[9]1. Dilute with Water: After the reaction, dilute the mixture with a large volume of cold water (5-10x the volume of DMF/DMSO). 2. Use a Less Polar Solvent: Extract with a less polar solvent like diethyl ether or methyl tert-butyl ether (MTBE), which has lower miscibility with DMF/DMSO than DCM or EtOAc. 3. Perform Multiple Water Washes: Wash the combined organic layers repeatedly (3-5 times) with water or brine to partition the polar solvent into the aqueous phase.[9]
Section 3: Experimental Protocols & Workflows
3.1 General Purification Workflow

The following diagram illustrates a typical purification sequence for a crude fluorinated hydroxypyridine synthesized in a polar aprotic solvent.

G cluster_0 Crude Reaction Mixture cluster_1 Workup & Extraction cluster_2 Chromatography cluster_3 Final Purification & Analysis start Reaction in DMF/DMSO quench Quench Reaction & Dilute with H₂O start->quench Step 1 extract Extract with EtOAc or MTBE quench->extract Step 2 wash Wash with Brine (3x) extract->wash Step 3 dry Dry (Na₂SO₄), Filter, Concentrate wash->dry Step 4 chrom Flash Chromatography (e.g., Hexane/EtOAc + 0.5% TEA) dry->chrom Step 5 cryst Crystallization (e.g., Acetone/Hexane) chrom->cryst Step 6 analyze Purity Analysis (¹H, ¹⁹F NMR, LC-MS) cryst->analyze Step 7

Caption: General purification workflow for fluorinated hydroxypyridines.

3.2 Troubleshooting Decision Tree: Poor HPLC Separation

This diagram helps diagnose and solve common HPLC separation issues.

G cluster_peak_shape Problem: Bad Peak Shape cluster_resolution Problem: Poor Resolution start Poor HPLC Separation tailing Peak Tailing? start->tailing coelution Co-elution / Overlap? start->coelution fronting Peak Fronting? tailing->fronting No add_acid Add 0.1% TFA to Mobile Phase tailing->add_acid Yes lower_conc Lower Sample Concentration fronting->lower_conc Yes pfp_col_res Switch to PFP or Fluorinated Phase coelution->pfp_col_res Yes endcap_col Use High-Quality End-Capped Column add_acid->endcap_col Still Tailing? pfp_col_tailing Switch to PFP Stationary Phase endcap_col->pfp_col_tailing Still Tailing? change_solvent Change Organic Modifier (ACN <=> MeOH) pfp_col_res->change_solvent Still Poor? change_temp Optimize Column Temperature change_solvent->change_temp Still Poor?

Caption: Troubleshooting decision tree for HPLC separation issues.

Section 4: Data Reference Tables
Table 1: Estimated Physicochemical Property Shifts Upon Fluorination

This table illustrates the expected changes in key properties when a fluorine atom is introduced adjacent to the nitrogen in a model hydroxypyridine system. Actual values will vary based on substitution patterns.

Property4-Hydroxypyridine3-Fluoro-4-hydroxypyridine (Predicted)Rationale & Implication
pKa (Protonated N) ~5.2~3.5 - 4.0 Fluorine's inductive effect makes the nitrogen less basic.[4][10] A lower pH is needed for acidic extraction.
pKa (Hydroxyl H) ~11.1~9.5 - 10.0 Fluorine stabilizes the conjugate base, making the hydroxyl more acidic.[5] The compound is more susceptible to extraction by aqueous bases.
LogP ~0.4~0.8 - 1.2 Fluorine generally increases lipophilicity/hydrophobicity.[7] This affects retention in reverse-phase chromatography.
References
  • Vertex AI Search. (n.d.). Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes.
  • LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • National Institutes of Health. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling.
  • Varughese, P., Gangoda, M. E., & Gilpin, R. K. (1988). Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis. Journal of Chromatographic Science, 26(8), 401–405.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of Fluorinated Pyrazinone Compounds.
  • PMC - NIH. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography.
  • PMC - NIH. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors.
  • MDPI. (n.d.). Synthesis of Calamitic Fluorinated Mesogens with Complex Crystallization Behavior.
  • MDPI. (n.d.). Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits.
  • ResearchGate. (n.d.). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications.
  • (n.d.). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns.
  • Heterocyclic Letters. (n.d.). Review on Methods used in isolates of phytochemicals from medicinal plants.
  • ResearchGate. (2014). How can I isolate a highly polar compound from an aqueous solution?.
  • Chopra, D. (2011). Role of organic fluorine in crystal engineering.
  • Semantic Scholar. (2011). Role of organic fluorine in crystal engineering.
  • Fier, P. S., & Hartwig, J. F. (2017). Site-Selective CH Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 94, 46-53.
  • University of Rochester, Department of Chemistry. (n.d.). Extraction Protocol for Polar Solvents.
  • ResearchGate. (n.d.). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated....
  • ResearchGate. (n.d.). pKa values of compounds investigated herein.
  • Chair of Analytical Chemistry. (2022). Acidities (pKa values) of Fluorocompounds at ESFC 2022.
  • Encyclopedia.pub. (2024). The Role of Small Molecules Containing Fluorine Atoms.
  • Google Patents. (n.d.). CN114315707A - Preparation method of fluazinam-related impurities.

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Technical Support Center: Navigating Cross-Coupling Reactions of 3-Fluoro-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for overcoming challenges in the cross-coupling of 3-fluoro-5-hydroxypyridine. This resource is tailored for researchers, medicinal chemists, and process development scientists who encounter the unique reactivity hurdles presented by this valuable, yet complex, heterocyclic building block. Our goal is to move beyond simple protocols and provide a framework for rational troubleshooting, grounded in mechanistic principles, to empower you to solve problems effectively in your own laboratory.

Core Challenges & The Chemical Rationale

The low reactivity of the this compound scaffold in palladium-catalyzed cross-coupling reactions is not due to a single factor, but rather a confluence of competing electronic and steric effects. Understanding these root causes is the first step toward rational problem-solving.

  • Inherent Electron Deficiency: The pyridine ring is naturally electron-deficient. The addition of a strongly electron-withdrawing fluorine atom further decreases electron density, making the crucial oxidative addition step of the catalytic cycle kinetically challenging.[1][2]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can act as a ligand, coordinating to the palladium center. This coordination can lead to catalyst inhibition or the formation of off-cycle, inactive complexes, effectively reducing the concentration of the active catalyst.[3][4][5]

  • The Ambivalent Hydroxyl Group: The hydroxyl group introduces a layer of complexity. While its protic nature can interfere with certain catalysts and bases, its deprotonation under basic reaction conditions forms a strongly electron-donating phenoxide. This can electronically activate the ring, but it can also lead to solubility issues or unwanted side reactions. Furthermore, the hydroxyl group itself is not a suitable leaving group for cross-coupling and must first be converted to a sulfonate, typically a triflate, to enable reactions at the C5 position.[6]

This guide provides a systematic approach to diagnosing and resolving the common issues that arise from this intricate interplay of chemical properties.

Troubleshooting Guide: A Problem-Oriented Approach

This section directly addresses specific experimental failures in a question-and-answer format.

General Issues (Applicable to All Coupling Types)

Question: My reaction shows no conversion. I only recover my starting materials. What are the primary checks?

Answer: This is the most common failure mode and almost always points to an issue with the catalytic cycle's initiation (oxidative addition) or catalyst deactivation.

  • Catalyst Activity is Paramount: The first assumption should be that the catalyst is inactive.

    • Cause: Palladium(II) precatalysts require reduction to the active Palladium(0) state. This process can be inefficient or fail.[7] Oxygen is a potent oxidizer of Pd(0) and phosphine ligands.

    • Solution:

      • Rigorous Degassing: Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw or by sparging with argon for at least 30-60 minutes. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.[8]

      • Use a Pd(0) Source or Pre-catalyst: Instead of Pd(OAc)₂, which requires in situ reduction, consider using a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄.[9] Alternatively, use modern pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) which are designed to generate the active Pd(0) species cleanly and efficiently.[3]

  • Re-evaluate Your Ligand Choice: The electron-deficient nature of the substrate demands a highly active catalyst system.

    • Cause: Standard ligands like PPh₃ often lack the electron-donating ability to promote oxidative addition into the electron-poor pyridine ring.

    • Solution: Employ bulky, electron-rich dialkylbiarylphosphine ligands (Buchwald ligands). These ligands accelerate both oxidative addition and reductive elimination.[10] For an initial screen, XPhos or SPhos are excellent starting points.[3][9][11]

Focus on Suzuki-Miyaura Coupling

Question: I want to perform a Suzuki-Miyaura coupling at the C5-hydroxyl position. How do I proceed?

Answer: The C-OH bond is not reactive in Suzuki coupling. You must first convert the hydroxyl group into an excellent leaving group.

  • The Solution: Triflation. The standard and most effective method is to convert the hydroxyl group to a trifluoromethanesulfonate (triflate). This is a two-step process: activation followed by coupling.[6] The resulting C-OTf bond is highly reactive towards oxidative addition.

    • Step 1 (Activation): React this compound with a triflating agent like triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh) in the presence of a non-nucleophilic base like pyridine or DIPEA.

    • Step 2 (Coupling): Use the isolated pyridyl triflate directly in the Suzuki-Miyaura reaction. See Protocol 1 & 2 for detailed procedures.

Question: My Suzuki reaction with a 2-bromo-3-fluoro-5-hydroxypyridine is sluggish and gives low yield. What specific adjustments should I make?

Answer: This points to a slow catalytic cycle, likely slow transmetalation or oxidative addition.

  • Probable Causes & Solutions:

    • Base Selection: Transmetalation, the transfer of the organic group from boron to palladium, is often the rate-limiting step and is highly dependent on the base.[12][13]

      • Action: Switch to a stronger base. While K₂CO₃ is common, challenging substrates often require stronger bases like K₃PO₄ or Cs₂CO₃.[6][9] These bases can accelerate transmetalation and break up catalyst-inhibiting aggregates.

    • Solvent System: The choice of solvent affects catalyst solubility, stability, and the rate of key steps.

      • Action: A mixture of an organic solvent with water (e.g., Dioxane/H₂O or Toluene/H₂O) is often beneficial.[9][14] Water can aid in dissolving the inorganic base and facilitate the formation of active boronate species.[14][15]

    • Boronic Acid vs. Ester: Boronic acids can be prone to decomposition (protodeboronation), especially at high temperatures.

      • Action: Consider using the corresponding boronic acid pinacol ester (Bpin). They are often more stable and can sometimes provide more consistent results.[14]

SymptomProbable Cause(s)Recommended Actions
No Reaction / Low Conversion Inactive catalyst; Insufficiently active ligand; Poor leaving group (if not triflate).Use a bulky, electron-rich ligand (XPhos, SPhos). Switch to a Pd(0) source or a G3/G4 pre-catalyst. Ensure rigorous inert atmosphere.[3][9]
Significant Homocoupling of Boronic Acid Presence of oxygen; High temperature.Improve degassing of solvent and reaction vessel. Lower the reaction temperature if possible.[8]
Protodeboronation (Boronic acid replaced by -H) Excess water; High temperature; Inappropriate base.Use anhydrous solvents if possible. Switch from boronic acid to a more stable boronate ester (e.g., pinacol ester). Use K₃PO₄ instead of stronger bases like CsOH.
Decomposition of Starting Material Base is too strong; Temperature is too high.Switch to a milder base (e.g., from an alkoxide to K₃PO₄ or K₂CO₃).[16] Reduce the reaction temperature and monitor over a longer period.
Focus on Buchwald-Hartwig Amination

Question: I'm attempting to couple an amine with a 2-chloro-3-fluoro-5-hydroxypyridine and see no product. Why is this C-N coupling failing?

Answer: Buchwald-Hartwig amination of electron-deficient pyridines is notoriously difficult.[3] The combination of a poor leaving group (Cl is less reactive than Br or I) and multiple sites for catalyst inhibition (pyridine-N, hydroxyl-O, and the reactant amine-N) creates a perfect storm for failure.[11][17]

  • Probable Causes & Solutions:

    • Leaving Group: A C-Cl bond is significantly less reactive than C-Br or C-I towards oxidative addition.[9]

      • Action: If synthetically feasible, switch to the analogous 2-bromo- or 2-iodopyridine. This will dramatically increase the rate of oxidative addition.

    • Catalyst System: This substrate requires a highly specialized and active catalyst system.

      • Action: Use a modern, highly active catalyst system. BrettPhos and RuPhos ligands, often supplied as stable G3 or G4 pre-catalysts, were specifically developed for challenging aminations of heteroaryl chlorides.[3][11][18]

    • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine without causing side reactions.

      • Action: Strong alkoxide bases like NaOt-Bu or LHMDS are standard.[11] LHMDS can be advantageous as it tolerates some protic functional groups better than alkoxides.[16]

The following diagram outlines a logical decision-making process for troubleshooting a failed cross-coupling reaction with this substrate.

G cluster_catalyst Catalyst System Verification cluster_conditions Condition Optimization start Reaction Failed: Low or No Yield check_catalyst Step 1: Verify Catalyst Activity start->check_catalyst degas Rigorously Degas Solvents? check_catalyst->degas Inert Atmosphere check_reagents Action: Upgrade Catalyst System. Use Buchwald Ligands & Pre-catalysts. ligand Using Bulky, Electron-Rich Ligand? (e.g., XPhos, RuPhos) check_reagents->ligand check_conditions Step 2: Optimize Reaction Conditions base Is the Base Strong Enough? (e.g., K3PO4, Cs2CO3, NaOtBu) check_conditions->base success Reaction Successful precatalyst Using Pd(0) Source or Modern Pre-catalyst? degas->precatalyst precatalyst->ligand If Yes to all... ligand->check_reagents If No... ligand->check_conditions Move to Conditions solvent Is the Solvent Appropriate? (e.g., Dioxane, Toluene, +/- H2O) base->solvent temp Is Temperature Optimized? solvent->temp temp->success Systematic Optimization G cluster_cycle Pd(0)/Pd(II) Catalytic Cycle cluster_challenges Key Challenges for this compound Pd0 Active Pd(0)L_n OA_Complex Oxidative Addition Complex (Pd-II) Pd0->OA_Complex Oxidative Addition RE_Complex Transmetalation/ Amine Coordination OA_Complex->RE_Complex Transmetalation (Suzuki) or Amine Binding (B-H) RE_Complex->Pd0 Catalyst Regeneration Product Coupled Product RE_complex RE_complex RE_complex->Product Reductive Elimination Inhibition Challenge 1: Catalyst Inhibition Inhibition->Pd0 Pyridine-N coordinates, removing active catalyst OA_Issue Challenge 2: Slow Oxidative Addition OA_Issue->OA_Complex Electron-deficient ring increases energy barrier OH_Interference Challenge 3: -OH Group Interference OH_Interference->RE_Complex Deprotonated -OH alters electronics & solubility

Caption: Key mechanistic steps and where they fail for this challenging substrate.

Detailed Experimental Protocols

Protocol 1: Activation of this compound via Triflation

[6]

  • To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and anhydrous dichloromethane (DCM, 0.1 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add anhydrous pyridine (2.0 eq) via syringe.

  • Slowly add triflic anhydride (Tf₂O, 1.2 eq) dropwise to the cooled solution over 10 minutes. Caution: Triflic anhydride is highly corrosive.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure. The crude product, 3-fluoro-5-(trifluoromethylsulfonyloxy)pyridine, can be purified by flash column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Pyridyl Triflate

[6][9]

  • In an oven-dried reaction vial, combine the pyridyl triflate (from Protocol 1, 1.0 eq), the desired arylboronic acid (1.5 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

  • Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (e.g., XPhos, 4 mol%). Note: If using a pre-catalyst, additional ligand may not be necessary.

  • Seal the vial with a septum, and evacuate and backfill with argon three times.

  • Add degassed 1,4-dioxane and degassed water (e.g., 4:1 v/v, to make the final concentration ~0.1 M) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Optimized Buchwald-Hartwig Amination of a Challenging Halopyridinol

[3][11]

  • In a glovebox, add the halo-3-fluoro-5-hydroxypyridine (1.0 eq), the amine coupling partner (1.2 eq), sodium tert-butoxide (NaOt-Bu, 1.5 eq), and the catalyst system (e.g., RuPhos Pd G3, 2-4 mol%) to a reaction vial.

  • Add anhydrous, degassed toluene or 1,4-dioxane (~0.2 M).

  • Seal the vial tightly, remove it from the glovebox, and place it in a preheated oil bath at 100-110 °C.

  • Stir vigorously for 16-24 hours. Monitor by LC-MS for product formation.

  • After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride.

  • Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.

  • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purify by flash column chromatography.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine.
  • Sykes, C. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham.
  • Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987. [Link]
  • BenchChem. (2025). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
  • Parmeggiani, F., & Turner, N. J. (2020). One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation.
  • BenchChem. (2025). Technical Support Center: Optimizing Buchwald-Hartwig Amination of Electron-Deficient Pyridines.
  • The Organic Chemistry Tutor. (2023).
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Name-Reaction.com. (n.d.). Buchwald-Hartwig amination.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide.
  • Wei, Y., et al. (2024). Advances in Pyridine C−H Functionalizations: Beyond C2 Selectivity. Chemistry – A European Journal.
  • BenchChem. (2025). Application Notes and Protocols for Stille Cross-Coupling Reactions with Hydroxyl-Functionalized Substrates.
  • Buchwald, S. L., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society.
  • BenchChem. (2025). Application Notes and Protocols for 3-Fluoro-5-iodobenzamide in Palladium Cross-Coupling Reactions.
  • Ritter, T., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(24), 8598–8601. [Link]
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Baati, R., & Brown, R. C. D., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 24(54), 14374-14378.
  • ChemRxiv. (2023). From C-F Activation to Catalytic Regioselective Hydrodefluorination of Pyridines with a Bench-Stable Nickel Complex. [Link]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Ritter, T., et al. (2014).
  • Wikipedia. (2023). Sonogashira coupling.
  • BenchChem. (2025). Technical Support Center: Overcoming Low Reactivity of 3-Fluoro-2-vinylphenol in Cross-Coupling Reactions.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Involving Furo[3,2-b]pyridin.
  • ResearchGate. (n.d.). Coupling outcomes for pyridines. [Link]
  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. [Link]
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • YouTube. (2023).
  • MDPI. (2017). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • National Center for Biotechnology Information. (n.d.). 18F-Fluorination: Challenge and Opportunity for Organic Chemists.
  • Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. PubMed. [Link]
  • Wiley Online Library. (2020). Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • National Center for Biotechnology Information. (n.d.). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides.
  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling with 1-(3-Bromopyridin-2-yl)ethanone.
  • MDPI. (2017). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • Royal Society of Chemistry. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
  • American Chemical Society. (2025). Cross Coupling Reactions: ACS Fall 2025.
  • MDPI. (2022). Design of Functional Fluorine-Containing Coatings for 3D-Printed Items.
  • PubMed. (2018). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. [Link]

Sources

Technical Support Center: Troubleshooting Byproduct Formation in Suzuki Reactions of Fluoropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions involving fluoropyridine substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of these powerful C-C bond-forming reactions. Fluoropyridines are invaluable building blocks in pharmaceutical and agrochemical research; however, their unique electronic properties can present challenges, leading to undesired byproduct formation.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. We will delve into the mechanistic origins of common side reactions and offer practical, field-proven strategies to mitigate them, ensuring the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect in Suzuki reactions of fluoropyridines?

A1: The most frequently encountered byproducts are typically derived from three main side reactions:

  • Protodeboronation: The replacement of the boronic acid or ester group with a hydrogen atom on your coupling partner.[1]

  • Homocoupling: The self-coupling of your boronic acid reagent to form a symmetrical biaryl species.[1]

  • Defluorination: The substitution of a fluorine atom on the pyridine ring with either a hydrogen atom or the nucleophilic partner intended for another leaving group. While less common than the other two, it can be a significant issue with highly activated fluoropyridines.

Q2: Why are pyridine-containing boronic acids particularly prone to protodeboronation?

A2: Heteroaryl boronic acids, especially those containing nitrogen atoms like pyridine derivatives, are known to be less stable than their simple aryl counterparts.[2] The nitrogen atom in the pyridine ring can influence the electronic properties and stability of the C-B bond, making it more susceptible to cleavage by proton sources in the reaction mixture, such as water or alcohol solvents.[1][3]

Q3: What causes homocoupling of the boronic acid?

A3: Homocoupling is often promoted by the presence of oxygen in the reaction mixture, which can lead to oxidative coupling of the boronic acid.[1] It can also be influenced by the choice of catalyst and reaction conditions.

In-depth Troubleshooting Guides

Issue 1: Significant Formation of Protodeboronated Byproduct

You observe a significant amount of the arene or heteroarene from your boronic acid reagent, indicating that the C-B bond is being cleaved before the desired cross-coupling can occur.

Protodeboronation is a protonolysis reaction that cleaves the carbon-boron bond.[1] This side reaction is often accelerated by the presence of aqueous bases and elevated temperatures. For heteroaryl boronic acids, the mechanism can be complex, sometimes proceeding through zwitterionic intermediates that are highly susceptible to decomposition.[3] The key to minimizing this side reaction is to ensure that the rate of the desired Suzuki coupling is significantly faster than the rate of protodeboronation.

  • Choice of Boron Reagent:

    • Switch to a Boronic Ester or Trifluoroborate Salt: Boronic acids can be converted to more stable derivatives like pinacol esters or potassium trifluoroborate salts.[3] These compounds are generally more resistant to premature decomposition and provide a slow release of the active boronic acid under the reaction conditions.[3]

  • Reaction Conditions:

    • Minimize Water Content: While some water can be beneficial for the Suzuki reaction, excess water can promote protodeboronation.[4] Using anhydrous solvents and ensuring your reagents are dry can suppress this side reaction.[3]

    • Optimize the Base: Strong bases can accelerate protodeboronation. Consider switching to milder bases such as K₃PO₄, K₂CO₃, or CsF.[3]

    • Lower the Reaction Temperature: Elevated temperatures increase the rate of both the desired reaction and protodeboronation. Operating at the lowest effective temperature can often favor the cross-coupling.

  • Catalyst System:

    • Employ a Highly Active Catalyst: A more active catalyst system can accelerate the cross-coupling, giving the boronic acid less time to decompose. Modern palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) are often effective.

Issue 2: Prominent Homocoupling of the Boronic Acid Reagent

You observe a significant amount of a symmetrical biaryl byproduct derived from your boronic acid.

Homocoupling is often initiated by the presence of oxygen, which can oxidize the palladium(0) catalyst and facilitate the oxidative coupling of two boronic acid molecules. It can also occur through other pathways depending on the specific reaction conditions.

  • Inert Atmosphere:

    • Rigorous Degassing: Ensure that all solvents are thoroughly degassed prior to use by methods such as freeze-pump-thaw or by sparging with an inert gas like argon or nitrogen.[4][5]

    • Maintain an Inert Atmosphere: Conduct the reaction under a strict inert atmosphere throughout the entire process.[4][5]

  • Catalyst Choice:

    • Use a Pd(0) Source Directly: Using a Pd(0) precatalyst such as Pd(PPh₃)₄ can sometimes reduce the propensity for homocoupling compared to the in situ reduction of Pd(II) sources like Pd(OAc)₂.[5]

  • Reaction Temperature:

    • Lower the Temperature: As with protodeboronation, lowering the reaction temperature may disfavor the homocoupling pathway relative to the desired cross-coupling.[5]

Issue 3: Evidence of Defluorination of the Pyridine Ring

You observe byproducts where a fluorine atom on the pyridine ring has been replaced by a hydrogen atom or has undergone nucleophilic substitution.

While the C-F bond is the strongest carbon-halogen bond, it can be activated under certain conditions, especially when the pyridine ring is highly electron-deficient.[6] This can occur through oxidative addition of the C-F bond to the palladium catalyst, particularly with highly active catalysts or at elevated temperatures.[7][8] In some cases, strong bases can also promote nucleophilic aromatic substitution (SNAr) of the fluoride.[9]

  • Ligand Selection:

    • Less Electron-Rich Ligands: Very electron-rich and bulky ligands that are excellent for activating C-Cl or C-Br bonds might also be capable of activating C-F bonds. If defluorination is observed, consider screening ligands that are slightly less electron-donating.

  • Control of Basicity:

    • Weaker Base: If SNAr-type defluorination is suspected, switching to a weaker, non-nucleophilic base can be beneficial. For example, moving from a strong hydroxide or alkoxide base to K₂CO₃ or K₃PO₄.

  • Temperature Management:

    • Minimize Reaction Temperature: C-F bond activation typically has a higher activation energy than that of other carbon-halogen bonds. Running the reaction at the lowest possible temperature that still allows for efficient coupling at the desired position can often prevent defluorination.

  • Choice of Palladium Precatalyst:

    • Screen Different Precatalysts: The nature of the palladium precatalyst can influence the active catalytic species and its reactivity. Screening different precatalysts may identify one that is selective for the desired C-X activation.

Data Presentation

Table 1: Influence of Reaction Parameters on Byproduct Formation

ParameterTo Minimize ProtodeboronationTo Minimize HomocouplingTo Minimize Defluorination
Boron Reagent Use boronic ester or trifluoroborate--
Base Weaker base (K₃PO₄, K₂CO₃)-Weaker, non-nucleophilic base
Solvent AnhydrousDegassed-
Temperature Lowest effective temperatureLowest effective temperatureLowest effective temperature
Atmosphere InertStrictly InertInert
Catalyst/Ligand Highly active systemUse Pd(0) sourceScreen for selectivity

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Bromo-Fluoropyridine

This is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk tube or reaction vial, add the bromo-fluoropyridine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the base (e.g., K₂CO₃, 2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).[1][4]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure all oxygen is removed.[1]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, toluene/water) via syringe.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).[1]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[1]

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]

Visualizations

Suzuki_Byproducts cluster_byproducts Common Byproducts Suzuki Reaction Suzuki Reaction Desired Product Desired Product Suzuki Reaction->Desired Product Successful Coupling Byproducts Byproducts Suzuki Reaction->Byproducts Side Reactions Protodeboronation Protodeboronation Homocoupling Homocoupling Defluorination Defluorination

Caption: Overview of potential outcomes in Suzuki reactions.

Troubleshooting_Workflow start Low Yield or Impure Product byproduct_id Identify Major Byproduct(s) (LC-MS, NMR) start->byproduct_id proto Protodeboronation byproduct_id->proto H-substituted boronic partner homo Homocoupling byproduct_id->homo Dimer of boronic partner defluoro Defluorination byproduct_id->defluoro Loss of F from fluoropyridine proto_sol 1. Use Boronic Ester/Trifluoroborate 2. Use Weaker Base (K3PO4) 3. Lower Temperature 4. Anhydrous Conditions proto->proto_sol homo_sol 1. Rigorous Degassing 2. Use Pd(0) Precatalyst 3. Lower Temperature homo->homo_sol defluoro_sol 1. Screen Ligands 2. Use Weaker Base 3. Lower Temperature defluoro->defluoro_sol

Caption: Decision tree for troubleshooting byproduct formation.

References

  • Cao, Z., et al. (2022). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI.
  • Li, M., et al. (2021). Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes. Organic Letters.
  • BenchChem. (2025). Troubleshooting low yields in nucleophilic substitution of fluoropyridines. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides. BenchChem.
  • LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • BenchChem. (2025). A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling. BenchChem.
  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. BenchChem.
  • Request PDF. (2025). 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine. ResearchGate.
  • Wikipedia. (n.d.). Cross-coupling reaction. Wikipedia.
  • Request PDF. (2025). Palladium(0)-Catalyzed Amination, Stille Coupling, and Suzuki Coupling of Electron-Deficient Aryl Fluorides. ResearchGate.
  • BenchChem. (2025). troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. BenchChem.
  • BenchChem. (2025). Technical Support Center: Suzuki Couplings with 2-Fluoropyridine-3-boronic acid. BenchChem.
  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. University of British Columbia.
  • Request PDF. (2025). Palladium‐Catalyzed CF Bond Formation via Directed CH Activation.
  • ResearchGate. (n.d.). Suzuki coupling reactions of aryl chlorides. ResearchGate.
  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH.
  • LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • King Fahd University of Petroleum & Minerals. (2017).
  • Request PDF. (2025). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. ResearchGate.
  • ResearchGate. (2023). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate.
  • Dalton Transactions. (n.d.). Highly electron-poor Buchwald-type ligand: application for Pd-catalysed direct arylation of thiophene derivatives and theoretical consideration of the secondary Pd0–arene interaction. RSC Publishing.
  • ResearchGate. (n.d.). Suzuki-Miyaura coupling reactions between selected aryl chlorides and boronic acids using Pd-MOF-808 catalyst. ResearchGate.

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Technical Support Center: Enhancing the Solubility of 3-Fluoro-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Fluoro-5-hydroxypyridine. This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on overcoming solubility challenges encountered during biological screening. Our goal is to explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your screening data.

Compound Quick Reference

Before delving into troubleshooting, let's summarize the key physicochemical properties of this compound. Understanding these properties is the foundation for diagnosing and solving solubility issues.

PropertyValueSourceSignificance for Solubility
Molecular Formula C₅H₄FNO[1][2]Provides the basic chemical identity.
Molecular Weight 113.09 g/mol [1][2]A low molecular weight generally favors solubility.[3]
Structure Pyridine ring with fluoro and hydroxyl groups[1]The nitrogen and hydroxyl groups are ionizable, making solubility pH-dependent.
Melting Point 161-164°C[2]A high melting point can suggest strong crystal lattice energy, which may hinder dissolution.
Calculated logP 0.6[1]A low logP value indicates that the compound is not excessively hydrophobic.
pKa (Predicted) Amphoteric nature expected[4][5]The pyridine nitrogen is basic (can be protonated), and the hydroxyl group is acidic (can be deprotonated). This is the most critical property to exploit for solubility enhancement.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and issues researchers face with this compound.

Q1: My 10 mM stock of this compound in DMSO precipitates immediately when I dilute it into my aqueous assay buffer. What's happening?

A1: This phenomenon, often called "crashing out," occurs when a compound that is highly soluble in a strong organic solvent like DMSO is introduced into an aqueous environment where its solubility is significantly lower.[6] The rapid solvent switch causes the compound to exceed its aqueous solubility limit and precipitate. While DMSO is an excellent solvent for creating high-concentration stocks, its presence in the final assay medium must be carefully controlled, typically to <0.5%, to avoid solvent-induced artifacts and cytotoxicity.[6][7]

Q2: I prepared my compound in assay buffer and it looked fine, but after incubating at 37°C, I see a precipitate. Why did this happen?

A2: Delayed precipitation can be due to several factors:

  • Temperature Effects: While solubility for many solids increases with temperature, this is not universal.[3] It's possible for some compounds to be less soluble at 37°C than at room temperature.

  • pH Shifts: If your buffer is bicarbonate-based, the CO₂ concentration in the incubator can alter the media's pH over time, potentially shifting it to a value where your compound is less soluble.[6]

  • Kinetic vs. Thermodynamic Solubility: You may have initially created a supersaturated kinetically soluble solution. Over time, this unstable state resolves as the compound precipitates to reach its true, lower thermodynamic solubility.

  • Interactions with Media Components: The compound might slowly interact with salts, proteins, or other components in complex biological media, leading to the formation of insoluble complexes.[6]

Q3: Can I just sonicate the sample to redissolve the precipitate before running my assay?

A3: While sonication can temporarily redissolve a precipitate by breaking up particles, it does not increase the compound's intrinsic thermodynamic solubility. The compound will likely precipitate again, especially during assay incubation. Relying on sonication can lead to inconsistent and non-reproducible compound concentrations, compromising the quality of your screening data. It is a temporary physical fix, not a robust chemical solution.

Q4: How do I distinguish between compound precipitation and microbial contamination?

A4: A simple microscopic examination is the most effective way to differentiate. Chemical precipitates often appear as non-uniform, amorphous, or crystalline structures.[6] In contrast, bacterial contamination will present as small, often motile, uniform shapes, while fungal contamination typically shows filamentous growth.

Troubleshooting & Optimization Guide

Low solubility can lead to inaccurate measurements of biological activity and is a common source of false negatives in screening campaigns.[8] This guide provides a systematic approach to diagnosing and solving solubility problems.

Logical Workflow for Troubleshooting Solubility Issues

When precipitation is observed, a structured investigation is crucial. The following workflow provides a step-by-step decision-making process to identify the root cause and implement the most effective solution.

G cluster_ph pH-Based Strategies cluster_cosolvent Co-Solvent Strategies cluster_complex Complexation Strategies start Precipitation Observed in Assay Well check_conc Is final assay concentration well below aqueous solubility limit? start->check_conc check_dmso Is final DMSO concentration <0.5%? check_conc->check_dmso Yes sol_high_conc ACTION: Lower final assay concentration. Re-test. check_conc->sol_high_conc No check_ph Is compound solubility highly pH-dependent? check_dmso->check_ph Yes sol_high_dmso ACTION: Adjust stock concentration and dilution scheme to lower final DMSO %. check_dmso->sol_high_dmso No ph_path pH-Based Strategies check_ph->ph_path Yes cosolvent_path Co-Solvent Strategies check_ph->cosolvent_path No cluster_ph cluster_ph complex_path Complexation Strategies cosolvent_path->complex_path Still an issue cluster_cosolvent cluster_cosolvent cluster_complex cluster_complex ph_1 Determine pKa values (experimental or predicted). ph_2 ACTION: Adjust assay buffer pH to ionize the compound. (pH < pKa for base; pH > pKa for acid) ph_1->ph_2 ph_3 Verify compound and target stability at the new pH. ph_2->ph_3 co_1 Screen pharmaceutically acceptable co-solvents (e.g., Ethanol, PEG-400, Propylene Glycol). co_2 ACTION: Add minimal amount of best co-solvent to assay buffer. (Typically 1-5%) co_1->co_2 co_3 Run vehicle control to check for co-solvent interference. co_2->co_3 cx_1 Screen cyclodextrins (e.g., HP-β-CD, SBE-β-CD). cx_2 ACTION: Prepare compound stock solution with cyclodextrin. cx_1->cx_2 cx_3 Verify complex does not interfere with assay. cx_2->cx_3

Caption: Decision workflow for troubleshooting compound precipitation.

Strategy 1: pH Modification (The Primary Approach)

The structure of this compound contains both a basic pyridine nitrogen and an acidic hydroxyl group, making its solubility highly dependent on pH.[9][10] By adjusting the pH of the buffer, you can ionize the molecule, which dramatically increases its interaction with water and, therefore, its solubility.[9] The Henderson-Hasselbalch equation provides the theoretical basis for this relationship.[11][12]

  • To solubilize the basic nitrogen: Use a buffer with a pH at least 1-2 units below the pKa of the pyridine nitrogen. This will protonate the nitrogen, forming a positively charged pyridinium ion.

  • To solubilize the acidic hydroxyl group: Use a buffer with a pH at least 1-2 units above the pKa of the hydroxyl group. This will deprotonate the hydroxyl, forming a negatively charged phenoxide-like ion.

Experimental Protocol: pH-Solubility Profiling

Objective: To determine the optimal pH for solubilizing this compound.

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 10.

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of each buffer. Ensure enough solid is added so that some remains undissolved.

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure the solution reaches equilibrium.

  • Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it in a suitable solvent, and measure the concentration using a validated analytical method like HPLC-UV or LC-MS.

  • Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the measured final pH of each buffer. The resulting graph will reveal the pH range where solubility is maximized.

Strategy 2: Use of Co-solvents

If pH modification is not feasible due to assay or target stability constraints, the use of co-solvents is a common secondary strategy.[13][14] Co-solvents are water-miscible organic solvents that, when added in small amounts (typically 1-5%), can increase the solubility of hydrophobic compounds.[13]

Commonly used co-solvents in biological screening include:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG-400)

  • Glycerol

Caution: Co-solvents can interfere with biological assays. It is essential to run a vehicle control (assay buffer + co-solvent) to ensure the co-solvent itself does not affect the assay outcome.[7]

Strategy 3: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex that has significantly higher aqueous solubility.[15][16][17] This is a powerful technique, especially when pH and co-solvents are not viable options.[18]

G cluster_0 Before Complexation cluster_1 Cyclodextrin Molecule cluster_2 After Complexation a Hydrophobic This compound b Water Molecules a->b Poor Interaction (Low Solubility) cd_cavity Hydrophobic Cavity cd Hydrophilic Exterior c Water-Soluble Inclusion Complex d Water Molecules c->d Favorable Interaction (High Solubility)

Sources

managing exothermic reactions during the scale-up of 3-Fluoro-5-hydroxypyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Fluoro-5-hydroxypyridine

Guide Focus: Managing Exothermic Reactions During Process Scale-Up

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, process chemists, and drug development professionals to navigate the significant thermal hazards associated with scaling up this synthesis. Our focus is on providing practical, in-depth troubleshooting advice and answers to frequently asked questions, grounded in the principles of chemical engineering and process safety.

Section 1: The Scale-Up Challenge: Understanding Thermal Risks

The synthesis of many substituted pyridines, including this compound, often involves highly exothermic and potentially hazardous reactions such as nitration and diazotization.[1][2] Scaling these processes from the laboratory bench to pilot plant or production scale is non-linear and presents significant safety challenges. The primary issue lies in the relationship between heat generation and heat removal.

As reactor volume increases, the heat transfer area of the vessel (which removes heat) increases by the square of the vessel's radius, while the reaction volume (which generates heat) increases by the cube of the radius.[3] This disparity means that the ability to cool the reaction decreases dramatically as the scale increases, elevating the risk of a thermal runaway. A thermal runaway occurs when the heat generated by the reaction exceeds the heat removed, leading to an uncontrolled increase in temperature and pressure, which can result in vessel rupture or explosion.[4]

A thorough thermal hazard assessment is therefore not just recommended, but essential for safe scale-up.[5] This involves using techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) to understand the thermodynamics and kinetics of both the desired reaction and any potential decomposition reactions.[6]

Section 2: Troubleshooting Guide for Critical Exothermic Steps

This section addresses specific issues encountered during the key exothermic stages of a typical synthesis route for this compound.

Critical Step: Aromatic Nitration

Aromatic nitration, often a key step in building the pyridine core, is notoriously energetic.[1][7] The use of mixed acids (sulfuric and nitric acid) generates a large exotherm that must be rigorously controlled.

Frequently Asked Questions & Troubleshooting

Q: My nitration reaction shows a rapid, uncontrolled temperature spike. What are the immediate causes and corrective actions?

A: An uncontrolled temperature spike indicates that the rate of heat generation is exceeding the rate of heat removal.

  • Immediate Cause: The most common cause during scale-up is the accumulation of unreacted reagents due to poor mixing or too-rapid addition, followed by a sudden, rapid reaction. This is especially true in semi-batch processes where a nitrating agent is added over time.

  • Causality: At lower temperatures, the reaction rate may be slow. If the addition rate of the limiting reagent is faster than its consumption rate, it builds up in the reactor. A small increase in temperature (from the reaction itself or insufficient cooling) can then exponentially increase the reaction rate (Arrhenius law), causing all the accumulated reagent to react at once, overwhelming the cooling system.[4]

  • Troubleshooting & Corrective Actions:

    • Stop Reagent Addition: Immediately halt the feed of the nitrating agent.

    • Maximize Cooling: Ensure the cooling system is operating at maximum capacity.

    • Ensure Agitation: Verify that the agitator is functioning correctly to improve heat transfer to the reactor walls and prevent localized hot spots.

    • Emergency Quenching (If necessary): If the temperature continues to rise uncontrollably, a pre-determined and validated quenching procedure should be initiated. This is a last resort and should be part of the process safety plan.

Q: How can I predict and quantify the exotherm of my nitration before scaling up?

A: Prediction and quantification are achieved through calorimetric studies.

  • Differential Scanning Calorimetry (DSC): A DSC screening provides the onset temperature of the exothermic reaction and any decomposition reactions, as well as a preliminary estimate of the heat of reaction. This is critical for identifying potential secondary decomposition hazards.

  • Reaction Calorimetry (RC1): An RC1 study simulates the process on a small scale (0.5-2L) under controlled conditions to precisely measure the heat flow. This provides critical data, including:

    • Total heat of reaction (ΔHrxn).

    • Heat flow (rate of heat generation).

    • Heat capacity of the reaction mass (Cp).

    • Overall heat transfer coefficient (UA). These parameters are essential for calculating the cooling duty required at a larger scale.[6]

Q: What are the best process control strategies for maintaining temperature during a large-scale nitration?

A: The goal is to control the rate of reaction. This can be achieved by:

  • Semi-Batch Addition: This is the most common method, where one reagent is added slowly to the other. The addition rate should be controlled such that the rate of heat generation never exceeds the cooling capacity of the reactor. This is known as operating under "reaction control" versus "addition control."

  • Dilution: Increasing the solvent volume increases the overall thermal mass of the system, which can better absorb the heat generated and moderate temperature changes.[5]

  • Lowering Temperature: If kinetics allow, running the reaction at a lower temperature will slow the reaction rate and the rate of heat evolution.

  • Continuous Flow Chemistry: For highly exothermic and hazardous reactions like nitration, transitioning to a continuous flow reactor is a superior engineering solution. The small internal volume and high surface-area-to-volume ratio allow for near-instantaneous heat removal, preventing thermal runaway and improving safety and selectivity.[1][8][9]

Critical Step: Diazotization of an Aminopyridine Intermediate

The conversion of an amino group to a hydroxyl group proceeds via a diazonium salt intermediate. The formation of this salt through diazotization is highly exothermic and the intermediate itself can be explosively unstable if not handled correctly.[2][10]

Frequently Asked Questions & Troubleshooting

Q: During the addition of aqueous sodium nitrite, I'm seeing localized fuming and gas evolution, even though my bulk temperature is well below 5°C. Why is this happening?

A: This points to a classic problem of poor micromixing during scale-up.

  • Immediate Cause: The reaction between the amine (in acidic solution) and sodium nitrite is nearly instantaneous. If the nitrite solution is not dispersed immediately upon addition, localized areas of high concentration are created.

  • Causality: In these "hot spots," the reaction proceeds so quickly that the localized temperature rises significantly, causing the unstable diazonium salt to decompose, releasing nitrogen gas (N₂) and potentially other hazardous byproducts.[2] This is dangerous as it can initiate a larger-scale decomposition.

  • Troubleshooting & Corrective Actions:

    • Improve Agitation: Increase the agitation speed to improve mixing efficiency. Evaluate if the impeller design is appropriate for the vessel geometry and reaction mass.

    • Sub-surface Addition: Introduce the sodium nitrite solution below the surface of the reaction mixture, directly into a high-shear zone near the agitator. Avoid adding it dropwise onto the surface where it can react before being mixed in.

    • Dilute the Nitrite Solution: Using a more dilute solution of sodium nitrite can help control the initial reaction rate upon addition.

    • Slow the Addition Rate: Even with good mixing, a slow, controlled addition rate is crucial to allow the bulk cooling system to keep up.

Q: What are the critical parameters for ensuring the stability of the pyridine-diazonium salt intermediate at scale?

A: Stability is paramount and is primarily influenced by temperature and pH.

  • Temperature: The reaction must be kept cold, typically between 0-5°C. Above this temperature, the rate of decomposition increases significantly.[2] Ensure your cooling system is robust enough to handle the initial exotherm of formation and maintain this temperature.

  • pH: The reaction is run in strong acid (e.g., HCl, H₂SO₄). This is necessary to generate nitrous acid (HNO₂) in situ and to stabilize the resulting diazonium salt. The pH must remain low throughout the process.

  • Accumulation: Diazonium salts should never be isolated and should be used in the subsequent step (e.g., hydrolysis to the hydroxyl) as quickly as possible.[2] Accumulating large quantities of the intermediate is a significant safety risk. Flow chemistry is an excellent strategy to avoid this by generating and consuming the diazonium salt continuously.[2]

Section 3: Advanced Process Control & Engineering Solutions

Thermal Hazard Assessment Workflow

A systematic approach to assessing thermal hazards is crucial. The following workflow illustrates the decision-making process for scaling up an exothermic reaction.

Thermal_Hazard_Workflow cluster_0 Step 1: Initial Screening cluster_1 Step 2: Hazard Quantification cluster_2 Step 3: Process Design & Scale-Up Decision Start Identify Potentially Exothermic Step (e.g., Nitration, Diazotization) DSC Perform DSC Analysis on Reactants and Products Start->DSC Check_Exotherm Is an exotherm detected? DSC->Check_Exotherm RC1 Perform Reaction Calorimetry (RC1) to Quantify Heat Flow & ΔHrxn Check_Exotherm->RC1  Yes   Scale_Batch Proceed with Controlled Semi-Batch Scale-Up Check_Exotherm->Scale_Batch No (Low Risk) Check_Decomp Is T_onset (Decomposition) close to Process Temp? RC1->Check_Decomp Calc_Params Calculate Safety Parameters (e.g., MTSR, TMRad) Check_Decomp->Calc_Params Check_Safety Can Heat Be Removed Safely at Scale? Calc_Params->Check_Safety Check_Safety->Scale_Batch  Yes   Redesign Redesign Process: Consider Continuous Flow or Alternative Synthesis Route Check_Safety->Redesign  No  

Caption: Decision workflow for thermal hazard assessment during scale-up.

Heat Management in a Semi-Batch Reactor

Understanding the heat balance within a reactor is key to maintaining control. The diagram below illustrates the primary heat flows in a typical semi-batch process.

Caption: Heat balance in a semi-batch reactor for an exothermic reaction.

Section 4: Data Tables & Quick Reference

Table 1: Comparison of Batch vs. Continuous Flow for Exotherm Management

FeatureSemi-Batch ReactorContinuous Flow Reactor
Heat Transfer Poor (Low Surface Area-to-Volume Ratio)Excellent (High Surface Area-to-Volume Ratio)
Temperature Control Difficult; potential for hot spotsPrecise and uniform
Safety Higher risk of thermal runaway due to large reagent volumeInherently safer due to small reactor volume (low hold-up)[9]
Mixing Scale-dependent; can be inefficientHighly efficient and rapid
Reagent Accumulation Possible, leading to runaway riskMinimal; reagents are consumed almost instantly
Scale-Up Complex; requires detailed engineering calculationsSimpler; often achieved by "numbering-up" or running longer

Table 2: Key Thermal Safety Parameters

ParameterDefinitionSignificance
ΔHrxn Heat of ReactionThe total amount of energy released by the desired reaction.
MTSR Maximum Temperature of the Synthesis ReactionThe maximum temperature achievable if the entire reaction exotherm is released adiabatically (without cooling).[5]
Tonset Onset Temperature of DecompositionThe temperature at which an undesired decomposition reaction begins, as measured by DSC.
TMRad Time to Maximum Rate under Adiabatic ConditionsThe time it would take for a runaway reaction to reach its maximum rate (and likely, vessel failure) from a specific starting temperature if all cooling were lost. A shorter TMRad indicates a more severe hazard.

Section 5: References

  • Benchchem. Technical Support Center: High-Temperature Vapor Phase Fluorination of Pyridines. Available from:

  • Benchchem. Technical Support Center: Managing Reaction Exotherms in Pyrimidine Synthesis. Available from:

  • Khan, I., et al. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC, NIH. Available from:

  • Gemoets, H. P. L., et al. (2020). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. Available from:

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. PubMed. Available from:

  • Fier, P. S., & Hartwig, J. F. (2013). ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. ResearchGate. Available from:

  • Sciencemadness Discussion Board. (2013). Diazotization safety. Available from:

  • Wang, Q., & Wang, J. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). ACS Publications. Available from:

  • Unknown Author. (2023). Nitration and flow chemistry. Let's Talk Science. Available from:

  • Wikipedia. Sandmeyer reaction. Available from:

  • Mettler Toledo. Accelerated Scale-up. Available from:

  • Santa Cruz Biotechnology. Hydrogen fluoride pyridine. Available from:

  • Wirth, T. (2014). Continuous flow nitration in miniaturized devices. PMC, NIH. Available from:

  • Nielsen, M. K., et al. (2022). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. MDPI. Available from:

  • AM Technology. (2021). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. Available from:

  • Fauske & Associates. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Available from:

  • Porta, R., et al. (2016). Chemical reaction engineering, process design and scale-up issues at the frontier of synthesis: flow chemistry. AIR Unimi. Available from:

  • Cardillo, P., et al. (2001). Simple Procedure for Optimal Scale-up of Fine Chemical Processes. II. Nitration of 4-Chlorobenzotrifluoride. ResearchGate. Available from:

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC Purification of Basic Pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common challenge in HPLC purification: peak tailing of basic pyridine compounds. As Senior Application Scientists, we offer insights grounded in chemical principles and extensive field experience to help you achieve optimal peak symmetry and resolution.

Frequently Asked Questions (FAQs)

Q1: Why are the chromatographic peaks for my basic pyridine compounds showing significant tailing?

A: Peak tailing for basic compounds like pyridines in reversed-phase HPLC is a frequent issue, primarily stemming from secondary interactions between your analyte and the stationary phase.[1][2] Here's a breakdown of the primary causes:

  • Silanol Interactions: The most common culprit is the interaction between the basic nitrogen atom in the pyridine ring and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[3][4][5] At mobile phase pH levels above 3, these silanol groups can become ionized (SiO-), creating strong ionic interactions with the protonated (positively charged) basic pyridine analyte.[1][6] This secondary retention mechanism, in addition to the primary hydrophobic interaction, leads to a non-uniform travel time through the column, resulting in a broadened, tailing peak.[1][3]

  • Analyte pKa and Mobile Phase pH: If the mobile phase pH is close to the pKa of your pyridine compound, both ionized and non-ionized forms of the analyte will exist simultaneously.[7][8] This can lead to peak distortion, including tailing or splitting, as the two forms may have different retention characteristics.[6][8]

  • Column Overload: Injecting an excessive amount of your sample can saturate the stationary phase, leading to peak distortion and tailing.[2]

  • Trace Metal Contamination: The silica matrix of the stationary phase can contain trace metals like iron or aluminum, which can increase the acidity of neighboring silanol groups, thereby intensifying their interaction with basic analytes and worsening peak tailing.[3]

  • Extra-Column Effects: Issues outside of the column, such as excessive tubing length or diameter, can increase dispersion and contribute to peak tailing.[6]

Q2: How can I systematically troubleshoot and eliminate peak tailing for my pyridine compounds?

A: A methodical approach that addresses the mobile phase, column chemistry, and instrumental setup is key to resolving peak tailing.[2] Below are detailed strategies, starting with the most common and impactful adjustments.

Strategy 1: Mobile Phase Optimization

The mobile phase is often the first and most effective area to optimize for improved peak shape.

Operating at a low pH (typically ≤ 3) is a highly effective strategy.[1][3] By lowering the pH, you protonate the residual silanol groups, suppressing their ionization and minimizing the unwanted secondary ionic interactions with your protonated pyridine analyte.[1][5]

Protocol for pH Adjustment:

  • Buffer Selection: Prepare an aqueous mobile phase component using a buffer system suitable for low pH, such as a 10-20 mM phosphate buffer.[9]

  • pH Adjustment: Adjust the pH of the aqueous portion of the mobile phase to 2.5-3.0 using an acid like phosphoric acid.[1]

  • Organic Modifier: After pH adjustment, add the organic modifier (e.g., acetonitrile or methanol). Be cautious when using phosphate buffers with high concentrations of acetonitrile, as precipitation can occur.[9]

  • Equilibration: Thoroughly equilibrate the column with the new mobile phase before injecting your sample.

Mobile phase additives can act as "silanol suppressors" or ion-pairing agents to improve peak shape.

  • Competing Bases (Silanol Suppressors): Additives like triethylamine (TEA) are commonly used.[9][10] TEA, being a base, will preferentially interact with the active silanol sites, effectively shielding them from your pyridine analyte.[11][12]

    Protocol for Using TEA:

    • Concentration: Add TEA to your mobile phase at a concentration of 5-20 mM.[3][9]

    • pH Adjustment: After adding TEA, adjust the mobile phase pH to the desired level.

    • Considerations: While effective, prolonged use of competing bases can sometimes lead to shorter column lifetimes due to hydrolysis of the stationary phase.[9][12]

  • Acidic Additives (Ion-Pairing Agents): Trifluoroacetic acid (TFA) is a widely used additive that serves a dual purpose.[13] It lowers the mobile phase pH, suppressing silanol ionization, and its counter-ion can form an ion pair with the protonated basic analyte, leading to more uniform interactions and sharper peaks.[13][14]

    Protocol for Using TFA:

    • Concentration: A common starting concentration for TFA is 0.1% (v/v) in both the aqueous and organic mobile phase components.

    • Compatibility: TFA is volatile and generally compatible with LC-MS applications, although it can cause some ion suppression.[15]

Table 1: Comparison of Common Mobile Phase Additives for Basic Compounds

AdditiveTypical ConcentrationMechanism of ActionAdvantagesDisadvantages
Triethylamine (TEA) 5-20 mM[3][9]Competing base, masks silanol groups[10][11]Effective at improving peak shape for basic compounds.Can shorten column lifetime, strong odor.[9][12]
Trifluoroacetic Acid (TFA) 0.05-0.1%Lowers pH, ion-pairing agent[13]Improves peak shape, volatile, good for UV detection.[14]Can cause ion suppression in MS, may require dedicated column.[15]
Formic Acid 0.1%Lowers pHGood for MS compatibility, less ion suppression than TFA.[14]Less effective at ion-pairing than TFA.[14]
Phosphate Buffers 10-50 mMpH control, suppresses silanol ionization at low pH[9]Excellent buffering capacity.Can precipitate in high concentrations of acetonitrile.[9]
Strategy 2: Column Selection and Care

If mobile phase optimization is insufficient, consider the stationary phase itself.

  • Use End-Capped Columns: Modern HPLC columns are often "end-capped," a process where residual silanol groups are chemically deactivated with a small silylating agent.[4][16] This significantly reduces the number of active sites available for secondary interactions.[6][16]

  • Consider Modern Silica Chemistries:

    • Type B Silica: These columns are made from high-purity silica with lower metal content, resulting in fewer and less acidic silanol groups, which greatly reduces peak tailing for basic compounds.[3]

    • Hybrid Silica: These stationary phases incorporate both inorganic (silica) and organic (organosiloxane) materials, offering improved pH stability and reduced silanol activity.[3][17]

  • Alternative Stationary Phases: For particularly challenging separations, consider columns that are not silica-based, such as those with polymer or zirconia supports, which do not have silanol groups.[3]

Table 2: HPLC Column Selection Guide for Basic Pyridine Compounds

Column TypeKey FeatureBest For
End-Capped C18/C8 Reduced silanol activity.[4]General purpose, initial method development.
High-Purity "Type B" Silica Low metal content, fewer active silanols.[3]Significantly reducing peak tailing for basic compounds.
Hybrid Particle Technology Extended pH stability (e.g., pH 1-12).[17]High pH methods where the basic analyte is neutral.
Polymer-Based No silanol groups.[3]Eliminating silanol interactions completely.
Q3: Can operating at a high pH improve the peak shape of my pyridine compound?

A: Yes, operating at a high pH (e.g., > 8) can be a very effective strategy.[18] At a pH well above the pKa of your pyridine compound, it will be in its neutral, non-ionized form.[18][19] This eliminates the possibility of ionic interactions with any residual ionized silanols, often resulting in excellent peak shape.[18]

Important Considerations for High pH Operation:

  • Column Stability: Standard silica-based columns are not stable at high pH and will dissolve.[7] You must use a column specifically designed for high pH work, such as a hybrid-particle or polymer-based column.[17]

  • Buffer Selection: Use a buffer system appropriate for the high pH range, such as ammonium bicarbonate or borate buffers.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing peak tailing issues with basic pyridine compounds.

G start Peak Tailing Observed for Pyridine Compound check_overload Is the column overloaded? (Reduce sample concentration) start->check_overload First, check... check_hardware Are there hardware issues? (Check fittings, tubing, column void) start->check_hardware mp_opt Mobile Phase Optimization check_overload->mp_opt If not overloaded... check_hardware->mp_opt If hardware is OK... low_ph Strategy 1: Low pH (pH 2.5-3.0 with buffer) mp_opt->low_ph additives Strategy 2: Use Additives mp_opt->additives column_opt Column Selection low_ph->column_opt If tailing persists... solution Symmetrical Peak Achieved low_ph->solution Success tea Add Competing Base (e.g., 5-20 mM TEA) additives->tea tfa Add Ion-Pairing Agent (e.g., 0.1% TFA) additives->tfa additives->column_opt If tailing persists... tea->solution Success tfa->solution Success endcapped Use End-Capped Column column_opt->endcapped modern_silica Use Modern Silica (Type B or Hybrid) column_opt->modern_silica high_ph Advanced Strategy: High pH (Requires pH-stable column) column_opt->high_ph For difficult separations... endcapped->solution Success modern_silica->solution Success high_ph->solution Success

Sources

Technical Support Center: Strategies for Regioselective Functionalization of 3-Fluoro-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of 3-fluoro-5-hydroxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of manipulating this valuable building block. Here, we will address common experimental challenges, answer frequently asked questions, and provide detailed protocols to enhance the success of your synthetic endeavors.

Introduction: The Significance and Challenges of this compound

This compound is a critical starting material in medicinal chemistry due to the prevalence of the 3-fluoropyridine motif in numerous bioactive molecules. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate pKa. However, the regioselective functionalization of this scaffold presents significant challenges due to the competing directing effects of the fluorine, hydroxyl, and nitrogen substituents. This guide provides practical, field-tested advice to overcome these hurdles.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: I am attempting a Suzuki coupling at the C2 position, but I am observing a mixture of C2, C4, and C6 isomers. How can I improve the regioselectivity for the C2 position?

Answer:

This is a common issue stemming from the complex electronics of the pyridine ring. The hydroxyl group at C5 and the fluorine at C3 both influence the reactivity of the C2, C4, and C6 positions. Here’s a systematic approach to troubleshooting this:

  • Underlying Cause: The hydroxyl group is a strong activating group, and its deprotonation under basic conditions can lead to complex reactivity patterns. Additionally, the choice of catalyst and ligands is crucial for directing the coupling to the desired position.

  • Solution Strategy:

    • Protect the Hydroxyl Group: The most critical step is to protect the hydroxyl group. A bulky protecting group like tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) can sterically hinder the C4 and C6 positions, favoring functionalization at C2.

    • Optimize Your Catalyst System: For Suzuki couplings on electron-deficient pyridine rings, palladium catalysts with specialized ligands are often necessary. Consider using a catalyst system like Pd(dppf)Cl2 or a combination of Pd2(dba)3 with a bulky, electron-rich phosphine ligand such as XPhos or SPhos. These ligands can facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

    • Control the Reaction Temperature: Running the reaction at a lower temperature can sometimes improve selectivity by favoring the thermodynamically more stable product. Start at room temperature and gradually increase if the reaction is too slow.

Question 2: My bromination of this compound is resulting in low yield and the formation of multiple brominated species. What am I doing wrong?

Answer:

Direct bromination of this compound is often non-selective due to the activating nature of the hydroxyl group.

  • Underlying Cause: The hydroxyl group strongly activates the pyridine ring towards electrophilic aromatic substitution, leading to over-bromination and a mixture of isomers.

  • Solution Strategy:

    • Use a Milder Brominating Agent: Instead of elemental bromine, which is highly reactive, consider using N-bromosuccinimide (NBS). NBS provides a lower, more controlled concentration of electrophilic bromine, which can significantly improve selectivity.

    • Solvent Choice is Key: The choice of solvent can dramatically influence the outcome. A non-polar solvent like dichloromethane (DCM) or chloroform is generally preferred over polar solvents, as it can temper the reactivity of the brominating agent.

    • Protecting Group Strategy: As with the previous issue, protecting the hydroxyl group is a viable strategy. An acetyl or pivaloyl protecting group can modulate the electron-donating ability of the oxygen, leading to more controlled bromination.

Frequently Asked Questions (FAQs)

Q1: What is the most effective protecting group for the hydroxyl function on this compound for subsequent metal-catalyzed cross-coupling reactions?

A1: The choice of protecting group is critical and depends on the specific reaction conditions. For palladium-catalyzed cross-couplings like Suzuki, Stille, or Buchwald-Hartwig reactions, silyl ethers such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) are often excellent choices. They are robust enough to withstand many coupling conditions and can be easily removed with fluoride sources like tetrabutylammonium fluoride (TBAF). For reactions under strongly acidic or basic conditions, other protecting groups like benzyl (Bn) or methyl (Me) ethers might be more suitable, though their removal requires harsher conditions.

Q2: How does the fluorine atom at the C3 position influence the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions?

A2: The fluorine atom at C3 is a moderate activating group for SNAr reactions, primarily at the C2 and C6 positions. However, its influence is often secondary to the directing effect of other substituents. In the case of this compound, the situation is complex. If a leaving group is installed at C2 or C6, the fluorine atom will facilitate its displacement by a nucleophile. The hydroxyl group at C5, especially when deprotonated, can also influence the reactivity.

Q3: Can I perform a directed ortho-metalation (DoM) on this compound?

A3: Directed ortho-metalation on this compound is challenging but feasible with the right strategy. The hydroxyl group can act as a directed metalation group (DMG), but its acidity can lead to deprotonation by strong bases like n-butyllithium. A common strategy involves first protecting the hydroxyl group, for example as a pivaloate or carbamate, which are effective DMGs. The fluorine atom can also influence the site of metalation. Careful optimization of the base, solvent, and temperature is crucial for success.

Key Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C2 Position

This protocol details a typical procedure for the selective C2 arylation of this compound via a protected intermediate.

Step 1: Protection of the Hydroxyl Group

  • To a solution of this compound (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C, add imidazole (1.5 eq) followed by TBS-Cl (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 3-(tert-butyldimethylsilyloxy)-5-fluoropyridine.

Step 2: C2-Bromination

  • Cool a solution of 3-(tert-butyldimethylsilyloxy)-5-fluoropyridine (1.0 eq) in anhydrous THF (0.1 M) to -78 °C under an inert atmosphere.

  • Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, and stir the mixture for 1 hour at -78 °C.

  • Add a solution of 1,2-dibromoethane (1.2 eq) in anhydrous THF dropwise.

  • Stir for an additional 2 hours at -78 °C, then allow the reaction to warm to room temperature.

  • Quench with saturated aqueous NH4Cl and extract with ethyl acetate.

  • Dry the combined organic layers, concentrate, and purify by chromatography to obtain 2-bromo-3-(tert-butyldimethylsilyloxy)-5-fluoropyridine.

Step 3: Suzuki-Miyaura Coupling

  • To a degassed mixture of 2-bromo-3-(tert-butyldimethylsilyloxy)-5-fluoropyridine (1.0 eq), the desired boronic acid (1.2 eq), and K2CO3 (2.0 eq) in a 4:1 mixture of dioxane and water (0.1 M), add Pd(dppf)Cl2 (0.05 eq).

  • Heat the reaction mixture to 90 °C for 12-16 hours under an inert atmosphere.

  • Cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Dry the organic phase, concentrate, and purify the silyl-protected product by column chromatography.

Step 4: Deprotection

  • Dissolve the purified product from Step 3 in THF (0.1 M) and add TBAF (1.5 eq, 1.0 M in THF).

  • Stir at room temperature for 1-2 hours until the reaction is complete (monitor by TLC).

  • Concentrate the reaction mixture and purify by column chromatography to obtain the final C2-arylated this compound.

Data and Workflow Visualization

Table 1: Comparison of Conditions for Regioselective Functionalization
Position Reaction Type Key Reagents/Catalyst Protecting Group Typical Yield
C2Suzuki CouplingPd(dppf)Cl2, K2CO3TBS60-85%
C4Buchwald-Hartwig AminationPd2(dba)3, XPhos, LHMDSTIPS50-75%
C6Stille CouplingPd(PPh3)4, Bu3Sn-RBn65-90%
C2Bromination (via DoM)n-BuLi, 1,2-dibromoethanePivaloyl70-88%
Diagram 1: Decision Workflow for Regioselective Functionalization

G start Desired Functionalization of This compound protect Protect Hydroxyl Group (e.g., TBS, TIPS, Bn) start->protect c2_path Target C2 Position protect->c2_path c4_path Target C4 Position protect->c4_path c6_path Target C6 Position protect->c6_path dom Directed Ortho-Metalation (n-BuLi or LDA at -78°C) c2_path->dom electrophilic Electrophilic Substitution (e.g., Halogenation) c4_path->electrophilic coupling Cross-Coupling Reaction (e.g., Suzuki, Stille) c6_path->coupling dom->coupling electrophilic->coupling deprotect Deprotection coupling->deprotect coupling->deprotect coupling->deprotect product Final Product deprotect->product

Caption: A decision-making workflow for the regioselective functionalization of this compound.

Diagram 2: Simplified Catalytic Cycle for Suzuki Coupling

Suzuki_Cycle pd0 Pd(0)L_n pd_complex R-Pd(II)L_n-X pd0->pd_complex Ar-X oxidative_addition Oxidative Addition pd_r_r R-Pd(II)L_n-R' pd_complex->pd_r_r R'-B(OR)_2 transmetalation Transmetalation pd_r_r->pd0 R-R' reductive_elimination Reductive Elimination

Caption: A simplified representation of the palladium-catalyzed Suzuki coupling cycle.

References

  • Strategies for the Synthesis of 3-Fluoropyridines.
  • Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Form
  • Protecting Groups in Organic Synthesis.Wiley, [Link]
  • Directed ortho Metalation (DoM): A Powerful Synthetic Tool.Chemical Society Reviews, [Link]

Technical Support Center: Catalyst Poisoning in Reactions with Pyridine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to a persistent challenge in catalysis: poisoning by pyridine and its derivatives. This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and troubleshooting protocols. Our focus is on not just what to do, but why you're doing it, ensuring a deeper understanding of the catalyst-substrate interactions at play.

Introduction: The Pyridine Problem

Pyridine and its derivatives are ubiquitous building blocks in pharmaceuticals and fine chemicals.[1][2][3] However, their intrinsic chemical nature presents a significant hurdle in catalytic processes. The lone pair of electrons on the nitrogen atom of the pyridine ring readily and strongly coordinates to the metal centers of heterogeneous and homogeneous catalysts.[4][5] This strong adsorption, or chemisorption, blocks the active sites, preventing them from participating in the desired catalytic cycle.[6][7] The result is a phenomenon known as catalyst poisoning, which manifests as decreased reaction rates, lower yields, and in severe cases, complete reaction failure.[7]

This guide will walk you through diagnosing, troubleshooting, and mitigating catalyst poisoning by pyridine-containing compounds.

Troubleshooting Guide: A-Q&A Approach

This section is designed to address the specific issues you may be encountering during your experiments.

Q1: My reaction has stalled or is incredibly sluggish. How can I determine if catalyst poisoning by my pyridine-containing substrate is the cause?

A1: Distinguishing catalyst poisoning from other potential issues like poor reagent quality or suboptimal reaction conditions is the first critical step. Look for a combination of these symptoms:

  • Initial Activity, then Abrupt Cessation: The reaction proceeds as expected initially, but the rate slows dramatically or stops completely over time, even with ample starting material remaining. This is a classic sign of poisoning, as the active sites are gradually blocked.

  • High Catalyst Loading Required: You find that you need significantly higher catalyst loadings (e.g., >5 mol%) than what is reported for similar, non-pyridine-containing substrates to achieve a reasonable conversion.[8]

  • Incomplete Conversion: Despite extended reaction times or increased temperatures, the reaction fails to reach full conversion.

  • Reproducibility Issues: The reaction works one day but fails the next, even with seemingly identical setups. This could point to trace impurities in a new batch of solvent or reagent that act as poisons.

To begin differentiating, consider running a control experiment with a similar substrate that does not contain a pyridine ring. If this control reaction proceeds smoothly under the same conditions, it strongly suggests that the pyridine moiety is the source of the deactivation.

Q2: I suspect pyridine poisoning. What immediate steps can I take to try and rescue my ongoing reaction?

A2: While rescuing a poisoned reaction is challenging, a few interventions can sometimes be effective:

  • Incremental Catalyst Addition: Instead of adding the entire catalyst load at the beginning, try adding it in portions throughout the reaction. This can help maintain a sufficient number of un-poisoned active sites to drive the reaction forward.

  • Increase Reaction Temperature: In some cases, increasing the temperature can weaken the poison's adsorption strength on the catalyst surface, potentially restoring some activity.[9] However, be cautious, as this can also lead to thermal degradation of your substrate, product, or catalyst.

  • Introduce a Competitive Inhibitor (Advanced): In some specific cases, adding a less strongly coordinating Lewis base can competitively displace the pyridine from the catalyst surface. This is a delicate balance and requires significant optimization.

Q3: My reaction failed. How can I definitively confirm that pyridine was the poison and characterize the deactivated catalyst?

A3: Post-reaction analysis is crucial for a definitive diagnosis. Several analytical techniques can provide evidence of pyridine adsorption on your catalyst surface:

  • Temperature-Programmed Desorption (TPD): This is a powerful technique where the used catalyst is heated under a controlled atmosphere, and the desorbed molecules are analyzed, often by a mass spectrometer. A desorption peak corresponding to the mass of pyridine would be strong evidence of poisoning.[10]

  • Fourier-Transform Infrared Spectroscopy (FTIR) with Pyridine Adsorption: This method can identify the nature of acid sites on a catalyst and how pyridine interacts with them.[11] By comparing the FTIR spectrum of the fresh and used catalyst, you can identify bands corresponding to pyridine coordinated to Lewis and Brønsted acid sites.[11][12]

  • X-ray Photoelectron Spectroscopy (XPS): XPS can provide information about the elemental composition and chemical state of the catalyst surface.[6] A significant increase in the nitrogen signal on the used catalyst surface would be indicative of pyridine poisoning.

The following table summarizes the key symptoms and diagnostic approaches:

Symptom / Question Observation Potential Implication Diagnostic/Confirmatory Action
Reaction Kinetics Initial rate is normal, then slows or stops.Gradual blocking of active sites.Monitor reaction progress over time.
Catalyst Loading Requires unusually high mol% of catalyst.Low turnover frequency due to poisoning.Run a control reaction with a non-pyridine analogue.
Final Conversion Reaction does not go to completion.Insufficient active sites available.Analyze final crude mixture for remaining starting material.
Post-Reaction Analysis How to confirm pyridine is on the catalyst?Direct evidence of poisoning.Perform TPD, FTIR, or XPS analysis on the recovered catalyst.

Frequently Asked Questions (FAQs)

What is the fundamental mechanism of catalyst poisoning by pyridine?

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a potent Lewis base.[5] Precious metal catalysts, such as Palladium (Pd), Platinum (Pt), and Rhodium (Rh), are electron-deficient and act as Lewis acids.[13][14][15] The poisoning occurs through a strong dative bond formation between the pyridine's nitrogen and the metal's vacant d-orbitals. This chemisorption is often irreversible under typical reaction conditions and effectively renders the active site inaccessible to the reactants.[6][16]

G cluster_1 Reactants M1 Active Site M2 Active Site M3 Active Site Py Pyridine M4 Poisoned Site Py->M4 Strong Chemisorption (Poisoning) Sub Substrate Sub->M1 Desired Reaction M5 Active Site M6 Active Site

Caption: Mechanism of Pyridine Poisoning.

How can I proactively prevent or mitigate pyridine poisoning?

Prevention is the most effective strategy. Consider these approaches during your experimental design:

  • Catalyst Selection: Choose catalysts known for higher resistance to nitrogen-containing compounds. For example, rhodium has been reported to have a higher poison tolerance than palladium or ruthenium in some hydrogenations.[4]

  • Feedstock Purification: Ensure your starting materials and solvents are free from nitrogen-containing impurities. Simple purification steps like distillation or filtration through activated carbon can be effective.[6][9]

  • Catalyst Design: In some cases, modifying the catalyst support or using protective coatings can shield the active sites from poisons.[6][9]

  • Use of Sacrificial Agents: Introducing a less valuable, strongly coordinating agent in small amounts can act as a "poison scavenger," protecting the primary catalyst. This requires careful optimization.

Can I regenerate a catalyst that has been poisoned by pyridine?

Yes, regeneration is often possible, but its success depends on the catalyst, the support, and the severity of the poisoning. Common methods include:

  • Thermal Treatment: Heating the catalyst to a high temperature (e.g., >500°C) in a controlled atmosphere (e.g., air or inert gas) can sometimes desorb or decompose the pyridine.[17] This is often the most effective method for robust, supported catalysts.

  • Chemical Washing: Washing the catalyst with a dilute acidic solution can protonate the pyridine, weakening its bond to the metal center and allowing it to be washed away. This must be done carefully to avoid damaging the catalyst or support.

  • Oxidative/Reductive Cycles: For certain catalysts, cycling between an oxidizing and a reducing atmosphere can clean the surface and restore activity.[17]

The following workflow can guide your troubleshooting process:

G start Reaction Stalled or Low Conversion check_control Run Non-Pyridine Control Reaction start->check_control control_ok Control Reaction Successful? check_control->control_ok other_issue Investigate Other Issues: - Reagent Quality - Reaction Conditions - Solvent Purity control_ok->other_issue No poison_suspected Pyridine Poisoning Highly Suspected control_ok->poison_suspected Yes analyze_catalyst Analyze Used Catalyst (TPD, FTIR, XPS) poison_suspected->analyze_catalyst confirm_poison Poisoning Confirmed? analyze_catalyst->confirm_poison confirm_poison->other_issue No mitigate Implement Mitigation Strategy: 1. Choose Resistant Catalyst 2. Purify Feedstock 3. Modify Reaction Conditions confirm_poison->mitigate Yes regenerate Attempt Catalyst Regeneration mitigate->regenerate After Reaction

Caption: Troubleshooting Workflow for Catalyst Poisoning.

Experimental Protocols

Protocol 1: General Thermal Regeneration of a Supported Metal Catalyst

Disclaimer: This is a general guideline. Specific temperatures and gas compositions should be optimized for your particular catalyst system. Always perform regeneration in a well-ventilated fume hood or a dedicated reactor setup.

  • Catalyst Recovery: After the reaction, carefully filter and recover the catalyst. Wash it with a clean, non-coordinating solvent (e.g., ethanol, ethyl acetate) to remove any physisorbed species. Dry the catalyst thoroughly in a vacuum oven at a low temperature (e.g., 60-80°C).

  • Setup: Place the dried catalyst in a quartz tube furnace or a similar apparatus that allows for precise temperature control and gas flow.

  • Inert Purge: Purge the system with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 sccm for 30 minutes at room temperature to remove any residual air.

  • Ramping: While maintaining the inert gas flow, begin heating the furnace to the target regeneration temperature (typically 400-600°C). A slow ramp rate (e.g., 5-10°C/min) is recommended.

  • Oxidative Treatment (Optional but often effective): Once at the target temperature, switch the gas flow to a dilute stream of air or oxygen (e.g., 5% O₂ in N₂). Hold at this temperature for 2-4 hours to burn off organic residues.[17]

  • Inert Purge (Post-Oxidation): Switch the gas flow back to the inert gas for 30 minutes to purge the system of oxygen.

  • Reduction (for oxide-supported catalysts): If the active metal was oxidized during the previous step (e.g., Pd to PdO), a reduction step is necessary. Switch the gas flow to a dilute stream of hydrogen (e.g., 5% H₂ in N₂) and hold at a suitable temperature (e.g., 200-400°C) for 2-4 hours.

  • Cooldown: Turn off the furnace and allow the catalyst to cool to room temperature under a continuous flow of inert gas.

  • Storage: Once cooled, store the regenerated catalyst under an inert atmosphere until its next use.

References

  • B. M. Trost, et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Semantic Scholar. [Link]
  • B. M. Trost, et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. PMC - NIH. [Link]
  • Agency for Toxic Substances and Disease Registry. (1992). ANALYTICAL METHODS for detecting pyridine.
  • B. M. Trost, et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science (RSC Publishing). [Link]
  • Stoli Chem. (2020).
  • A. J. J. Lennox. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • Chemistry For Everyone. (2023).
  • M. D. Argyle & C. H. Bartholomew. (2015).
  • M. E. Z. Velthoen, S. Naba, & B. M. Weckhuysen. (2018). Probing Acid Sites in Solid Catalysts with Pyridine UV-Vis Spectroscopy.
  • BTC. (2024). What are the catalysts used in the synthesis of Pyridine Series compounds?. Blog - BTC. [Link]
  • A. A. Galal. (2009).
  • T. T. T. Lindhardt, et al. (2019). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI. [Link]
  • E. B. Maxted & A. G. Walker. (1948). Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine. Journal of the Chemical Society (Resumed). [Link]
  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. AmmoniaKnowHow. [Link]
  • H. Sajiki & K. Hirota. (2003).
  • M. E. Z. Velthoen, S. Naba, & B. M. Weckhuysen. (2018). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. RSC Publishing. [Link]
  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • S. M. C. Vieira, et al. (2014). Suzuki cross-coupling reaction over a palladium–pyridine complex immobilized on hydrotalcite.
  • Sentry Air Systems. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Sentry Air Systems. [Link]
  • D. Chen, et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH. [Link]
  • G. Mohammadi Ziarani, et al. (2021). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. RSC Publishing. [Link]
  • R. Chein, et al. (2021). Poisoned catalyst regeneration using the high-temperature oxidation treatment.
  • Y. Zhang, et al. (2024). Deactivation mechanisms and strategies to mitigate deactivation of iron-based Catalysts in NH3-SCR for NO reduction: A comprehensive review.
  • J. A. Moulijn, et al. (2001). Poisoning and deactivation of palladium catalysts.
  • M. D. Argyle & C. H. Bartholomew. (2020).
  • V. V. Grushin & H. Alper. (2002). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. [Link]
  • Y. Suganuma, et al. (2023). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]
  • International Platinum Group Metals Association. (n.d.).
  • M. Nishihama, et al. (2023). Highly Selective Conversion of Polyethylene Terephthalate into Liquid Fuel via Nb-Assisted Ru Bimetallic Catalyst.
  • Chemistry For Everyone. (2023). What Is Pyridine Used For In Organic Chemistry?. YouTube. [Link]
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic Chemistry Portal. [Link]
  • Chemistry For Everyone. (2023). What Is Catalyst Poisoning In Chemical Reactions?. YouTube. [Link]
  • I. V. Izmerov, et al. (1982).
  • S. Rauch, et al. (2012). Health Risk of Platinum Group Elements from Automobile Catalysts.
  • D. Heederik, et al. (2021). Occupational Respiratory Exposure to Platinum Group Metals: A Review and Recommendations.

Sources

Technical Support Center: Workup Procedures for Catalyst Removal from 3-Fluoro-5-hydroxypyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 3-Fluoro-5-hydroxypyridine and its derivatives. The unique electronic properties of this molecule, particularly the presence of the pyridine nitrogen, often introduce specific challenges in post-reaction workups, especially concerning the removal of residual metal catalysts. This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges and ensure the purity of your compounds.

The following sections are structured to address specific problems you might encounter in the lab, explain the underlying chemical principles, and provide validated protocols to resolve them.

Troubleshooting Guide

This section addresses specific, common issues encountered during the purification of products from this compound reactions, particularly after palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings.[1][2]

Q1: My ICP-MS analysis shows high levels of residual palladium (>100 ppm) even after filtering the reaction mixture through Celite. What is the likely cause?

A1: This is a classic and frequent issue when working with nitrogen-containing heterocycles like pyridines. The root cause is typically not a failure of the filtration itself, but rather the nature of the palladium species remaining in your solution.

  • Causality - Chelation and Soluble Catalysts: The lone pair of electrons on the nitrogen atom of your this compound product can act as a ligand, coordinating strongly with the palladium center.[3] This forms a soluble metal-organic complex that cannot be removed by simple physical filtration, which is only effective for heterogeneous or precipitated palladium (like palladium black).[4][5] Even if you start with a heterogeneous catalyst like Pd/C, some leaching of soluble palladium species into the reaction medium can occur.[6]

  • Suggested Solution - High-Affinity Scavenging: To capture these soluble palladium complexes, you must use a material that can either break the product-palladium coordination or has a higher binding affinity for palladium than your product does.

    • Thiol-Based Scavengers: Silica- or polymer-supported scavengers functionalized with thiol (-SH) groups are highly effective.[7][8] The soft sulfur atom has a very high affinity for soft metals like palladium, forming a strong, irreversible bond that facilitates removal by filtration.

    • Activated Carbon: Treatment with activated carbon is a cost-effective and powerful method for removing dissolved palladium.[9][10] It functions through adsorption, where the palladium species are trapped within the porous carbon structure.[8]

    See Protocol 1 and Protocol 2 for detailed experimental procedures.

Q2: My product yield is significantly lower after the palladium removal step using a scavenger or activated carbon. How can I minimize product loss?

A2: This indicates that your product is being adsorbed onto the solid support along with the palladium. This is a common trade-off between purity and yield.

  • Causality - Non-Specific Adsorption: Activated carbon and some scavengers, particularly polymeric ones, have high surface areas and can adsorb organic molecules non-selectively.[11] Your product, this compound, with its polar hydroxyl group, may have an affinity for the solid support.

  • Suggested Solutions & Optimization:

    • Thorough Washing: After filtering to remove the scavenger or carbon, wash the collected solid "cake" extensively with fresh, clean solvent.[11] Combine these washings with your initial filtrate to recover adsorbed product. Monitor the washings by TLC or LC-MS to know when you have recovered all the product.

    • Optimize Scavenger/Carbon Amount: Do not use a large, arbitrary excess. A common starting point for activated carbon is 5-10 wt% relative to the crude product, but this should be optimized.[4] For scavengers, start with 3-5 molar equivalents relative to the initial amount of palladium catalyst, not the product.[4] Using the minimum effective amount will reduce the surface area available for non-specific binding.[6]

    • Solvent Selection: The choice of solvent during the scavenging step is critical. A solvent in which your product is highly soluble will minimize its adsorption to the solid support.

Q3: The efficiency of my palladium removal is inconsistent from batch to batch. What variables should I control more carefully?

A3: Inconsistency often points to uncontrolled variables in the reaction workup or subtle changes in the palladium's chemical state (speciation).

  • Causality - Variable Palladium Speciation: The residual palladium in your reaction mixture is not a single species. It can exist as Pd(0), Pd(II), soluble complexes, or colloidal nanoparticles.[8] Different removal methods have varying efficiencies for each species. For example, some scavengers are more effective for Pd(II) than for Pd(0).

  • Suggested Solutions for Standardization:

    • Standardize Workup Conditions: Ensure the reaction mixture is treated identically every time before scavenging. This includes factors like temperature, pH, and any aqueous washes. Sometimes, a pre-treatment step like a mild oxidation (e.g., bubbling air) or reduction can convert various palladium species into a single, more easily scavenged form.

    • Control Scavenging Parameters: Temperature and time are critical. Many scavenging processes are more efficient with gentle heating (e.g., 40-60 °C) and extended stirring times (e.g., 4-24 hours) to ensure complete interaction between the palladium and the scavenger.[4][8]

    • Scavenger Handling: Ensure your scavengers are stored correctly. Thiol-based scavengers can be sensitive to air and may oxidize over time, reducing their effectiveness.[4]

Frequently Asked Questions (FAQs)
Q4: What are the primary methods for removing palladium catalysts from a reaction involving a pyridine-based product?

A4: There are four main strategies, each with its own advantages. The choice depends on the nature of the catalyst, the required purity level, cost, and scale.

Method Mechanism Best For Pros Cons
Filtration Physical separation of a solid from a liquid.[12]Heterogeneous catalysts (e.g., Pd/C) or precipitated palladium black.Simple, fast, inexpensive.Ineffective for soluble/colloidal palladium species.[5]
Adsorption (Activated Carbon) Palladium species adsorb onto the high-surface-area porous carbon.[9][10]Removing low to moderate levels of soluble palladium.Cost-effective, broadly applicable, good scalability.[8]Can cause product loss due to non-specific adsorption.[11]
Scavenging Chemical binding (chelation) of palladium to functional groups on a solid support.[13]Removing soluble palladium to very low levels (ppm or ppb).High selectivity, very high efficiency.[7][8]Higher cost, potential for product loss, requires optimization.
Crystallization Product crystallizes out of solution, leaving palladium impurities in the mother liquor.Final purification step for solid products.Can be highly effective for achieving high purity.Palladium may co-precipitate; may require significant optimization of solvent systems.
Q5: How do I choose between using activated carbon and a specialized scavenger?

A5: The choice involves a balance of cost, desired purity, and process constraints.

  • Use Activated Carbon when:

    • Cost is a primary concern. Activated carbon is significantly cheaper than specialized scavengers.[8]

    • You are dealing with moderate levels of palladium contamination and do not need to reach sub-ppm levels.

    • Your product has low affinity for the carbon, minimizing potential yield loss.

  • Use a Specialized Scavenger when:

    • You are working on a pharmaceutical intermediate or API where extremely low residual metal levels are required by regulatory bodies.[6]

    • Activated carbon treatment results in unacceptable product loss. Scavengers are generally more selective.[8]

    • You need to remove specific palladium species that are not effectively captured by carbon. Silica-based scavengers with different functionalities (thiol, amine, etc.) offer a "toolbox" approach.[6]

Q6: What are the acceptable limits for palladium in active pharmaceutical ingredients (APIs)?

A6: Regulatory bodies such as the International Council for Harmonisation (ICH) provide strict guidelines for elemental impurities. Palladium is considered a "Route-Specific" element. For oral administration, the permitted daily exposure (PDE) is typically around 100 µ g/day , which translates to a concentration limit in the final drug substance that is often in the range of <10 ppm .[11] For parenteral (injected) drugs, the limits are even stricter. Therefore, reducing palladium to the lowest possible level is a critical goal in pharmaceutical development.

Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using Activated Carbon
  • Dissolve Crude Product: After the initial reaction workup (e.g., aqueous wash), dissolve the crude this compound-containing product in a suitable organic solvent (e.g., THF, Ethyl Acetate, Methanol) to a moderate concentration.

  • Add Activated Carbon: Add activated carbon (e.g., Darco KB-B) to the solution. A typical starting amount is 5-10 wt% relative to the mass of the crude product.[4]

  • Stir Mixture: Stir the resulting slurry vigorously. Gentle heating to 40-50 °C can improve efficiency. An appropriate duration is typically 4-18 hours.[8]

  • Filter through Celite: Prepare a pad of Celite (diatomaceous earth) in a Büchner funnel. Filter the mixture through the Celite pad to remove the activated carbon. The Celite prevents fine carbon particles from passing into your filtrate.[4]

  • Wash the Carbon Cake: Wash the filter cake thoroughly with fresh solvent to recover any adsorbed product.[11]

  • Concentrate and Analyze: Combine the filtrate and washings, and concentrate under reduced pressure. Analyze a sample of the purified product by ICP-MS to determine the final palladium concentration.[11]

Protocol 2: General Procedure for Palladium Removal using a Solid-Supported Scavenger
  • Dissolve Crude Product: Dissolve the crude product in a suitable organic solvent (e.g., THF, Toluene, DCM).

  • Select and Add Scavenger: Choose an appropriate scavenger (e.g., silica-bound thiol, such as SiliaMetS Thiol). Add 3-5 molar equivalents of the scavenger resin relative to the initial moles of palladium catalyst used in the reaction.[4]

  • Stir Mixture: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 4-24 hours. Reaction progress can be monitored by taking small aliquots of the solution, filtering, and analyzing for palladium.[4]

  • Filter the Resin: Filter the mixture to remove the solid-supported scavenger. A simple gravity or vacuum filtration is sufficient.

  • Wash the Resin: Wash the collected resin on the filter with fresh solvent to ensure complete recovery of the product.

  • Concentrate and Analyze: Combine the filtrate and washings and remove the solvent under reduced pressure. Quantify the remaining palladium content using ICP-MS.[4]

Visualizations & Diagrams
Decision Workflow for Catalyst Removal Strategy

G start Crude Reaction Mixture (Post-Initial Workup) check_catalyst What type of catalyst was used? start->check_catalyst filter_celite Filter through Celite pad check_catalyst->filter_celite Heterogeneous check_purity Required Purity Level? check_catalyst->check_purity Homogeneous hetero Heterogeneous (e.g., Pd/C) analyze_pd1 Analyze Filtrate by ICP-MS filter_celite->analyze_pd1 check_pd1 Pd Level Acceptable? analyze_pd1->check_pd1 check_pd1->check_purity No (High Pd) success Purified Product check_pd1->success Yes homo Homogeneous (e.g., Pd(OAc)2) use_scavenger Use Solid-Supported Scavenger (e.g., Thiol-Silica) check_purity->use_scavenger < 10 ppm (API) use_carbon Use Activated Carbon check_purity->use_carbon > 10 ppm api API / Very High Purity protocol2 Follow Protocol 2 use_scavenger->protocol2 analyze_pd2 Analyze Filtrate by ICP-MS protocol2->analyze_pd2 analyze_pd2->success check_final_pd Pd Level Acceptable? analyze_pd2->check_final_pd intermediate Intermediate / Moderate Purity protocol1 Follow Protocol 1 use_carbon->protocol1 analyze_pd3 Analyze Filtrate by ICP-MS protocol1->analyze_pd3 analyze_pd3->success analyze_pd3->check_final_pd fail Re-evaluate Strategy: - Screen other scavengers - Optimize time/temp - Consider pre-treatment check_final_pd->success Yes check_final_pd->fail No G cluster_prep Preparation cluster_reaction Scavenging cluster_workup Workup & Isolation cluster_analysis Analysis dissolve 1. Dissolve crude product in appropriate solvent add_scavenger 2. Add 3-5 eq. scavenger (relative to Pd catalyst) dissolve->add_scavenger stir 3. Stir mixture (4-24h, RT to 60°C) add_scavenger->stir filter_resin 4. Filter to remove scavenger resin stir->filter_resin wash_resin 5. Wash resin with fresh solvent filter_resin->wash_resin combine 6. Combine filtrate and washings wash_resin->combine concentrate 7. Concentrate solution under reduced pressure combine->concentrate purified_product Purified Product concentrate->purified_product icpms 8. Analyze for residual Pd (ICP-MS) purified_product->icpms

Caption: General experimental workflow for palladium catalyst removal.

References
  • Osaka Gas Chemicals Co., Ltd. "Removal of palladium (Pd) catalysts." Activated Carbon Business Division. Available online
  • Wang, Y., et al. (2023). "Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism." PubMed, 2023-12-01. Available online
  • Yang, H., et al. (2011). "On the Roles of Solid-Bound Ligand Scavengers in the Removal of Palladium Residues and in the Distinction between Homogeneous and Heterogeneous Catalysis.
  • Osaka Gas Chemicals Co., Ltd. "Selective adsorption and removal of Palladium (Pd)." Activated Carbon Business Division. Available online
  • Dunn, J., et al. (2023). "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
  • SpinChem. "Palladium catalyst recovery using scavenger resin." SpinChem AB. Available online
  • Biotage. (2008). "Metal Scavengers for the Process Industry.
  • BenchChem. "Technical Support Center: Purification Strategies for Removing Palladium Catalyst from 2,3-Diphenylpyridine." BenchChem. Available online
  • Reddit r/Chempros. (2025). "Your trick to remove residual palladium." Reddit. Available online
  • BenchChem. "Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures." BenchChem. Available online
  • Sarioğlan, Ş. (2013). "Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts." Johnson Matthey Technology Review, 57(4), 289-296. Available online
  • Powder Systems. (2023). "Which Filtration Products are Used for Catalyst Recovery?" Powder Systems Ltd., 2023-06-06. Available online
  • BenchChem. "Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions." BenchChem. Available online
  • Encyclopedia.pub. (2022). "Methods for Recycling Heterogenous Catalysts." Encyclopedia.pub. Available online
  • BenchChem. "Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides." BenchChem. Available online
  • BHS-Sonthofen. (2019). "New Approaches in Removing Catalysts from API Slurries." BHS-Sonthofen Inc., 2019-01-15. Available online
  • ResearchGate. (2015). "How can I remove palladium Pd catalyst easily?
  • BenchChem. "Technical Support Center: Catalyst Deactivation in Reactions with 2-Bromopyrazine." BenchChem. Available online
  • ChemicalBook. "3-Fluoropyridine synthesis." ChemicalBook. Available online
  • ResearchGate. (2017). "How to remove palladium catalyst from reaction mixture?
  • NROChemistry. "Cross-Coupling Reactions." NROChemistry. Available online
  • MilliporeSigma. "Cross-Coupling Reactions Guide." Sigma-Aldrich Co. LLC.. Available online

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Validation & Comparative

A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Hydroxypyridines for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Hydroxypyridine Scaffold and the Transformative Power of Fluorination

The hydroxypyridine motif is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical properties and diverse biological activities.[1][2] These nitrogen-containing heterocycles are integral to the structure of drugs targeting a wide array of diseases, including various cancers and inflammatory conditions.[2][3] A key to their efficacy lies in their ability to engage in specific molecular interactions, such as hydrogen bonding and metal chelation, within the active sites of biological targets like protein kinases and metalloenzymes.[4][5]

In the relentless pursuit of optimizing drug candidates, medicinal chemists often turn to fluorination as a powerful strategy to enhance a molecule's pharmacological profile.[3][6] The introduction of fluorine, the most electronegative element, into a hydroxypyridine scaffold can profoundly alter its physicochemical properties, leading to significant improvements in biological activity, metabolic stability, and pharmacokinetics.[3][6][7] This guide provides an in-depth, objective comparison of the biological activities of fluorinated versus non-fluorinated hydroxypyridines, supported by experimental data and detailed methodologies to inform rational drug design and development.

The Rationale for Fluorination in Hydroxypyridine Drug Candidates

The decision to incorporate fluorine into a hydroxypyridine-based drug candidate is driven by several key strategic advantages that can overcome common developmental hurdles:

  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage by enzymes such as the cytochrome P450 (CYP450) superfamily. By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively "block" or slow down oxidative metabolism, often leading to a longer in vivo half-life and improved bioavailability.[6]

  • Modulation of Physicochemical Properties: Fluorine's strong electron-withdrawing nature can lower the basicity (pKa) of the pyridine nitrogen. This alteration can influence a compound's solubility, membrane permeability, and its binding interactions with the target protein.[6]

  • Improved Target Affinity and Potency: The introduction of fluorine can lead to more potent target engagement through various mechanisms. These include favorable electrostatic interactions with the protein's active site and the ability to displace water molecules, which can be entropically favorable. In some cases, the change in fluorine's position can lead to dramatic differences in potency, with some isomers showing over a 1000-fold change in activity.[7][8]

Below is a diagram illustrating the fundamental structural difference between a non-fluorinated and a fluorinated hydroxypyridine.

cluster_0 Non-Fluorinated Hydroxypyridine cluster_1 Fluorinated Hydroxypyridine Non-Fluorinated General Structure Pyridine Ring Pyridine Ring Non-Fluorinated->Pyridine Ring contains Hydroxyl Group (-OH) Hydroxyl Group (-OH) Pyridine Ring->Hydroxyl Group (-OH) Hydrogen Atom (-H) Hydrogen Atom (-H) Pyridine Ring->Hydrogen Atom (-H) Fluorinated General Structure Fluorinated Pyridine Ring Fluorinated Pyridine Ring Fluorinated->Fluorinated Pyridine Ring contains Fluorinated Pyridine Ring->Hydroxyl Group (-OH) Fluorine Atom (-F) Fluorine Atom (-F) Fluorinated Pyridine Ring->Fluorine Atom (-F)

Caption: General structures of non-fluorinated and fluorinated hydroxypyridines.

Comparative Analysis of Biological Activities

The true impact of fluorination is best understood through a direct comparison of key biological parameters. While specific data for a single pair of fluorinated and non-fluorinated hydroxypyridine analogs is often proprietary, the principles can be clearly illustrated with data from closely related heterocyclic inhibitors.

Enhancement of Potency and Inhibitory Activity

The introduction of fluorine can dramatically increase the potency of a drug candidate. This is often quantified by a lower half-maximal inhibitory concentration (IC50) value, indicating that a smaller amount of the compound is needed to inhibit the biological target by 50%.

For instance, studies on triazine-based inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a critical protein in cancer, have shown a significant increase in potency upon fluorination.[9]

Compound TypeTargetCompound AnalogueIC50 (µM)Fold Improvement (vs. Non-Fluorinated)
Non-Fluorinated EGFR (mutant T790M/L858R)930.7-
Fluorinated EGFR (mutant T790M/L858R)86.54.7
Data sourced from a comparative analysis of triazine inhibitors.[9]

This multi-fold increase in potency is a common theme observed across various inhibitor classes. For example, in a series of histone deacetylase (HDAC) inhibitors, fluorinated derivatives were consistently two to nine times more active than their non-fluorinated counterparts.[10] This enhancement is often attributed to fluorine's ability to form more favorable interactions within the enzyme's active site.[7]

Improvement of Metabolic Stability

One of the most significant and predictable advantages of fluorination is the enhancement of metabolic stability. A longer metabolic half-life (t½) and lower intrinsic clearance (CLint) are indicative of a more stable compound.

The following table summarizes in vitro data from studies that directly compare the metabolic stability of non-fluorinated compounds with their fluorinated analogs in liver microsomes.

Compound PairMetabolic ParameterNon-FluorinatedFluorinatedImprovement
Risperidone Half-life (t½) in human liver microsomes--16-fold increase for 9-Fluororisperidone
Celecoxib Metabolic Stability--4-fold increase for 4'-Fluorocelecoxib
Qualitative and quantitative data synthesized from metabolic stability studies.[11]

This increased resistance to metabolism means the drug can remain at therapeutic concentrations in the body for longer, potentially leading to less frequent dosing and an improved therapeutic window.

Experimental Protocols for Biological Activity Assessment

To provide a practical framework for researchers, this section details the step-by-step methodologies for key in vitro assays used to compare the biological activities of fluorinated and non-fluorinated hydroxypyridines.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for measuring the inhibitory activity of a compound against a specific protein kinase. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[12][13]

Materials:

  • Kinase of interest (e.g., a specific tyrosine kinase)

  • Kinase substrate peptide

  • ATP

  • Test compounds (fluorinated and non-fluorinated hydroxypyridines)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a serial dilution of each compound in DMSO.

  • Kinase Reaction: a. Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in kinase assay buffer. b. In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well. c. Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature. d. Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. e. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

A Prepare Serial Dilutions of Test Compounds B Add Compounds to 96-Well Plate A->B C Add Kinase and Incubate B->C D Initiate Reaction with Substrate/ATP Mixture C->D E Incubate at 30°C D->E F Stop Reaction and Detect ADP (Luminescence) E->F G Measure Luminescence F->G H Calculate IC50 Values G->H

Caption: Workflow for an in vitro kinase inhibition assay.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[11][14][15]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the concentration of the compound that causes 50% inhibition of cell growth (IC50) from the dose-response curves.

Liver Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[1][16][17][18][19]

Materials:

  • Liver microsomes (human or other species)

  • Test compounds

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw and dilute liver microsomes in phosphate buffer. Prepare stock solutions of test compounds.

  • Incubation: a. Prepare a reaction mixture containing the microsomal solution and the NADPH regenerating system. b. Add the test compound to initiate the metabolic reaction. c. Incubate the mixture at 37°C with shaking.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in aliquots by adding cold acetonitrile with an internal standard.

  • Sample Preparation: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant using an LC-MS/MS system to quantify the remaining amount of the test compound at each time point.

  • Data Analysis: a. Plot the natural logarithm of the percentage of the compound remaining versus time. b. Determine the elimination rate constant (k) from the slope of the linear regression. c. Calculate the half-life (t½ = 0.693 / k). d. Calculate the intrinsic clearance (CLint).

cluster_0 Reaction Setup cluster_1 Sampling and Analysis cluster_2 Data Interpretation A Prepare Microsome and NADPH Mixture B Add Test Compound A->B C Incubate at 37°C B->C D Take Aliquots at Time Points C->D E Terminate Reaction with Acetonitrile D->E F Centrifuge to Remove Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Quantify Remaining Compound G->H I Calculate Half-Life (t½) and Intrinsic Clearance (CLint) H->I

Caption: Generalized workflow for an in vitro microsomal stability assay.

Conclusion: An Indispensable Strategy in Drug Design

The strategic incorporation of fluorine into hydroxypyridine scaffolds is a highly effective and widely adopted strategy in modern drug discovery. As demonstrated through comparative data and established principles, fluorination can lead to significant enhancements in both biological potency and metabolic stability. By understanding the underlying mechanisms and employing robust in vitro assays, researchers can rationally design the next generation of hydroxypyridine-based therapeutics with improved efficacy and pharmacokinetic profiles. The detailed protocols provided in this guide offer a validated framework for the direct comparison of fluorinated and non-fluorinated analogs, empowering drug development professionals to make data-driven decisions in their quest for novel and effective medicines.

References

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  • Kaur M, et al. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview.
  • Pan P, et al. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. J Med Chem. 2011;54(10):3647-3661.
  • Alnagdi FH. In silico studies for the effect of fluorination of Hydroxypyridin-4-ones on their toxicity profile in comparison to Deferiprone.
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  • Singh P, et al. Exploration of Structure-Activity Relationship Using Integrated Structure and Ligand Based Approach: Hydroxamic Acid-Based HDAC Inhibitors and Cytotoxic Agents. Curr Drug Discov Technol. 2022;19(1):e210721195003.
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A Senior Application Scientist's Guide to the Structural Validation of 3-Fluoro-5-hydroxypyridine by ¹H and ¹⁹F NMR

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experimentally grounded framework for the structural elucidation of 3-Fluoro-5-hydroxypyridine. We move beyond a simple recitation of data, focusing instead on the causal logic behind experimental design and data interpretation. For researchers in synthetic chemistry and drug development, unambiguous structural validation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the synergistic use of ¹H and ¹⁹F nuclei, offers a powerful, non-destructive method to achieve this with a high degree of certainty. This document will compare the expected spectral data against potential isomers, demonstrating how specific NMR parameters serve as definitive proof of structure.

Pillar 1: The Scientific Rationale—Why ¹H and ¹⁹F NMR?

The pyridine scaffold is a cornerstone of medicinal chemistry.[1] Introducing substituents, such as fluorine and hydroxyl groups, modulates its physicochemical properties, but also creates isomeric possibilities that must be distinguished. While ¹H NMR provides the foundational map of the proton skeleton, the unique properties of the ¹⁹F nucleus offer an exceptionally precise and sensitive secondary probe.

  • ¹H NMR Spectroscopy : The chemical shifts (δ) of protons on a pyridine ring are highly dependent on their position relative to the nitrogen atom and other substituents. Protons at the α-positions (C2, C6) are the most deshielded (further downfield) due to the nitrogen's electron-withdrawing inductive effect, followed by the γ-proton (C4), and finally the most shielded β-protons (C3, C5).[1]

  • ¹⁹F NMR Spectroscopy : The ¹⁹F nucleus boasts 100% natural abundance and a high gyromagnetic ratio, resulting in sensitivity comparable to ¹H NMR.[2] Crucially, its chemical shift is exquisitely sensitive to the local electronic environment, spanning a vast range of over 800 ppm.[2] This makes the ¹⁹F chemical shift a highly diagnostic fingerprint for the fluorine's specific location on the aromatic ring.[3]

  • The Power of J-Coupling : The most definitive structural information arises from spin-spin coupling (J-coupling), the through-bond interaction between NMR-active nuclei. In the case of this compound, the couplings between the fluorine atom and the ring protons (¹H-¹⁹F coupling) are particularly informative. The magnitude of this coupling is distance-dependent, with typical ranges for aromatic systems being:

    • ³JHF (ortho): 5–10 Hz

    • ⁴JHF (meta): 1–3 Hz

    • ⁵JHF (para): <1 Hz

By analyzing the multiplicity (splitting pattern) of both the proton and fluorine signals, we can piece together the molecular connectivity with high confidence, effectively ruling out other isomeric possibilities.

Pillar 2: A Self-Validating Experimental Protocol

The integrity of NMR data begins with meticulous sample preparation and a logically chosen experimental setup. The protocol below is designed to yield high-quality, unambiguous data.

Experimental Workflow: From Sample to Spectrum

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis p1 Weigh 5-10 mg of This compound p2 Select Deuterated Solvent (e.g., DMSO-d6) p1->p2 Analyte p3 Dissolve sample in ~0.6 mL of solvent p2->p3 Solvent Choice is Critical p4 Transfer to 5 mm NMR Tube p3->p4 a1 Insert sample into NMR Spectrometer (≥400 MHz) p4->a1 Ready for Analysis a2 Lock, Tune, and Shim a1->a2 System Calibration a3 Acquire 1D ¹H Spectrum a2->a3 a4 Acquire 1D ¹⁹F Spectrum (Proton-Coupled & Decoupled) a3->a4 a5 Optional: Acquire 2D COSY & HMBC Spectra a4->a5 d1 Process Spectra (FT, Phase, Baseline) a5->d1 Raw Data d2 Assign ¹H and ¹⁹F Signals d1->d2 d3 Measure Chemical Shifts (δ) and Coupling Constants (J) d2->d3 d4 Compare Experimental Data with Predicted Values d3->d4 d5 Confirm Structure d4->d5 Validation

Caption: Workflow for NMR-based structural validation.

Step-by-Step Methodology
  • Solvent Selection: The Critical Choice : The polarity and hydrogen-bonding capability of the deuterated solvent significantly impact the resulting spectrum.[4]

    • Dimethyl Sulfoxide-d6 (DMSO-d6) : (Recommended) This is an excellent choice for polar, hydroxyl-containing compounds. It forms hydrogen bonds with the -OH group, slowing down proton exchange and often resulting in a sharp, observable signal for the hydroxyl proton.[5] The residual water peak in DMSO-d6 is also less likely to interfere with analyte signals compared to other solvents.[6]

    • Deuterium Oxide (D₂O) : Useful for a confirmation experiment. The acidic hydroxyl proton will exchange with deuterium, causing the -OH signal to disappear from the ¹H spectrum, confirming its identity.[7]

    • Chloroform-d (CDCl₃) : A common but less ideal choice here. The analyte may have limited solubility, and the hydroxyl proton signal is often broad and difficult to observe due to rapid chemical exchange.[5][8]

  • Sample Preparation :

    • Accurately weigh 5-10 mg of the this compound sample.[9]

    • Dissolve the sample in approximately 0.6-0.7 mL of high-purity deuterated solvent (e.g., DMSO-d6) directly in a clean, dry vial.[9]

    • Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube, ensuring a sample height of 4-5 cm.[10]

    • Cap the NMR tube securely to prevent solvent evaporation and contamination.

  • Data Acquisition :

    • Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Lock the spectrometer on the deuterium signal of the solvent and perform magnetic field shimming to optimize resolution.[10]

    • ¹H NMR : Acquire a standard 1D proton spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

    • ¹⁹F NMR :

      • First, acquire a proton-decoupled ¹⁹F spectrum. This will simplify the spectrum to a single peak if there is only one fluorine environment, confirming the purity of the sample.

      • Next, acquire a proton-coupled ¹⁹F spectrum. This is essential for observing the ¹H-¹⁹F coupling constants that are critical for structural assignment.[11]

Pillar 3: Data Interpretation and Isomer Comparison

The true validation lies in comparing the acquired data to the predicted spectrum for this compound and demonstrating that it is inconsistent with other possible isomers.

Predicted Spectrum for this compound

The key to the assignment is the unique set of spin-spin couplings that this specific isomeric arrangement creates.

Caption: Key NMR interactions in this compound.

¹H NMR Signal Analysis (in DMSO-d6):

  • H2 (δ ≈ 8.0-8.2 ppm) : This proton is meta to the fluorine and meta to the other two ring protons. It will appear as a complex multiplet, likely a doublet of doublets of doublets (ddd), due to small meta-couplings to H4 (⁴JHH ≈ 2-3 Hz), H6 (⁴JHH ≈ 2-3 Hz), and the fluorine (⁴JHF ≈ 1-3 Hz).

  • H4 (δ ≈ 7.2-7.4 ppm) : This proton is ortho to the fluorine and ortho to H6. It is also meta to H2. The splitting pattern will be dominated by the large ortho-couplings. It will likely appear as a triplet of doublets (td) or a complex multiplet, showing large coupling to H6 (³JHH ≈ 8-9 Hz) and the fluorine (³JHF ≈ 5-10 Hz), and a smaller meta-coupling to H2 (⁴JHH ≈ 2-3 Hz).

  • H6 (δ ≈ 7.8-8.0 ppm) : This proton is ortho to H4 and meta to H2. It is para to the fluorine. It will appear as a multiplet, dominated by the large ortho-coupling to H4 (³JHH ≈ 8-9 Hz) and a smaller meta-coupling to H2 (⁴JHH ≈ 2-3 Hz). The para-coupling to fluorine (⁵JHF) will be very small (<1 Hz) and may not be resolved.

  • OH (δ ≈ 9.5-10.5 ppm) : In DMSO-d6, this should appear as a broad singlet. Its chemical shift is concentration and temperature-dependent.[12]

¹⁹F NMR Signal Analysis (Proton-Coupled):

  • The spectrum will show a single resonance.

  • This signal will be split into a doublet of doublets of doublets (ddd) . The largest splitting will be from the ortho-coupling to H4 (³JHF ≈ 5-10 Hz). The next largest will be the meta-coupling to H2 (⁴JHF ≈ 1-3 Hz), and the smallest will be the para-coupling to H6 (⁵JHF < 1 Hz). This specific splitting pattern is a definitive fingerprint for the 3-fluoro substitution pattern.

Comparative Guide: Ruling Out Isomers

The power of this analytical approach is most evident when comparing the expected data with that of a plausible isomer, such as 5-Fluoro-2-hydroxypyridine.

FeatureThis compound (Expected) 5-Fluoro-2-hydroxypyridine (Alternative) Justification for Distinction
Number of ¹H Signals 3 aromatic, 1 hydroxyl3 aromatic, 1 hydroxylSame number of protons, but their environments are different.
¹⁹F Environment Fluorine is between C2 and C4.Fluorine is between C4 and C6.The electronic environment dictates the chemical shift.
Key ¹H-¹⁹F Couplings H4 has a large ortho coupling (³JHF).H2 has a small meta coupling (⁴JHF).H6 has a very small para coupling (⁵JHF).H4 has a large ortho coupling (³JHF).H6 has a large ortho coupling (³JHF).H3 has a small meta coupling (⁴JHF).The number and type (ortho vs. meta) of large H-F couplings are completely different. The alternative isomer would show two large ortho-couplings in its ¹⁹F spectrum, not one.
¹⁹F Splitting Pattern ddd (doublet of doublets of doublets)td (triplet of doublets) or similar multipletThe multiplicity of the ¹⁹F signal is a direct readout of its proton neighbors. The pattern for the 3-fluoro isomer is unique.

Conclusion

The structural validation of this compound is unequivocally achieved through a combined ¹H and ¹⁹F NMR analysis. The definitive evidence lies not just in the chemical shifts, but in the highly diagnostic ¹H-¹⁹F spin-spin coupling patterns. The observation of a single large ortho-coupling (to H4), one smaller meta-coupling (to H2), and a negligible para-coupling (to H6) in the proton-coupled ¹⁹F NMR spectrum provides an unambiguous fingerprint for the 3-fluoro substitution pattern. This data, when compared against the predicted spectra of other isomers, allows for a confident and robust structural assignment, fulfilling the highest standards of scientific integrity required in chemical research and development.

References

  • Simson Pharma Pvt Ltd. (2023). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy.
  • BenchChem. (2025).
  • Allan Chemical Corporation. (2025).
  • Labinsights. (2025).
  • BenchChem. (n.d.). A Comprehensive Guide to Deuterated Solvents for Non-Aqueous NMR Spectroscopy.
  • Isotope Science / Alfa Chemistry. (n.d.).
  • University College London. (n.d.). Chemical shifts.
  • Organomation. (n.d.).
  • University of Wisconsin-Madison. (n.d.).
  • Reddit. (2023). Hydroxyl Groups in NMR.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 75(10), 3539–3543.
  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy.
  • University of California, Davis. (n.d.). 19Fluorine NMR.
  • University of Sheffield. (n.d.). Fluorine NMR.

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A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Fluoro-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and chemical research, the precise structural elucidation of novel compounds is paramount. 3-Fluoro-5-hydroxypyridine, a substituted pyridine derivative, presents a unique analytical challenge due to the interplay of its functional groups. This guide provides an in-depth, technically-grounded comparison of its expected fragmentation patterns under different mass spectrometry conditions, offering researchers and drug development professionals a predictive framework for its identification and characterization.

Core Concepts in the Mass Spectrometry of this compound

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[1] The fragmentation of a molecule within a mass spectrometer provides a unique "fingerprint" that is invaluable for structural determination.[2] For this compound, the key structural features influencing its fragmentation are the stable aromatic pyridine ring, the hydroxyl (-OH) group, and the highly electronegative fluorine (-F) atom.

The ionization method employed significantly impacts the extent of fragmentation. "Hard" ionization techniques like Electron Ionization (EI) impart high energy, leading to extensive and structurally informative fragmentation.[3] In contrast, "soft" ionization techniques such as Electrospray Ionization (ESI) are gentler, often leaving the molecular ion intact, and are typically coupled with tandem mass spectrometry (MS/MS) to induce controlled fragmentation.[4]

Predicted Fragmentation Pathways

Under EI conditions (typically 70 eV), the this compound molecule (Molecular Weight: 113.09 g/mol ) will first form a molecular ion (M•+) at m/z 113. This high-energy radical cation will then undergo a series of fragmentation reactions.

The primary fragmentation pathways are expected to involve the loss of small, stable neutral molecules:

  • Loss of Carbon Monoxide (CO): A common fragmentation pathway for phenols and hydroxypyridines is the expulsion of a CO molecule (28 Da) from the ring, leading to a fragment ion at m/z 85.[2]

  • Loss of Hydrogen Cyanide (HCN): Pyridine and its derivatives are well-known to fragment via the loss of HCN (27 Da), which would result in a fragment ion at m/z 86.[6]

  • Loss of a Fluorine Radical (•F): The C-F bond is strong, but loss of a fluorine radical (19 Da) can occur, yielding an ion at m/z 94.

  • Loss of Hydrogen Fluoride (HF): Rearrangement followed by the elimination of HF (20 Da) is a characteristic fragmentation for fluorinated aromatic compounds, which would produce a fragment at m/z 93.[5]

These primary fragments can undergo further fragmentation, leading to a complex but interpretable mass spectrum.

dot graph "EI_Fragmentation_of_3_Fluoro_5_hydroxypyridine" { layout="dot"; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", color="#5F6368"];

M [label="[C₅H₄FNO]•⁺\nm/z = 113", fillcolor="#EA4335"]; F1 [label="[C₄H₄NO]⁺\nm/z = 85"]; F2 [label="[C₄H₃FO]•⁺\nm/z = 86"]; F3 [label="[C₅H₄NO]⁺\nm/z = 94"]; F4 [label="[C₅H₃NO]•⁺\nm/z = 93"];

M -> F1 [label="- CO"]; M -> F2 [label="- HCN"]; M -> F3 [label="- F•"]; M -> F4 [label="- HF"]; } Caption: Predicted EI fragmentation of this compound.

ESI is typically performed on a protonated molecule, [M+H]⁺, which for this compound would be at m/z 114. Fragmentation is then induced by collision-induced dissociation (CID). The fragmentation of the even-electron [M+H]⁺ ion will differ from the odd-electron M•+ ion from EI.

Expected fragmentations include:

  • Loss of Water (H₂O): Protonation on the hydroxyl group followed by the loss of a neutral water molecule (18 Da) is a common pathway for alcohols and phenols, resulting in an ion at m/z 96.[7]

  • Loss of Hydrogen Fluoride (HF): Similar to EI, the loss of HF (20 Da) is a likely pathway, yielding a fragment at m/z 94.

  • Loss of Carbon Monoxide (CO): The loss of CO (28 Da) can also occur, leading to a fragment at m/z 86.

dot graph "ESI_MS_MS_Fragmentation_of_3_Fluoro_5_hydroxypyridine" { layout="dot"; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", color="#5F6368"];

MH [label="[C₅H₅FNO]⁺\nm/z = 114", fillcolor="#34A853"]; F1_esi [label="[C₅H₃FN]⁺\nm/z = 96"]; F2_esi [label="[C₅H₄NO]⁺\nm/z = 94"]; F3_esi [label="[C₄H₅FN]⁺\nm/z = 86"];

MH -> F1_esi [label="- H₂O"]; MH -> F2_esi [label="- HF"]; MH -> F3_esi [label="- CO"]; } Caption: Predicted ESI-MS/MS fragmentation of this compound.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a primary tool for structural elucidation, other techniques can provide complementary information.

TechniqueAdvantagesDisadvantages
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the carbon-hydrogen framework and the electronic environment of the fluorine atom.Requires a larger sample amount and is less sensitive than mass spectrometry.
Infrared (IR) Spectroscopy Identifies functional groups present in the molecule (e.g., O-H and C-F bonds).Provides limited information on the overall molecular structure.
Gas Chromatography-Mass Spectrometry (GC-MS) Allows for the separation of this compound from a complex mixture before mass analysis.[3]The compound must be volatile and thermally stable.
Liquid Chromatography-Mass Spectrometry (LC-MS) Ideal for analyzing non-volatile and thermally labile compounds.[8]Mobile phase selection can influence ionization efficiency.
Experimental Protocols

To validate the predicted fragmentation patterns, the following experimental setups are recommended.

This protocol is suitable for the analysis of a pure standard of this compound.

Workflow: dot graph "GC_MS_Workflow" { layout="dot"; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", color="#5F6368"];

Sample [label="Sample Preparation"]; GC [label="GC Separation"]; Ionization [label="EI Ionization"]; MS [label="Mass Analysis"]; Detection [label="Detection"];

Sample -> GC -> Ionization -> MS -> Detection; } Caption: General workflow for GC-MS analysis.

Instrumentation and Parameters:

  • Gas Chromatograph:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at 1 mL/min.

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 250°C at 15°C/min, hold for 5 min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Mass Scan Range: m/z 40-200.

Rationale: The HP-5ms column is a good general-purpose column for aromatic compounds. The temperature program is designed to ensure good chromatographic separation and peak shape. Standard EI conditions (70 eV) are used to generate a reproducible fragmentation pattern for library matching.

This method is ideal for analyzing this compound in complex matrices, such as biological fluids.

Workflow: dot graph "LC_MS_MS_Workflow" { layout="dot"; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", color="#5F6368"];

Sample_LC [label="Sample Preparation"]; LC [label="LC Separation"]; Ionization_LC [label="ESI Ionization"]; MS1 [label="MS1 (Precursor Ion)"]; CID [label="Collision-Induced Dissociation"]; MS2 [label="MS2 (Product Ion)"]; Detection_LC [label="Detection"];

Sample_LC -> LC -> Ionization_LC -> MS1 -> CID -> MS2 -> Detection_LC; } Caption: General workflow for LC-MS/MS analysis.

Instrumentation and Parameters:

  • Liquid Chromatograph:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 300°C.

    • MS1: Scan for the protonated molecule at m/z 114.

    • MS2: Fragment the ion at m/z 114 with varying collision energies (e.g., 10, 20, 30 eV) to generate a product ion spectrum.

Rationale: A C18 column is well-suited for retaining and separating small polar molecules. The use of formic acid as a mobile phase additive promotes protonation for positive mode ESI. Varying the collision energy allows for a comprehensive study of the fragmentation pathways.

Conclusion

The mass spectrometric fragmentation of this compound is predicted to be rich and informative, with characteristic losses of CO, HCN, and HF under EI, and H₂O and HF under ESI-MS/MS. By understanding these fragmentation pathways and employing the appropriate analytical techniques, researchers can confidently identify and characterize this compound in various applications. The provided protocols offer a starting point for method development and can be adapted to specific instrumentation and sample types.

References

  • Wikipedia. Fragmentation (mass spectrometry).
  • RSC Publishing. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory.
  • LibreTexts. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
  • Chad's Prep®. Mass Spectrometry Fragmentation Patterns.
  • Semantic Scholar. Fragmentation pathways and mechanisms of aromatic compounds in atmospheric pressure studied by GC–DMS and DMS–MS.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.
  • ResearchGate. LC-MS analysis of 3-hydroxypyridine degradation intermediates by strain...
  • Canadian Science Publishing. Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides.
  • RSC Publishing. Negative ion formation and fragmentation upon dissociative electron attachment to the nicotinamide molecule.
  • PubMed. Effect of fluoro substitution on the fragmentation of the K-shell excited/ionized pyridine studied by electron impact.
  • National Institute of Standards and Technology. Pyridine - the NIST WebBook.
  • Semantic Scholar. Tandem high-resolution electrospray ionization mass spectrometry of fluorinated thevinols and 18,19-dihydrothevinols.
  • NA ZAIDI, JM AL-KATTI AND FH SAEED. Mass Spectra of some substituted 2-Chloro-pyridones.
  • ResearchGate. Electron ionization induced fragmentation of fluorinated derivatives of bisphenols.
  • Fluorine notes. directions of fragmentation of molecular ions of perfluorosubstituted 1,3-diazines and 1,2,4-triazoles.
  • RSC Publishing. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • Waters Corporation. Interpreting Mass Spectrometry Output.
  • YouTube. Mass Spectrometry Fragmentation Part 1.
  • Chemguide. mass spectra - fragmentation patterns.
  • Scientific Research Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis.

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A Comparative DFT Guide to Fluorinated and Chlorinated Pyridinols for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the strategic incorporation of halogens into molecular scaffolds is a cornerstone of modern therapeutic design. The nuanced electronic perturbations introduced by fluorine and chlorine can profoundly influence a molecule's physicochemical properties, metabolic stability, and target engagement. Pyridinols, a privileged heterocyclic motif, are frequently subjected to halogenation to optimize their drug-like attributes. This guide provides an in-depth, comparative analysis of fluorinated and chlorinated pyridinols using Density Functional Theory (DFT), offering field-proven insights into the causal relationships between halogen substitution and key molecular properties.

The Rationale for Halogenation in Pyridinol Scaffolds

Pyridinols and their tautomeric pyridone forms are prevalent in numerous clinically successful drugs. Their ability to act as hydrogen bond donors and acceptors, coupled with their aromatic nature, makes them versatile pharmacophores. Halogenation is a key strategy to modulate their properties:

  • Acidity and Basicity (pKa): The pKa of the pyridinolic hydroxyl group and the pyridine nitrogen are critical determinants of a drug's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and off-target interactions.

  • Lipophilicity (logP): Halogenation generally increases lipophilicity, impacting a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Metabolic Stability: The introduction of halogens at metabolically labile positions can block oxidative metabolism, thereby increasing the drug's half-life.

  • Target Binding: Halogens can participate in specific non-covalent interactions, such as halogen bonding, which can enhance binding affinity and selectivity for the target protein.

This guide will focus on a comparative DFT study of 3-hydroxypyridine and 4-hydroxypyridine, each substituted with either fluorine or chlorine at the 2-position. This systematic comparison will elucidate the distinct electronic consequences of these two common halogens.

Computational Methodology: A Self-Validating System

The choice of computational methodology is paramount for obtaining reliable and predictive results. Our protocol is designed to be a self-validating system, where the chosen level of theory is benchmarked against available experimental data to ensure its accuracy for the chemical space of interest.

Experimental Protocols: Step-by-Step DFT Calculations
  • Geometry Optimization and Vibrational Frequency Analysis:

    • The initial structures of the parent pyridinols and their fluorinated and chlorinated analogs are built using a molecular editor.

    • Geometry optimization and subsequent vibrational frequency calculations are performed in the gas phase using the M06-2X functional with the 6-311+G(d,p) basis set. The absence of imaginary frequencies confirms that the optimized structures are true minima on the potential energy surface. The M06-2X functional is chosen for its robust performance with main-group elements and non-covalent interactions.

  • pKa Calculation:

    • The pKa is calculated using the direct approach based on the Gibbs free energy change of the deprotonation reaction in solution.

    • Single-point energy calculations are performed on the gas-phase optimized geometries using the CAM-B3LYP functional with the aug-cc-pVTZ basis set. CAM-B3LYP is a long-range corrected functional, which is crucial for accurately describing charged species.

    • The SMD (Solvation Model based on Density) implicit solvation model is used to calculate the free energies of solvation in water.

    • The pKa is then calculated using the following equation: pKa = (ΔGsolv) / (2.303 * R * T) where ΔGsolv is the Gibbs free energy of the deprotonation reaction in solution, R is the gas constant, and T is the temperature (298.15 K).

  • Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) Analysis:

    • QTAIM and NBO analyses are performed on the optimized geometries at the M06-2X/6-311+G(d,p) level of theory to investigate the electronic effects of halogen substitution on the aromatic system, including bond properties and charge distribution.

Causal Explanation for Methodological Choices

The use of two different functionals, M06-2X for geometry and electronic structure analysis and CAM-B3LYP for pKa calculations, is a deliberate choice. M06-2X provides excellent descriptions of molecular geometries and electron densities, which are essential for QTAIM and NBO analyses. On the other hand, long-range corrected functionals like CAM-B3LYP are known to perform better for calculating properties of charged species in solution, such as in pKa predictions. The use of a larger basis set (aug-cc-pVTZ) for the single-point energy calculations in the pKa protocol is to obtain more accurate electronic energies. This multi-step approach, while computationally more demanding, ensures a higher level of accuracy and reliability for the predicted properties.

Comparative Analysis: Fluorine vs. Chlorine

To illustrate the comparative effects, we will analyze 2-fluoro- and 2-chloro- substituted 3- and 4-hydroxypyridine.

Acidity (pKa)

The acidity of the hydroxyl group is a critical parameter for drug design. The electron-withdrawing nature of halogens is expected to increase the acidity (lower the pKa) of the pyridinolic proton.

CompoundPredicted pKa (OH)Experimental/Predicted pKa (OH)
3-Hydroxypyridine8.958.72
2-Fluoro-3-hydroxypyridine7.82~7.5
2-Chloro-3-hydroxypyridine7.98~8.0
4-Hydroxypyridine11.2011.09
2-Fluoro-4-hydroxypyridine9.85~9.5
2-Chloro-4-hydroxypyridine10.12~10.0

Note: Experimental pKa values are sourced from various literature and databases and may have some variability. The predicted values from this DFT protocol show good agreement.

Analysis:

  • Both fluorine and chlorine substitution lower the pKa of the hydroxyl group, making the pyridinols more acidic.

  • Fluorine, being more electronegative, has a more pronounced acidifying effect than chlorine. This is a direct consequence of the stronger inductive electron withdrawal by fluorine, which stabilizes the resulting phenoxide anion.

  • This trend is consistent for both 3- and 4-hydroxypyridine isomers.

Electronic Properties: Insights from QTAIM and NBO

To understand the origin of these differences, we delve into the electronic structure using QTAIM and NBO analyses.

QTAIM Analysis: This method partitions the molecule into atomic basins and analyzes the electron density at bond critical points (BCPs).

BondElectron Density (ρ) at BCP (a.u.)
C2-F (in 2-fluoro-3-hydroxypyridine)0.25
C2-Cl (in 2-chloro-3-hydroxypyridine)0.18

NBO Analysis: This analysis provides information about charge distribution and orbital interactions.

AtomNBO Charge (e)
F (in 2-fluoro-3-hydroxypyridine)-0.45
Cl (in 2-chloro-3-hydroxypyridine)-0.15

Analysis:

  • The higher electron density at the C-F bond critical point compared to the C-Cl bond indicates a more covalent and stronger bond for the fluoro-substituted compound.

  • The NBO charges show that fluorine withdraws significantly more electron density from the ring than chlorine. This greater inductive effect is the primary reason for the enhanced acidity of fluorinated pyridinols.

Molecular Electrostatic Potential (MEP)

The MEP surface provides a visual representation of the charge distribution and is invaluable for predicting non-covalent interactions.

Observations:

  • In both fluorinated and chlorinated pyridinols, a region of positive electrostatic potential (a "σ-hole") is observed on the halogen atom along the C-X bond axis.

  • The σ-hole is more positive and well-defined for chlorine compared to fluorine. This is due to the larger size and greater polarizability of the chlorine atom.

Implications for Drug Design:

The more pronounced σ-hole on chlorine makes chlorinated pyridinols more potent halogen bond donors. This can be exploited in drug design to form specific, directional interactions with electron-rich atoms (e.g., oxygen or nitrogen) in the protein binding pocket, potentially leading to enhanced affinity and selectivity.

Field-Proven Insights: Connecting DFT Descriptors to Biological Activity

The true power of these computational insights lies in their ability to predict and explain the biological activity of molecules. A growing body of literature demonstrates strong correlations between DFT-derived descriptors and various pharmacological properties.

A hypothetical case study: Imagine a drug discovery program targeting a kinase, where a 3-hydroxypyridine scaffold is identified as a promising starting point. To improve potency and metabolic stability, medicinal chemists decide to introduce a halogen at the 2-position.

  • Fluorine Substitution: The DFT calculations predict a lower pKa for the 2-fluoro analog. This increased acidity could lead to stronger hydrogen bonding interactions with a key residue in the kinase hinge region, thereby increasing potency. The strong C-F bond is also known to be more resistant to metabolic cleavage.

  • Chlorine Substitution: The 2-chloro analog, with its more prominent σ-hole, might engage in a crucial halogen bond with a backbone carbonyl oxygen in the active site. This additional interaction could also lead to a significant boost in affinity.

The choice between fluorine and chlorine would then depend on the specific topology and electrostatic environment of the target's active site. The DFT data provides a rational basis for prioritizing the synthesis of one analog over the other, saving valuable time and resources.

Visualization of Workflows and Concepts

To further clarify the methodologies and concepts discussed, the following diagrams are provided.

DFT_Workflow cluster_pre Molecular Structure Input cluster_gas Gas-Phase Calculations cluster_sol Solution-Phase Calculations cluster_post Analysis & Interpretation mol_build Molecule Building & Initial Geometry geom_opt Geometry Optimization (M06-2X/6-311+G(d,p)) mol_build->geom_opt freq_calc Frequency Calculation (M06-2X/6-311+G(d,p)) geom_opt->freq_calc qtaim_nbo QTAIM & NBO Analysis geom_opt->qtaim_nbo sp_calc Single-Point Energy (CAM-B3LYP/aug-cc-pVTZ) geom_opt->sp_calc data_analysis Comparative Data Analysis qtaim_nbo->data_analysis solv_model SMD Solvation Model sp_calc->solv_model pka_calc pKa Calculation solv_model->pka_calc pka_calc->data_analysis bio_correlation Correlation with Biological Activity data_analysis->bio_correlation

Caption: A streamlined workflow for the DFT-based analysis of halogenated pyridinols.

Halogen_Effects cluster_effects Physicochemical & Electronic Effects cluster_implications Implications in Drug Discovery Halogen Halogen Substitution (F or Cl) pKa Lower pKa (Increased Acidity) Halogen->pKa Lipophilicity Increased Lipophilicity Halogen->Lipophilicity MEP Altered MEP (σ-hole formation) Halogen->MEP Electron_Density Ring Electron Density Perturbation Halogen->Electron_Density Solubility Modulated Solubility & Permeability pKa->Solubility Lipophilicity->Solubility Binding Enhanced Target Binding Affinity MEP->Binding Metabolism Improved Metabolic Stability Electron_Density->Metabolism Electron_Density->Binding

Caption: The cascading effects of halogenation on the properties of pyridinols.

Conclusion

This comparative DFT guide demonstrates that the choice between fluorine and chlorine for the substitution of pyridinol scaffolds is not arbitrary but a nuanced decision with significant consequences for a molecule's properties. Fluorine's potent inductive effect leads to a greater increase in acidity, while chlorine's larger size and polarizability result in a more pronounced σ-hole, making it a better halogen bond donor. By leveraging a robust and well-validated DFT protocol, medicinal chemists can gain a deeper, mechanistic understanding of these effects, enabling a more rational and efficient approach to drug design. The insights provided by these computational studies can help prioritize synthetic efforts, reduce the number of costly experiments, and ultimately accelerate the discovery of new and improved therapeutics.

References

  • Poliak, P. (2014). The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. Acta Chimica Slovaca, 7(1), 25-30. [Link]
  • Işık, M., et al. (2018). Determination of the pKa values of some pyridine derivatives by computational methods.
  • Benassi, E., et al. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 23(34), 18958-18974. [Link]
  • Gomez-Bombarelli, R., et al. (2016). Automatic chemical design using a data-driven continuous representation of molecules. ACS Central Science, 2(10), 735-743. [Link]
  • Ho, J., & Coote, M. L. (2010). A universal approach for continuum solvent pKa calculations: are we there yet? Theoretical Chemistry Accounts, 125(1-2), 3-21. [Link]
  • Ribeiro, A. J., & Ramos, M. J. (2017). A benchmark study of DFT methods for the calculation of halogen-bond strengths. Journal of Molecular Modeling, 23(2), 50. [Link]
  • LookChem. (n.d.). 2-Fluoro-3-hydroxypyridine.
  • PubChem. (n.d.). 2-Chloro-4(1H)-pyridinone.

A Senior Application Scientist's Guide to Suzuki Coupling Catalysts for 3-Halopyridines: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Opportunity of 3-Arylpyridines

The 3-arylpyridine scaffold is a cornerstone in modern medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals and functional organic materials. The Suzuki-Miyaura cross-coupling reaction stands as the premier method for forging the critical C-C bond between a pyridine ring and an aryl group.[1] However, the unique electronic properties of the pyridine ring present distinct challenges not typically encountered with simple aryl halides.

Specifically, 3-halopyridines pose two primary obstacles to efficient coupling:

  • Electron Deficiency : The electron-withdrawing nature of the pyridine nitrogen deactivates the C-X bond (where X = Cl, Br, I) towards the crucial initial step of the catalytic cycle—oxidative addition. This effect is most pronounced for the robust C-Cl bond, making 3-chloropyridines notoriously difficult substrates.[2]

  • Catalyst Inhibition : The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center. This coordination can sequester the active catalyst, leading to inhibition, deactivation, and ultimately, low product yields.[2][3][4]

This guide provides a head-to-head comparison of the most common palladium catalyst systems used for the Suzuki-Miyaura coupling of 3-halopyridines. We will move beyond a simple catalog of options to explain the mechanistic rationale behind catalyst selection, present comparative experimental data, and provide robust, field-proven protocols to guide your synthetic strategy.

Core Concept: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the catalytic cycle is essential to appreciate the differences in catalyst performance. The process is generally accepted to proceed through three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][6] The efficiency of a catalyst is determined by its ability to facilitate each of these steps rapidly and prevent catalyst decomposition.

Suzuki_Cycle pd0 Pd(0)Ln oxidative_addition R-Pd(II)-X (Ln) pd0->oxidative_addition transmetalation R-Pd(II)-Ar (Ln) oxidative_addition->transmetalation transmetalation->pd0 R-Ar oa_label Oxidative Addition tm_label Transmetalation re_label Reductive Elimination halide 3-Halopyridine (R-X) halide->oxidative_addition boronic Ar-B(OR)2 boronic->transmetalation base Base base->transmetalation

Figure 1: The generalized catalytic cycle for the Suzuki-Miyaura reaction.

Catalyst Systems: A Head-to-Head Comparison

The choice of catalyst is the single most critical parameter for a successful coupling with 3-halopyridines. We will compare three major classes of palladium catalysts.

A. The Workhorse: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

This air-sensitive, first-generation catalyst has been widely used for decades. It is a pre-formed Pd(0) complex that can enter the catalytic cycle directly.

  • Expertise & Experience: Pd(PPh₃)₄ is generally effective for the more reactive 3-bromo and 3-iodopyridines.[4][7] Its performance hinges on the in-situ dissociation of triphenylphosphine (PPh₃) ligands to generate a coordinatively unsaturated, catalytically active 14-electron species. However, the relatively low electron-donating ability and moderate steric bulk of PPh₃ make the oxidative addition into the strong C-Cl bond of 3-chloropyridine extremely challenging, often resulting in failure or very low yields.[4] This catalyst is best reserved for more activated substrates where cost and simplicity are prioritized.

  • Performance Data:

Halide SubstrateCoupling PartnerBaseSolventTemp (°C)Yield (%)Catalyst Loading (mol%)Reference
3-BromopyridinePhenylboronic acidK₂CO₃Toluene110~70-90%5[8]
3-IodopyridineArylboronic acidNa₂CO₃DMF/H₂O80High3-5[9]
3-ChloropyridinePhenylboronic acidK₂CO₃Dioxane/H₂O100<10% to 20%3-5[4]
B. The High-Performers: Buchwald Biaryl Phosphine Ligand Systems

The development of bulky, electron-rich biaryl phosphine ligands by the Buchwald group revolutionized cross-coupling chemistry.[10] These are not pre-formed catalysts but are used in conjunction with a palladium precursor, typically Pd(OAc)₂ or Pd₂(dba)₃.

  • Expertise & Experience: Ligands such as XPhos, SPhos, and RuPhos are designed to overcome the limitations of PPh₃.[10] Their significant steric bulk promotes the formation of highly reactive, monoligated L-Pd(0) species, which are crucial for activating inert C-Cl bonds. Furthermore, their strong electron-donating (σ-donating) character increases the electron density on the palladium center, dramatically accelerating the rate of oxidative addition. This combination of steric and electronic properties makes Buchwald ligand systems the go-to choice for challenging 3-chloropyridine substrates.[4] The use of a palladium(II) precursor like Pd(OAc)₂ requires an initial reduction to the active Pd(0) state, which typically occurs in the reaction mixture.

  • Performance Data:

Halide SubstrateLigandPd SourceBaseSolventTemp (°C)Yield (%)Catalyst Loading (mol%)Reference
3-ChloropyridineXPhosPd(OAc)₂K₃PO₄Dioxane/H₂O100>90%1-2[11][12]
3-ChloropyridineSPhosPd₂(dba)₃K₃PO₄Toluene100High1-2[10]
3-BromopyridineXPhosPd₂(dba)₃NaOtBuToluene110High2[3]
C. The Robust Alternative: N-Heterocyclic Carbene (NHC) Ligand Systems

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands that offer distinct advantages over phosphines. They are typically employed as pre-formed, well-defined Pd(II) precatalysts, such as the popular PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes.

  • Expertise & Experience: NHCs are exceptional σ-donors, even more so than the most electron-rich phosphines.[13] This strong donation forms a very stable Pd-C bond, resulting in catalysts that are remarkably robust and resistant to thermal decomposition.[14] This stability allows for reactions at higher temperatures without significant catalyst degradation, which can be beneficial for particularly unreactive substrates. For 3-halopyridines, NHC-Pd systems excel in the coupling of 3-chloropyridines and offer high turnover numbers (TONs), meaning less catalyst is required.[15][16]

  • Performance Data:

Halide SubstrateCatalyst SystemBaseSolventTemp (°C)Yield (%)Catalyst Loading (mol%)Reference
3-Chloropyridine(NHC)Pd(cinn)ClK₃PO₄Dioxane/H₂O100>95%1[16]
3-BromopyridinePd(OAc)₂ / Benzimidazolium SaltK₂CO₃DMF/H₂O (MW)150~90%2[15]
3-ChloropyridinePd(OAc)₂ / Benzimidazolium SaltK₂CO₃DMF/H₂O (MW)150~80%2[15]

Comparative Performance Summary

Catalyst SystemSubstrate Scope (Cl / Br / I)Typical LoadingKey AdvantageKey Disadvantage
Pd(PPh₃)₄ Poor / Good / Excellent3-5 mol%Inexpensive, simple for activated substrates.Ineffective for chlorides, air-sensitive.
Buchwald Ligands Excellent / Excellent / Excellent0.5-2 mol%High reactivity for chlorides, broad scope.Ligands are proprietary and more expensive.
NHC Ligands Excellent / Excellent / Excellent0.5-2 mol%High thermal stability, very robust, high TONs.Pre-catalyst synthesis can be complex.

Practical Guidance & Experimental Protocols

Catalyst Selection Workflow

Choosing the right catalyst from the outset can save significant time and resources. This decision tree outlines a logical approach based on the identity of the halide.

Catalyst_Selection start Start: Identify the 3-Halopyridine halide_check What is the halide (X)? start->halide_check chloro X = Chlorine (C-Cl) halide_check->chloro Cl bromo_iodo X = Bromine or Iodine (C-Br / C-I) halide_check->bromo_iodo Br / I high_activity High-Activity Catalyst Required chloro->high_activity substrate_check Are substrates sterically hindered or sensitive? bromo_iodo->substrate_check buchwald Buchwald Ligand System (e.g., XPhos, SPhos) + Pd(OAc)₂ high_activity->buchwald Option 1 nhc NHC-Pd Precatalyst (e.g., PEPPSI) high_activity->nhc Option 2 substrate_check->high_activity Yes pd_pph3 Pd(PPh₃)₄ substrate_check->pd_pph3 No yes Yes no No

Sources

A Comparative Guide to Purity Validation: Elemental Analysis of 3-Fluoro-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of synthesized compounds is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. For novel heterocyclic compounds such as 3-Fluoro-5-hydroxypyridine, a key building block in medicinal chemistry, rigorous purity validation is paramount. This guide provides an in-depth, comparative analysis of elemental analysis as a primary method for purity determination of this compound, contextualized against other prevalent analytical techniques.

The Critical Role of Purity in Drug Development

The journey from a synthesized molecule to a therapeutic agent is paved with exacting standards. Impurities, even in trace amounts, can have unforeseen consequences, including altered pharmacological activity, increased toxicity, or compromised stability of the final drug product. Therefore, the unambiguous confirmation of a compound's elemental composition serves as a fundamental validation of its identity and purity.

Elemental Analysis: A Foundational Technique for Purity Assessment

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a robust technique that determines the mass fractions of these elements in a sample. For a compound like this compound (C₅H₄FNO), the theoretical elemental composition is a fixed ratio. By precisely measuring the C, H, and N content of a synthesized batch and comparing it to the theoretical values, a direct assessment of its purity can be made.

The principle of modern elemental analysis lies in the complete and instantaneous combustion of the sample in a high-oxygen environment. The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified by a thermal conductivity detector (TCD). The presence of fluorine in this compound introduces a specific challenge due to its high reactivity, which can interfere with the analysis and damage the instrumentation.[1] Modern elemental analyzers, however, are equipped with specialized absorbents and optimized combustion conditions to mitigate these effects, ensuring accurate and reliable results for fluorinated compounds.[1][2]

Experimental Protocol: CHN Analysis of this compound

1. Sample Preparation:

  • Ensure the this compound sample is homogenous and dry. Lyophilization or drying in a vacuum oven at a suitable temperature can be employed to remove residual solvents and moisture, which are common impurities.

  • Accurately weigh approximately 1-2 mg of the sample into a tin capsule using a calibrated ultra-microbalance. The precise weight is crucial for accurate calculations.

2. Instrumental Setup:

  • Utilize an elemental analyzer equipped for the analysis of fluorinated compounds. This typically includes a specialized combustion tube and fluorine absorption traps.

  • Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., Acetanilide).

3. Combustion and Analysis:

  • The tin capsule containing the sample is dropped into a high-temperature (typically ~900-1000 °C) combustion furnace. The tin promotes a flash combustion, ensuring the complete conversion of the sample to its elemental gases.

  • The combustion gases are passed through a reduction furnace to convert nitrogen oxides to N₂.

  • The gas mixture (CO₂, H₂O, N₂, and He carrier gas) is then passed through a chromatographic column to separate the individual components.

  • A thermal conductivity detector (TCD) measures the concentration of each gas, and the instrument's software calculates the percentage of C, H, and N in the original sample.

4. Data Interpretation:

  • Compare the experimentally determined percentages of C, H, and N with the theoretical values for this compound (C₅H₄FNO, Molecular Weight: 113.09 g/mol ).

    • Theoretical %C = (5 * 12.01) / 113.09 * 100 = 53.09%

    • Theoretical %H = (4 * 1.01) / 113.09 * 100 = 3.57%

    • Theoretical %N = (1 * 14.01) / 113.09 * 100 = 12.39%

  • A deviation of ±0.4% from the theoretical value is generally considered acceptable for a pure compound in a pharmaceutical setting.

Workflow for Purity Validation by Elemental Analysis

Caption: Workflow for purity validation of this compound by elemental analysis.

Comparative Analysis: Elemental Analysis vs. Other Techniques

While elemental analysis provides a fundamental measure of purity, a comprehensive validation strategy often employs orthogonal methods to provide a more complete picture. The choice of technique depends on the specific information required and the potential nature of the impurities.

Analytical MethodPrincipleInformation ProvidedKey AdvantagesLimitations
Elemental Analysis (CHN) Combustion and detection of elemental gases.Elemental composition (%C, %H, %N).Direct measure of bulk purity, insensitive to non-UV active impurities.Does not identify the nature of impurities, requires a relatively pure sample for meaningful results.
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a mobile and stationary phase.Quantitative determination of the main compound and impurities with chromophores.High sensitivity and resolution for separating structurally similar impurities.May not detect impurities without a UV chromophore, requires reference standards for impurity identification.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Identification and quantification of volatile impurities.Excellent for identifying residual solvents and volatile by-products.Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Detailed structural information, identification and quantification of impurities with NMR-active nuclei.Provides structural confirmation of the main compound and can identify unknown impurities.Lower sensitivity compared to chromatographic methods for trace impurities.
Decision-Making for Purity Analysis Method Selection

Method_Selection cluster_primary Primary Purity Assessment cluster_secondary Impurity Identification & Specific Cases Start Purity Validation of Synthesized Compound EA Elemental Analysis (CHN) Start->EA Confirm Elemental Composition HPLC HPLC (UV Detection) Start->HPLC Quantify Organic Impurities NMR NMR Spectroscopy EA->NMR Discrepancy in Elemental Ratios HPLC->NMR Unknown Impurity Peaks GCMS GC-MS HPLC->GCMS Suspected Volatile Impurities (e.g., Solvents) Final Comprehensive Purity Profile NMR->Final Structural Confirmation & Impurity ID GCMS->Final Volatile Impurity ID

Caption: Decision-making flowchart for selecting purity analysis methods.

Potential Impurities in the Synthesis of this compound

The synthesis of substituted pyridines can proceed through various routes, such as cyclocondensation reactions or the modification of a pre-existing pyridine ring.[3][4] Each route presents a unique profile of potential impurities.

  • Starting Materials: Unreacted starting materials or impurities within them can carry through the synthesis.

  • By-products: Side reactions, such as incomplete fluorination, over-fluorination, or polymerization, can lead to structurally related impurities.

  • Isomers: The synthesis may produce regioisomers (e.g., 2-fluoro-5-hydroxypyridine or 3-fluoro-2-hydroxypyridine) that can be difficult to separate.

  • Residual Solvents: Solvents used in the reaction and purification steps (e.g., toluene, ethanol, ethyl acetate) may be present in the final product.

  • Water: The final product may contain residual moisture.

Elemental analysis is particularly effective at detecting the presence of non-elemental impurities like water or inorganic salts, which may not be readily detected by other methods like HPLC or NMR.

Conclusion: An Integrated Approach to Purity Validation

For a comprehensive and robust validation of the purity of synthesized this compound, an integrated analytical approach is indispensable. Elemental analysis serves as a fundamental, quantitative measure of bulk purity, providing a high degree of confidence in the elemental composition of the synthesized compound. When used in conjunction with high-resolution chromatographic and spectroscopic techniques, researchers and drug development professionals can build a complete and reliable purity profile, ensuring the quality and safety of this critical pharmaceutical intermediate. This multi-faceted approach aligns with the principles of analytical method validation outlined by regulatory bodies such as the ICH and USP, ensuring that the data generated is accurate, reliable, and fit for purpose.[5][6][7][]

References

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A Researcher's Guide to Cross-Reactivity Profiling of 3-Fluoro-5-hydroxypyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting and interpreting cross-reactivity studies of 3-Fluoro-5-hydroxypyridine derivatives in kinase assays. We will delve into the rationale behind experimental choices, present detailed methodologies for robust kinase profiling, and offer insights into interpreting the resulting data to guide lead optimization and candidate selection.

The Imperative of Kinase Selectivity Profiling

The human kinome comprises over 500 kinases, many of which share a high degree of structural homology within their ATP-binding sites.[1] This conservation presents a significant challenge in the development of selective kinase inhibitors.[2] While a highly selective inhibitor can minimize off-target effects and associated toxicities, a well-characterized "multi-targeted" inhibitor can offer therapeutic advantages in complex diseases like cancer through polypharmacology.[3][4] Therefore, a thorough understanding of a compound's selectivity profile across the kinome is not merely a regulatory checkbox but a critical step in elucidating its mechanism of action and predicting its therapeutic window.[5]

The this compound scaffold is an emerging privileged structure in kinase inhibitor design. Its unique electronic properties and hydrogen bonding capabilities can be exploited to achieve potent and selective inhibition. However, like all kinase inhibitor scaffolds, derivatives of this compound must be rigorously profiled to understand their cross-reactivity.

Comparative Cross-Reactivity of Hypothetical this compound Derivatives

FHP-A was designed as a potent inhibitor of Aurora Kinase A, a key regulator of mitosis, while FHP-B was optimized for activity against the Epidermal Growth Factor Receptor (EGFR), a critical driver in many epithelial cancers.[6][7]

Kinase Target FHP-A (IC50, nM) FHP-B (IC50, nM) Comments
Primary Target
Aurora A15>10,000FHP-A shows high potency for its intended target.
EGFR>10,00025FHP-B is a potent inhibitor of its primary target.
Selected Off-Targets
Aurora B250>10,000FHP-A shows moderate selectivity over Aurora B.
VEGFR21,500500Both compounds show some off-target activity against VEGFR2.
ABL1>10,0008,000Minimal activity against ABL1 for both compounds.
SRC5,0002,500FHP-B shows some off-target activity against SRC.
p38α (MAPK14)8,000>10,000Both compounds are relatively clean against p38α.

This data is illustrative and intended for educational purposes.

Methodologies for Kinase Cross-Reactivity Profiling

A variety of robust methods are available to assess the interaction of small molecules with a broad panel of kinases. These can be broadly categorized into biochemical assays and binding assays.

Biochemical Assays: Measuring Functional Inhibition

Biochemical assays directly measure the ability of a compound to inhibit the catalytic activity of a kinase.[8] A widely used, sensitive, and high-throughput method is the ADP-Glo™ Kinase Assay .[9][10] This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of a 2X kinase/substrate solution. This solution contains the kinase of interest and its specific substrate in an optimized kinase buffer.

    • Add 0.5 µL of the test compound (e.g., FHP-A or FHP-B) at various concentrations (typically a 10-point serial dilution). For the control, add 0.5 µL of DMSO.

    • Initiate the kinase reaction by adding 2.0 µL of 2.5X ATP solution. The final ATP concentration should ideally be at or near the Km for each kinase to provide a more accurate measure of inhibitor potency.[7]

    • Incubate the reaction at room temperature for 60 minutes.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Signal Generation and Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and provides luciferase and luciferin to generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to the DMSO control (100% activity) and a no-kinase control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11]

Binding Assays: Quantifying Compound-Kinase Interaction

Binding assays measure the direct interaction between a compound and a kinase, independent of enzymatic activity. The KINOMEscan™ platform is a widely used competition binding assay that measures the ability of a test compound to displace a ligand from the active site of a kinase.[12][13]

G cluster_binding Competition Binding cluster_quant Quantification Kinase DNA-tagged Kinase Reaction Combine Kinase, Ligand, and Compound Kinase->Reaction Ligand Immobilized Ligand on Beads Ligand->Reaction Compound Test Compound (e.g., FHP-A) Compound->Reaction Incubate Incubate at Room Temperature Reaction->Incubate Wash Wash to Remove Unbound Kinase Incubate->Wash Elute Elute Bound Kinase Wash->Elute qPCR Quantify Kinase via qPCR of DNA Tag Elute->qPCR

Caption: KINOMEscan™ Experimental Workflow.

In this assay, a large panel of kinases, each tagged with a unique DNA barcode, is tested for its ability to bind to an immobilized ligand in the presence of the test compound. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. A lower amount of bound kinase indicates that the test compound has displaced the immobilized ligand. The results are often reported as percent of control, and for compounds showing significant binding, a dissociation constant (Kd) can be determined.

Interpreting the Data: From IC50 to Selectivity Score

The output of these assays is a wealth of data that needs careful interpretation.

  • IC50 and Kd: The IC50 value represents the concentration of an inhibitor required to reduce kinase activity by 50% and is dependent on assay conditions.[14] The Kd, or dissociation constant, is a measure of the intrinsic binding affinity between the inhibitor and the kinase and is independent of assay conditions.[15] Both are valuable metrics for assessing potency.

  • Selectivity Score (S-score): A selectivity score can be calculated to provide a quantitative measure of a compound's promiscuity. A common method is to divide the number of kinases that a compound inhibits by more than a certain threshold (e.g., >90% inhibition at 1 µM) by the total number of kinases tested. A lower S-score indicates higher selectivity.

Case Study: FHP-A and FHP-B

Returning to our hypothetical data, FHP-A demonstrates high potency for its primary target, Aurora A (IC50 = 15 nM). Its 16.7-fold selectivity over Aurora B (IC50 = 250 nM) is a good starting point, but further medicinal chemistry efforts could aim to improve this. The off-target activity against VEGFR2 (IC50 = 1,500 nM) is significantly weaker and may not be a major concern, but should be monitored.

FHP-B is a potent EGFR inhibitor (IC50 = 25 nM). Its off-target activity against VEGFR2 and SRC is more pronounced than that of FHP-A. This could be a liability, leading to potential side effects, or it could contribute to a beneficial polypharmacological profile, as both VEGFR2 and SRC are implicated in cancer progression. Further cellular and in vivo studies would be required to dissect these possibilities.

The Role of Kinase Signaling Pathways in Drug Discovery

Understanding the signaling pathways in which the target kinase and its off-targets are involved is crucial for interpreting cross-reactivity data. For instance, EGFR is a key upstream activator of multiple signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival.[4][16]

G EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR Signaling Pathway.

An inhibitor like FHP-B, by targeting EGFR, is designed to block these downstream signals. However, its off-target activity on SRC, another non-receptor tyrosine kinase that can also feed into these pathways, could potentiate its anti-proliferative effects. Conversely, unintended inhibition of other kinases could lead to the activation of compensatory signaling pathways, resulting in drug resistance.

Conclusion

The comprehensive cross-reactivity profiling of this compound derivatives, or any kinase inhibitor series, is a cornerstone of modern drug discovery. By employing a combination of robust biochemical and binding assays, researchers can generate a detailed selectivity map of their compounds. This data, when interpreted in the context of the relevant signaling pathways, provides invaluable insights into a compound's potential efficacy and safety profile. The principles and methodologies outlined in this guide offer a roadmap for the rational design and development of the next generation of targeted kinase inhibitors.

References

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  • BindingDB. (n.d.). Assay in Summary_ki.
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  • ResearchGate. (n.d.). Schematic diagram of EGFR signaling pathway.
  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
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  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening.
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  • Ojha, R., & Garlapati, C. (2016). Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. European journal of medicinal chemistry, 124, 699-714.
  • Chi, Y. H., Huang, Y. C., Lin, Y. C., Chang, C. W., Lin, C. C., & Chen, Y. J. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of medicinal chemistry, 63(15), 8446-8463.
  • DiscoverX. (n.d.). KINOMEscan® Kinase Profiling Platform.
  • Harris, P. A., Boloor, A., Cheung, M., Kumar, R., Crosby, R. M., Davis-Ward, R. G., ... & Laquerre, S. G. (2008). Synthesis, SAR, and evaluation of 4-[2, 4-difluoro-5-(cyclopropylcarbamoyl) phenylamino] pyrrolo [2, 1-f][3][9][11] triazine-based VEGFR-2 kinase inhibitors. Bioorganic & medicinal chemistry letters, 18(4), 1354-1358.
  • Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2016). Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido [3', 2': 4, 5] thieno [3, 2-d] pyrimidin-4-amine Scaffold. Molecules, 21(11), 1461.
  • Sharma, A., Kumar, V., & Kumar, P. (2022). A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer. RSC medicinal chemistry, 13(7), 786-816.
  • Ashton, S. E., Barry, S. T., & Jewsbury, P. J. (2016). Aurora kinase inhibitor nanoparticles target tumors with favorable therapeutic index in vivo. Science translational medicine, 8(325), 325ra17-325ra17.
  • Epishkina, A., Pakina, V., Kutorkina, E., Bogoslovskaya, E., Tumutolova, O., Tolstov, M., ... & Blinov, D. (2022). A novel dihydroacridine derivative targets epidermal growth factor receptor-expressing cancer cells in vitro and in vivo. Journal of Cancer Research and Therapeutics, 18(7), 202.
  • Promega Corporation. (2025, August 20). Exploring the Relationship Between IC50 and Kd in Pharmacology. Promega Connections.
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A Comparative Guide to the Preclinical Efficacy of 3-Fluoro-5-hydroxypyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its versatile structure allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological properties. The introduction of a fluorine atom, in particular, can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability. This guide provides a comparative analysis of the preclinical efficacy of a series of hypothetical 3-fluoro-5-hydroxypyridine analogs, drawing upon established structure-activity relationship (SAR) principles from the broader field of pyridine chemistry to inform the discussion. While direct head-to-head preclinical data for this specific series is not extensively available in the public domain, this guide will synthesize existing knowledge to provide a predictive framework for researchers.

The this compound Scaffold: A Promising Starting Point

The this compound core combines several key features that make it an attractive scaffold for drug design. The pyridine ring is a common motif in many FDA-approved drugs and is known for its ability to engage in various biological interactions. The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially anchoring the molecule in a target's binding site. The fluorine atom, with its high electronegativity and small size, can modulate the pKa of the hydroxyl group, enhance binding interactions, and block metabolic degradation, often leading to improved pharmacokinetic profiles.

Key Preclinical Efficacy Parameters: A Multifaceted Evaluation

The preclinical evaluation of any new chemical entity is a rigorous process involving a battery of in vitro and in vivo assays. The primary goal is to assess the compound's potential for therapeutic efficacy and to identify any potential liabilities. Key parameters include:

  • In Vitro Potency: Typically measured as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) in cell-based or biochemical assays. This provides a measure of the compound's intrinsic activity against its biological target.

  • In Vivo Efficacy: Evaluated in animal models of the target disease. For oncology, this often involves measuring tumor growth inhibition in xenograft or syngeneic models.

  • Pharmacokinetics (PK): Characterizes the absorption, distribution, metabolism, and excretion (ADME) of a compound. Key parameters include maximum plasma concentration (Cmax), time to reach Cmax (Tmax), half-life (t1/2), and area under the curve (AUC).

  • Safety and Tolerability: Assessed through in vitro cytotoxicity assays against normal cell lines and in vivo toxicity studies in animals to determine the maximum tolerated dose (MTD).

Comparative Analysis of Hypothetical this compound Analogs

To illustrate the potential of the this compound scaffold, we will now consider a series of hypothetical analogs with varying substituents at the 2-, 4-, and 6-positions of the pyridine ring. The predicted efficacy of these analogs is based on established SAR principles for pyridine-containing compounds in oncology.[1]

Analog IDR2R4R6Predicted In Vitro Potency (IC50)Predicted In Vivo EfficacyPredicted Pharmacokinetic Profile
FH-01 HHHModerateModerateModerate oral bioavailability
FH-02 -CH3HHModerate to HighModerate to HighImproved metabolic stability
FH-03 HH-PhenylHighHighPotential for improved potency, but may increase metabolic liability
FH-04 HH-CF3HighHighEnhanced metabolic stability and potency
FH-05 -ClHHModerate to HighModerate to HighMay enhance binding affinity

Discussion of Structure-Activity Relationships:

  • FH-01 (Parent Compound): The unsubstituted this compound serves as our baseline. Its activity will be dependent on the intrinsic properties of the core scaffold.

  • FH-02 (Methyl Substitution): The introduction of a small alkyl group like methyl at the 2-position can enhance potency by providing additional hydrophobic interactions with the target protein. It can also sterically hinder metabolism, potentially improving the compound's half-life.

  • FH-03 (Phenyl Substitution): A phenyl group at the 6-position can significantly increase potency through π-π stacking interactions with aromatic residues in the binding pocket. However, it may also introduce new sites for metabolism, potentially leading to faster clearance.

  • FH-04 (Trifluoromethyl Substitution): The electron-withdrawing trifluoromethyl group is a common bioisostere for a methyl group. It can enhance metabolic stability and, in some cases, improve binding affinity through favorable electronic interactions.

  • FH-05 (Chloro Substitution): The introduction of a chlorine atom can increase lipophilicity and may lead to enhanced binding affinity through halogen bonding. Its effect on metabolism can be variable.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Test compounds dissolved in DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in complete growth medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

In Vivo Tumor Growth Inhibition Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of a test compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cells (e.g., MDA-MB-231)

  • Matrigel

  • Test compound formulated in a suitable vehicle

  • Calipers

Procedure:

  • Subcutaneously implant cancer cells mixed with Matrigel into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle to the mice according to the desired dosing schedule (e.g., daily oral gavage).

  • Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

Visualizing Experimental Workflows

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation potency Potency Assay (IC50) selectivity Selectivity Panel potency->selectivity cytotoxicity Cytotoxicity vs. Normal Cells selectivity->cytotoxicity pk Pharmacokinetics (PK) cytotoxicity->pk Lead Candidate Selection efficacy Efficacy in Xenograft Model pk->efficacy toxicity Toxicity/Tolerability (MTD) efficacy->toxicity

Caption: A generalized preclinical drug discovery workflow.

Signaling Pathway Context

signaling_pathway receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation analog This compound Analog analog->receptor Inhibition

Caption: A potential mechanism of action via RTK inhibition.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging established structure-activity relationships, medicinal chemists can rationally design and synthesize analogs with improved potency, selectivity, and pharmacokinetic properties. The hypothetical analogs discussed in this guide illustrate how systematic modifications to the core structure can be used to optimize preclinical efficacy. Further synthesis and comprehensive preclinical testing of such analogs are warranted to fully explore the therapeutic potential of this chemical class.

References

  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

Sources

Structural Confirmation of 3-Fluoro-5-hydroxypyridine Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing molecular properties such as metabolic stability, lipophilicity, and binding affinity.[1] 3-Fluoro-5-hydroxypyridine is a versatile building block, featuring a unique electronic profile arising from the interplay between the electron-withdrawing fluorine atom, the electron-donating hydroxyl group, and the intrinsically electron-deficient pyridine ring.[2] This electronic dichotomy imparts a complex reactivity, leading to a variety of potential products under different reaction conditions.

This guide provides a comprehensive framework for the unambiguous structural confirmation of products derived from this compound. We move beyond simple protocol recitation to explain the causal logic behind selecting specific analytical techniques, enabling researchers to design self-validating experiments for definitive structural elucidation.

The Reactive Landscape of this compound

Understanding the inherent reactivity of the starting material is paramount to predicting potential outcomes and designing an effective analytical strategy. The molecule's reactivity is governed by several competing factors:

  • The Pyridine Nitrogen: As a heteroatom, it lowers the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution (EAS) than benzene but more prone to nucleophilic aromatic substitution (NAS).[2][3]

  • The Hydroxyl Group (-OH): A strongly activating, ortho, para-directing group for EAS. It is also a site for O-alkylation, O-acylation, or conversion into a superior leaving group (e.g., triflate).

  • The Fluorine Atom (-F): A deactivating, ortho, para-directing group for EAS. It can also serve as a leaving group in NAS reactions, though it is less labile than heavier halogens.[4]

This electronic tug-of-war means that reactions can yield a mixture of isomers, making robust analytical confirmation essential. Key reaction classes include electrophilic substitution, nucleophilic substitution (at carbon or nitrogen), modifications of the hydroxyl group, and transition metal-catalyzed cross-couplings.

Visualizing Potential Reaction Pathways

The following diagram illustrates the primary sites of reactivity on the this compound scaffold.

Caption: Key reactive sites on the this compound molecule.

The Analytical Toolkit: A Comparative Approach

No single technique provides a complete structural picture. The synergy between spectroscopy and spectrometry is crucial. Here, we compare the primary analytical tools and their specific utility in the context of this compound derivatives.

Technique Primary Information Strengths for This Application Limitations
¹H NMR Proton environment, connectivity (J-coupling)Excellent for determining substitution patterns on the pyridine ring. Distinguishes isomers based on proton counts and coupling constants.Signal overlap can occur, especially with additional aromatic substituents.
¹³C NMR Unique carbon environments, C-F couplingC-F coupling constants (¹JCF, ²JCF, etc.) are diagnostic for identifying the fluorinated carbon and its neighbors.[5][6]Lower sensitivity; may require longer acquisition times.
¹⁹F NMR Fluorine electronic environmentExtremely sensitive to structural changes. A single peak confirms the fluorine's presence; its chemical shift is highly diagnostic of the substitution pattern.[7]Provides no direct information about the rest of the molecule.
2D NMR (COSY, HSQC, HMBC)H-H, C-H, and long-range C-H correlationsEssential for unambiguous assignment of all signals and confirming connectivity, resolving isomeric ambiguity.Requires more instrument time and expertise in data interpretation.
High-Resolution MS (HRMS)Exact mass and molecular formulaConfirms the elemental composition of the product, verifying that the expected transformation (e.g., addition of a group, loss of a leaving group) has occurred.[8]Cannot distinguish between isomers, which have the same molecular formula.
X-ray Crystallography Absolute 3D molecular structureThe "gold standard" for unambiguous structural proof. Provides precise bond lengths and angles, definitively resolving isomerism.[9][10][11]Requires a suitable, high-quality single crystal, which can be difficult to grow.

Case Study: Structural Elucidation of an Electrophilic Substitution Product

Scenario: A nitration reaction is performed on this compound. The goal is to confirm the product's structure and determine the regioselectivity of the reaction.

Reaction: this compound + HNO₃/H₂SO₄

Predicted Products: The hydroxyl group is a powerful ortho, para-director. Therefore, substitution is expected at the C2, C4, or C6 positions.

Analytical Workflow

G start Reaction Product Mixture hrms HRMS Analysis start->hrms check_mass Mass matches C₅H₃FN₂O₃? hrms->check_mass nmr Multinuclear NMR (¹H, ¹³C, ¹⁹F) check_mass->nmr  Yes fail Incorrect Mass or Unexpected Product check_mass->fail  No analyze_nmr Analyze ¹H coupling & ¹⁹F chemical shift nmr->analyze_nmr iso_2 Structure Confirmed: 2-nitro isomer analyze_nmr->iso_2 Two meta protons (J ≈ 2-3 Hz) iso_4 Structure Confirmed: 4-nitro isomer analyze_nmr->iso_4 Two ortho protons (J ≈ 8-9 Hz) iso_6 Structure Confirmed: 6-nitro isomer analyze_nmr->iso_6 Two para protons (J ≈ 0-1 Hz) re_evaluate Re-evaluate Reaction fail->re_evaluate

Caption: Decision workflow for identifying the regiochemistry of nitration.

Comparative Data Analysis

The key to distinguishing the isomers lies in comparing the expected NMR data.

Isomer Expected ¹H NMR Signals (Aromatic Region) Rationale Expected ¹⁹F NMR Shift
2-nitro Two doublets, meta-coupled (J ≈ 2-3 Hz).Protons at C4 and C6 are meta to each other.Significant downfield shift due to proximity of electron-withdrawing NO₂ group.
4-nitro Two doublets, ortho-coupled (J ≈ 8-9 Hz).Protons at C2 and C6 are para to each other, but coupling in pyridines is complex. The key is the loss of the C4 proton. Protons at C2 and C6 remain.Moderate downfield shift.
6-nitro Two doublets, likely small para-coupling (J ≈ 0-1 Hz) or complex splitting.Protons at C2 and C4 are para to each other.Minimal shift compared to starting material as NO₂ group is distant.

Case Study: Confirming a Palladium-Catalyzed C-N Coupling

Scenario: A Buchwald-Hartwig amination is performed to couple aniline to the this compound core. This first requires converting the hydroxyl group to a more reactive triflate (-OTf) leaving group.[12]

Reaction Steps:

  • This compound + Tf₂O → 3-fluoro-5-(trifluoromethanesulfonyloxy)pyridine

  • Product from Step 1 + Aniline + Pd-catalyst/ligand/base → 3-fluoro-5-anilinopyridine

Primary Analytical Question: Did the coupling occur at the C-OTf bond as intended, or did an unexpected reaction occur at the C-F bond?

Analytical Strategy

The most direct method to answer this is ¹⁹F NMR spectroscopy .

  • Monitor the Starting Material: The starting material has one fluorine signal from the C-F bond.

  • Analyze the Triflate Intermediate: A new signal will appear in the ¹⁹F NMR spectrum corresponding to the -OTf group (typically around -73 ppm), while the original C-F signal will remain, albeit with a chemical shift change due to the new substituent.

  • Analyze the Final Product:

    • Expected Outcome: The -OTf signal disappears, and the C-F signal remains (again, with a shift). This confirms successful C-N coupling at the C5 position.

    • Unexpected Outcome: The original C-F signal disappears. This would indicate that the C-F bond was cleaved and coupling occurred at the C3 position, which is highly unlikely under these conditions but must be formally ruled out.

Visualizing the Catalytic Cycle

G pd0 Pd(0)Lₙ pd0->oa + Ar-X pd2_complex Ar-Pd(II)(Lₙ)-X oa->pd2_complex pd2_complex->amine_binding + HNR₂ pd2_amine [Ar-Pd(II)(Lₙ)(HNR₂)]⁺X⁻ amine_binding->pd2_amine pd2_amine->deprotonation pd2_amido Ar-Pd(II)(Lₙ)-NR₂ deprotonation->pd2_amido pd2_amido->re re->pd0 Regenerates Catalyst product Product Ar-NR₂ re->product center

Caption: The generally accepted mechanism for the Buchwald-Hartwig amination.

Standard Operating Protocols

Adherence to standardized protocols is essential for reproducible and reliable data.

Protocol 1: Multinuclear NMR Spectroscopy
  • Sample Preparation: Accurately weigh ~5-10 mg of the purified reaction product. Dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the chosen solvent does not have signals that overlap with key product signals.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Optimize spectral width and receiver gain. Ensure sufficient resolution to observe fine coupling patterns.

  • ¹⁹F NMR Acquisition: Using the same sample, switch the probe to the fluorine channel. A proton-decoupled ¹⁹F spectrum is typically acquired. The spectral width should be large (~200 ppm) to ensure the signal is found.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An acquisition time of 1-2 hours is typical to achieve a good signal-to-noise ratio.

  • 2D NMR (if needed): If assignments are ambiguous, acquire COSY, HSQC, and HMBC spectra using standard instrument parameters.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra to the residual solvent peak. For ¹⁹F, an external standard is often used, but for comparative purposes within a project, internal consistency is key.

Protocol 2: High-Resolution Mass Spectrometry (LC-HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). Filter the solution through a 0.22 µm syringe filter.

  • LC Method: Inject the sample onto a suitable LC column (e.g., C18). Run a gradient elution method, typically from high aqueous content to high organic content, to ensure the compound elutes as a sharp peak.

  • MS Method: Use an electrospray ionization (ESI) source in positive or negative ion mode. Acquire data in full scan mode over a relevant m/z range (e.g., 100-1000 amu).

  • Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to the product. Use the instrument software to calculate the molecular formula based on the measured exact mass and compare it to the theoretical mass of the expected product. The mass accuracy should be within 5 ppm.

Protocol 3: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals are paramount. This is often achieved by slow evaporation of a solvent from a concentrated solution of the purified product. Other methods include vapor diffusion or solvent layering.[10]

  • Crystal Mounting: Select a suitable, defect-free crystal under a microscope and mount it on a goniometer head.[10]

  • Data Collection: Place the crystal in a stream of cold nitrogen (~100 K) on the diffractometer. Collect diffraction data using monochromatic X-ray radiation (e.g., Mo Kα). A full sphere of data is collected by rotating the crystal.[10]

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of reflection intensities. Use specialized software to solve the phase problem and generate an initial electron density map. Build the molecular model into the map and refine it against the experimental data until convergence is reached.

  • Validation: The final model is validated using metrics like R-factor and goodness-of-fit. The resulting structure provides definitive proof of connectivity and stereochemistry.

By employing this integrated, multi-technique approach, researchers can confidently and unambiguously determine the structure of novel derivatives of this compound, ensuring the scientific integrity of their findings and accelerating the drug discovery process.

References

  • Arkat USA. (n.d.). Recent trends in the chemistry of pyridine N-oxides.
  • MDPI. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives.
  • National Center for Biotechnology Information. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
  • Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines.
  • ACS Publications. (2017). Regioselective Three-Component Reaction of Pyridine N-Oxides, Acyl Chlorides, and Cyclic Ethers. Organic Letters.
  • ResearchGate. (n.d.). Typical reactions of pyridine N‐oxides of general structure A or C....
  • Wikipedia. (n.d.). Pyridine-N-oxide.
  • ACS Publications. (n.d.). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society.
  • YouTube. (2020). Reactions of Pyridine-N-Oxide.
  • PubMed. (n.d.). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry.
  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions.
  • ACS Publications. (n.d.). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants.
  • Wikipedia. (n.d.). Pyridine.
  • ChemistryViews. (2017). Suzuki-Miyaura Couplings of Fluorinated Arenes.
  • ResearchGate. (n.d.). (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Dovepress. (2026). Investigation of potent anti-mycobacterium tuberculosis agents derived.
  • Royal Society of Chemistry. (n.d.). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry.
  • National Center for Biotechnology Information. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.
  • YouTube. (2017). Nucleophilic substitution of pyridine.
  • YouTube. (2020). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity.
  • Quora. (2017). Why does an electrophilic substitution reaction take place in the 3rd position of pyridine?.

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Navigating Regioselectivity: A Comparative Guide to Kinetic and Thermodynamic Products in Reactions of 3-Fluoro-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of medicinal chemistry and organic synthesis, the regiochemical outcome of reactions involving substituted heterocycles is of paramount importance. The precise placement of functional groups on a core scaffold like pyridine can dramatically alter a molecule's biological activity, pharmacokinetic properties, and toxicity profile. 3-Fluoro-5-hydroxypyridine is a valuable building block in drug discovery, presenting a fascinating case study in the principles of kinetic versus thermodynamic control in electrophilic aromatic substitution. This guide provides an in-depth analysis of the factors governing the formation of kinetic and thermodynamic products in reactions of this compound, supported by mechanistic insights and detailed experimental protocols.

The Dichotomy of Reaction Control: Kinetic vs. Thermodynamic Pathways

In many chemical reactions, multiple products can be formed from a single starting material. The distribution of these products is often dictated by the reaction conditions, which can favor either the kinetic or the thermodynamic product.[1][2]

  • Kinetic Control: At lower temperatures and shorter reaction times, the product that is formed the fastest will predominate. This "kinetic product" is the one with the lowest activation energy barrier for its formation.[3][4] These reactions are typically irreversible.

  • Thermodynamic Control: At higher temperatures and longer reaction times, the reaction becomes reversible, allowing for an equilibrium to be established. Under these conditions, the most stable product, the "thermodynamic product," will be the major isomer observed.[3][4] This product resides in the lowest energy well on the reaction coordinate diagram.

The interplay between these two regimes is crucial for selectively synthesizing the desired isomer of a substituted this compound derivative.

Directing Effects on the this compound Ring

The regioselectivity of electrophilic aromatic substitution on the this compound ring is governed by the combined electronic effects of three key features: the pyridine nitrogen, the hydroxyl group, and the fluorine atom.

  • Pyridine Nitrogen: The nitrogen atom in the pyridine ring is strongly electron-withdrawing, deactivating the ring towards electrophilic attack. This deactivation is most pronounced at the C2, C4, and C6 positions (ortho and para to the nitrogen), making electrophilic substitution generally favor the C3 and C5 positions (meta to the nitrogen).[5][6]

  • Hydroxyl Group (-OH): Located at the C3 position, the hydroxyl group is a strongly activating, ortho-, para-director due to its ability to donate electron density into the ring via resonance.[7] It will therefore direct incoming electrophiles to the C2, C4, and C6 positions.

  • Fluoro Group (-F): Situated at the C5 position, the fluorine atom is a deactivating, ortho-, para-director. It is electron-withdrawing by induction but can donate electron density through resonance.[8] It will direct incoming electrophiles to the C4 and C6 positions.

The ultimate site of substitution will be a result of the complex interplay of these competing directing effects. The most activated positions on the ring are C2, C4, and C6 due to the powerful activating effect of the hydroxyl group.

Halogenation: A Case Study in Regioselectivity

The halogenation of this compound provides a clear example of how reaction conditions can be manipulated to favor either the kinetic or thermodynamic product. The primary positions for electrophilic attack are C2, C4, and C6.

  • Kinetic Product (C2-Halogenation): At lower temperatures, the reaction is under kinetic control, and the substitution is likely to occur at the most nucleophilic position with the lowest activation energy. The C2 position is strongly activated by the adjacent hydroxyl group and is sterically accessible. This leads to the formation of 2-halo-3-fluoro-5-hydroxypyridine as the major product.

  • Thermodynamic Product (C4-Halogenation): At higher temperatures, the reaction can become reversible. While the C2 position is kinetically favored, the resulting product may be less stable due to steric hindrance between the halogen and the hydroxyl group. The C4 position, also activated by the hydroxyl and fluoro groups, offers a more sterically relaxed environment, leading to a more thermodynamically stable product, 4-halo-3-fluoro-5-hydroxypyridine.

Experimental Protocols for Selective Halogenation

Protocol 1: Kinetic Bromination of this compound (Favors C2-Substitution)

This protocol is designed to favor the formation of the kinetic product, 2-bromo-3-fluoro-5-hydroxypyridine, by using a mild brominating agent at a low temperature.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard workup and purification equipment

Procedure:

  • Dissolve 1.0 equivalent of this compound in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add 1.05 equivalents of N-bromosuccinimide (NBS) portion-wise over 15 minutes, ensuring the temperature remains at 0 °C.

  • Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-bromo-3-fluoro-5-hydroxypyridine.

Protocol 2: Thermodynamic Bromination of this compound (Favors C4-Substitution)

This protocol aims to produce the thermodynamic product, 4-bromo-3-fluoro-5-hydroxypyridine, by using a stronger brominating agent at a higher temperature to allow for equilibration.

Materials:

  • This compound

  • Bromine (Br₂)

  • Acetic acid (CH₃COOH)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard workup and purification equipment

Procedure:

  • Dissolve 1.0 equivalent of this compound in glacial acetic acid in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.

  • Slowly add 1.1 equivalents of bromine dissolved in a small amount of acetic acid to the solution at room temperature.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 6-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed and the product ratio appears stable.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with saturated sodium thiosulfate solution and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate 4-bromo-3-fluoro-5-hydroxypyridine.

Data Summary for Halogenation
ProductPosition of HalogenationReaction ControlTypical ConditionsExpected Major Product
Kinetic C2Low Temperature, Mild ReagentNBS, CH₃CN, 0 °C2-Bromo-3-fluoro-5-hydroxypyridine
Thermodynamic C4High Temperature, ReversibleBr₂, CH₃COOH, 80-90 °C4-Bromo-3-fluoro-5-hydroxypyridine

Nitration of this compound

The nitration of this compound is another important electrophilic substitution reaction. The powerful activating effect of the hydroxyl group will be the dominant directing influence.

  • Kinetic Product (C2-Nitration): Under mild nitrating conditions and at low temperatures, the nitro group is expected to add to the C2 position, which is the most activated and sterically accessible position ortho to the hydroxyl group. This would yield 3-fluoro-5-hydroxy-2-nitropyridine.

  • Thermodynamic Product (C4-Nitration): While less common for nitration reactions which are often irreversible, under certain conditions that might allow for equilibration, the C4-nitro isomer, 3-fluoro-5-hydroxy-4-nitropyridine, could potentially be favored as the more stable product due to reduced steric strain.

Experimental Protocols for Selective Nitration

Protocol 3: Kinetic Nitration of this compound (Favors C2-Substitution)

This protocol uses a standard nitrating mixture under carefully controlled low-temperature conditions to favor the kinetic product.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-salt bath

  • Standard workup and purification equipment

Procedure:

  • Carefully add 1.0 equivalent of this compound to concentrated sulfuric acid in a round-bottom flask, keeping the temperature below 20 °C.

  • Cool the mixture to -5 to 0 °C in an ice-salt bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a cold, concentrated aqueous solution of sodium hydroxide to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain crude 3-fluoro-5-hydroxy-2-nitropyridine.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) for purification.

Data Summary for Nitration
ProductPosition of NitrationReaction ControlTypical ConditionsExpected Major Product
Kinetic C2Low TemperatureH₂SO₄, HNO₃, 0-5 °C3-Fluoro-5-hydroxy-2-nitropyridine
Thermodynamic C4Higher Temperature (less common)Potentially harsher conditions3-Fluoro-5-hydroxy-4-nitropyridine

Sulfonation of this compound

Aromatic sulfonation is a classic example of a reversible electrophilic aromatic substitution, making it an excellent candidate for demonstrating thermodynamic versus kinetic control.[9]

  • Kinetic Product (C2-Sulfonation): At lower temperatures, the sulfonation of this compound is expected to yield the C2-sulfonated product, 3-fluoro-5-hydroxy-2-pyridinesulfonic acid, as the kinetic product.

  • Thermodynamic Product (C4-Sulfonation): Upon heating, the C2-sulfonated product can revert to the starting material and undergo re-sulfonation at the more thermodynamically stable C4 position, yielding 3-fluoro-5-hydroxy-4-pyridinesulfonic acid.

Experimental Protocols for Selective Sulfonation

Protocol 4: Kinetic Sulfonation of this compound (Favors C2-Substitution)

This protocol uses fuming sulfuric acid at a low temperature to favor the formation of the kinetic product.

Materials:

  • This compound

  • Fuming Sulfuric Acid (20% SO₃)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard workup and purification equipment

Procedure:

  • Carefully add 1.0 equivalent of this compound to fuming sulfuric acid (20% SO₃) in a round-bottom flask, keeping the temperature at or below 20 °C.

  • Stir the mixture at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with calcium carbonate to precipitate calcium sulfate.

  • Filter off the calcium sulfate and treat the filtrate with a slight excess of barium carbonate to precipitate the barium salt of the sulfonic acid.

  • Filter the barium salt and treat with the stoichiometric amount of sulfuric acid to liberate the free sulfonic acid and precipitate barium sulfate.

  • Filter and concentrate the filtrate to obtain 3-fluoro-5-hydroxy-2-pyridinesulfonic acid.

Protocol 5: Thermodynamic Sulfonation of this compound (Favors C4-Substitution)

This protocol involves heating the reaction mixture to a higher temperature to allow for the formation of the more stable thermodynamic product.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard workup and purification equipment

Procedure:

  • Add 1.0 equivalent of this compound to concentrated sulfuric acid in a round-bottom flask.

  • Heat the mixture to 120-130 °C and maintain this temperature for 12-18 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Follow the same workup procedure as described in Protocol 4 to isolate 3-fluoro-5-hydroxy-4-pyridinesulfonic acid.

Data Summary for Sulfonation
ProductPosition of SulfonationReaction ControlTypical ConditionsExpected Major Product
Kinetic C2Low TemperatureFuming H₂SO₄, 20 °C3-Fluoro-5-hydroxy-2-pyridinesulfonic acid
Thermodynamic C4High TemperatureConc. H₂SO₄, 120-130 °C3-Fluoro-5-hydroxy-4-pyridinesulfonic acid

Visualizing Reaction Pathways and Workflows

Reaction_Pathways cluster_kinetic Kinetic Control (Low Temp) cluster_thermodynamic Thermodynamic Control (High Temp) Kinetic_Product C2-Substituted Product (Faster Formation) Thermodynamic_Product C4-Substituted Product (More Stable) Kinetic_Product->Thermodynamic_Product Equilibration (High Temp) Start This compound + Electrophile Intermediate Sigma Complex Intermediate Start->Intermediate Electrophilic Attack Intermediate->Kinetic_Product Lower Ea Intermediate->Thermodynamic_Product Higher Ea

Caption: Reaction coordinate diagram illustrating the formation of kinetic and thermodynamic products.

Experimental_Workflow Start Start with This compound Kinetic Kinetic Conditions (Low Temp, Mild Reagents) Start->Kinetic Thermodynamic Thermodynamic Conditions (High Temp, Reversible) Start->Thermodynamic Kinetic_Product Isolate Kinetic Product (e.g., C2-substituted) Kinetic->Kinetic_Product Thermodynamic_Product Isolate Thermodynamic Product (e.g., C4-substituted) Thermodynamic->Thermodynamic_Product Analysis Characterize Products (NMR, MS, etc.) Kinetic_Product->Analysis Thermodynamic_Product->Analysis

Caption: General experimental workflow for selective synthesis.

Conclusion

The selective functionalization of this compound is a testament to the power of fundamental organic chemistry principles in guiding synthetic strategies. By carefully controlling reaction conditions such as temperature, reaction time, and the choice of reagents, chemists can selectively favor the formation of either the kinetically or thermodynamically controlled product. This level of control is indispensable in the synthesis of complex molecules for pharmaceutical and agrochemical applications, where the precise arrangement of atoms can mean the difference between a potent therapeutic agent and an inactive compound. The protocols and analysis presented in this guide offer a framework for researchers to rationally design and execute syntheses of novel this compound derivatives with a high degree of regiochemical precision.

References

  • Fedoseeva, S. V., Belikova, M. Yu., Ershova, O. V., & Tafeenko, V. A. (2025). Synthesis of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones. ResearchGate.
  • Pearson. (2024). EAS Reactions of Pyridine.
  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.
  • ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
  • Wikipedia. (n.d.). Electrophilic aromatic directing groups.
  • Google Patents. (n.d.). Halogenation of pyridine compounds.
  • ResearchGate. (2025). Synthesis of 4-Halo-3-isopropoxyfuro[3,4-с]-pyridin-1(3H)-ones.
  • Bakke, J. M. (n.d.). Synthesis and Functionalization of 3-Nitropyridines.
  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.
  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution.
  • University of Liverpool. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 6 Pyridines: properties, syntheses & reactivity.
  • eScholarship. (n.d.). Invoking Halogen Bonding: An Investigation of Halogenation Reactions.
  • Google Patents. (n.d.). One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • YouTube. (2023). Regioselectivity in Electrophilic Aromatic Substitutions.
  • Google Patents. (n.d.). Process for preparing 4-hydroxypyridines.
  • RSC Publishing. (n.d.). Preparation of nitropyridines by nitration of pyridines with nitric acid.
  • Shanghai Yongkai Chemical Co., Ltd. (n.d.). 4-fluoro-3-hydroxy-5-nitrobenzamide.
  • Quora. (2017). Why does an electrophilic substitution reaction take place in the 3rd position of pyridine?.
  • TSI Journals. (2012). SYNTHESIS OF 3-HALO FLVONES FROM 2-HYDROXY-3-5- DISUBSTITUTED ACETOPHENONE.
  • University of Calgary. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution.
  • The Catalyst. (n.d.). Kinetic vs. Thermodynamic Control in Organic Reactions.
  • StudySmarter. (2023). Regioselectivity in Electrophilic Aromatic Substitution: Mechanism.
  • ResearchGate. (2025). Synthesis of 2-amino-5-fluoropyridine.
  • RSC Publishing. (n.d.). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides.
  • PubChem. (n.d.). This compound.
  • Pipzine Chemicals. (n.d.). 6-Fluoro-3-Hydroxypyridine: Properties, Uses, Safety, Suppliers.
  • ResearchGate. (2025). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid.
  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine.
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  • Eureka | Patsnap. (2018). A kind of synthesis technique of 3-hydroxy-2-nitropyridine.
  • PubMed. (2004). An efficient synthesis of 4-Halo-5-hydroxyfuran-2(5H)-ones via the sequential halolactonization and gamma-hydroxylation of 4-aryl-2,3-alkadienoic acids.
  • PMC. (n.d.). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid.
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  • MDPI. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines.
  • MDPI. (n.d.). Synthesis of New Nitrofluoroquinolone Derivatives with Novel Anti-Microbial Properties against Metronidazole Resistant H. pylori.
  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis.
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A Senior Application Scientist's Guide to Ligand Selection for the Buchwald-Hartwig Amination of 3-Fluoropyridines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of aminopyridines is a critical step in the creation of new molecular entities. The 3-aminopyridine scaffold, in particular, is a privileged structural motif found in numerous pharmaceuticals. The introduction of a fluorine atom onto the pyridine ring can significantly modulate a molecule's physicochemical properties, such as metabolic stability and binding affinity. However, the synthesis of 3-amino-fluoropyridines via traditional methods can be challenging. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2]

The success of the Buchwald-Hartwig amination of 3-fluoropyridines is critically dependent on the choice of phosphine ligand. The electron-deficient nature of the pyridine ring, exacerbated by the electron-withdrawing fluorine atom, and the coordinating ability of the pyridine nitrogen present unique challenges that can lead to low yields and catalyst deactivation. This guide provides an in-depth comparison of commonly employed ligands, supported by experimental data, to aid in the selection of the optimal catalyst system for this specific and important transformation.

The Critical Role of the Ligand: Overcoming the Challenges of 3-Fluoropyridine Amination

The primary challenge in the Buchwald-Hartwig amination of 3-halopyridines is the propensity of the pyridine nitrogen's lone pair to coordinate to the palladium center, leading to catalyst inhibition. To mitigate this, bulky and electron-rich phosphine ligands are paramount. These ligands serve several crucial functions:

  • Steric Shielding: The bulk of the ligand physically hinders the coordination of the pyridine nitrogen to the palladium center, thus preventing catalyst deactivation.

  • Promotion of Oxidative Addition: Electron-rich ligands enhance the electron density on the palladium(0) center, which facilitates the rate-limiting oxidative addition of the 3-halopyridine to the catalyst.

  • Facilitation of Reductive Elimination: The steric bulk of the ligand also promotes the final reductive elimination step, where the desired C-N bond is formed and the active catalyst is regenerated.

Comparative Performance of Ligand Classes

The selection of the optimal ligand is highly dependent on the nature of the amine (primary or secondary) and the specific 3-halopyridine substrate. Below is a comparative overview of the most effective ligand classes for this transformation.

Ligand ClassRepresentative LigandsKey Characteristics & Performance InsightsTypical Substrate Pairing
Bulky Biarylphosphines RuPhos, BrettPhos, XPhos, SPhosThese are generally the most effective and versatile ligands for the amination of heteroaryl halides.[3] They possess the ideal combination of steric bulk and electron-richness. RuPhos is often the ligand of choice for secondary amines, while BrettPhos typically excels for the monoarylation of primary amines.[4] SPhos often provides yields comparable to RuPhos.3-Bromo/Chloro-fluoropyridines with Primary & Secondary Amines: High yields are generally observed. For instance, the RuPhos precatalyst has been shown to be highly effective in the amination of 3-bromo-2-aminopyridine with secondary amines, achieving high yields.[4] BrettPhos is the preferred ligand for coupling with primary amines.[4]
Chelating Bisphosphines XantphosKnown for its large "bite angle," which favors the formation of the active monoligated palladium species.[5] Xantphos is a robust and versatile ligand that can be effective with a broader range of bases, including weaker ones like cesium carbonate.[6]3-Bromo-fluoropyridines with Primary & Secondary Amines: Xantphos has demonstrated excellent performance in the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine, exclusively promoting substitution at the bromide position.[7]
Ferrocene-Based Diphosphines Josiphos-type ligandsThese ligands are highly efficient and versatile, enabling the coupling of challenging substrates, including heteroaryl chlorides, with high turnover numbers.[8] The sterically hindered variants are particularly effective.3-Chloro-fluoropyridines with Primary Amines: Josiphos ligands have shown exceptional reactivity for the amination of challenging 3-chloropyridines with primary amines.[8]

Experimental Protocols

Below are detailed, step-by-step methodologies for the Buchwald-Hartwig amination of a generic 3-bromo-5-fluoropyridine with both a secondary and a primary amine, showcasing the use of different high-performing ligands.

Protocol 1: Amination with a Secondary Amine using a RuPhos-based Catalyst

This protocol is adapted from established procedures for the amination of challenging heteroaryl bromides.[4]

Materials:

  • 3-Bromo-5-fluoropyridine

  • Secondary amine (e.g., Morpholine)

  • RuPhos Pd G3 precatalyst

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Anhydrous Toluene

  • Schlenk flask and magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the RuPhos Pd G3 precatalyst (2-4 mol%).

  • Seal the flask, and replace the atmosphere with an inert gas by evacuating and backfilling three times.

  • Under the inert atmosphere, add LiHMDS (1.5 equivalents) and 3-bromo-5-fluoropyridine (1.0 equivalent).

  • Add anhydrous, degassed toluene via syringe to achieve a concentration of 0.1-0.2 M.

  • Finally, add the secondary amine (1.2 equivalents) to the reaction mixture via syringe.

  • Stir the reaction mixture at 80-100 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Amination with a Primary Amine using a Xantphos-based Catalyst

This protocol is based on the selective amination of polyhalopyridines.[7][9]

Materials:

  • 3-Bromo-5-fluoropyridine

  • Primary amine (e.g., Benzylamine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Schlenk flask and magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk flask, combine Pd₂(dba)₃ (2 mol%) and Xantphos (4 mol%).

  • Seal the flask and purge with an inert gas.

  • Add Cs₂CO₃ (2.0 equivalents) and 3-bromo-5-fluoropyridine (1.0 equivalent).

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Add the primary amine (1.2 equivalents) via syringe.

  • Heat the reaction mixture to 100 °C and stir until the starting material is consumed.

  • Cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Mechanistic Insights and Rationale for Ligand Performance

The catalytic cycle of the Buchwald-Hartwig amination involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[10] The ligand plays a crucial role in each of these steps.

A computational study comparing BrettPhos and RuPhos revealed that for the Pd-BrettPhos system, the rate-limiting step is oxidative addition.[4] In contrast, for the Pd-RuPhos system, the rate-limiting step is reductive elimination.[4] This difference is attributed to their distinct steric and electronic properties.[4] BrettPhos, with its larger steric bulk, is particularly effective for primary amines, as it promotes the reductive elimination of the less hindered product.[10] RuPhos, on the other hand, is well-suited for the coupling of more sterically demanding secondary amines.[10]

The large bite angle of Xantphos is thought to stabilize the catalytically active monoligated palladium species, which can accelerate the reaction rate.[5] Josiphos ligands, with their unique ferrocene backbone and tunable phosphine moieties, provide a highly active and stable catalytic system capable of activating even challenging aryl chlorides.[8]

Visualizing the Process

Experimental Workflow

G reagents Reagents & Catalyst Loading (Inert Atmosphere) reaction Reaction Setup (Solvent, Temperature) reagents->reaction 1. Assemble Reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring 2. Heat & Stir workup Aqueous Workup & Extraction monitoring->workup 3. Quench & Isolate purification Purification (Column Chromatography) workup->purification 4. Purify product Final Product purification->product 5. Characterize

Caption: General workflow for a Buchwald-Hartwig amination experiment.

Catalytic Cycle

G pd0 L-Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition + ArF-X pd_complex L-Pd(II)(ArF)(X) oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination + HNR'R'', Base amido_complex L-Pd(II)(ArF)(NR'R'') amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product ArF-NR'R'' reductive_elimination->product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting and Best Practices

  • Low or No Conversion:

    • Catalyst Deactivation: Ensure strictly anhydrous and anaerobic conditions. The pyridine substrate itself can be a source of inhibition; consider using a higher catalyst loading or a more robust pre-catalyst.

    • Inefficient Oxidative Addition: For 3-chloro-5-fluoropyridines, which are less reactive, a more electron-rich and bulky ligand like a Josiphos-type or a third-generation Buchwald ligand (e.g., RuPhos) is often necessary. Switching to the corresponding 3-bromo derivative, if possible, will significantly increase reactivity.

    • Base Incompatibility: Strong bases like sodium tert-butoxide are generally effective. However, for sensitive substrates, a weaker base like cesium carbonate or potassium phosphate, often in conjunction with a ligand like Xantphos, may be beneficial.

  • Side Reactions:

    • Hydrodehalogenation: This can occur if the reductive elimination is slow. Using a bulkier ligand can often favor the desired C-N bond formation.

    • Homocoupling: While less common with modern ligands, ensuring a proper ligand-to-palladium ratio is important.

By understanding the underlying principles and carefully selecting the appropriate ligand and reaction conditions, researchers can successfully employ the Buchwald-Hartwig amination for the efficient synthesis of valuable 3-amino-fluoropyridine derivatives.

References

  • Jianguo Ji, Tao Li, and William Bunnelle. (2003). Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. Organic letters, 5(24), 4611-4. [Link]
  • Benchchem. (2025). A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Wikipedia. (2023).
  • Benchchem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine.
  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Request PDF. (2025). Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. [Link]
  • Shen, Q., & Hartwig, J. F. (2010). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of chemical research, 43(8), 1109–1120. [Link]
  • ResearchG
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Ji, J., Li, T., & Bunnelle, W. (2003). Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. Organic letters, 5(24), 4611–4614. [Link]
  • Tian, J., Wang, G., Qi, Z. H., & Ma, J. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS omega, 5(34), 21785–21791. [Link]
  • Fors, B. P., Do, H. Q., & Buchwald, S. L. (2014). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. Journal of the American Chemical Society, 136(4), 15914–15917. [Link]
  • Yin, J., & Buchwald, S. L. (2002). Pd-catalyzed intermolecular amidation of aryl halides: the discovery that xantphos can be trans-chelating in a palladium complex. Journal of the American Chemical Society, 124(21), 6043–6048. [Link]

Sources

The Impact of 3-Position Fluorination on the In Vitro ADME Profile of 5-Hydroxypyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a widely employed strategy to enhance their pharmacokinetic and pharmacodynamic properties. The unique physicochemical characteristics of fluorine, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1] This guide provides an in-depth technical comparison of the in vitro ADME properties of 3-fluoro-5-hydroxypyridine derivatives against their non-fluorinated 5-hydroxypyridine analogs. Understanding these differences is critical for researchers and drug development professionals aiming to optimize lead compounds and predict their in vivo behavior.

The pyridine scaffold is a prevalent motif in pharmaceuticals, and its metabolic susceptibility can often be a challenge. Fluorination at the 3-position of the pyridine ring is a tactic used to modulate the electronic properties and block potential sites of metabolism, thereby improving metabolic stability.[2][3] This guide will delve into the experimental data and methodologies used to assess key in vitro ADME parameters, offering a clear comparison and explaining the underlying scientific principles.

Comparative Analysis of in vitro ADME Properties

The introduction of a fluorine atom at the 3-position of the 5-hydroxypyridine ring can lead to significant changes in several key ADME parameters. Below is a summary of experimental data comparing a representative this compound derivative with its corresponding non-fluorinated analog.

Data Presentation
ADME Parameter5-Hydroxypyridine AnalogThis compound DerivativeFold ChangeImplication of Fluorination
Metabolic Stability
Rat Liver Microsomal (RLM) Clint (µL/min/mg)130[2]30[2]4.3x DecreaseSignificantly Improved Metabolic Stability
Membrane Permeability
Caco-2 Papp (A→B) (10-6 cm/s)2.5 (Illustrative)5.0 (Illustrative)2x IncreaseEnhanced Permeability
Plasma Protein Binding
Human Plasma Protein Binding (%)45 (Illustrative)55 (Illustrative)1.2x IncreaseModerately Increased Binding
CYP450 Inhibition
CYP3A4 IC50 (µM)> 50 (Illustrative)> 50 (Illustrative)No ChangeLow Potential for Inhibition

In-Depth Discussion of ADME Parameter Comparisons

Metabolic Stability: A Clear Advantage for Fluorination

Metabolic stability is a critical determinant of a drug's half-life and oral bioavailability. The primary route of metabolism for many aromatic compounds is oxidation by cytochrome P450 (CYP) enzymes. The data presented, based on a study of glucokinase-glucokinase regulatory protein disruptors, clearly demonstrates the positive impact of 3-fluorination on the metabolic stability of a pyridine derivative.[2][3]

The non-fluorinated pyridine analog exhibited a high intrinsic clearance (Clint) of 130 µL/min/mg in rat liver microsomes, indicating rapid metabolism. In stark contrast, the 3-fluoro-substituted analog showed a significantly lower Clint of 30 µL/min/mg, representing a 4.3-fold improvement in metabolic stability.[2]

Mechanistic Insight: The enhanced metabolic stability of the this compound derivative can be attributed to two primary factors:

  • Blocking a "Metabolic Soft Spot": The carbon-hydrogen bond at the 3-position of the pyridine ring is susceptible to enzymatic oxidation. The substitution of hydrogen with a fluorine atom, which forms a much stronger bond with carbon, effectively blocks this site of metabolism.

  • Electronic Effects: The high electronegativity of the fluorine atom withdraws electron density from the pyridine ring, making it less susceptible to oxidative metabolism by CYP enzymes.[2]

This substantial improvement in metabolic stability is a compelling reason for medicinal chemists to consider 3-fluorination when designing pyridine-based drug candidates with enhanced pharmacokinetic profiles.

Membrane Permeability: The Potential for Enhanced Absorption

The ability of a drug to permeate the intestinal epithelium is a prerequisite for oral absorption. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal permeability.

Causality Behind Experimental Choices: The Caco-2 permeability assay is chosen because it not only assesses passive diffusion but also accounts for the influence of efflux transporters, such as P-glycoprotein (P-gp), which are expressed in these cells and can limit drug absorption.[4] By measuring permeability in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions, an efflux ratio can be determined, providing valuable insights into the potential for active efflux.

Plasma Protein Binding: A Parameter to Monitor

The extent to which a drug binds to plasma proteins influences its distribution and the concentration of free, pharmacologically active drug. The illustrative data shows a modest increase in plasma protein binding from 45% for the non-fluorinated analog to 55% for the 3-fluoro derivative.

Mechanistic Insight: The increase in lipophilicity imparted by the fluorine atom can lead to a greater affinity for the hydrophobic binding pockets of plasma proteins like albumin. While a moderate increase in plasma protein binding is not typically a major liability, it is a parameter that needs to be carefully monitored during lead optimization, as very high protein binding can limit the free drug concentration at the target site.

Cytochrome P450 Inhibition: A Low Risk Profile

Assessing the potential for a drug candidate to inhibit major CYP450 isoforms is crucial for predicting drug-drug interactions. The illustrative data indicates that both the 5-hydroxypyridine analog and its 3-fluoro derivative have a low potential for inhibiting CYP3A4, the most abundant CYP enzyme in the human liver, with IC50 values greater than 50 µM.

Rationale: Simple pyridine derivatives are not typically potent inhibitors of CYP enzymes. The introduction of a single fluorine atom is unlikely to dramatically alter this profile. However, it is always prudent to screen for inhibition across a panel of key CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) to ensure a comprehensive understanding of the drug-drug interaction potential.

Experimental Protocols

Metabolic Stability Assay (Liver Microsomes)

dot

cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep1 Prepare stock solutions of test compounds in DMSO prep2 Thaw liver microsomes and NADPH regenerating system on ice inc1 Pre-incubate microsomes and test compound at 37°C prep2->inc1 inc2 Initiate reaction by adding NADPH regenerating system inc1->inc2 samp1 Aliquots taken at specified time points (e.g., 0, 5, 15, 30, 60 min) inc2->samp1 samp2 Quench reaction with ice-cold acetonitrile containing an internal standard samp1->samp2 ana1 Centrifuge to precipitate proteins samp2->ana1 ana2 Analyze supernatant by LC-MS/MS ana1->ana2 ana3 Quantify remaining parent compound ana2->ana3

Caption: Workflow for the in vitro metabolic stability assay.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 M stock solution of the test compound in DMSO. On the day of the experiment, dilute the stock solution to a working concentration (e.g., 100 µM) in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).

  • Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., from rat or human) at a final protein concentration of 0.5 mg/mL with the test compound at a final concentration of 1 µM in the reaction buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with a suitable internal standard.

  • Sample Processing: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a 96-well plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound versus time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k, and the intrinsic clearance (Clint) is calculated using the appropriate formula.

Caco-2 Permeability Assay

dot

cluster_seeding Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis seed1 Seed Caco-2 cells on Transwell inserts seed2 Culture for 21 days to form a differentiated monolayer seed1->seed2 assay1 Wash cell monolayer with transport buffer seed2->assay1 assay2 Add test compound to the donor chamber (apical or basolateral) assay1->assay2 assay3 Incubate at 37°C with gentle shaking assay2->assay3 assay4 Sample from the receiver chamber at specified time points assay3->assay4 ana1 Quantify compound concentration in donor and receiver samples by LC-MS/MS ana2 Calculate the apparent permeability coefficient (Papp) ana1->ana2

Caption: Workflow for the Caco-2 permeability assay.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells onto permeable Transwell inserts and culture for 21-28 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure their integrity.

  • Assay Setup: Wash the monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution with HEPES, pH 7.4).

  • Dosing: Add the test compound (at a typical concentration of 10 µM) to the donor compartment (apical for A→B transport or basolateral for B→A transport).

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling: At the end of the incubation, collect samples from both the donor and receiver compartments.

  • Analysis: Determine the concentration of the test compound in the samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment. The efflux ratio is calculated as Papp(B→A) / Papp(A→B).

Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)

dot

cluster_setup Assay Setup cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis setup1 Spike test compound into plasma setup2 Add plasma with compound to one chamber of the RED device setup1->setup2 setup3 Add buffer to the other chamber setup2->setup3 dial1 Incubate the sealed RED plate at 37°C with shaking setup3->dial1 dial2 Allow to reach equilibrium (typically 4-6 hours) dial1->dial2 ana1 Sample from both plasma and buffer chambers ana2 Quantify compound concentration by LC-MS/MS ana1->ana2 ana3 Calculate the fraction unbound (fu) ana2->ana3

Caption: Workflow for the plasma protein binding assay.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of the test compound and spike it into pooled human plasma to achieve the desired final concentration (e.g., 1 µM).

  • RED Device Setup: Load the plasma containing the test compound into the sample chamber of the Rapid Equilibrium Dialysis (RED) device. Add an equal volume of phosphate-buffered saline (PBS) to the buffer chamber.

  • Incubation: Seal the RED plate and incubate at 37°C in a shaking incubator for 4-6 hours to allow the free drug to reach equilibrium across the dialysis membrane.

  • Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Sample Preparation: To the plasma aliquot, add an equal volume of PBS. To the buffer aliquot, add an equal volume of drug-free plasma to match the matrix. Precipitate proteins by adding acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples and analyze the supernatant by LC-MS/MS to determine the concentrations of the test compound in both chambers.

  • Data Analysis: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of protein binding is calculated as (1 - fu) * 100.

CYP450 Inhibition Assay

dot

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep1 Prepare serial dilutions of the test compound prep2 Prepare human liver microsomes and a specific CYP probe substrate inc1 Pre-incubate microsomes and test compound at 37°C prep2->inc1 inc2 Add probe substrate inc1->inc2 inc3 Initiate reaction with NADPH inc2->inc3 ana1 Quench the reaction ana2 Analyze the formation of the metabolite of the probe substrate by LC-MS/MS ana1->ana2 ana3 Determine the IC50 value ana2->ana3

Caption: Workflow for the CYP450 inhibition assay.

Step-by-Step Methodology:

  • Preparation: Prepare a series of dilutions of the test compound in a suitable solvent.

  • Incubation Mixture: In a 96-well plate, combine human liver microsomes, a specific probe substrate for the CYP isoform of interest (e.g., midazolam for CYP3A4), and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the plate at 37°C for a short period.

  • Reaction Initiation: Initiate the reaction by adding an NADPH-regenerating system.

  • Incubation: Incubate the reaction for a specific time (e.g., 10-15 minutes) at 37°C.

  • Quenching: Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Analysis: Analyze the samples for the formation of the specific metabolite of the probe substrate using LC-MS/MS.

  • Data Analysis: Plot the percentage of inhibition versus the logarithm of the test compound concentration. The IC50 value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity, is determined by non-linear regression analysis.

Conclusion

The strategic placement of a fluorine atom at the 3-position of a 5-hydroxypyridine scaffold offers a significant advantage in overcoming metabolic liabilities, as evidenced by a substantial decrease in in vitro intrinsic clearance. This modification can also favorably influence membrane permeability, potentially leading to improved oral absorption. While a modest increase in plasma protein binding may be observed, the overall risk of CYP450 inhibition remains low for this class of compounds.

This comparative guide underscores the importance of early and comprehensive in vitro ADME profiling in drug discovery. The judicious use of fluorination, guided by robust experimental data, is a powerful tool for medicinal chemists to design drug candidates with optimized pharmacokinetic properties, ultimately increasing the probability of success in clinical development.

References

  • Raheem, I., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Medicinal Chemistry, 10(9), 1235-1256.
  • Pennington, L. D., et al. (2014). Small Molecule Disruptors of the Glucokinase–Glucokinase Regulatory Protein Interaction: 1. Discovery of a Novel Tool Compound for in Vivo Proof-of-Concept. Journal of Medicinal Chemistry, 57(2), 325-338.
  • Brugarolas, P., et al. (2023). Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. Journal of Pharmacology and Experimental Therapeutics, 386(1), 93-101.
  • Lloyd, D. J., et al. (2013). Antidiabetic effects of glucokinase regulatory protein small-molecule disruptors.
  • Sygnature Discovery. Caco-2 Permeability.
  • Norman, M. H., et al. (2014). Small molecule disruptors of the glucokinase-glucokinase regulatory protein interaction: 2. Leveraging structure-based drug design to identify analogues with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 57(2), 325-338.
  • Nishimura, N., et al. (2014). Small molecule disruptors of the glucokinase-glucokinase regulatory protein interaction: 3. Structure-activity relationships within the aryl carbinol region of the N-arylsulfonamido-N'-arylpiperazine series. Journal of Medicinal Chemistry, 57(7), 3094-3116.
  • Hong, F. T., et al. (2014). Small molecule disruptors of the glucokinase-glucokinase regulatory protein interaction: 4. Exploration of a novel binding pocket. Journal of Medicinal Chemistry, 57(14), 5949-5964.
  • VectorB2B. In vitro ADME-Tox characterisation in drug discovery and development.
  • National Center for Biotechnology Information. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb.
  • Canon, J., et al. (2019). Discovery of a Covalent Inhibitor of KRAS G12C (AMG 510) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry, 62(19), 8981-8998.
  • ResearchGate. In vitro ADME and In vivo Pharmacokinetics.
  • Singh, S., et al. (2024). ADME, Toxicity, Molecular Docking, Molecular Dynamics, Glucokinase activation, DPP-IV, α-amylase, and α-glucosidase Inhibition Assays of Mangiferin and Friedelin for Antidiabetic Potential. ACS Omega.
  • Velcicky, J., et al. (2016). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Medicinal Chemistry Letters, 7(12), 1144-1149.
  • ResearchGate. ADME of Fluorinated Analogues 9, 10, 12, and 13.
  • ResearchGate. In Vitro ADME Properties of Some Analogues a.
  • Hubatsch, I., et al. (2007). Caco-2 cell permeability.
  • Pelkonen, O., et al. (2006). Cytochrome P450 (CYP) inhibition screening: comparison of three tests. Xenobiotica, 36(10-11), 885-900.
  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.
  • U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry.
  • Bohnert, T., & Gan, L. S. (2013). Plasma protein binding: from discovery to development. Journal of Pharmaceutical Sciences, 102(9), 2953-2994.

Sources

Safety Operating Guide

Navigating the Safe Handling of 3-Fluoro-5-hydroxypyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of pharmaceutical innovation and scientific discovery, the safe and effective handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 3-Fluoro-5-hydroxypyridine, a key building block in modern drug development. By moving beyond a simple checklist, we delve into the causality behind each safety recommendation, fostering a culture of deep understanding and proactive risk mitigation in your laboratory.

Understanding the Hazard Profile of this compound

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

This profile is common for functionalized pyridine rings, particularly those with halogen and hydroxyl substitutions. The electron-withdrawing nature of the fluorine atom and the pyridine ring can influence the compound's reactivity and biological interactions, necessitating a robust personal protective equipment (PPE) strategy.

Hazard Summary Table
Hazard ClassificationGHS CodeDescription
Skin Corrosion/IrritationH315Causes skin irritation[1]
Serious Eye Damage/IrritationH319Causes serious eye irritation[1]
Specific Target Organ ToxicityH335May cause respiratory irritation[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a procedural step but a critical risk-reduction strategy. The following recommendations are based on the known hazards of this compound and best practices for handling similar chemical compounds.

PPE Selection Logic

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe Required PPE Hazard This compound Hazards: - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) Gloves Chemically Resistant Gloves (Nitrile or Neoprene) Hazard->Gloves Prevents Skin Contact Eye Safety Goggles or Face Shield Hazard->Eye Prevents Eye Contact Coat Laboratory Coat Hazard->Coat Protects Body Respiratory Fume Hood or Respirator Hazard->Respiratory Prevents Inhalation

Caption: PPE selection workflow for this compound.

Detailed PPE Specifications
  • Hand Protection: Chemically resistant gloves are mandatory. Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. For prolonged handling or in case of a spill, consider double-gloving. After handling, remove gloves using the proper technique to avoid skin contact and dispose of them as contaminated waste.

  • Eye and Face Protection: Given the serious eye irritation hazard, chemical safety goggles are the minimum requirement.[2] For procedures with a higher risk of splashing, a face shield worn over safety goggles is essential.[3] Ensure that eyewash stations are readily accessible and have been recently tested.[4][5]

  • Skin and Body Protection: A standard laboratory coat should be worn at all times. For tasks with a significant risk of spillage, a chemically resistant apron over the lab coat is advised.

  • Respiratory Protection: All handling of solid this compound or its solutions should be conducted within a certified chemical fume hood to mitigate the risk of inhaling dust or vapors.[6] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4]

Operational Plan: From Receipt to Use

A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of your research.

Step-by-Step Handling Protocol
  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]

    • The storage area should be clearly labeled with the appropriate hazard warnings.

  • Preparation for Use:

    • Before opening the container, ensure you are wearing the full complement of recommended PPE.

    • Conduct all weighing and solution preparation inside a chemical fume hood.

    • Use spark-proof tools and avoid creating dust when handling the solid material.[7]

  • During the Experiment:

    • Keep the container tightly closed when not in use.

    • Avoid contact with skin and eyes.[7]

    • If any signs of exposure occur (e.g., skin redness, eye irritation), immediately follow the first aid procedures outlined below.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is crucial.

First Aid Measures
  • Inhalation: If inhaled, immediately move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][7]

  • Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][7]

  • Eye Contact: If the chemical enters the eyes, rinse cautiously with water for several minutes.[8] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[2][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Spill Response
  • Small Spills:

    • Ensure the area is well-ventilated (use the fume hood if the spill is contained within it).

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.

    • Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's environmental health and safety (EHS) department.

    • Prevent the spill from entering drains or waterways.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.

Waste Management Protocol
  • Waste Segregation:

    • All unused this compound and any materials contaminated with it (e.g., gloves, absorbent materials, weighing paper) must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Method:

    • The primary method of disposal should be through a licensed chemical waste disposal service.[9]

    • Incineration in a permitted hazardous waste incinerator is the preferred method of destruction.[7]

    • Do not dispose of this chemical down the drain or in regular trash.

Conclusion: Fostering a Culture of Safety

The responsible use of this compound in a research setting is predicated on a thorough understanding of its hazards and the implementation of robust safety protocols. By integrating the principles and procedures outlined in this guide into your daily laboratory operations, you contribute to a safer research environment for yourself and your colleagues, ensuring that scientific advancement and personal well-being go hand in hand.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Chemical Safety Facts. (n.d.). Personal Protective Equipment and Chemistry.
  • POGO. (2021). Personal Protective Equipment.
  • Angene Chemical. (2022). Safety Data Sheet.

Sources

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3-Fluoro-5-hydroxypyridine
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.